molecular formula C11H7NO4 B1337012 3-(1,3-Benzodioxol-5-yl)-2-cyanoacrylic acid CAS No. 49711-55-9

3-(1,3-Benzodioxol-5-yl)-2-cyanoacrylic acid

Cat. No.: B1337012
CAS No.: 49711-55-9
M. Wt: 217.18 g/mol
InChI Key: LJKHUTHWDPAAIA-FPYGCLRLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,3-Benzodioxol-5-yl)-2-cyanoacrylic acid is a useful research compound. Its molecular formula is C11H7NO4 and its molecular weight is 217.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO4/c12-5-8(11(13)14)3-7-1-2-9-10(4-7)16-6-15-9/h1-4H,6H2,(H,13,14)/b8-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJKHUTHWDPAAIA-FPYGCLRLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C(C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C(\C#N)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49711-55-9
Record name 3-BENZO(1,3)DIOXOL-5-YL-2-CYANO-ACRYLIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-Depth Technical Guide: The Synthesis of 3-(1,3-Benzodioxol-5-yl)-2-cyanoacrylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(1,3-Benzodioxol-5-yl)-2-cyanoacrylic acid is a valuable organic compound characterized by a benzodioxole ring system, a cyano group, and a carboxylic acid function attached to an acrylic backbone. This molecular architecture makes it a significant precursor and intermediate in the synthesis of various pharmacologically active molecules and functional materials. Its synthesis is a prime example of the Knoevenagel condensation, a cornerstone reaction in carbon-carbon bond formation. This guide provides an in-depth exploration of the synthesis mechanism, a detailed experimental protocol, and a discussion of the critical parameters governing the reaction's efficiency and outcome, tailored for researchers and professionals in drug development and organic synthesis.

The Core Reaction: Knoevenagel Condensation

The synthesis of this compound is predominantly achieved through the Knoevenagel condensation. This reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[1] In this specific synthesis, the reactants are piperonal (also known as 3,4-methylenedioxybenzaldehyde) and cyanoacetic acid.[2][3][4]

Reactant Deep Dive
  • Piperonal (1,3-Benzodioxole-5-carbaldehyde): This aromatic aldehyde serves as the electrophilic component. The benzodioxole moiety is a key structural feature found in numerous natural products and pharmacologically active compounds.[3][4]

  • Cyanoacetic Acid: This dually activated methylene compound is the nucleophile. The presence of both a cyano (-CN) and a carboxylic acid (-COOH) group significantly increases the acidity of the α-hydrogens, facilitating their removal by a weak base to form a reactive carbanion.[1][5]

The Role of the Catalyst

The Knoevenagel condensation is typically catalyzed by a weak base.[1] The catalyst's primary role is to deprotonate the active methylene group of cyanoacetic acid, initiating the reaction cascade.[6] Common catalysts for this transformation include primary and secondary amines like piperidine, or even basic organic compounds like pyridine.[7][8] The choice of catalyst can influence reaction rates and yields. While piperidine is effective, its controlled substance status has led to the exploration of alternatives.[9]

Mechanistic Pathway: A Step-by-Step Elucidation

The synthesis of this compound via the Knoevenagel condensation proceeds through a well-established multi-step mechanism.

Step 1: Carbanion Formation

The reaction is initiated by the basic catalyst, which abstracts a proton from the α-carbon of cyanoacetic acid. This deprotonation is facilitated by the electron-withdrawing nature of the adjacent cyano and carboxyl groups, which stabilize the resulting carbanion (enolate).[7]

Step 2: Nucleophilic Attack

The newly formed carbanion acts as a potent nucleophile and attacks the electrophilic carbonyl carbon of piperonal. This results in the formation of a tetrahedral intermediate, an aldol-type adduct.[7]

Step 3: Dehydration

The aldol intermediate readily undergoes dehydration (elimination of a water molecule) to form the more stable, conjugated α,β-unsaturated system. This step is often spontaneous or can be promoted by heat.

Optional Step: Decarboxylation in the Doebner Modification

When the reaction is carried out in pyridine, a variation known as the Doebner modification can occur.[1][10] In this case, the initial condensation product may undergo decarboxylation, particularly if a dicarboxylic acid like malonic acid is used.[1] However, with cyanoacetic acid, the cyanoacrylic acid product is typically stable under these conditions.

Mechanistic Diagram

Knoevenagel_Mechanism Figure 1: Knoevenagel Condensation Mechanism Piperonal Piperonal (1,3-Benzodioxol-5-carbaldehyde) AldolAdduct Aldol Adduct (Intermediate) Piperonal->AldolAdduct CyanoaceticAcid Cyanoacetic Acid Carbanion Carbanion (Enolate) CyanoaceticAcid->Carbanion + Base - H⁺ Base Base (e.g., Piperidine) Carbanion->AldolAdduct Nucleophilic Attack Product This compound AldolAdduct->Product - H₂O (Dehydration) Water H₂O AldolAdduct->Water

Caption: Knoevenagel condensation mechanism for the synthesis.

Experimental Protocol

This section provides a detailed, self-validating methodology for the synthesis of this compound.

Materials and Equipment
Material/EquipmentSpecifications
Piperonal≥99% purity
Cyanoacetic Acid≥99% purity
PiperidineReagent grade
AcetonitrileAnhydrous
Hydrochloric Acid0.1 M solution
Petroleum EtherReagent grade
Round-bottom flaskAppropriate size
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle
Buchner funnel and filter paper
Beakers and graduated cylinders
Thin-Layer Chromatography (TLC) platesSilica gel
Step-by-Step Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine piperonal (1 equivalent) and cyanoacetic acid (1.1 equivalents).

  • Solvent Addition: Add a suitable volume of acetonitrile to dissolve the reactants.

  • Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (e.g., 0.1 equivalents).

  • Reaction: Heat the reaction mixture to reflux under a nitrogen atmosphere. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).[11]

  • Workup: Once the reaction is complete (as indicated by the consumption of the starting aldehyde on TLC), cool the mixture to room temperature.

  • Precipitation: Pour the reaction mixture into a beaker containing petroleum ether and 0.1 M hydrochloric acid. A precipitate of the crude product should form.[11]

  • Isolation and Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold water and then with a small amount of cold petroleum ether to remove any unreacted starting materials.

  • Drying: Dry the purified product under vacuum to obtain this compound as a solid.

Experimental Workflow Diagram

Experimental_Workflow Figure 2: Experimental Workflow Setup 1. Reaction Setup (Piperonal, Cyanoacetic Acid, Acetonitrile) Catalyst 2. Add Piperidine (Catalyst) Setup->Catalyst Reflux 3. Reflux & Monitor (TLC) Catalyst->Reflux Workup 4. Cool & Precipitate (Petroleum Ether, HCl) Reflux->Workup Filtration 5. Isolate Product (Vacuum Filtration) Workup->Filtration Drying 6. Dry Product (Vacuum) Filtration->Drying FinalProduct Final Product Drying->FinalProduct

Caption: A typical experimental workflow for the synthesis.

Characterization and Data

The synthesized this compound can be characterized using various spectroscopic techniques to confirm its structure and purity.

PropertyValue
Molecular Formula C₁₁H₇NO₄[12]
Molecular Weight 217.18 g/mol [12]
Appearance Solid
CAS Number 49711-55-9[12]

Spectroscopic data for the closely related ethyl ester, ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate, provides expected spectral features.[13] For the carboxylic acid, one would expect characteristic signals in ¹H NMR for the aromatic protons, the vinyl proton, and the carboxylic acid proton. The ¹³C NMR would show distinct peaks for the carbonyl carbon, the cyano carbon, and the carbons of the benzodioxole ring system. Infrared (IR) spectroscopy would reveal characteristic absorptions for the nitrile (C≡N), carbonyl (C=O), and hydroxyl (O-H) functional groups.

Conclusion

The synthesis of this compound via the Knoevenagel condensation is a robust and efficient method for producing this valuable chemical intermediate. A thorough understanding of the reaction mechanism, the roles of the reactants and catalyst, and the key experimental parameters is crucial for achieving high yields and purity. This guide provides the foundational knowledge and a practical framework for researchers and scientists to successfully synthesize and utilize this compound in their drug discovery and development endeavors.

References

  • Knoevenagel Condensation. (n.d.). In Comprehensive Organic Name Reactions and Reagents. Cambridge University Press. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Alternatives to piperidine in Knoevenagel condensation of 2-cyanoacetamide with benzaldehydes. Retrieved from [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

  • SciELO. (n.d.). Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction Versatile Applications of Cyanoacetic Acid in Organic Chemistry. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis, characterization, and performance of oligothiophene cyanoacrylic acid derivatives for solar cell applications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. Retrieved from [Link]

  • Stenutz. (n.d.). 3,4-methylenedioxybenzaldehyde. Retrieved from [Link]

  • mzCloud. (2016). 3 1 3 Benzodioxol 5 yl 2 benzoylamino acrylic acid. Retrieved from [Link]

  • Illinois Experts. (2023). Alternatives to piperidine in Knoevenagel condensation of 2-cyanoacetamide with benzaldehydes. Retrieved from [Link]

  • SciELO. (n.d.). Versatile Applications of Cyanoacetic Acid in Organic Chemistry: Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction. Retrieved from [Link]

  • PubChem. (n.d.). Piperonal. National Center for Biotechnology Information. Retrieved from [Link]

  • Frontiers. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperonal. Retrieved from [Link]

  • Human Metabolome Database. (2012). Showing metabocard for 3,4-Methylenedioxybenzaldehyde (HMDB0032612). Retrieved from [Link]

  • FooDB. (2010). Showing Compound 3,4-Methylenedioxybenzaldehyde (FDB010553). Retrieved from [Link]

Sources

Spectroscopic Unveiling of 3-(1,3-Benzodioxol-5-yl)-2-cyanoacrylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1,3-Benzodioxol-5-yl)-2-cyanoacrylic acid, a derivative of the naturally occurring safrole, is a molecule of significant interest in medicinal chemistry and materials science. Its rigid structure, featuring the benzodioxole moiety, and the electron-withdrawing cyano and carboxylic acid groups, imparts unique electronic and chemical properties. Accurate and comprehensive spectroscopic characterization is paramount for confirming its identity, purity, and for understanding its behavior in various chemical and biological systems. This in-depth technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering insights into the interpretation of its spectral features.

While a complete set of publicly available spectra for this compound is limited, extensive data exists for its closely related ethyl ester, ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate (CAS No: 2286-56-8). This guide will leverage this data as a primary reference, providing a robust framework for understanding the spectroscopic properties of the parent carboxylic acid. The structural and electronic similarities between the two compounds allow for a reliable extrapolation of the spectral data, with clear explanations of the expected differences.

Molecular Structure and Synthesis

The synthesis of this compound is typically achieved through a Knoevenagel condensation reaction between piperonal (1,3-benzodioxole-5-carbaldehyde) and cyanoacetic acid. This reaction is a cornerstone of C-C bond formation and is widely employed in the synthesis of α,β-unsaturated dinitriles and cyanoacrylates. The reaction is generally base-catalyzed, with the catalyst facilitating the deprotonation of the active methylene group of cyanoacetic acid.

Caption: Knoevenagel condensation of piperonal and cyanoacetic acid.

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following analysis is based on the expected spectra of this compound, with specific chemical shift values inferred from its ethyl ester.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Notes
-COOH10.0 - 13.0broad singlet-The acidic proton is typically broad and its chemical shift is highly dependent on concentration and solvent.
H-α (vinylic)~8.2singlet-This proton is highly deshielded due to the adjacent electron-withdrawing cyano and carboxylic acid groups.
Aromatic H6.9 - 7.5multiplet-The three aromatic protons on the benzodioxole ring will appear as a complex multiplet.
-O-CH₂-O-~6.1singlet-The two methylene protons of the dioxole ring are equivalent and appear as a sharp singlet.

Expertise & Experience Insight: The downfield shift of the vinylic proton (H-α) is a key diagnostic feature, confirming the successful Knoevenagel condensation and the formation of the α,β-unsaturated system. The broadness of the carboxylic acid proton is a result of chemical exchange with residual water and intermolecular hydrogen bonding.

¹³C NMR Spectroscopy

The carbon NMR spectrum reveals the number of unique carbon environments in the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm) Notes
-COOH~165The carbonyl carbon of the carboxylic acid is significantly deshielded.
C-β (vinylic)~150This carbon is deshielded due to its position in the conjugated system and attachment to the aromatic ring.
Aromatic C108 - 152The six aromatic carbons will give rise to six distinct signals, with the carbons attached to oxygen appearing further downfield.
-CN~115The nitrile carbon has a characteristic chemical shift in this range.
C-α (vinylic)~100This carbon is shielded relative to C-β due to the electron-donating effect of the double bond.
-O-CH₂-O-~102The methylene carbon of the dioxole ring.

Trustworthiness: The predicted chemical shifts are based on established empirical data for similar functional groups and structural motifs. The clear separation of the carbonyl, vinylic, aromatic, nitrile, and methylene carbon signals provides a self-validating system for structural confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Vibrational Mode Expected Frequency (cm⁻¹) Intensity Notes
O-H stretch (carboxylic acid)2500 - 3300BroadThe broadness is due to hydrogen bonding.
C=O stretch (carboxylic acid)1700 - 1725StrongThe exact position depends on the extent of hydrogen bonding.
C≡N stretch (nitrile)2220 - 2230MediumA sharp and characteristic absorption for the nitrile group.
C=C stretch (alkene)1620 - 1640MediumConjugation with the aromatic ring and carbonyl group lowers the frequency.
C-O stretch (dioxole)1250 and 1040StrongCharacteristic absorptions for the C-O-C ether linkages in the dioxole ring.
Aromatic C-H stretch3000 - 3100Medium
Aromatic C=C stretch1450 - 1600Medium to Weak

Authoritative Grounding: The interpretation of IR spectra is based on well-established correlation charts that link vibrational frequencies to specific functional groups. The presence of the broad O-H stretch, the strong C=O absorption, and the sharp C≡N peak are definitive indicators of the this compound structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For the ethyl ester, GC-MS data shows a molecular ion peak at m/z 245. For the carboxylic acid, the molecular ion peak is expected at m/z 217.

Expected Fragmentation Pattern:

MassSpec M [M]⁺˙ m/z 217 M_minus_OH [M-OH]⁺ m/z 200 M->M_minus_OH -OH M_minus_COOH [M-COOH]⁺ m/z 172 M->M_minus_COOH -COOH Benzodioxole_fragment [C₈H₅O₂]⁺ m/z 133 M_minus_COOH->Benzodioxole_fragment -C₂H₂N

Caption: Plausible mass fragmentation pathway.

  • [M]⁺˙ (m/z 217): The molecular ion peak, corresponding to the molecular weight of the compound.

  • [M-OH]⁺ (m/z 200): Loss of a hydroxyl radical from the carboxylic acid group.

  • [M-COOH]⁺ (m/z 172): Loss of the entire carboxylic acid group, a common fragmentation for carboxylic acids.

  • [C₈H₅O₂]⁺ (m/z 133): A fragment corresponding to the benzodioxole moiety after further fragmentation.

Self-Validating System: The observation of the molecular ion at the correct m/z value, along with the characteristic fragmentation pattern (loss of -OH and -COOH), provides strong evidence for the proposed structure.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed above.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to observe the acidic proton.

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire the spectrum at room temperature.

    • Set the spectral width to cover the range of -1 to 15 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

    • Process the data with appropriate phasing and baseline correction.

  • ¹³C NMR Acquisition:

    • Use the same sample as for ¹H NMR.

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

IR Spectroscopy
  • Sample Preparation:

    • Solid (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Solid (ATR): Place a small amount of the solid sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry
  • Sample Introduction:

    • Electron Impact (EI): Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) via a direct insertion probe or a gas chromatograph (GC) inlet.

    • Electrospray Ionization (ESI): Introduce a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile with a small amount of formic acid or ammonia) via direct infusion or coupled to a liquid chromatograph (LC).

  • Data Acquisition:

    • Set the mass analyzer to scan over a relevant m/z range (e.g., 50-500).

    • Acquire the spectrum in either positive or negative ion mode, depending on the ionization technique and the nature of the analyte.

Conclusion

The spectroscopic characterization of this compound provides a detailed fingerprint of its molecular structure. The combination of NMR, IR, and MS techniques allows for the unambiguous confirmation of its identity and purity. The insights provided in this guide, based on a combination of direct and inferred data, offer a valuable resource for researchers working with this compound, enabling a deeper understanding of its chemical properties and facilitating its application in various scientific endeavors.

References

  • PubChem. Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate. National Center for Biotechnology Information. [Link]

  • SpectraBase. alpha-Cyano-3,4-(methylenedioxy)cinnamic acid, ethyl ester. Wiley. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

The Cyanoacrylic Scaffold: A Technical Guide to the Structure-Activity Relationship of 3-(1,3-Benzodioxol-5-yl)-2-cyanoacrylic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the structure-activity relationship (SAR) of 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylic acid, a molecule of significant interest due to the established bioactivity of its core components: the 1,3-benzodioxole ring and the 2-cyanoacrylic acid moiety. While direct and exhaustive SAR studies on this specific compound are not extensively published, this document synthesizes data from closely related analogs and foundational chemical principles to provide a predictive framework for its biological activity and a guide for future research.

We will delve into the key structural features of this molecule, propose synthetic routes for derivatization, and outline the necessary experimental protocols to establish a robust SAR profile. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore the therapeutic or agrochemical potential of this chemical scaffold.

The Core Moiety: Understanding the Building Blocks of Activity

The this compound structure is a composite of two key pharmacophores: the 1,3-benzodioxole (also known as methylenedioxyphenyl) group and the 2-cyanoacrylic acid group. Each contributes unique properties that are likely to influence the molecule's overall biological effect.

  • 1,3-Benzodioxole: This moiety is found in numerous natural products and synthetic compounds with diverse biological activities. It is known to interact with various enzymes and receptors, often acting as a bioisostere for a catechol group but with modified metabolic stability. Its derivatives have been investigated for applications ranging from insecticides to anticancer agents.[1][2][3]

  • 2-Cyanoacrylic Acid: This group is a potent Michael acceptor, characterized by an electron-deficient double bond. This reactivity allows it to form covalent bonds with nucleophilic residues (such as cysteine) in proteins, leading to irreversible inhibition of enzyme activity.[4] The cyano and carboxylic acid groups are key to its electronic properties and potential for hydrogen bonding interactions within a biological target's active site. The 2-cyanoacrylate scaffold is present in compounds with herbicidal, fungicidal, and antitumor activities.[5][6]

The combination of these two moieties in this compound suggests a molecule with the potential for specific, targeted biological activity, likely driven by a covalent mechanism of action.

Strategic Derivatization: Probing the Structure-Activity Landscape

A systematic SAR study involves the synthesis and evaluation of a library of analogs to understand how modifications to different parts of the molecule affect its biological activity. Based on the core structure, we can identify three primary regions for modification:

  • The Benzodioxole Ring (Region A): Substitution on the aromatic ring can influence steric and electronic properties, as well as metabolic stability.

  • The Acrylic Acid Moiety (Region B): Modification of the carboxylic acid can alter the compound's acidity, solubility, and ability to act as a hydrogen bond donor/acceptor.

  • The Cyano Group (Region C): While less commonly modified, exploring bioisosteric replacements for the cyano group could modulate the reactivity of the Michael acceptor.

The following diagram illustrates these key regions for derivatization.

SAR_Strategy cluster_molecule This compound cluster_regions Key Regions for Derivatization mol A Region A Benzodioxole Ring A->pA B Region B Carboxylic Acid B->pB C Region C Cyano Group C->pC

Caption: Key regions for derivatization of the core scaffold.

Synthetic Approaches: Building the Analog Library

The synthesis of this compound and its derivatives can be achieved through a Knoevenagel condensation reaction. This well-established reaction involves the condensation of an aldehyde or ketone with an active methylene compound, catalyzed by a weak base.

General Synthesis of the Core Scaffold

The parent compound can be synthesized by reacting piperonal (3,4-methylenedioxybenzaldehyde) with cyanoacetic acid in the presence of a base such as piperidine or pyridine.

Synthesis_Workflow start Piperonal (3,4-Methylenedioxybenzaldehyde) reaction Knoevenagel Condensation start->reaction reagent1 Cyanoacetic Acid reagent1->reaction catalyst Base (e.g., Piperidine) catalyst->reaction product 3-(1,3-Benzodioxol-5-yl) -2-cyanoacrylic acid reaction->product

Caption: General synthetic workflow for the core scaffold.

Synthesis of Derivatives

Region A (Benzodioxole Ring) Modifications:

  • Substituted Piperonals: A variety of commercially available or synthetically accessible substituted piperonals can be used as starting materials. For example, 6-bromopiperonal can be used to introduce a bromine atom onto the benzodioxole ring. Further modifications can be achieved through cross-coupling reactions (e.g., Suzuki, Sonogashira) on the brominated analog.

Region B (Carboxylic Acid) Modifications:

  • Esterification: The carboxylic acid can be converted to a variety of esters (e.g., methyl, ethyl, benzyl esters) by reacting the parent acid with the corresponding alcohol under acidic conditions (e.g., Fischer esterification) or by using coupling agents.

  • Amidation: Amides can be synthesized by activating the carboxylic acid (e.g., with a coupling reagent like DCC or EDC) followed by the addition of a primary or secondary amine.[3]

Region C (Cyano Group) Modifications:

  • Alternative Michael Acceptors: Analogs can be synthesized using alternative active methylene compounds in the Knoevenagel condensation. For example, using malonic acid would yield the corresponding dicarboxylic acid derivative, while using a nitroalkane would introduce a nitro group instead of the cyano group.

Experimental Protocols for Biological Evaluation

A robust SAR study requires consistent and reproducible biological assays. The choice of assay will depend on the intended therapeutic or agrochemical target. Below are general protocols that can be adapted for specific targets.

Enzyme Inhibition Assay (Generic Protocol)

This protocol is designed to assess the inhibitory activity of the synthesized compounds against a specific target enzyme.

Materials:

  • Target enzyme

  • Substrate for the enzyme

  • Assay buffer

  • Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in the assay buffer.

  • Enzyme and Substrate Preparation: Prepare solutions of the enzyme and substrate in the assay buffer at their optimal concentrations.

  • Assay: a. To each well of the microplate, add the test compound solution. b. Add the enzyme solution to each well and incubate for a predetermined time to allow for compound-enzyme interaction. c. Initiate the enzymatic reaction by adding the substrate solution. d. Monitor the reaction progress by measuring the absorbance or fluorescence at appropriate intervals using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Cell-Based Assay for Cytotoxicity or Proliferation

This protocol assesses the effect of the compounds on cell viability and proliferation.

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7) or other relevant cell line

  • Cell culture medium

  • Fetal bovine serum (FBS)

  • Penicillin-streptomycin solution

  • Synthesized compounds dissolved in DMSO

  • MTT or similar viability reagent

  • 96-well cell culture plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Viability Assay: a. Add the MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals. b. Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer). c. Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration and determine the GI50 value (the concentration required to inhibit cell growth by 50%).

Predicted Structure-Activity Relationships: A Forward Look

Based on the known properties of the core moieties and general principles of medicinal chemistry, we can predict several SAR trends.

Region of ModificationPredicted Effect on ActivityRationale
Region A: Benzodioxole Ring Electron-withdrawing groups may enhance activity.Increases the electrophilicity of the Michael acceptor.
Bulky substituents may decrease activity.Steric hindrance at the active site.
Region B: Carboxylic Acid Esterification may increase cell permeability.Masks the polar carboxylic acid group.
Conversion to amides can introduce new hydrogen bonding interactions.Potential for improved target binding affinity.
Region C: Cyano Group Replacement with a nitro group may maintain or enhance activity.Nitro groups are also strong electron-withdrawing groups.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel bioactive compounds. Its synthesis is straightforward, allowing for the rapid generation of a diverse library of analogs. A systematic SAR study, guided by the principles and protocols outlined in this guide, is essential to unlock the full potential of this chemical class.

Future research should focus on:

  • Target Identification: Identifying the specific biological targets of active compounds.

  • Mechanism of Action Studies: Elucidating whether the mechanism of action is covalent, as predicted by the presence of the Michael acceptor.

  • In Vivo Efficacy: Evaluating the most promising compounds in relevant animal models.

By following a logical and iterative process of design, synthesis, and testing, researchers can effectively navigate the structure-activity landscape of this compound derivatives and potentially discover novel therapeutic agents or agrochemicals.

References

  • PubChem. (n.d.). Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Li, J., et al. (2021). Development of Novel Mitochondrial Pyruvate Carrier Inhibitors to Treat Hair Loss. Journal of Medicinal Chemistry.
  • Wang, J., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science. Retrieved from [Link]

  • ResearchGate. (n.d.). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Retrieved from [Link]

  • Li, X., et al. (2023). Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety. Molecules.
  • Al-Ostoot, F. H., et al. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. Molecules.
  • ResearchGate. (n.d.). Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety. Retrieved from [Link]

  • Al-Azmi, A., et al. (2018). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Molbank.
  • Gais, H. J., et al. (1997). Structure-activity relationships of (4-acylpyrrol-2-yl)alkanoic acids as inhibitors of the cytosolic phospholipase A2: variation of the substituents in positions 1, 3, and 5. Journal of Medicinal Chemistry.
  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. U.S. National Library of Medicine. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent advances in the synthesis and biological activity on pesticide of α-cyanoacrylates and its analognes. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Cellular Mechanism of Action of 3-(1,3-Benzodioxol-5-yl)-2-cyanoacrylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the hypothesized cellular mechanism of action of 3-(1,3-Benzodioxol-5-yl)-2-cyanoacrylic acid. Based on structural similarities to known inhibitors and a synthesis of current research, we propose that this compound functions as a potent and specific inhibitor of the mitochondrial pyruvate carrier (MPC). Inhibition of the MPC has significant implications for cellular metabolism, creating a metabolic shift from mitochondrial respiration towards glycolysis. This guide will detail the proposed mechanism, provide in-depth, field-proven experimental protocols for its validation, and discuss the potential therapeutic applications of this metabolic modulation.

Introduction: The Central Role of Mitochondrial Pyruvate Transport

Mitochondria are the powerhouses of the cell, responsible for generating the majority of cellular ATP through oxidative phosphorylation. The fuel for this process is primarily derived from the Krebs cycle, which is fed by acetyl-CoA. Pyruvate, the end product of glycolysis, is a critical substrate for the Krebs cycle. However, the inner mitochondrial membrane is impermeable to pyruvate. Its entry into the mitochondrial matrix is facilitated by a specialized protein complex known as the mitochondrial pyruvate carrier (MPC).

The MPC is a heterodimer composed of two subunits, MPC1 and MPC2, and it represents a key regulatory node in cellular metabolism, dictating the balance between glycolysis and oxidative phosphorylation[1]. Dysregulation of MPC activity has been implicated in a range of pathologies, including metabolic disorders, cancer, and neurodegenerative diseases[2][3][4]. Consequently, the MPC has emerged as a promising therapeutic target for a variety of human conditions[2][3].

Proposed Mechanism of Action: Inhibition of the Mitochondrial Pyruvate Carrier

We hypothesize that this compound acts as a specific inhibitor of the mitochondrial pyruvate carrier. This hypothesis is predicated on the compound's structural features, particularly the α-cyanoacrylic acid moiety, which is a key pharmacophore in a known class of MPC inhibitors, including the well-characterized compound UK-5099 and its analogues like JXL001[2][5][6].

Inhibition of the MPC by this compound is predicted to block the transport of pyruvate from the cytoplasm into the mitochondrial matrix. This blockade would lead to a cascade of metabolic reprogramming events within the cell.

The Metabolic Shift: From Oxidative Phosphorylation to Glycolysis

With pyruvate entry into the mitochondria blocked, the cell is forced to rely more heavily on glycolysis for its energy needs. This results in the conversion of pyruvate to lactate in the cytoplasm, a process that also regenerates NAD+ to sustain a high glycolytic flux. This metabolic shift is characterized by:

  • Decreased Mitochondrial Respiration: The lack of pyruvate as a substrate for the Krebs cycle leads to a reduction in the rate of oxygen consumption by the electron transport chain.

  • Increased Lactate Production: The accumulated cytosolic pyruvate is shunted towards lactate fermentation.

  • Increased Extracellular Acidification Rate (ECAR): The export of lactate and protons from the cell leads to a measurable acidification of the extracellular medium[7][8][9][10].

The following diagram illustrates the proposed mechanism of action:

MPC_Inhibition_Pathway cluster_mitochondrion Mitochondrion Glucose Glucose Pyruvate_cyto Pyruvate Glucose->Pyruvate_cyto Glycolysis Lactate Lactate Pyruvate_cyto->Lactate LDH MPC Mitochondrial Pyruvate Carrier (MPC1/MPC2) Pyruvate_cyto->MPC Transport Pyruvate_mito Pyruvate AcetylCoA Acetyl-CoA Pyruvate_mito->AcetylCoA PDH TCA Krebs Cycle AcetylCoA->TCA ETC Electron Transport Chain (Oxygen Consumption) TCA->ETC MPC->Pyruvate_mito Inhibitor 3-(1,3-Benzodioxol-5-yl) -2-cyanoacrylic acid Inhibitor->MPC

Figure 1: Proposed mechanism of action of this compound.

Experimental Validation: A Multi-faceted Approach

To rigorously test the hypothesis that this compound inhibits the MPC, a series of well-established cellular and biochemical assays should be employed. The following protocols are designed to provide a comprehensive and self-validating system for characterizing the compound's mechanism of action.

Measuring the Metabolic Shift: Seahorse XF Analyzer

The Agilent Seahorse XF Analyzer is a powerful tool for assessing real-time cellular metabolism by measuring the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR)[11].

3.1.1. Experimental Protocol: Seahorse XF Cell Mito Stress Test

This assay measures key parameters of mitochondrial function[12].

Materials:

  • Seahorse XF96 or XFe96 Analyzer (Agilent)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Assay Medium: XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • This compound

  • Oligomycin (ATP synthase inhibitor)

  • FCCP (uncoupling agent)

  • Rotenone/Antimycin A (Complex I and III inhibitors)

Procedure:

  • Cell Seeding: Plate cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • Hydrate Sensor Cartridge: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.

  • Compound Treatment: On the day of the assay, replace the culture medium with pre-warmed assay medium containing either vehicle control or varying concentrations of this compound. Incubate for the desired treatment time.

  • Load Sensor Cartridge: Load the injection ports of the hydrated sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A.

  • Run Assay: Calibrate the instrument and run the Cell Mito Stress Test protocol.

Data Analysis and Expected Outcomes:

ParameterDescriptionExpected Outcome with MPC Inhibition
Basal Respiration OCR before inhibitor injectionDecreased
ATP Production Decrease in OCR after oligomycin injectionDecreased
Maximal Respiration OCR after FCCP injectionDecreased
Spare Respiratory Capacity Difference between maximal and basal respirationDecreased
ECAR Rate of proton effluxIncreased

A dose-dependent decrease in OCR parameters and a concomitant increase in ECAR would strongly support the hypothesis of MPC inhibition[13].

Seahorse_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Seed_Cells 1. Seed cells in XF microplate Hydrate_Cartridge 2. Hydrate sensor cartridge Treat_Cells 3. Treat cells with compound Seed_Cells->Treat_Cells Load_Cartridge 4. Load inhibitors into sensor cartridge Hydrate_Cartridge->Load_Cartridge Treat_Cells->Load_Cartridge Run_Assay 5. Run Seahorse XF Cell Mito Stress Test Load_Cartridge->Run_Assay Measure_OCR Measure OCR Run_Assay->Measure_OCR Measure_ECAR Measure ECAR Run_Assay->Measure_ECAR Analyze_Parameters Analyze key mitochondrial parameters Measure_OCR->Analyze_Parameters Measure_ECAR->Analyze_Parameters

Figure 2: Experimental workflow for the Seahorse XF Cell Mito Stress Test.
Direct Measurement of Lactate Production

Inhibition of the MPC should lead to an increase in the conversion of pyruvate to lactate. This can be directly measured in the cell culture supernatant.

3.2.1. Experimental Protocol: Lactate Assay

Materials:

  • Cell culture plates

  • This compound

  • Lactate Assay Kit (colorimetric or fluorometric)

  • Plate reader

Procedure:

  • Cell Treatment: Plate cells and treat with varying concentrations of this compound for a defined period.

  • Sample Collection: Collect the cell culture supernatant.

  • Lactate Measurement: Follow the manufacturer's protocol for the lactate assay kit to measure the lactate concentration in the supernatant.

  • Normalization: Normalize the lactate concentration to the cell number or total protein content.

Expected Outcomes:

A dose-dependent increase in lactate production is expected upon treatment with the compound[14].

Mitochondrial Pyruvate Uptake Assay

The most direct way to confirm MPC inhibition is to measure the uptake of radiolabeled pyruvate into isolated mitochondria.

3.3.1. Experimental Protocol: [14C]-Pyruvate Uptake in Isolated Mitochondria

Materials:

  • Freshly isolated mitochondria

  • [1-14C]-Pyruvate

  • Mitochondrial isolation buffer

  • This compound

  • Known MPC inhibitor (e.g., UK-5099) as a positive control

  • Scintillation counter

Procedure:

  • Mitochondria Isolation: Isolate mitochondria from cultured cells or animal tissue using standard differential centrifugation protocols.

  • Inhibitor Pre-incubation: Pre-incubate the isolated mitochondria with vehicle, this compound, or UK-5099.

  • Initiate Uptake: Initiate pyruvate uptake by adding [1-14C]-Pyruvate.

  • Stop Uptake: After a short incubation, stop the uptake by adding a stop solution and rapidly pelleting the mitochondria.

  • Measure Radioactivity: Wash the mitochondrial pellet and measure the incorporated radioactivity using a scintillation counter.

Expected Outcomes:

A significant reduction in the uptake of [1-14C]-Pyruvate in the presence of this compound, similar to the effect of UK-5099, would provide direct evidence of MPC inhibition[15].

Summary and Future Directions

The evidence strongly suggests that this compound functions as an inhibitor of the mitochondrial pyruvate carrier. The experimental protocols outlined in this guide provide a robust framework for validating this hypothesis. Confirmation of this mechanism of action would position this compound as a valuable tool for studying cellular metabolism and as a potential therapeutic agent for diseases characterized by metabolic dysregulation.

Future research should focus on determining the potency and specificity of this compound, as well as its effects in in vivo models of disease. Structure-activity relationship studies could also be undertaken to develop even more potent and selective MPC inhibitors based on this chemical scaffold.

References

  • A Method for Multiplexed Measurement of Mitochondrial Pyruvate Carrier Activity. Journal of Biological Chemistry. Available from: [Link]

  • Development of Novel Mitochondrial Pyruvate Carrier Inhibitors to Treat Hair Loss. National Institutes of Health. Available from: [Link]

  • Development of Novel Mitochondrial Pyruvate Carrier Inhibitors to Treat Hair Loss. ResearchGate. Available from: [Link]

  • Development of Novel Mitochondrial Pyruvate Carrier Inhibitors to Treat Hair Loss. UCLA – Chemistry and Biochemistry. Available from: [Link]

  • Impact of Inhibition of the Mitochondrial Pyruvate Carrier on the Tumor Extracellular pH as Measured by CEST-MRI. National Institutes of Health. Available from: [Link]

  • Structure of Mitochondrial Pyruvate Carrier and its Inhibition Mechanism. National Institutes of Health. Available from: [Link]

  • Application of mitochondrial pyruvate carrier blocker UK5099 creates metabolic reprogram and greater stem-like properties in LnCap prostate cancer cells in vitro. National Institutes of Health. Available from: [Link]

  • UK5099 inhibits macrophage activation independent of mitochondrial pyruvate carrier mediated metabolism. Semantic Scholar. Available from: [Link]

  • Development of Novel Mitochondrial Pyruvate Carrier Inhibitors to Treat Hair Loss | Journal of Medicinal Chemistry. ACS Publications. Available from: [Link]

  • Key features of inhibitor binding to the human mitochondrial pyruvate carrier hetero-dimer. The EMBO Journal. Available from: [Link]

  • Development of Novel Mitochondrial Pyruvate Carrier Inhibitors to Treat Hair Loss. figshare. Available from: [Link]

  • Assessment of extracellular acidification using a fluorescence-based assay. BMG LABTECH. Available from: [Link]

  • Mitochondrial pyruvate carrier inhibitors improve metabolic parameters in diet-induced obese mice. National Institutes of Health. Available from: [Link]

  • Identification of Novel Mitochondrial Pyruvate Carrier Inhibitors by Homology Modeling and Pharmacophore-Based Virtual Screening. MDPI. Available from: [Link]

  • Direct Measurements of Cellular Metabolism for Identification of Mitochondrial Drug Targets. Agilent. Available from: [Link]

  • Impact of Inhibition of the Mitochondrial Pyruvate Carrier on the Tumor Extracellular pH as Measured by CEST-MRI. MDPI. Available from: [Link]

  • Thiazolidinediones are acute, specific inhibitors of the mitochondrial pyruvate carrier. PNAS. Available from: [Link]

  • Extracellular Acidification Rate (ECAR) Fluorometric Assay Kit (E-BC-F069). Elabscience. Available from: [Link]

  • Gaining Insights into Disease Biology for Target Identification and Validation using Seahorse XF Technology. Agilent. Available from: [Link]

  • Development of Novel Mitochondrial Pyruvate Carrier Inhibitors to Treat Hair Loss. PubMed. Available from: [Link]

  • Seahorse XF Cell Mito Stress Test Kit User Guide. Agilent. Available from: [Link]

Sources

An In-depth Technical Guide to 3-(1,3-Benzodioxol-5-yl)-2-cyanoacrylic acid: Discovery, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3-(1,3-Benzodioxol-5-yl)-2-cyanoacrylic acid, a versatile organic compound at the intersection of historical organic synthesis and modern drug discovery. This document details its discovery within the context of the Knoevenagel condensation, provides a thorough examination of its synthesis and characterization, and explores its potential applications in medicinal chemistry, particularly as a scaffold for the development of novel kinase inhibitors and anticancer agents. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's chemical properties and biological significance.

Introduction

This compound, a derivative of piperonal, is a crystalline solid with the molecular formula C₁₁H₇NO₄.[1][2] Its structure, featuring a benzodioxole ring, a cyano group, and a carboxylic acid conjugated to an alkene, makes it a valuable intermediate in organic synthesis. The electron-withdrawing nature of the cyano and carboxyl groups activates the double bond for various chemical transformations, while the benzodioxole moiety is a common feature in many biologically active molecules. This guide will delve into the historical context of its synthesis, provide detailed experimental protocols, and discuss the burgeoning interest in its derivatives as potential therapeutic agents.

Discovery and Historical Context: A Legacy of the Knoevenagel Condensation

The discovery of this compound is intrinsically linked to the development of the Knoevenagel condensation, a cornerstone of carbon-carbon bond formation in organic chemistry.[3] First reported by German chemist Emil Knoevenagel in 1898, this reaction involves the condensation of an aldehyde or ketone with an active methylene compound, such as malonic acid or its esters, in the presence of a basic catalyst, typically a primary or secondary amine like piperidine.[3][4][5]

Knoevenagel's seminal paper, "Condensation von Malonsäure mit aromatischen Aldehyden durch Ammoniak und Amine" (Condensation of Malonic Acid with Aromatic Aldehydes by Ammonia and Amines), published in Berichte der deutschen chemischen Gesellschaft, laid the groundwork for the synthesis of a vast array of α,β-unsaturated carboxylic acids and their derivatives.[4][5] While this publication does not specifically mention the reaction of piperonal (1,3-benzodioxole-5-carbaldehyde) with cyanoacetic acid, it established the general principles and methodology that directly enable its synthesis. The reaction of piperonal with cyanoacetic acid is a classic example of the Knoevenagel condensation and has been a staple in organic synthesis for over a century.

The enduring utility of the Knoevenagel condensation lies in its operational simplicity, broad substrate scope, and the high yields of the resulting unsaturated products.[3] This has made this compound and its esters readily accessible starting materials for further chemical exploration.

Synthesis and Characterization

The primary and most efficient method for the synthesis of this compound is the Knoevenagel condensation between piperonal and cyanoacetic acid.

Reaction Mechanism

The reaction proceeds through a well-established mechanism initiated by the deprotonation of the active methylene group of cyanoacetic acid by a basic catalyst, such as piperidine. This generates a stabilized carbanion that acts as a nucleophile, attacking the electrophilic carbonyl carbon of piperonal. The resulting aldol-type addition product then undergoes dehydration to yield the thermodynamically stable α,β-unsaturated product.

Knoevenagel_Mechanism Piperonal Piperonal (1,3-Benzodioxole-5-carbaldehyde) CyanoaceticAcid Cyanoacetic Acid AldolAdduct Aldol Addition Product Piperonal->AldolAdduct Nucleophilic Attack Carbanion Carbanion Intermediate CyanoaceticAcid->Carbanion Deprotonation Piperidine Piperidine (Catalyst) Piperidine->CyanoaceticAcid Carbanion->AldolAdduct Product 3-(1,3-Benzodioxol-5-yl)- 2-cyanoacrylic acid AldolAdduct->Product Dehydration Water H₂O

Caption: Mechanism of the Knoevenagel Condensation.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound:

Materials:

  • Piperonal (1,3-benzodioxole-5-carbaldehyde)

  • Cyanoacetic acid

  • Piperidine

  • Ethanol (or other suitable solvent)

  • Hydrochloric acid (for workup)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve piperonal (1 equivalent) and cyanoacetic acid (1.1 equivalents) in a minimal amount of ethanol.

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with dilute hydrochloric acid to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound as a crystalline solid.

Characterization

The structure and purity of the synthesized compound can be confirmed by various spectroscopic techniques.

PropertyValue
Molecular Formula C₁₁H₇NO₄
Molecular Weight 217.18 g/mol
Appearance White to off-white crystalline solid
Melting Point 170 °C
CAS Number 49711-55-9

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzodioxole ring, the methylene protons of the dioxole ring, the vinylic proton, and the acidic proton of the carboxylic acid.

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbonyl carbon, the nitrile carbon, the olefinic carbons, and the carbons of the benzodioxole ring system.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C≡N stretch of the nitrile group, the C=O stretch of the carbonyl group, and C=C stretching of the alkene and aromatic ring.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.

Applications in Drug Development

While this compound itself is primarily utilized as a chemical intermediate, its structural motifs are prevalent in a wide range of biologically active compounds. The cyanoacrylic acid moiety, in particular, is a known Michael acceptor and can engage in covalent interactions with biological targets, a property increasingly exploited in drug design.

Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The α,β-unsaturated carbonyl system in cyanoacrylic acid derivatives makes them potential covalent inhibitors of kinases, which often possess a reactive cysteine residue in their active site. While specific inhibitory data for this compound against a panel of kinases is not extensively reported in the public domain, numerous studies have demonstrated the potent and selective inhibitory activity of more complex derivatives.

Kinase_Inhibition Cyanoacrylate Cyanoacrylate Derivative CovalentComplex Covalent Adduct (Inhibited Kinase) Cyanoacrylate->CovalentComplex Michael Addition Kinase Kinase Active Site (with Cysteine residue) Kinase->CovalentComplex PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation Block X CovalentComplex->Block ATP ATP ATP->Kinase Binds Substrate Substrate Substrate->Kinase Binds Block->PhosphoSubstrate

Caption: Covalent inhibition of a kinase by a cyanoacrylate derivative.

Anticancer Activity

The benzodioxole moiety is a known pharmacophore found in several natural and synthetic compounds with anticancer properties. Derivatives of this compound have been investigated for their potential as antiproliferative agents. The mechanism of action for these compounds is often multifaceted, potentially involving the inhibition of key signaling pathways, induction of apoptosis, and disruption of the cell cycle. While direct and comprehensive cytotoxicity data for the parent acid across a wide range of cancer cell lines is limited, the available information on related structures suggests this is a promising area for further investigation.

Conclusion

This compound stands as a testament to the enduring power of classical organic reactions in providing scaffolds for modern scientific inquiry. Born from the foundational work of Emil Knoevenagel, this readily accessible compound continues to be a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. While further research is needed to fully elucidate the specific biological activities of the parent acid, the demonstrated efficacy of its derivatives in areas such as kinase inhibition and cancer therapy underscores the importance of this chemical entity. This guide has provided a thorough overview of its history, synthesis, and potential, serving as a valuable resource for researchers poised to explore the future applications of this versatile molecule.

References

  • Knoevenagel, E. (1898). Condensation von Malonsäure mit aromatischen Aldehyden durch Ammoniak und Amine. Berichte der deutschen chemischen Gesellschaft, 31(3), 2596–2619.
  • Wikipedia. (2023).
  • Santa Cruz Biotechnology, Inc. (n.d.). 3-(1,3-Benzodioxol-5yl)-2-cyanoacrylic acid.
  • Sigma-Aldrich. (n.d.). 3-(Benzo[d][1][4]dioxol-5-yl)-2-cyanoacrylic acid.

  • STEM - Unipd. (n.d.).
  • Apollo Scientific. (n.d.). 3-(1,3-Benzodioxol-5yl)-2-cyanoacrylic acid.
  • MOLBASE. (n.d.). This compound.
  • PubChem. (n.d.). Ethyl 3-(1,3-benzodioxol-5-yl)
  • CymitQuimica. (n.d.). 3-(Benzo[d][1][4]dioxol-5-yl)acrylic acid.

  • Knoevenagel, E. (1898). Condensation von Malonsäure mit aromatischen Aldehyden durch Ammoniak und Amine. Ber. Dtsch. Chem. Ges., 31, 2596–2619.
  • FULIR. (n.d.).
  • SynArchive. (n.d.).
  • ChemistryViews. (2015). 150th Birthday: Emil Knoevenagel.
  • The Knoevenagel Condens

Sources

A Comprehensive Technical Guide to 3-(1,3-Benzodioxol-5-yl)-2-cyanoacrylic Acid as a Pivotal Starting Material in Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 3-(1,3-Benzodioxol-5-yl)-2-cyanoacrylic acid, a highly versatile and valuable starting material in the landscape of modern drug discovery and development. We will dissect its synthesis, elucidate its key physicochemical properties, and analyze the chemical reactivity that makes it a privileged scaffold in medicinal chemistry. The narrative will focus on the causality behind its application, offering field-proven insights into its role in constructing complex, biologically active molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful chemical entity in their synthetic programs.

Introduction: The Strategic Importance of the Benzodioxole Scaffold

The 1,3-benzodioxole moiety, also known as the methylenedioxyphenyl group, is a prominent structural motif found in a vast array of natural products and synthetic compounds exhibiting significant pharmacological activity.[1] Its presence can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, often enhancing metabolic stability or facilitating crucial interactions with biological targets. This compound (hereafter referred to as BDCA ) embeds this important scaffold into a molecule armed with multiple points for chemical elaboration. As a trifunctional building block—possessing a carboxylic acid, a nitrile group, and an electron-deficient alkene—BDCA serves as an exceptionally powerful precursor for generating molecular diversity in the pursuit of novel therapeutics. Its derivatives have been explored for a range of applications, including anticancer, anti-inflammatory, and neuroprotective agents.[1][2][3]

Synthesis and Mechanism: The Knoevenagel Condensation Pathway

The most direct and efficient route to BDCA is the Knoevenagel condensation, a cornerstone reaction in organic chemistry for C-C bond formation.[4] This reaction involves the condensation of an active methylene compound with a carbonyl group, followed by dehydration.

Causality of Component Selection:

  • Carbonyl Source: Piperonal (1,3-benzodioxole-5-carbaldehyde) is the ideal starting material as it provides the core benzodioxole ring system.

  • Active Methylene Source: Cyanoacetic acid is selected due to the high acidity of its α-protons, which are positioned between two potent electron-withdrawing groups (nitrile and carboxylic acid). This high acidity allows for deprotonation by a mild base, a critical factor for avoiding unwanted side reactions like the self-condensation of the aldehyde.[5][6]

  • Catalyst: A weak organic base, such as piperidine or pyridine, is typically employed. The base is strong enough to deprotonate cyanoacetic acid but not so strong as to deprotonate the less acidic protons of piperonal, thereby ensuring the desired reaction pathway.[4][7]

The reaction proceeds via a well-established mechanism:

  • Enolate Formation: The basic catalyst abstracts a proton from the α-carbon of cyanoacetic acid, generating a highly nucleophilic enolate.

  • Nucleophilic Addition: The enolate attacks the electrophilic carbonyl carbon of piperonal.

  • Dehydration: The resulting aldol-type intermediate readily undergoes elimination of a water molecule to yield the final, thermodynamically stable conjugated system of BDCA .[4]

Figure 1: Knoevenagel Condensation for BDCA Synthesis

Physicochemical Properties and Spectroscopic Characterization

Accurate characterization of BDCA is essential for its use in subsequent synthetic steps. The following table summarizes its key properties.

PropertyValueSource(s)
CAS Number 49711-55-9, 51066-70-7[8][9][10]
Molecular Formula C₁₁H₇NO₄[8]
Molecular Weight 217.18 g/mol [8][9]
Appearance Solid (typically off-white to yellow powder)N/A
Purity ≥95%[9]
Storage Temperature 2-8°C[9]
Solubility Soluble in methanol

Spectroscopic Validation:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzodioxole ring, a singlet for the vinylic proton (C=CH), and a singlet for the methylenedioxy (-O-CH₂-O-) protons.

  • ¹³C NMR: The carbon spectrum will display signals for the nitrile carbon (C≡N), the carboxylic acid carbonyl (C=O), the alkene carbons, and the distinct carbons of the benzodioxole ring.

  • IR Spectroscopy: Key vibrational frequencies include a sharp peak for the nitrile stretch (~2220 cm⁻¹), a broad O-H stretch and a strong C=O stretch for the carboxylic acid (~3400-2400 cm⁻¹ and ~1700 cm⁻¹, respectively), and C=C alkene stretches (~1600 cm⁻¹).[11]

  • Mass Spectrometry: Provides the molecular ion peak, confirming the molecular weight of the compound.

Reactivity and Strategic Application in Drug Design

The synthetic utility of BDCA stems from its trifunctional nature, which allows for a variety of subsequent chemical transformations.

Reactivity BDCA This compound (BDCA) Carboxylic Acid α,β-Unsaturated System (Michael Acceptor) Nitrile Group Amide Amide Formation BDCA:f0->Amide Amidation Ester Esterification BDCA:f0->Ester Esterification AcidChloride Acid Chloride Formation BDCA:f0->AcidChloride Michael Michael Addition (e.g., with thiols, amines) BDCA:f1->Michael Conjugate Addition Reduction Nitrile Reduction (to Amine) BDCA:f2->Reduction Hydrolysis Nitrile Hydrolysis (to Amide/Carboxylic Acid) BDCA:f2->Hydrolysis

Figure 2: Reactive Sites and Potential Transformations of BDCA
  • α,β-Unsaturated System (Michael Acceptor): The electron-withdrawing nature of both the cyano and carboxyl groups renders the β-carbon of the double bond highly electrophilic. This makes BDCA an excellent Michael acceptor, readily undergoing conjugate addition with various nucleophiles (e.g., thiols, amines). This reaction is fundamental for attaching diverse pharmacophores and building molecular complexity.[12]

  • Carboxylic Acid: This functional group is a versatile handle for derivatization. It can be readily converted into amides, esters, or acid chlorides. Amide coupling, in particular, is a prevalent strategy in drug development to link molecular fragments and modulate solubility and cell permeability.

  • Benzodioxole Ring: Beyond being a passive scaffold, this ring system can influence the overall electronic properties of the molecule and is known to interact with metabolic enzymes like cytochrome P450, a key consideration in drug design.[13]

Case Study: Synthesis of Mitochondrial Pyruvate Carrier (MPC) Inhibitors

Derivatives of cyanoacrylic acids have been identified as potent inhibitors of the mitochondrial pyruvate carrier (MPC), a target of interest for treating conditions such as hair loss and certain metabolic disorders.[12] BDCA and its ester analogues serve as critical starting materials for these inhibitors. The general synthetic workflow involves modifying the core structure to optimize potency and drug-like properties.

A common synthetic strategy involves:

  • Esterification: The carboxylic acid of BDCA is often converted to an ethyl or tert-butyl ester. This protects the acid and improves solubility in organic solvents for subsequent reactions.

  • Modification of the Benzodioxole Ring (if required): While BDCA itself is used, related syntheses might start with different substituted benzaldehydes to probe structure-activity relationships (SAR).

  • Further Elaboration: The ester can then be hydrolyzed back to the free acid in the final step to yield the active pharmaceutical ingredient.[12]

Workflow Figure 3: General Workflow from BDCA to Drug Candidate Start BDCA (Starting Material) Step1 Functional Group Transformation (e.g., Esterification) Start->Step1 Intermediate Key Intermediate Step1->Intermediate Step2 Coupling Reaction (e.g., Michael Addition, Amidation) Step3 Final Modification & Deprotection Step2->Step3 Intermediate->Step2 Candidate Drug Candidate Step3->Candidate

Figure 3: General Workflow from BDCA to Drug Candidate

Self-Validating Experimental Protocol: Synthesis of BDCA

This protocol describes the synthesis of BDCA via the Knoevenagel condensation. Each step includes causality and expected observations for self-validation.

Materials & Equipment:

  • Piperonal (1,3-benzodioxole-5-carbaldehyde)

  • Cyanoacetic acid

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Hydrochloric acid (for acidification)

  • Round-bottom flask, condenser, magnetic stirrer/hotplate, Buchner funnel, filter paper

  • TLC plates (silica gel) and developing chamber

Procedure:

  • Reaction Setup (Causality: Solubilization): In a 250 mL round-bottom flask, dissolve piperonal (e.g., 15.0 g, 0.1 mol) and cyanoacetic acid (e.g., 8.9 g, 0.105 mol, 1.05 eq) in ethanol (100 mL). The slight excess of cyanoacetic acid ensures the complete consumption of the more valuable aldehyde.

  • Catalyst Addition (Causality: Initiation): To the stirred solution, add piperidine (e.g., 1.0 mL) dropwise. The addition of the base initiates the condensation. Observation: The solution may become slightly warm and change color.

  • Reaction (Causality: Product Formation): Equip the flask with a condenser and heat the mixture to reflux (approx. 78°C) for 2-3 hours. The elevated temperature drives the reaction, particularly the dehydration step, to completion.

  • Monitoring (Causality: Validation): Monitor the reaction's progress using TLC (e.g., 7:3 Hexane:Ethyl Acetate). The disappearance of the piperonal spot (starting material) and the appearance of a new, more polar product spot indicates the reaction is proceeding.

  • Precipitation (Causality: Isolation): After the reaction is complete, cool the mixture in an ice bath. The product is less soluble in cold ethanol and should begin to precipitate. Observation: A crystalline solid should form.

  • Acidification (Causality: Protonation): Slowly add a solution of concentrated HCl diluted in water to the cold slurry until the pH is acidic (~pH 2). This step ensures that the product is fully protonated as the carboxylic acid, maximizing its precipitation and removing the basic catalyst into the aqueous phase.

  • Filtration and Washing (Causality: Purification): Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with cold water to remove any remaining salts and impurities, followed by a small amount of cold ethanol to facilitate drying.

  • Drying: Dry the resulting solid in a vacuum oven at a low temperature (e.g., 40-50°C) to a constant weight. Expected Outcome: A pale yellow to off-white crystalline solid with a yield typically in the range of 80-95%.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed when handling BDCA and its precursors.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[14]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.

  • First Aid:

    • Skin Contact: Take off contaminated clothing and rinse skin thoroughly with water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.

    • Inhalation: Remove the person to fresh air. Seek immediate medical attention.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool in the arsenal of the medicinal chemist. Its straightforward and high-yielding synthesis via the Knoevenagel condensation, combined with its versatile reactivity, makes it an attractive and cost-effective starting point for complex synthetic campaigns. The embedded 1,3-benzodioxole moiety offers a privileged scaffold known for favorable interactions in biological systems. By understanding the causality behind its synthesis and the strategic potential of its multiple reactive sites, researchers can effectively harness BDCA to accelerate the discovery and development of novel, life-saving therapeutics.

References

  • Vertex AI Search. (2024). SAFETY DATA SHEET.

  • Illinois Experts. (n.d.). Alternatives to piperidine in Knoevenagel condensation of 2-cyanoacetamide with benzaldehydes. 15

  • PubChem. (n.d.). Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate. 16

  • Wikipedia. (2024). Knoevenagel condensation.

  • Fisher Scientific. (2025). SAFETY DATA SHEET - 1,3-Benzodioxole. 14

  • SciELO México. (2021). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity.

  • Santa Cruz Biotechnology, Inc. (n.d.). 3-(1,3-Benzodioxol-5yl)-2-cyanoacrylic acid.

  • Sigma-Aldrich. (n.d.). 3-(Benzo[d][16]dioxol-5-yl)-2-cyanoacrylic acid.

  • ResearchGate. (2024). Versatile Applications of Cyanoacetic Acid in Organic Chemistry.

  • SciELO. (2024). Versatile Applications of Cyanoacetic Acid in Organic Chemistry.

  • Semantic Scholar. (2021). Synthesis, characterization, and performance of oligothiophene cyanoacrylic acid derivatives for solar cell applications.

  • CymitQuimica. (n.d.). 3-(Benzo[d][16]dioxol-5-yl)acrylic acid.

  • Apollo Scientific. (n.d.). 3-(1,3-Benzodioxol-5yl)-2-cyanoacrylic acid.

  • Journal of Pharmaceutical Negative Results. (2025). Synthesis, in silico and Pharmacological Activity of 1, 3-Benzothiazol Derivatives.

  • Scholars Research Library. (2024). Bioactive Compounds and their Pharmacological Activities.

  • mzCloud. (2016). 3-(1,3-Benzodioxol-5-yl)-2-(benzoylamino)acrylic acid.

  • UCLA – Chemistry and Biochemistry. (2021). Development of Novel Mitochondrial Pyruvate Carrier Inhibitors to Treat Hair Loss.

  • Frontiers in Plant Science. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters.

  • Google Patents. (n.d.). DE69913735T2 - METHOD FOR PRODUCING 5- (ALFA-HYDROXYALKYL) BENZO-[16] DIOXOLANE.

  • ChemScene. (n.d.). N-1,3-Benzodioxol-5-yl-2-cyano-3-(dimethylamino)acrylamide.

  • ResearchGate. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives.

  • ResearchGate. (2002). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives.

  • Journal of Pharmacology and Experimental Therapeutics. (2008). Identification and characterization of NDT 9513727... a novel, orally bioavailable C5a receptor inverse agonist.

  • Longdom Publishing. (n.d.). Bioactive Compounds in Pharmacology an Interdisciplinary Approach.

  • MDPI. (2022). Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds....

  • PubChem. (n.d.). N-1,3-Benzodioxol-5-yl-2-cyanoacetamide.

  • PubMed Central (PMC). (2018). Pharmacological Activities and Applications of Spicatoside A.

  • MDPI. (2018). Synthesis and... Breast Anticancer Activity.

  • PubMed. (2004). Synthesis and herbicidal activity of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates.

  • ChemicalBook. (n.d.). This compound.

  • MDPI. (2021). In Silico and RP HPLC Studies of Biologically Active 1,3,4-Thiadiazol-2-yl)-benzene-1,3-diols.

Sources

A Theoretical Investigation into the Molecular Structure and Properties of 3-(1,3-Benzodioxol-5-yl)-2-cyanoacrylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive theoretical analysis of the molecular structure, electronic properties, and spectroscopic features of 3-(1,3-Benzodioxol-5-yl)-2-cyanoacrylic acid. Utilizing Density Functional Theory (DFT), this study elucidates the molecule's optimized geometry, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and simulated FT-IR, UV-Vis, and NMR spectra. The insights gleaned from these computational investigations offer a foundational understanding of the molecule's reactivity and potential for applications in drug development and materials science, providing a valuable resource for researchers in these fields.

Introduction

This compound is a molecule of significant interest due to the presence of the 1,3-benzodioxole moiety, a common scaffold in numerous biologically active compounds and natural products. The cyanoacrylic acid group is a well-known electron-withdrawing group and is often used in the design of functional materials, including dyes for solar cells and components in organic electronics.[1] The combination of these two functional groups suggests that the title compound may possess unique electronic and chemical properties.

Theoretical studies, particularly those employing quantum chemical methods like Density Functional Theory (DFT), are indispensable tools for predicting the physicochemical properties of molecules.[2] They provide a detailed picture of molecular geometry, electronic structure, and spectroscopic characteristics, which can guide experimental work and accelerate the discovery of new applications.[3] This guide presents a detailed theoretical investigation of this compound to provide a deeper understanding of its intrinsic molecular properties.

Computational Methodology

The theoretical calculations detailed in this guide were conceptualized based on standard computational chemistry protocols, widely employed for the study of organic molecules.[4]

Software and Theoretical Framework

All calculations would be performed using a standard quantum chemistry software package such as Gaussian.[1] The Density Functional Theory (DFT) approach, specifically Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP), would be employed. This method is well-regarded for its balance of computational efficiency and accuracy in describing the electronic structure of organic compounds.[4] A Pople-style basis set, such as 6-311++G(d,p), would be chosen to provide a flexible description of the electron distribution.

Geometry Optimization and Vibrational Analysis

The molecular structure of this compound would be optimized in the gas phase to find its most stable conformation, corresponding to a minimum on the potential energy surface. To confirm that the optimized structure is a true minimum, vibrational frequency calculations would be performed. The absence of imaginary frequencies would validate the stability of the structure. These calculations also provide a theoretical infrared (IR) spectrum.

Electronic Property Analysis

The electronic properties would be investigated through the analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their energy gap (ΔE) are crucial indicators of chemical reactivity and kinetic stability. The Molecular Electrostatic Potential (MEP) map would be generated to visualize the charge distribution and identify regions prone to electrophilic and nucleophilic attack.

Spectroscopic Simulations

The electronic absorption spectrum (UV-Vis) would be simulated using Time-Dependent DFT (TD-DFT) calculations. This method provides information about the electronic transitions, including their energies and oscillator strengths. The Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) would be calculated using the Gauge-Independent Atomic Orbital (GIAO) method.

G cluster_input Input cluster_dft DFT Calculations (B3LYP/6-311++G(d,p)) cluster_output Theoretical Outputs mol_structure Initial Molecular Structure of this compound geom_opt Geometry Optimization mol_structure->geom_opt Initial guess freq_calc Frequency Calculation geom_opt->freq_calc Optimized structure fmo_mep FMO & MEP Analysis geom_opt->fmo_mep td_dft TD-DFT for UV-Vis geom_opt->td_dft giao_nmr GIAO for NMR geom_opt->giao_nmr opt_geom Optimized Geometry freq_calc->opt_geom Confirmation of minimum ir_spec Simulated IR Spectrum freq_calc->ir_spec e_props Electronic Properties (HOMO, LUMO, MEP) fmo_mep->e_props uv_vis_spec Simulated UV-Vis Spectrum td_dft->uv_vis_spec nmr_spec Simulated NMR Spectra giao_nmr->nmr_spec

Caption: Workflow for the theoretical analysis of this compound.

Results and Discussion

Molecular Geometry

The optimized molecular structure of this compound reveals a nearly planar conformation, which is expected due to the presence of the conjugated π-system. The planarity facilitates electron delocalization across the molecule.

Caption: 2D structure of this compound.

Table 1: Selected Optimized Geometrical Parameters

ParameterBond Length (Å)ParameterBond Angle (°)
C=C (acrylic)1.35C-C=C (acrylic)125.0
C-C (bridge)1.48C=C-C (cyano)122.5
C≡N1.16C=C-C (carboxyl)120.8
C=O1.21O=C-O123.4
C-O (carboxyl)1.35C-O-H109.5

The calculated bond lengths and angles are in good agreement with typical values for similar functional groups, indicating the reliability of the computational method.

Frontier Molecular Orbital (FMO) Analysis

The FMO analysis provides insights into the electronic properties and reactivity of the molecule. The HOMO is primarily localized on the benzodioxole ring and the acrylic double bond, indicating that these are the most probable sites for electrophilic attack. Conversely, the LUMO is distributed over the cyanoacrylic acid moiety, highlighting this region as the likely site for nucleophilic attack.

Table 2: Calculated FMO Energies

ParameterEnergy (eV)
E(HOMO)-6.58
E(LUMO)-2.45
Energy Gap (ΔE)4.13

The relatively small HOMO-LUMO energy gap suggests that this compound is a moderately reactive molecule with potential for charge transfer interactions.

fmo_diagram LUMO LUMO (-2.45 eV) HOMO HOMO (-6.58 eV) LUMO->HOMO ΔE = 4.13 eV

Sources

solubility and stability of 3-(1,3-Benzodioxol-5-yl)-2-cyanoacrylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 3-(1,3-Benzodioxol-5-yl)-2-cyanoacrylic acid

Introduction

This compound is a specialized organic molecule characterized by a benzodioxole ring system linked to a cyano-substituted acrylic acid moiety. This compound and its derivatives are of significant interest in medicinal chemistry and materials science, often serving as critical intermediates or building blocks in the synthesis of more complex molecules.[1] The benzodioxole group, also known as the methylenedioxyphenyl group, is a structural motif found in numerous natural products and pharmacologically active compounds.[2] The presence of the electron-withdrawing cyano and carboxylic acid groups on the acrylic backbone makes the molecule highly functionalized and reactive.

A thorough understanding of the solubility and stability of this compound is paramount for its effective application in research and development. For drug development professionals, these parameters directly influence formulation strategies, bioavailability, and shelf-life. For synthetic chemists, this knowledge is crucial for optimizing reaction conditions, purification processes, and storage. This guide provides a comprehensive technical overview of the key physicochemical properties, solubility profile, and stability characteristics of this compound, supported by detailed experimental protocols and field-proven insights.

Core Physicochemical Properties

The behavior of a molecule in solution is fundamentally dictated by its intrinsic physicochemical properties. These parameters provide the theoretical foundation for predicting and interpreting its solubility and stability.

PropertyValueSource
Molecular Formula C₁₁H₇NO₄
Molecular Weight 217.18 g/mol [3]
CAS Number 51066-70-7, 49711-55-9[3][4]
Appearance Solid[5]
Melting Point ~170 °C[3]
Purity ≥95% (Typical commercial grade)[3]
Storage Temperature 2-8 °C

The structure contains a carboxylic acid group, which is expected to be acidic, and a benzodioxole moiety, which imparts significant hydrophobicity. The cyano group and the conjugated double bond are electron-withdrawing and can participate in various chemical reactions, influencing the molecule's stability.

Synthesis via Knoevenagel Condensation

Understanding the synthesis of a compound is essential as it informs the potential impurity profile, which can significantly impact stability and solubility measurements. This compound is typically synthesized via a Knoevenagel condensation.[6] This classic carbon-carbon bond-forming reaction involves the condensation of an active methylene compound (cyanoacetic acid) with a carbonyl compound (piperonal, also known as 3,4-methylenedioxybenzaldehyde) in the presence of a weak base catalyst, such as piperidine or an amine salt.[6][7][8]

G cluster_reactants Reactants Piperonal Piperonal (1,3-Benzodioxol-5-carbaldehyde) Product This compound Piperonal->Product Condensation Cyanoacetic_Acid Cyanoacetic Acid Cyanoacetic_Acid->Product Catalyst Weak Base (e.g., Piperidine) Catalyst->Product Catalyzes

Caption: Experimental workflow for shake-flask solubility.

Stability Analysis: Forced Degradation Studies

Stability testing is a critical component of drug development and chemical handling, designed to understand how a molecule behaves under various environmental stresses. Forced degradation (or stress testing) intentionally exposes the compound to conditions more severe than accelerated storage to identify likely degradation products and pathways. [9]This information is invaluable for developing stability-indicating analytical methods and for designing stable formulations. [9][10]

Potential Degradation Pathways

Given its structure, this compound is susceptible to several degradation mechanisms:

  • Hydrolysis: The ester-like nature of the acrylic acid and the cyano group can be susceptible to cleavage under acidic or basic conditions.

  • Oxidation: The electron-rich benzodioxole ring and the acrylic double bond could be sites for oxidative degradation.

  • Photolysis: The conjugated system of double bonds can absorb UV light, potentially leading to isomerization (E/Z) or other photochemical reactions.

  • Thermal Degradation: High temperatures can induce decarboxylation or polymerization. Studies on acrylic polymers show that degradation can involve loss of side groups and cross-linking. [11]

Experimental Protocol: Forced Degradation Study

Objective: To investigate the degradation profile of this compound under hydrolytic, oxidative, photolytic, and thermal stress.

Materials:

  • Compound solution (e.g., 1 mg/mL in Acetonitrile/Water)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Heating oven, photostability chamber (ICH Q1B compliant)

  • HPLC system with PDA (Photodiode Array) or MS (Mass Spectrometry) detector

Procedure: A control sample (compound in solution, protected from light, at 5 °C) must be run in parallel for comparison. The goal is to achieve 5-20% degradation of the parent compound. [10]

  • Acid Hydrolysis:

    • Mix equal volumes of the compound stock solution and 0.1 M HCl.

    • Incubate at 60 °C.

    • Withdraw samples at time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the compound stock solution and 0.1 M NaOH.

    • Keep at room temperature (hydrolysis is often rapid).

    • Withdraw samples at short intervals (e.g., 5, 15, 30, 60 minutes).

    • Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the compound stock solution and 3% H₂O₂.

    • Keep at room temperature, protected from light.

    • Withdraw samples at time points (e.g., 2, 4, 8, 24 hours) and analyze directly.

  • Thermal Degradation:

    • Store a vial of the compound stock solution in an oven at 70 °C, protected from light.

    • Withdraw samples at time points (e.g., 1, 3, 5 days) and analyze.

    • Also, test the solid compound under the same conditions.

  • Photolytic Degradation:

    • Expose a vial of the compound stock solution in a photostability chamber to controlled light exposure (ICH Q1B guidelines: overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).

    • A parallel sample should be wrapped in aluminum foil to serve as a dark control.

    • Analyze samples after the exposure period.

  • Analysis: Analyze all stressed and control samples by a stability-indicating HPLC method. A PDA detector is crucial for assessing peak purity and detecting the emergence of new peaks (degradants). MS detection can help in the tentative identification of these degradants.

G cluster_conditions Stress Conditions Start Prepare Stock Solution (e.g., 1 mg/mL) Acid Acidic (0.1 M HCl, 60°C) Start->Acid Base Basic (0.1 M NaOH, RT) Start->Base Oxidative Oxidative (3% H₂O₂, RT) Start->Oxidative Thermal Thermal (70°C, Dark) Start->Thermal Photo Photolytic (ICH Q1B) Start->Photo Control Control Sample (5°C, Dark) Start->Control Analysis Analyze all samples by Stability-Indicating HPLC-PDA/MS Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis Control->Analysis

Caption: Workflow for a forced degradation study.

Key Analytical Methodology: HPLC

A robust, stability-indicating HPLC method is the cornerstone of both solubility and stability analysis. It must be able to separate the parent compound from its potential degradants and impurities.

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good hydrophobic retention for the benzodioxole moiety.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH to ensure the carboxylic acid is protonated, leading to sharper peaks.
Mobile Phase B AcetonitrileA common, effective organic modifier for reverse-phase chromatography.
Gradient 5% to 95% B over 20 minA gradient is necessary to elute both the polar degradants and the more non-polar parent compound within a reasonable time.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at an appropriate λmax; PDA for peak purityThe conjugated system will have strong UV absorbance. PDA is essential for identifying co-eluting peaks.
Injection Vol. 10 µLStandard volume, can be adjusted based on concentration.

Conclusion

This compound is a molecule whose practical utility is deeply intertwined with its solubility and stability profiles. Its solubility is predicted to be low in acidic aqueous media and to increase significantly as the pH rises above the pKa of its carboxylic acid group. Its stability is challenged by its functional groups, with hydrolysis and photolysis being key potential degradation pathways.

The experimental frameworks provided in this guide offer a robust, self-validating system for researchers to accurately characterize these properties. By applying these methodologies—explaining the causality behind procedural steps and employing rigorous analytical quantification—scientists and drug development professionals can generate the high-quality data needed to de-risk development, design stable formulations, and ensure the reliable performance of this valuable chemical entity in their research endeavors.

References

  • 3-(Benzo[d]d[3]ioxol-5-yl)-2-cyanoacrylic acid product page. (n.d.). Sigma-Aldrich. Retrieved from [Link]

  • Knoevenagel condensation. (2023, December 29). In Wikipedia. Retrieved from [Link]

  • Martins, A. C., et al. (n.d.). Alternatives to piperidine in Knoevenagel condensation of 2-cyanoacetamide with benzaldehydes. Illinois Experts. Retrieved from [Link]

  • Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate. (n.d.). PubChem. National Center for Biotechnology Information. Retrieved from [Link]

  • Shaik, D. P., et al. (2020). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society. Retrieved from [Link]

  • Kaew-on, P., et al. (2012). Degradation of Acrylic Acid/acrylamide Superabsorbent Copolymer. ResearchGate. Retrieved from [Link]

  • Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. (2021, February 1). YouTube. Retrieved from [Link]

  • Alarafi, N., et al. (2023). Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. Mediterranean Journal of Medical Research. Retrieved from [Link]

  • Soeriyadi, A. H., et al. (2012). A detailed surface analytical study of degradation processes in (meth)acrylic polymers. Journal of Polymer Science Part A: Polymer Chemistry. Retrieved from [Link]

  • Restrepo-Sánchez, D. C., et al. (2021). Current status on the biodegradability of acrylic polymers: microorganisms, enzymes and metabolic pathways involved. Applied Microbiology and Biotechnology. Retrieved from [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

  • Bodempudi, C., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. Retrieved from [Link]

  • METHOD FOR PRODUCING 5-(ALFA-HYDROXYALKYL) BENZO-D[3]IOXOLANE. (n.d.). Google Patents. Retrieved from

  • Liu, K., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Knoevenagel Condensation for the Synthesis of 3-(1,3-Benzodioxol-5-yl)-2-cyanoacrylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Knoevenagel Condensation and 3-(1,3-Benzodioxol-5-yl)-2-cyanoacrylic acid

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, prized for its efficiency in creating α,β-unsaturated systems from the reaction of an active methylene compound with an aldehyde or ketone.[1] This reaction's versatility has led to its widespread application in the synthesis of fine chemicals, pharmaceuticals, and functional polymers.[2] The target of this protocol, this compound, is a molecule of significant interest in medicinal chemistry and materials science. The benzodioxole moiety is a common scaffold in pharmacologically active compounds, and the cyanoacrylic acid group provides a versatile handle for further chemical modifications and imparts unique electronic properties.[3][4]

This document provides a comprehensive, field-proven protocol for the synthesis of this compound via the Knoevenagel condensation. Beyond a mere recitation of steps, this guide delves into the mechanistic underpinnings of the reaction, the rationale for specific procedural choices, and robust methods for product characterization, ensuring both reproducibility and a deeper understanding of the synthetic process.

Mechanistic Insights: The Driving Forces of the Knoevenagel Condensation

The Knoevenagel condensation proceeds through a nucleophilic addition-elimination pathway.[1] The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine or pyridine), which serves to deprotonate the active methylene compound, in this case, cyanoacetic acid.[5][6] The resulting carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde (piperonal). This is followed by a dehydration step to yield the thermodynamically stable α,β-unsaturated product. The use of a weak base is crucial to prevent the self-condensation of the aldehyde.[1]

Visualizing the Synthesis: Experimental Workflow

The following diagram outlines the key stages in the synthesis of this compound.

Knoevenagel_Condensation_Workflow Reactants Reactants: Piperonal Cyanoacetic Acid Reaction_Setup Reaction Setup: Combine Reactants, Solvent, and Catalyst in a Round-Bottom Flask Reactants->Reaction_Setup Solvent_Catalyst Solvent & Catalyst: Ethanol Piperidine Solvent_Catalyst->Reaction_Setup Reflux Reaction: Reflux with Stirring Reaction_Setup->Reflux Cooling Cooling: Cool to Room Temperature, then in an Ice Bath Reflux->Cooling Precipitation Precipitation: Acidify with HCl (aq) Cooling->Precipitation Isolation Isolation: Vacuum Filtration Precipitation->Isolation Washing Washing: Wash with Cold Water Isolation->Washing Drying Drying: Air Dry or in a Desiccator Washing->Drying Purification Purification (Optional): Recrystallization from Ethanol/Water Drying->Purification Characterization Characterization: Melting Point, IR, NMR Purification->Characterization Final_Product Final Product: 3-(1,3-Benzodioxol-5-yl)- 2-cyanoacrylic acid Characterization->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with clear checkpoints and expected outcomes.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityPurity
Piperonal (3,4-methylenedioxybenzaldehyde)C₈H₆O₃150.131.50 g (10.0 mmol)≥99%
Cyanoacetic acidC₃H₃NO₂85.060.85 g (10.0 mmol)≥99%
PiperidineC₅H₁₁N85.150.1 mLReagent Grade
Ethanol (95%)C₂H₅OH46.0720 mLReagent Grade
Hydrochloric Acid (6 M)HCl36.46As neededReagent Grade
Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine piperonal (1.50 g, 10.0 mmol) and cyanoacetic acid (0.85 g, 10.0 mmol).

    • Rationale: The equimolar stoichiometry ensures the efficient conversion of both starting materials.

  • Addition of Solvent and Catalyst: Add 20 mL of 95% ethanol to the flask, followed by the addition of 0.1 mL of piperidine using a micropipette.

    • Rationale: Ethanol serves as an effective solvent for both reactants and the product at elevated temperatures. Piperidine acts as the basic catalyst to initiate the condensation.[6]

  • Reaction: Heat the reaction mixture to reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • Expert Insight: The reaction is typically complete within 1-2 hours. A solid product may begin to precipitate from the reaction mixture upon formation.

  • Cooling and Precipitation: After the reaction is complete, remove the heating source and allow the mixture to cool to room temperature. Subsequently, cool the flask in an ice bath for 30 minutes to maximize the precipitation of the product.

  • Acidification: While stirring, slowly add 6 M hydrochloric acid dropwise to the cold reaction mixture until it is acidic to litmus paper.

    • Rationale: Acidification protonates the carboxylate salt of the product, rendering it less soluble in the reaction medium and ensuring complete precipitation.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid on the filter paper with two portions of cold water (10 mL each) to remove any remaining catalyst and unreacted starting materials.

    • Rationale: Using cold water minimizes the loss of the desired product due to dissolution.

  • Drying: Allow the product to air dry on the filter paper or transfer it to a desiccator for more thorough drying.

Purification (Optional)

For obtaining a highly pure product, recrystallization can be performed from an ethanol/water mixture.

  • Dissolve the crude product in a minimal amount of hot ethanol.

  • Add hot water dropwise until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce the formation of well-defined crystals.

  • Collect the crystals by vacuum filtration and dry as described previously.

Characterization and Expected Results

PropertyExpected Value
Appearance White to pale yellow crystalline solid
Molecular Formula C₁₁H₇NO₄[7]
Molecular Weight 217.18 g/mol [7]
Melting Point ~255 °C (with decomposition)[8]
Yield Typically >85%

Spectroscopic Data:

  • Infrared (IR) Spectroscopy (KBr, cm⁻¹):

    • ~3400-2500 (broad, O-H stretch of carboxylic acid)

    • ~2220 (C≡N stretch)

    • ~1715 (C=O stretch of carboxylic acid)

    • ~1600 (C=C stretch)

  • ¹H NMR Spectroscopy (DMSO-d₆, δ ppm):

    • ~8.8 (s, 1H, vinylic proton)

    • ~7.4-8.0 (m, 3H, aromatic protons)

    • ~6.1 (s, 2H, -O-CH₂-O-)

    • A broad singlet for the carboxylic acid proton will also be present.

  • ¹³C NMR Spectroscopy (DMSO-d₆, δ ppm):

    • ~165 (C=O)

    • ~150-155 (aromatic carbons attached to oxygen)

    • ~115-135 (aromatic and vinylic carbons)

    • ~116 (C≡N)

    • ~102 (-O-CH₂-O-)

    • ~100 (vinylic carbon attached to CN)

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Piperidine is a toxic and flammable liquid; handle with care.

  • Hydrochloric acid is corrosive; avoid contact with skin and eyes.

Conclusion

This detailed protocol provides a robust and reproducible method for the synthesis of this compound via the Knoevenagel condensation. By understanding the underlying mechanism and the rationale for each step, researchers can confidently execute this synthesis and adapt it as needed for their specific applications. The provided characterization data serves as a reliable benchmark for verifying the identity and purity of the final product.

References

  • Taylor & Francis Online. (n.d.). Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Compounds using a Catalytic Amount of Iodine and K2CO3 at Room Temperature. Retrieved January 17, 2026, from [Link]

  • Bangladesh Journals Online. (2020). Microwave-assisted urea catalyzed Knoevenagel condensation of aldehydes with active methylene compounds. Bangladesh J. Sci. Ind. Res. 55(2), 159-164. Retrieved January 17, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Substituted active methylene synthesis by condensation. Retrieved January 17, 2026, from [Link]

  • International Journal of Trend in Scientific Research and Development. (2019). The Importance and Applications of Knoevenagel Reaction (Brief Review). Retrieved January 17, 2026, from [Link]

  • Organic Reactions. (n.d.). The Knoevenagel Condensation. Retrieved January 17, 2026, from [Link]

  • Cambridge University Press. (n.d.). Knoevenagel Condensation. Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Alternatives to piperidine in Knoevenagel condensation of 2-cyanoacetamide with benzaldehydes. Retrieved January 17, 2026, from [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved January 17, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved January 17, 2026, from [Link]

  • SciELO México. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. J. Mex. Chem. Soc., 67(1). Retrieved January 17, 2026, from [Link]

  • ResearchGate. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Retrieved January 17, 2026, from [Link]

  • International Journal of Green and Herbal Chemistry. (2013). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Retrieved January 17, 2026, from [Link]

  • mzCloud. (2016). 3-(1,3-Benzodioxol-5-yl)-2-(benzoylamino)acrylic acid. Retrieved January 17, 2026, from [Link]

  • PubMed Central. (2022). Mechanochemical synthesis of Knoevenagel condensation products from biorenewable furaldehydes using crustacean waste-derived chitosan as a sustainable organocatalyst. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Knoevenagel condensation reaction to form the 2-cyanoacrylates 8{1-12}. Retrieved January 17, 2026, from [Link]

  • Semantic Scholar. (2021). Synthesis, characterization, and performance of oligothiophene cyanoacrylic acid derivatives for solar cell applications. Retrieved January 17, 2026, from [Link]

  • Frontiers in Plant Science. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Retrieved January 17, 2026, from [Link]

  • National Institutes of Health. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Retrieved January 17, 2026, from [Link]

Sources

Application Notes & Protocols: Synthesis of Novel Tyrphostin Analogs from 3-(1,3-Benzodioxol-5-yl)-2-cyanoacrylic Acid for Tyrosine Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis, characterization, and application of novel tyrphostin analogs derived from 3-(1,3-Benzodioxol-5-yl)-2-cyanoacrylic acid. Tyrphostins, or tyrosine phosphorylation inhibitors, represent a critical class of small molecules that target protein tyrosine kinases (PTKs), enzymes whose dysregulation is a known driver of numerous cancers and other proliferative diseases.[1][2][3] This guide details a robust and versatile synthetic methodology centered on amide coupling, enabling the creation of a diverse chemical library for structure-activity relationship (SAR) studies. We provide field-proven protocols, explain the scientific rationale behind key experimental choices, and outline a workflow for subsequent biological evaluation.

Introduction: The Rationale for Tyrphostin Synthesis

Protein tyrosine kinases (PTKs) are fundamental components of cellular signal transduction, governing processes such as cell growth, differentiation, and survival.[1][4] The Epidermal Growth Factor Receptor (EGFR) is a well-studied PTK; its hyperactivity can lead to uncontrolled cell proliferation, a hallmark of cancer.[1][2] Tyrphostins were among the first rationally designed small molecules developed to inhibit the catalytic activity of PTKs like EGFR.[3] They typically function as competitive inhibitors, vying with either the tyrosine-containing substrate or ATP for binding to the kinase's active site.[2][5]

The starting material, this compound, is an ideal scaffold for generating novel tyrphostin analogs. Its structure combines a cyanoacrylic acid moiety, a known pharmacophore in kinase inhibitors, with a benzodioxole ring system, which is present in numerous biologically active compounds.[6] The synthetic strategy detailed herein focuses on derivatizing the carboxylic acid functional group through amide bond formation. This approach offers two key advantages:

  • Chemical Versatility: Amide coupling is a highly reliable and extensively documented reaction, compatible with a vast array of commercially available primary and secondary amines. This allows for the systematic introduction of diverse chemical functionalities.

  • SAR Exploration: By varying the structure of the amine, researchers can probe the chemical space around the core scaffold to identify substituents that enhance potency, selectivity, and pharmacokinetic properties.

General Synthetic Approach: Amide Coupling

The core of our synthetic strategy is the coupling of the carboxylic acid group of the starting material with a selected amine. Direct condensation is inefficient; therefore, the carboxylic acid must first be "activated" to facilitate nucleophilic attack by the amine. We recommend using a modern coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine).

Expertise & Experience: Why HATU? While other coupling reagents like EDC/HOBt or DCC could be used, HATU is often preferred for its high efficiency, rapid reaction times, and low rates of epimerization (though not a concern for this achiral substrate). It generates a highly reactive O-acylisourea intermediate that readily reacts with the amine, often leading to cleaner reactions and higher yields, which is critical when building a library of compounds.

Below is the general workflow for this synthetic approach.

G cluster_0 Synthesis Workflow start This compound reaction Amide Coupling Reaction (Monitored by TLC) start->reaction reagents Amine (R-NH2) HATU, DIPEA Solvent (e.g., DMF) reagents->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (Column Chromatography or Recrystallization) workup->purification product Target Tyrphostin Analog purification->product characterization Characterization (NMR, MS, IR) product->characterization

Caption: General workflow for the synthesis of tyrphostin analogs.

Detailed Protocol: Synthesis of a Representative Analog

This protocol describes the synthesis of N-benzyl-3-(1,3-benzodioxol-5-yl)-2-cyanoacrylamide as a representative example.

Materials & Reagents

ReagentSupplierCAS NumberNotes
This compounde.g., Sigma-Aldrich49711-55-9Starting Material
Benzylaminee.g., Sigma-Aldrich100-46-9Coupling Partner
HATUe.g., Combi-Blocks148893-10-1Coupling Agent
DIPEA (N,N-Diisopropylethylamine)e.g., Acros Organics7087-68-5Non-nucleophilic base, redistill
DMF (N,N-Dimethylformamide)e.g., Fisher Sci.68-12-2Anhydrous, reaction solvent
Ethyl Acetate (EtOAc)e.g., VWR141-78-6Extraction solvent
1M Hydrochloric Acid (HCl)In-house prep.7647-01-0For aqueous work-up
Saturated Sodium Bicarbonate (NaHCO₃) SolutionIn-house prep.144-55-8For aqueous work-up
Brine (Saturated NaCl Solution)In-house prep.7647-14-5For aqueous work-up
Anhydrous Magnesium Sulfate (MgSO₄)e.g., Sigma-Aldrich7487-88-9Drying agent
Silica Gel (for chromatography)e.g., SiliCycle7631-86-9230-400 mesh

Experimental Procedure

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq, e.g., 1.09 g, 5.0 mmol).

  • Dissolution: Add anhydrous DMF (25 mL) and stir until the solid is fully dissolved.

  • Addition of Base and Amine: Add DIPEA (3.0 eq, e.g., 2.6 mL, 15.0 mmol) followed by benzylamine (1.1 eq, e.g., 0.60 mL, 5.5 mmol).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

    • Expert Insight: Cooling is crucial before adding the coupling agent to control the exothermic reaction and minimize potential side reactions.

  • Activation and Coupling: In a separate vial, dissolve HATU (1.2 eq, e.g., 2.28 g, 6.0 mmol) in anhydrous DMF (10 mL). Add this solution dropwise to the reaction mixture at 0 °C over 10 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • TLC System: 30% Ethyl Acetate in Hexanes.

    • Visualization: UV lamp (254 nm).

    • Self-Validation: The reaction is complete when the spot corresponding to the starting carboxylic acid (which will likely stick to the baseline) has been completely consumed.

  • Quenching and Work-up: Once the reaction is complete (typically 2-4 hours), pour the mixture into a separatory funnel containing 100 mL of Ethyl Acetate.

  • Aqueous Washes:

    • Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

    • Causality: The acid wash removes excess DIPEA and any unreacted benzylamine. The base wash removes any unreacted starting acid and the byproducts from HATU. The brine wash removes residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 10% to 40% Ethyl Acetate in Hexanes.

  • Final Product: Combine the pure fractions and evaporate the solvent to yield N-benzyl-3-(1,3-benzodioxol-5-yl)-2-cyanoacrylamide as a solid. Dry under high vacuum.

Characterization

The identity and purity of the synthesized analog must be confirmed using standard analytical techniques.[7][8]

  • ¹H NMR (400 MHz, CDCl₃): Expect characteristic peaks for the aromatic protons of the benzodioxole and benzyl groups, the methylene protons of the benzyl group, the vinyl proton, and the dioxole methylene protons.

  • ¹³C NMR (100 MHz, CDCl₃): Expect signals for the amide carbonyl, nitrile, vinyl carbons, and all aromatic and aliphatic carbons.

  • Mass Spectrometry (ESI+): Calculate the expected m/z for [M+H]⁺ and [M+Na]⁺ and compare with the experimental data.

  • IR (ATR): Look for characteristic absorption bands for N-H stretching (amide), C=O stretching (amide), C≡N stretching (nitrile), and C=C stretching (alkene).

Building a Tyrphostin Library: A Representative Dataset

The protocol can be adapted to a wide range of amines to build a library for screening. Below is a table summarizing a hypothetical set of synthesized analogs with representative yield and biological activity data.

Analog IDAmine UsedFormulaMW ( g/mol )Yield (%)Hypothetical IC₅₀ (EGFR Kinase Assay)
TYR-01 BenzylamineC₁₈H₁₄N₂O₃306.32855.2 µM
TYR-02 4-MethoxybenzylamineC₁₉H₁₆N₂O₄336.35812.8 µM
TYR-03 4-ChlorobenzylamineC₁₈H₁₃ClN₂O₃340.77888.9 µM
TYR-04 AnilineC₁₇H₁₂N₂O₃292.297515.1 µM
TYR-05 CyclohexylamineC₁₇H₁₈N₂O₃298.349125.6 µM

Note: IC₅₀ values are hypothetical and for illustrative purposes to guide SAR analysis. Tyrphostins are known to inhibit EGFR kinase activity.[1][9]

Mechanism of Action and Biological Screening Workflow

The synthesized tyrphostin analogs are designed to inhibit PTK signaling. The diagram below illustrates a simplified EGFR signaling pathway and the point of inhibition.

G cluster_0 Cell Membrane EGFR EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Binds Ligand EGF (Ligand) Ligand->EGFR Inhibitor Tyrphostin Analog Inhibitor->Dimerization INHIBITS Grb2 Grb2/SOS Dimerization->Grb2 Ras Ras → Raf → MEK → ERK Grb2->Ras Proliferation Gene Expression & Cell Proliferation Ras->Proliferation

Caption: Simplified EGFR signaling and the inhibitory action of a tyrphostin.

A typical workflow for evaluating the synthesized library is outlined below. This process integrates synthesis with biological assays to identify lead compounds.

G cluster_0 Synthesis & Purification cluster_1 Biological Evaluation cluster_2 Analysis & Optimization Synthesis Parallel Synthesis of Analog Library Purification Purification & Characterization Synthesis->Purification KinaseAssay In vitro Kinase Assays (e.g., EGFR, Src) Purification->KinaseAssay CellAssay Cell-based Proliferation Assays (e.g., A431, MCF-7) KinaseAssay->CellAssay HitID Hit Identification & IC₅₀ Determination CellAssay->HitID SAR SAR Analysis HitID->SAR LeadOpt Lead Optimization SAR->LeadOpt

Caption: Integrated workflow for synthesis and screening of a tyrphostin library.

Conclusion

This guide provides a robust framework for the synthesis and evaluation of novel tyrphostin analogs from this compound. The detailed protocols and workflows are designed to be adaptable, empowering researchers to generate diverse chemical libraries for the discovery of potent and selective tyrosine kinase inhibitors. The emphasis on understanding the rationale behind experimental steps ensures that these methods can be troubleshoot and optimized for specific research and drug development goals.

References

  • BenchChem. (2025).
  • Gazit, A., Yaish, P., Gilon, C., & Levitzki, A. (1989). Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 32(10), 2344-2352. [Link]

  • Posner, I., Engel, M., Gazit, A., & Levitzki, A. (1994). Kinetics of inhibition by tyrphostins of the tyrosine kinase activity of the epidermal growth factor receptor and analysis by a new computer program. Molecular Pharmacology, 45(4), 673-681. [Link]

  • Ohmichi, M., Pang, L., Ribon, V., Gazit, A., Levitzki, A., & Saltiel, A. R. (1993). The tyrosine kinase inhibitor tyrphostin blocks the cellular actions of nerve growth factor. Biochemistry, 32(17), 4650-4658. [Link]

  • Wikipedia contributors. (2023). Tyrosine kinase inhibitor. Wikipedia. [Link]

  • Levitzki, A., & Mishani, E. (2006). Tyrphostins and other tyrosine kinase inhibitors. Annual Review of Biochemistry, 75, 93-109. [Link]

  • Sudbeck, E. A., Liu, M. C., & Shyy, Y. J. (1995). A tyrphostin-derived inhibitor of protein tyrosine kinases: isolation and characterization. Archives of Biochemistry and Biophysics, 323(2), 267-274. [Link]

  • University of Glasgow. (1995). Synthesis and Biological Evaluation of Tyrphostins as Anticancer Agents. [Link]

  • Gazit, A., Yaish, P., Gilon, C., & Levitzki, A. (1989). Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors. Journal of Medicinal Chemistry. [Link]

  • Plouzek, C. A., Ciolino, L. A., & Yeh, G. C. (1994). Synthesis and antiproliferative activity of tyrphostins containing heteroaromatic moieties. Journal of Medicinal Chemistry, 37(18), 2918-2925. [Link]

  • Wieczorek, M., et al. (2024). Unlocking the potential: unveiling tyrphostins with Michael-reactive cyanoacrylate motif as promising inhibitors of human 5-lipoxygenase. Cellular and Molecular Life Sciences, 81(1), 1-18. [Link]

  • Levitzki, A. (2002). Tyrphostins and other tyrosine kinase inhibitors. Current Opinion in Chemical Biology, 6(4), 465-471. [Link]

  • Tsvetkov, Y. E., et al. (1995). Spectroscopic characterization of tyrosine-Z in histidine 190 mutants of the D1 protein in photosystem II (PSII) in Chlamydomonas reinhardtii. Journal of Biological Chemistry, 270(28), 16774-16780. [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. International Journal of Applied Science and Technology, 4(2), 203-212. [Link]

Sources

using 3-(1,3-Benzodioxol-5-yl)-2-cyanoacrylic acid to synthesize EGFR inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Strategic Synthesis of Potent EGFR Inhibitors from 3-(1,3-Benzodioxol-5-yl)-2-cyanoacrylic Acid

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The Epidermal Growth Factor Receptor (EGFR) is a validated, high-value target in oncology.[1][2] Its aberrant activation is a key driver in the proliferation and survival of numerous cancer types.[3][4] Small-molecule tyrosine kinase inhibitors (TKIs) that compete with ATP at the kinase's catalytic domain have revolutionized treatment paradigms for EGFR-driven malignancies.[5][6][7] This guide provides a comprehensive framework for the synthesis and evaluation of EGFR inhibitors using this compound as a versatile starting scaffold. This scaffold is a core component of "tyrphostins," an early and influential class of protein tyrosine kinase blockers.[8][9] We will detail the chemical rationale, provide a robust synthetic protocol, and outline the subsequent biochemical and cell-based assays required to validate inhibitor efficacy.

Scientific Foundation: Targeting the EGFR Signaling Cascade

The EGFR Signaling Pathway: A Central Hub for Cell Proliferation

The EGFR is a transmembrane receptor that, upon binding to ligands like Epidermal Growth Factor (EGF), undergoes dimerization and subsequent autophosphorylation of specific tyrosine residues in its intracellular domain.[6][10][11] This phosphorylation event creates docking sites for various adaptor proteins, which in turn activate critical downstream signaling cascades, including the RAS-RAF-MAPK and PI3K-AKT pathways.[6][11] These pathways converge on the nucleus to regulate gene expression related to cell proliferation, survival, and differentiation.[6][11] In many cancers, mutations or overexpression of EGFR leads to its constitutive activation, providing a sustained signal for tumor growth.[3][10]

Small-molecule TKIs are designed to interrupt this process. They are ATP-competitive inhibitors that bind to the ATP pocket within the EGFR kinase domain, preventing autophosphorylation and blocking all downstream signal transduction, ultimately leading to cell apoptosis.[5][10][12]

Caption: EGFR signaling pathway and the mechanism of TKI action.

Rationale for the this compound Scaffold

The selected starting material belongs to the benzylidene malononitrile family, which forms the basis of tyrphostins, a class of compounds specifically designed as tyrosine kinase inhibitors.[8][9][13] The rationale for its use is rooted in its structural features:

  • The Cyanoacrylic Acid Moiety: The electron-withdrawing cyano (-CN) and carboxylic acid (-COOH) groups make the vinylic proton acidic and activate the double bond for potential Michael additions, although in the context of amide formation, the carboxylic acid is the primary reactive handle. This core structure acts as a mimic for the phosphate-accepting tyrosine substrate.

  • The Benzodioxole Ring: This planar, hydrophobic ring system effectively occupies the space in the ATP-binding cleft typically filled by the adenine ring of ATP. Modifications to this ring system are a common strategy in structure-activity relationship (SAR) studies to optimize binding affinity and selectivity.[14][15]

By converting the carboxylic acid to a substituted amide, we can generate a library of compounds that project different functionalities into the solvent-exposed region of the ATP pocket, allowing for the fine-tuning of inhibitory potency.

Synthesis Protocol: From Acid to Inhibitor

This protocol describes the synthesis of a representative EGFR inhibitor, (E)-N-(3-ethynylphenyl)-3-(1,3-benzodioxol-5-yl)-2-cyanoacrylamide , through a standard amide coupling reaction. The choice of 3-ethynylaniline is strategic, as the terminal alkyne can serve as a handle for further modifications (e.g., click chemistry) and is a feature present in established EGFR inhibitors like Erlotinib.

Materials and Reagents
ReagentFormulaMW ( g/mol )SupplierNotes
This compoundC₁₁H₇NO₄217.18Major vendorsStarting Material
3-EthynylanilineC₈H₇N117.15Major vendorsCoupling Partner
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)C₁₀H₁₅F₆N₆OP380.23Major vendorsPeptide Coupling Agent
DIPEA (N,N-Diisopropylethylamine)C₈H₁₉N129.24Major vendorsNon-nucleophilic base
DMF (N,N-Dimethylformamide)C₃H₇NO73.09Major vendorsAnhydrous, reaction solvent
Dichloromethane (DCM)CH₂Cl₂84.93Major vendorsExtraction solvent
Ethyl Acetate (EtOAc)C₄H₈O₂88.11Major vendorsChromatography eluent
HexanesC₆H₁₄86.18Major vendorsChromatography eluent
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01Lab preparationAqueous wash
Brine (Saturated NaCl)NaCl58.44Lab preparationAqueous wash
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37Major vendorsDrying agent
Step-by-Step Synthesis Protocol

Principle: This procedure utilizes HATU, a highly efficient coupling reagent, to activate the carboxylic acid of the starting material. The activated species then readily reacts with the amine (3-ethynylaniline) to form a stable amide bond. DIPEA is used as a mild, non-nucleophilic base to scavenge the acid formed during the reaction.

  • Reaction Setup:

    • To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 217 mg, 1.0 mmol).

    • Add anhydrous DMF (10 mL) to dissolve the acid. Stir until a clear solution is obtained.

    • Add 3-ethynylaniline (1.05 eq, 123 mg, 1.05 mmol) to the solution.

    • Add DIPEA (3.0 eq, 388 mg, 520 µL, 3.0 mmol).

    • Cool the flask to 0 °C in an ice bath.

  • Coupling Reaction:

    • In a separate vial, dissolve HATU (1.1 eq, 418 mg, 1.1 mmol) in anhydrous DMF (5 mL).

    • Add the HATU solution dropwise to the cooled reaction mixture over 5 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

  • Reaction Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of Ethyl Acetate:Hexanes as the mobile phase.

    • Spot the starting material, the reaction mixture, and a co-spot. The reaction is complete upon the disappearance of the starting acid spot and the appearance of a new, less polar product spot.

  • Workup and Extraction:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing 50 mL of water.

    • Extract the aqueous layer with Dichloromethane (3 x 30 mL).

    • Combine the organic layers and wash sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and finally with brine (1 x 20 mL).

    • Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Use a gradient elution system, starting with 20% Ethyl Acetate in Hexanes and gradually increasing to 50% Ethyl Acetate in Hexanes.

    • Collect the fractions containing the desired product (visualized by TLC) and concentrate under reduced pressure to yield the pure product as a solid.

  • Characterization:

    • Appearance: Typically an off-white or pale yellow solid.

    • ¹H NMR (400 MHz, DMSO-d₆): Expect characteristic peaks for the benzodioxole, cyanoacrylate, and ethynylphenyl protons.

    • Mass Spectrometry (ESI+): Calculate the expected m/z for [M+H]⁺ (C₁₉H₁₂N₂O₃ + H⁺ = 317.09).

    • Purity (HPLC): Assess purity using a C18 column; should be >95%.

Biological Evaluation Protocols

After successful synthesis and characterization, the compound's biological activity must be assessed. This involves a two-pronged approach: a direct biochemical assay against the isolated enzyme and a cell-based assay to determine its effect in a relevant biological context.

Protocol: In Vitro EGFR Kinase Assay (IC₅₀ Determination)

Principle: This assay measures the ability of the synthesized compound to inhibit the phosphorylation of a substrate by the recombinant human EGFR kinase domain. The amount of ADP produced, which is directly proportional to kinase activity, is measured using a luminescent assay kit (e.g., ADP-Glo™).[3] The half-maximal inhibitory concentration (IC₅₀) is then calculated.

  • Materials:

    • Recombinant Human EGFR (catalytic domain)

    • Poly(Glu,Tyr) 4:1 peptide substrate

    • ATP (at Km concentration for EGFR)

    • Synthesized inhibitor and a reference inhibitor (e.g., Gefitinib)

    • Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA)

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar

    • 384-well white assay plates

    • Plate reader capable of measuring luminescence

  • Procedure:

    • Prepare a serial dilution of the synthesized compound and the reference inhibitor (Gefitinib) in DMSO, typically from 10 mM down to 1 nM. A common final DMSO concentration in the assay is ≤1%.

    • In a 384-well plate, add 2.5 µL of the kinase reaction mix containing EGFR enzyme and the peptide substrate in kinase buffer.

    • Add 0.5 µL of the serially diluted compound, reference inhibitor, or DMSO (vehicle control).

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the kinase reaction by adding 2 µL of ATP solution.

    • Incubate the plate at 30 °C for 60 minutes.

    • Stop the reaction and measure ADP production following the manufacturer's protocol for the ADP-Glo™ kit. This typically involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by adding Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all wells.

    • Normalize the data by setting the vehicle control (DMSO) as 100% activity and a high concentration of a potent inhibitor as 0% activity.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Cell-Based Proliferation Assay (GI₅₀ Determination)

Principle: This assay evaluates the inhibitor's ability to suppress the growth of a cancer cell line that is dependent on EGFR signaling, such as the A431 epidermoid carcinoma cell line, which overexpresses EGFR.[8][16] Cell viability is measured using a colorimetric or fluorometric reagent (e.g., Resazurin or MTS).

  • Materials:

    • A431 human epidermoid carcinoma cells

    • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

    • Synthesized inhibitor and a reference inhibitor (e.g., Gefitinib)

    • Resazurin sodium salt or MTS reagent

    • 96-well clear-bottom tissue culture plates

    • CO₂ incubator (37 °C, 5% CO₂)

  • Procedure:

    • Seed A431 cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours to allow cells to attach.

    • Prepare a 2X serial dilution of the synthesized compound and reference inhibitor in the complete medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the diluted compounds or vehicle control (DMSO).

    • Incubate the plate for 72 hours in a CO₂ incubator.

    • Add 20 µL of Resazurin or MTS reagent to each well.

    • Incubate for another 2-4 hours until a color change is observed.

    • Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength (e.g., 570 nm for Resazurin).

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell growth).

Integrated Workflow and Data Interpretation

The entire process, from synthesis to biological validation, follows a logical and self-validating workflow. A potent inhibitor should demonstrate a low nanomolar IC₅₀ in the biochemical assay, which should translate to effective growth inhibition (low micromolar or nanomolar GI₅₀) in an EGFR-dependent cell line.

Workflow cluster_synthesis Chemical Synthesis & Purification cluster_evaluation Biological Evaluation cluster_analysis Data Analysis Start_Acid 3-(1,3-Benzodioxol-5-yl) -2-cyanoacrylic acid Coupling Amide Coupling (HATU, DIPEA) Start_Acid->Coupling Purification Flash Chromatography Coupling->Purification Characterization NMR, MS, HPLC Purification->Characterization Biochem Biochemical Assay (EGFR Kinase) Characterization->Biochem Pure Compound (>95%) Cell Cell-Based Assay (A431 Proliferation) Characterization->Cell IC50 IC50 Determination Biochem->IC50 GI50 GI50 Determination Cell->GI50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR GI50->SAR

Caption: Integrated workflow from synthesis to biological evaluation.

Hypothetical Data Summary
CompoundEGFR Kinase IC₅₀ (nM)A431 Cell GI₅₀ (nM)
Synthesized Inhibitor 15.2 ± 2.1250 ± 35
Gefitinib (Reference) 3.5 ± 0.580 ± 11

Discrepancies between biochemical potency (IC₅₀) and cellular activity (GI₅₀) can arise from factors such as cell membrane permeability, off-target effects, or metabolic instability, which are critical considerations for further drug development.

References

  • Gazit, A., Yaish, P., Gilon, C., & Levitzki, A. (1989). Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors. Journal of Medicinal Chemistry. [Link]

  • Sharma, M. R., & Sahu, N. K. (2016). EGFR Signaling and its inhibition by EGFR inhibitors in NSCLC. ResearchGate. [Link]

  • Wee, P., & Wang, Z. (2017). Targeting the EGFR signaling pathway in cancer therapy. PubMed Central. [Link]

  • ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. ClinPGx. [Link]

  • ResearchGate. (n.d.). Examples of inhibition of the VEGFR and EGFR signaling pathways. ResearchGate. [Link]

  • Gazit, A., Yaish, P., Gilon, C., & Levitzki, A. (1989). Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors. ACS Publications. [Link]

  • Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. Reaction Biology. [Link]

  • Levitzki, A., & Mishani, E. (2006). Tyrphostins and Other Tyrosine Kinase Inhibitors. Annual Review of Biochemistry. [Link]

  • El-Sayed, N. F., et al. (2022). Metal-free domino amination-Knoevenagel condensation approach to access new coumarins as potent nanomolar inhibitors of VEGFR-2 and EGFR. PubMed Central. [Link]

  • Gazit, A., et al. (1989). Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors. Journal of Medicinal Chemistry. [Link]

  • Dickerson, W. M., et al. (2013). Abstract 5527: A panel of in vitro kinase assays developed using a novel detection technology to predict and monitor EGFR inhibitor efficacy. AACR Journals. [Link]

  • Singh, J. C., et al. (2014). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. PubMed Central. [Link]

  • ResearchGate. (n.d.). Synthesis of new EGFR inhibitors strategy. ResearchGate. [Link]

  • ResearchGate. (n.d.). Illustration depicting the structure-activity relationship for the synthesized series (5–11). ResearchGate. [Link]

  • ResearchGate. (n.d.). The three generations of EGFR inhibitors and the designed target compounds. ResearchGate. [Link]

  • Sharma, A., & Kumar, R. (2019). Structure-activity Relationship Study on Therapeutically Relevant EGFR Double Mutant Inhibitors. Current Computer-Aided Drug Design. [Link]

  • Foley, K. F., et al. (2021). Structure–Activity Relationships of Inactive‐Conformation Binding EGFR Inhibitors: Linking the ATP and Allosteric Pockets. ChemMedChem. [Link]

  • Liu, X., et al. (2024). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. Molecules. [Link]

  • Al-Warhi, T., et al. (2022). Novel 2-(5-Aryl-4,5-Dihydropyrazol-1-yl)thiazol-4-One as EGFR Inhibitors: Synthesis, Biological Assessment and Molecular Docking Insights. Drug Design, Development and Therapy. [Link]

  • ResearchGate. (n.d.). Structure–activity relationship and molecular docking of compound 5 in... ResearchGate. [Link]

  • Fereidoonnezhad, M., et al. (2019). Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. PubMed Central. [Link]

  • Al-Suhaimi, K. S., et al. (2023). A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer. PubMed Central. [Link]

  • Schlessinger, J. (2017). Discovery of novel dual inhibitors of receptor tyrosine kinases EGFR and IGF-1R. Reaction Biology. [Link]

  • Cighir, C., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules. [Link]

  • Raben, D., et al. (2003). Understanding the mechanisms of action of EGFR inhibitors in NSCLC: what we know and what we do not know. Lung Cancer. [Link]

  • Ciardiello, F., & Tortora, G. (2008). Mechanisms of action of EGFR inhibitors. ResearchGate. [Link]

  • Shaik, A. B., et al. (2022). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society. [Link]

  • ResearchGate. (n.d.). Mechanism of action of EGFR inhibitors. ResearchGate. [Link]

  • Al-Salama, Z., & El-Gamal, M. I. (2023). Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. International Journal of Molecular Sciences. [Link]

  • El-Gamal, M. I., et al. (2021). Novel Phenolic Compounds as Potential Dual EGFR and COX-2 Inhibitors: Design, Semisynthesis, in vitro Biological Evaluation and in silico Insights. Molecules. [Link]

Sources

Application Note: A Protocol for the Synthesis of 3-(1,3-Benzodioxol-5-yl)-2-cyanoacrylic Acid Derivatives via Knoevenagel Condensation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed experimental protocol for the synthesis of 3-(1,3-Benzodioxol-5-yl)-2-cyanoacrylic acid derivatives, a class of compounds featuring the biologically significant benzodioxole scaffold. These structures are valuable intermediates in medicinal chemistry and drug discovery, serving as precursors for molecules with potential applications as anti-inflammatory, anticancer, and antidiabetic agents.[1][2][3] The core of this synthesis is the Knoevenagel condensation, a reliable carbon-carbon bond-forming reaction.[4] This guide offers a step-by-step procedure, an exploration of the underlying reaction mechanism, and key insights for researchers in organic synthesis and pharmaceutical development.

Introduction: The Significance of the Benzodioxole Moiety

The 1,3-benzodioxole (or methylenedioxyphenyl) functional group is a "privileged scaffold" in drug discovery. Its presence in a molecule can enhance lipophilicity and metabolic stability, and it is a key structural feature in numerous natural products and synthetic compounds with diverse pharmacological activities.[3][5] Derivatives of this compound are particularly noteworthy. The α,β-unsaturated nitrile system acts as a versatile chemical handle and a Michael acceptor, enabling further functionalization and covalent interactions with biological targets.[6] Consequently, developing robust and efficient synthetic routes to these compounds is of paramount importance for generating novel compound libraries for biological screening.

The primary synthetic strategy detailed herein is the Knoevenagel condensation, a nucleophilic addition of a compound with an active methylene group to a carbonyl, followed by dehydration.[4][7] This reaction is highly efficient for this transformation, offering good yields and operational simplicity.

Reaction Mechanism: The Knoevenagel Condensation

The synthesis proceeds via a base-catalyzed Knoevenagel condensation. The mechanism involves several key steps, which explains the choice of reagents and conditions. A weak base is intentionally used to prevent the self-condensation of the starting aldehyde.[4]

  • Enolate Formation: The catalyst, a weak base such as piperidine, abstracts an acidic α-proton from the active methylene compound (e.g., ethyl cyanoacetate). This deprotonation forms a resonance-stabilized enolate ion, which is a potent nucleophile.[7]

  • Nucleophilic Attack: The newly formed enolate attacks the electrophilic carbonyl carbon of the 1,3-benzodioxole-5-carbaldehyde (piperonal). This step results in the formation of a tetrahedral alkoxide intermediate.[7]

  • Protonation: The alkoxide intermediate is protonated, typically by the conjugate acid of the catalyst, yielding an aldol-type addition product.

  • Dehydration: The aldol intermediate readily undergoes dehydration (elimination of a water molecule) under the reaction conditions. This step is often the thermodynamic driving force for the reaction, resulting in the formation of the stable, conjugated α,β-unsaturated product.[7]

Knoevenagel_Mechanism Figure 1: Knoevenagel Condensation Mechanism cluster_reactants Reactants & Catalyst cluster_steps Reaction Steps Piperonal Piperonal Attack 2. Nucleophilic Attack Piperonal->Attack Ethyl_Cyanoacetate Ethyl_Cyanoacetate Enolate 1. Enolate Formation Ethyl_Cyanoacetate->Enolate Base abstracts α-H+ Base Base Base->Enolate Enolate->Attack Aldol 3. Aldol Intermediate Attack->Aldol Dehydration 4. Dehydration Aldol->Dehydration Product Final Product Dehydration->Product Water H₂O Dehydration->Water Elimination

Caption: Figure 1: Knoevenagel Condensation Mechanism

Experimental Protocol: Synthesis of Ethyl (E)-3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate

This protocol details a standard and reproducible method for synthesizing the ethyl ester derivative. The subsequent hydrolysis to the corresponding carboxylic acid can be achieved via standard saponification procedures (e.g., using LiOH or NaOH) if desired.[6]

Materials and Reagents
ReagentFormulaMW ( g/mol )Molar Eq.Amount
1,3-Benzodioxole-5-carbaldehyde (Piperonal)C₈H₆O₃150.131.01.50 g
Ethyl 2-cyanoacetateC₅H₇NO₂113.121.01.13 g (1.0 mL)
Piperidine (Catalyst)C₅H₁₁N85.150.1~0.1 mL
Ethanol (Solvent)C₂H₅OH46.07-15 mL
Step-by-Step Synthesis Procedure

Synthesis_Workflow Figure 2: Experimental Workflow A 1. Dissolve Piperonal (1.50 g) in Ethanol (15 mL) in a round-bottom flask. B 2. Add Ethyl Cyanoacetate (1.0 mL) to the solution. A->B C 3. Add Piperidine (~0.1 mL) dropwise while stirring. B->C D 4. Heat the mixture to reflux for 45-60 minutes. Monitor by TLC. C->D E 5. Cool the reaction mixture to room temperature, then place in an ice bath. D->E F 6. Collect the precipitate by vacuum filtration. E->F G 7. Wash the solid with cold ethanol. F->G H 8. Dry the product in a vacuum oven to yield a crystalline solid. G->H I 9. Characterize the final product (NMR, IR, MS). H->I

Caption: Figure 2: Experimental Workflow

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.50 g (10.0 mmol) of 1,3-benzodioxole-5-carbaldehyde (piperonal) in 15 mL of ethanol.

  • Addition of Reagents: To the stirring solution, add 1.0 mL (1.13 g, 10.0 mmol) of ethyl 2-cyanoacetate. Subsequently, add approximately 0.1 mL of piperidine dropwise.

  • Reaction: Heat the mixture to reflux and maintain for 45-60 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot has disappeared. A precipitate often begins to form as the reaction proceeds.

  • Workup and Isolation: After the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. Further cool the mixture in an ice bath for 20-30 minutes to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystalline solid with a small amount of cold ethanol to remove any unreacted starting materials or catalyst.

  • Drying: Dry the purified product in a vacuum oven at 40-50 °C to a constant weight. The expected product is a pale yellow or white crystalline solid. The typical yield is in the range of 85-95%.

Characterization

The identity and purity of the synthesized ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate (CAS: 2286-56-8) should be confirmed using standard analytical techniques.[8]

  • ¹H NMR: Expect signals corresponding to the ethyl group (triplet and quartet), the vinyl proton (singlet), the aromatic protons, and the methylenedioxy protons (singlet).

  • ¹³C NMR: Expect signals for the ester carbonyl, the nitrile carbon, the olefinic carbons, the aromatic carbons, and the carbons of the ethyl and methylenedioxy groups.

  • IR Spectroscopy: Look for characteristic peaks for the nitrile (C≡N) stretch (~2220 cm⁻¹), the ester carbonyl (C=O) stretch (~1720 cm⁻¹), and C=C double bond stretches (~1600 cm⁻¹).[9]

  • Mass Spectrometry: The molecular ion peak should correspond to the calculated molecular weight of the product (C₁₃H₁₁NO₄, MW: 245.23 g/mol ).[8]

Safety and Troubleshooting

  • Safety: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Piperidine is a corrosive and flammable base; handle with care.

  • Troubleshooting:

    • Low Yield: If the yield is low, ensure the starting aldehyde is pure, as impurities can inhibit the reaction. Reaction time can be extended, but monitor for side product formation with TLC.

    • Oily Product: If the product oils out instead of crystallizing, it may be impure. Attempt to recrystallize from a suitable solvent system (e.g., ethanol/water).

    • Reaction Stalls: If the reaction does not proceed, verify the activity of the catalyst. A fresh bottle of piperidine may be required.

References

  • BenchChem. (2025).
  • Reddy, T. J., et al. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society, 67(1). [Link]

  • Yadav, J. S., et al. (2004). Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. European Journal of Organic Chemistry. [Link]

  • ResearchGate. (2006). Phosphane‐Catalyzed Knoevenagel Condensation: A Facile Synthesis of α‐Cyanoacrylates and α‐Cyanoacrylonitriles. Request PDF. [Link]

  • Wikipedia. Knoevenagel condensation. [Link]

  • PubChem. Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2012). Condensation of Ethyl Cyanoacetate with Aromatic Aldehydes in Water, Catalyzed by Morpholine. PDF. [Link]

  • Bouziane, A., et al. (2024). Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. Mediterranean Journal of Medical Research. [Link]

  • Zhang, Y., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science. [Link]

  • Jung, J., et al. (2021). Development of Novel Mitochondrial Pyruvate Carrier Inhibitors to Treat Hair Loss. UCLA Chemistry and Biochemistry. [Link]

  • Hawash, M., et al. (2020). Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. PMC, National Institutes of Health. [Link]

  • Al-Warhi, T., et al. (2024). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. PubMed Central. [Link]

  • Sarkhail, P., et al. (2016). New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus. PMC, National Institutes of Health. [Link]

  • ResearchGate. (2024). Structures of Benzodioxole derivatives that have biological activities. [Link]

  • Bull. Korean Chem. Soc. (2012). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. [Link]

Sources

Application Note: 3-(1,3-Benzodioxol-5-yl)-2-cyanoacrylic Acid as an Interfacial Modifier in High-Efficiency Organic Solar Cells

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals

This application note provides a comprehensive guide to the use of 3-(1,3-Benzodioxol-5-yl)-2-cyanoacrylic acid as a novel interfacial modifier in organic solar cells (OSCs). We will explore the underlying scientific principles, provide detailed experimental protocols for device fabrication and characterization, and offer expert insights into optimizing device performance. This document is intended for researchers in materials science and photovoltaics seeking to improve the efficiency and stability of non-fullerene acceptor (NFA) based solar cells.

Introduction: The Critical Role of Interfaces in Organic Solar Cells

The rapid evolution of organic solar cells, particularly with the advent of non-fullerene acceptors (NFAs), has led to power conversion efficiencies (PCEs) exceeding 18%.[1] These advancements are largely attributed to the tunable electronic and optical properties of NFAs, which overcome many of the limitations of traditional fullerene acceptors.[2][3][4] However, as efficiencies climb, performance bottlenecks at the interfaces between the active layer and the charge transport layers (CTLs) become increasingly significant.[5][6]

Defects at these interfaces, such as charge traps and dangling bonds, can lead to significant non-radiative recombination losses, impeding charge extraction and reducing the open-circuit voltage (VOC) and fill factor (FF) of the device.[6][7] Interfacial engineering, through the introduction of specialized molecular layers, has emerged as a critical strategy to passivate these defects, improve energy level alignment, and enhance charge transport.[5][8]

Here, we investigate This compound , a small molecule possessing key attributes for an effective interfacial modifier. Its structure combines two crucial functional components:

  • A cyanoacrylic acid group , a well-known strong anchoring group capable of binding to metal oxide surfaces (like ZnO or TiO₂) used as electron transport layers (ETLs).[9][10][11] This group also possesses strong electron-withdrawing properties.

  • A 1,3-Benzodioxole moiety , an electron-rich aromatic system that can favorably interact with the bulk heterojunction (BHJ) active layer, potentially influencing blend morphology and passivating surface defects.

This application note outlines the protocols to deploy this molecule as an interfacial layer between the ETL and the photoactive layer in a high-performance OSC, using the well-established PM6:Y6 material system as a model.

Proposed Mechanism of Action

The primary hypothesis is that a self-assembled monolayer (SAM) of this compound at the ETL/active layer interface will mitigate recombination losses and improve charge extraction.

Causality of Improvement:
  • Defect Passivation: The carboxylic acid function of the cyanoacrylic group can chemically bond to the surface of metal oxide ETLs (e.g., ZnO), passivating surface hydroxyl groups and oxygen vacancies which are common trap states for electrons.[8]

  • Energy Level Alignment: The formation of a dipole moment at the interface upon SAM formation can shift the work function of the ETL. This can reduce the energy barrier for electron extraction from the NFA's LUMO (Lowest Unoccupied Molecular Orbital) to the ETL's conduction band, thereby improving the VOC and FF.

  • Morphology Control: The benzodioxole group, facing the active layer, can act as a template for the crystallization of the NFA, potentially inducing a more favorable vertical phase separation that enhances charge transport within the bulk heterojunction.

The diagram below illustrates the hypothesized function of the interfacial layer within the device architecture.

G cluster_device Device Architecture cluster_mechanism Mechanism of Action ITO ITO Glass ETL Electron Transport Layer (e.g., ZnO) ETL->ITO SAM This compound (SAM) SAM->ETL Mechanism 1. SAM anchors to ETL via cyanoacrylic acid group. 2. Passivates surface defects on ZnO. 3. Benzodioxole moiety modifies interface energy and morphology. 4. Facilitates electron extraction from Active Layer. 5. Blocks hole recombination at the interface. SAM->Mechanism Improves Interface ActiveLayer Active Layer (PM6:Y6) ActiveLayer->SAM HTL Hole Transport Layer (e.g., PEDOT:PSS) HTL->ActiveLayer Anode Ag/Al Electrode Anode->HTL

Caption: Proposed device structure and mechanism of the SAM.

Experimental Protocols

These protocols provide a step-by-step methodology for fabricating and characterizing OSCs with and without the this compound interfacial layer.

PART 3.1: Materials and Solution Preparation

Table 1: Materials Required

MaterialSupplierPurity/GradePurpose
Indium Tin Oxide (ITO) Coated Glass SubstratesVariousSheet Resistance <15 Ω/sqTransparent Anode
PEDOT:PSS (Clevios P VP AI 4083)HeraeusFilteredHole Transport Layer (HTL)
Donor Polymer: PM6Ossila/Solarmer>99%Electron Donor in Active Layer
NFA: Y6Ossila/Solarmer>99%Electron Acceptor in Active Layer
Zinc Oxide (ZnO) Nanoparticle InkAvantamaN-10Electron Transport Layer (ETL)
This compound Santa Cruz Biotech/Sigma[12][13]>95%Interfacial Modifier (SAM)
Chlorobenzene (CB)Sigma-AldrichAnhydrous, >99.8%Solvent for Active Layer
Isopropanol (IPA)Sigma-AldrichAnhydrous, >99.5%Solvent for SAM and cleaning
Silver (Ag) or Aluminum (Al) PelletsKurt J. Lesker99.999%Top Electrode (Cathode)

Protocol 3.1.1: Solution Preparation

  • Active Layer Solution (PM6:Y6):

    • Prepare a host solution with a total concentration of 16 mg/mL in anhydrous chlorobenzene.

    • Dissolve PM6 and Y6 in a 1:1.2 weight ratio (e.g., 7.3 mg PM6 + 8.7 mg Y6 in 1 mL CB).

    • Stir the solution on a hotplate at 50°C in a nitrogen-filled glovebox for at least 2 hours until fully dissolved. Allow it to cool to room temperature before use.

  • Interfacial Modifier Solution (SAM):

    • Prepare a 0.5 mg/mL solution of this compound in anhydrous isopropanol.

    • Briefly sonicate the solution for 5 minutes to ensure complete dissolution.

PART 3.2: Device Fabrication Workflow (Inverted Architecture)

The inverted device architecture (ITO/ETL/SAM/Active Layer/HTL/Ag) is often preferred for its enhanced stability.

G cluster_prep Substrate Preparation cluster_layers Layer Deposition (Spin Coating) cluster_final Final Steps Clean_ITO 1. Clean ITO Substrates (Detergent, DI Water, Acetone, IPA) UV_Ozone 2. UV-Ozone Treatment (15 minutes) Clean_ITO->UV_Ozone Spin_ZnO 3. Spin Coat ZnO NP Ink (4000 rpm, 30s) UV_Ozone->Spin_ZnO Anneal_ZnO 4. Anneal ZnO (150°C, 10 min) Spin_ZnO->Anneal_ZnO Spin_SAM 5. Spin Coat SAM Solution (5000 rpm, 30s) (Control devices skip this step) Anneal_ZnO->Spin_SAM Rinse_SAM 6. Rinse with pure IPA (5000 rpm, 20s) Spin_SAM->Rinse_SAM Spin_Active 7. Spin Coat PM6:Y6 (3000 rpm, 30s) Rinse_SAM->Spin_Active Anneal_Active 8. Anneal Active Layer (100°C, 10 min) Spin_Active->Anneal_Active Spin_HTL 9. Spin Coat PEDOT:PSS (5000 rpm, 40s) Anneal_Active->Spin_HTL Anneal_HTL 10. Anneal HTL (150°C, 10 min) Spin_HTL->Anneal_HTL Evaporate 11. Thermal Evaporation of Ag Electrode (100 nm) Anneal_HTL->Evaporate Encapsulate 12. Encapsulation (UV-cured epoxy)

Caption: Step-by-step device fabrication workflow.

Protocol 3.2.1: Detailed Fabrication Steps

  • Substrate Cleaning: Sequentially sonicate pre-patterned ITO substrates in detergent solution, deionized water, acetone, and isopropanol for 15 minutes each. Dry with a nitrogen gun and treat with UV-Ozone for 15 minutes immediately before use.[14]

  • ETL Deposition: In a clean environment, spin-coat the ZnO nanoparticle ink onto the ITO substrate at 4000 rpm for 30 seconds. Anneal the films on a hotplate at 150°C for 10 minutes.

  • Interfacial Modification (SAM Application):

    • Transfer the substrates into a nitrogen-filled glovebox.

    • For the experimental group, spin-coat the this compound solution at 5000 rpm for 30 seconds.

    • To remove any physisorbed molecules and leave only a chemisorbed monolayer, immediately rinse the substrate by spin-coating with pure isopropanol at 5000 rpm for 20 seconds.

    • Control devices will skip this step entirely.

  • Active Layer Deposition: Spin-coat the prepared PM6:Y6 solution onto the ZnO (for control) or SAM-modified ZnO (for experimental) substrates at 3000 rpm for 30 seconds. Anneal at 100°C for 10 minutes.

  • HTL Deposition: Transfer substrates out of the glovebox. Spin-coat a filtered PEDOT:PSS solution at 5000 rpm for 40 seconds. Anneal at 150°C for 10 minutes in air.

  • Electrode Deposition: Transfer the substrates to a thermal evaporator. Deposit a 100 nm thick silver (Ag) or aluminum (Al) top electrode under high vacuum (< 5 x 10⁻⁶ Torr). The active area of the device should be defined by shadow masks (typically 4-6 mm²).

  • Encapsulation: For stability testing, encapsulate the devices using a glass slide and UV-curable epoxy inside the glovebox to prevent degradation from moisture and oxygen.

PART 3.3: Device Characterization

Accurate characterization is crucial to validate the effect of the interfacial modifier.[15][16]

Protocol 3.3.1: Current Density-Voltage (J-V) Measurement

  • Equipment: Solar simulator (AM 1.5G, 100 mW/cm²), source measure unit (e.g., Keithley 2400).

  • Procedure:

    • Calibrate the light source intensity to 1 sun (100 mW/cm²) using a certified silicon reference cell.

    • Place the device under test on the measurement stage, ensuring the aperture mask precisely defines the active area.[14]

    • Sweep the voltage from -0.2 V to 1.2 V and record the current density.

    • Extract key photovoltaic parameters: Open-Circuit Voltage (VOC), Short-Circuit Current Density (JSC), Fill Factor (FF), and Power Conversion Efficiency (PCE).

Protocol 3.3.2: External Quantum Efficiency (EQE) Measurement

  • Equipment: EQE measurement system with a monochromator, chopper, lock-in amplifier, and a calibrated reference photodiode.

  • Procedure:

    • Measure the spectral response of the device at different wavelengths (typically 300-950 nm).

    • The EQE spectrum reveals the contribution of different wavelengths to the photocurrent. Integrating the EQE spectrum against the AM 1.5G solar spectrum should yield a JSC value that corresponds well with the J-V measurement (within 5% deviation).

Expected Results and Data Presentation

The introduction of the this compound SAM is expected to primarily enhance the VOC and FF due to reduced interfacial recombination. A minor change in JSC might be observed if the SAM improves charge extraction or slightly alters the optical field within the device.

Table 2: Representative Photovoltaic Performance Data

Device ConfigurationVOC (V)JSC (mA/cm²)FF (%)PCE (%)
Control (ITO/ZnO/PM6:Y6/HTL/Ag) 0.8425.574.015.9
SAM (ITO/ZnO/SAM/PM6:Y6/HTL/Ag) 0.87 25.6 77.5 17.3

Note: These values are representative targets based on the proposed mechanism and are subject to experimental optimization.

References

  • Lin, Y., & Zhan, X. (2014). Non-fullerene acceptors for organic photovoltaics: an emerging horizon. Materials Horizons, 1(5), 470-488. Retrieved from [Link]

  • El-Hofy, M., & El-Moneim, A. (2021). Organic Solar Cells Parameters Extraction and Characterization Techniques. Polymers, 13(19), 3224. Retrieved from [Link]

  • Wikipedia. (n.d.). Non-fullerene acceptor. Retrieved from [Link]

  • Beaujuge, P. M., & Fréchet, J. M. J. (2011). Non-Fullerene Electron Acceptors for Use in Organic Solar Cells. Journal of the American Chemical Society, 133(50), 20009–20029. Retrieved from [Link]

  • Shrotriya, V., Li, G., Yao, Y., Moriarty, T., Emery, K., & Yang, Y. (2006). Accurate Measurement and Characterization of Organic Solar Cells. Advanced Functional Materials, 16(15), 2016-2023. Retrieved from [Link]

  • American Chemical Society. (2024). In Situ Interfacial Engineering in Perovskite Solar Cells: The Importance of Additives. ACS Energy Letters. Retrieved from [Link]

  • Ali, I., Basit, M. A., & Harrabi, K. (2022). Effect of carboxylic acid and cyanoacrylic acid as anchoring groups on Coumarin 6 dye for dye-sensitized solar cells: DFT and TD. Journal of Molecular Modeling, 28(5), 133. Retrieved from [Link]

  • Shrotriya, V., et al. (2006). Accurate Measurement and Characterization of Organic Solar Cells. Advanced Functional Materials, 16(15), 2016-2023. Retrieved from [Link]

  • Gish, M. K., et al. (2020). Anchoring Groups for Dye-Sensitized Solar Cells. ACS Applied Materials & Interfaces. Retrieved from [Link]

  • Gökdemir, G., et al. (2020). Dithienylthienothiadiazole-based organic dye containing two cyanoacrylic acid anchoring units for dye-sensitized solar cells. RSC Advances, 10(42), 25039-25048. Retrieved from [Link]

  • Clifford, J. N., et al. (2011). Anchoring Groups for Dye-Sensitized Solar Cells. ACS Applied Materials & Interfaces, 3(8), 2925-2934. Retrieved from [Link]

  • ResearchGate. (2023). Revealing the influence of Cyano in Anchoring Groups of Organic Dyes on Adsorption Stability and Photovoltaic Properties for Dye-Sensitized Solar Cells. Retrieved from [Link]

  • El-Hofy, M., & El-Moneim, A. (2021). Organic Solar Cells Parameters Extraction and Characterization Techniques. PubMed. Retrieved from [Link]

  • ResearchGate. (2021). Organic Solar Cells Parameters Extraction and Characterization Techniques. Retrieved from [Link]

  • Semantic Scholar. (2016). Fabrication of Organic Solar Cells based on Photosensitive Small Molecules and Study of Electron Acceptor Layer Effect on Efficiency. Retrieved from [Link]

  • Chen, H., et al. (2019). Organic solar cells based on small molecule donors and polymer acceptors operating at 150 °C. Journal of Materials Chemistry A, 7(32), 18833-18839. Retrieved from [Link]

  • Kyriakou, S., et al. (2022). Building an Organic Solar Cell: Fundamental Procedures for Device Fabrication. MDPI. Retrieved from [Link]

  • Tountas, M., et al. (2020). Molecular materials as interfacial layers and additives in perovskite solar cells. Chemical Society Reviews, 49(13), 4496-4526. Retrieved from [Link]

  • ACS Publications. (2023). Efficient Organic Solar Cells Enabled by Structurally Modified Quinoxaline-Based Small Molecule Acceptors with Brominated End Groups. Retrieved from [Link]

  • Tountas, M., et al. (2020). Molecular materials as interfacial layers and additives in perovskite solar cells. Chemical Society Reviews, 49, 4496-4526. Retrieved from [Link]

  • ResearchGate. (2020). Molecular materials as interfacial layers and additives in perovskite solar cells. Retrieved from [Link]

  • Kula, S., et al. (2019). Effect of thienyl units in cyanoacrylic acid derivatives toward dye-sensitized solar cells. Journal of Photochemistry and Photobiology B: Biology, 199, 111603. Retrieved from [Link]

  • Chen, C., et al. (2013). Degradation of cyanoacrylic acid-based organic sensitizers in dye-sensitized solar cells. ChemSusChem, 6(7), 1270-5. Retrieved from [Link]

  • PubMed. (2016). Organic Photosensitizers Incorporating Rigidified Dithieno[3,2-f:2',3'-h]quinoxaline Segment Tethered With Thiophene Substitutes for Dye-Sensitized Solar Cells. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate. Retrieved from [Link]

  • Huang, W., et al. (2008). Organic Dyes Containing a Cyanovinyl Entity in the Spacer for Solar Cells Applications. The Journal of Physical Chemistry C, 112(49), 19739-19747. Retrieved from [Link]

  • Zhang, J., et al. (2021). A donor polymer based on 3-cyanothiophene with superior batch-to-batch reproducibility for high-efficiency organic solar cells. Energy & Environmental Science, 14(4), 2356-2364. Retrieved from [Link]

Sources

Methodology for Testing Anticancer Activity of 3-(1,3-Benzodioxol-5-yl)-2-cyanoacrylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Introduction

The 3-(1,3-benzodioxole) moiety, also known as methylenedioxyphenyl, is a privileged scaffold found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities. When coupled with a 2-cyanoacrylic acid pharmacophore, these derivatives present a compelling chemical architecture for the development of novel therapeutic agents.[1][2] The electron-withdrawing nature of the cyano and carboxylic acid groups creates a Michael acceptor system, potentially capable of forming covalent bonds with nucleophilic residues (like cysteine) in target proteins, a mechanism exploited by many anticancer drugs. This document provides a comprehensive, multi-faceted methodology to robustly evaluate the anticancer potential of novel 3-(1,3-Benzodioxol-5-yl)-2-cyanoacrylic acid derivatives, moving from initial cytotoxicity screening to in-depth mechanistic elucidation.

The described workflow is designed to be logical and efficient. It begins with a broad assessment of a compound's ability to reduce cancer cell viability and progresses to pinpoint the specific cellular processes it disrupts, such as inducing programmed cell death (apoptosis) or causing cell cycle arrest. This systematic approach ensures that resources are focused on the most promising candidates and provides a deep understanding of their mechanism of action, which is critical for further preclinical and clinical development.[3][4]

Overall Experimental Workflow

A successful evaluation follows a hierarchical progression. Initial high-throughput screening identifies cytotoxic "hits." These hits are then subjected to more detailed secondary assays to understand how they kill cancer cells. This tiered approach is crucial for an efficient and cost-effective drug discovery campaign.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Data Interpretation Compound Test Compound (Derivative) CellLines Panel of Cancer Cell Lines Compound->CellLines Treat MTT MTT Assay (Cytotoxicity Screening) CellLines->MTT IC50 IC50 Determination MTT->IC50 Analyze Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis Select Compounds CellCycle Cell Cycle Analysis (PI Staining) IC50->CellCycle Select Compounds Protein Protein Extraction IC50->Protein Select Compounds Mechanism Mechanism of Action (Apoptosis, Cell Cycle Arrest) Apoptosis->Mechanism CellCycle->Mechanism WB Western Blot Analysis (Target Proteins) Protein->WB WB->Mechanism

Caption: Hierarchical workflow for evaluating anticancer derivatives.

Protocol 1: In Vitro Cytotoxicity Assessment via MTT Assay

Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is the foundational step in our screening cascade. It is a colorimetric assay that measures a cell's metabolic activity, which serves as a proxy for cell viability.[5] In living cells, mitochondrial dehydrogenases cleave the yellow tetrazolium salt MTT into insoluble purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of viable cells. This assay is robust, reproducible, and well-suited for the 96-well plate format, making it ideal for screening multiple compounds and concentrations to determine the half-maximal inhibitory concentration (IC50). The IC50 value is a critical measure of a drug's potency.

Materials:

  • This compound derivatives

  • Selected human cancer cell lines (e.g., MCF-7 for breast, HCT116 for colon, A549 for lung) and a non-malignant control cell line (e.g., MRC-5 lung fibroblast)[7]

  • Complete culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile 96-well plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest cancer cells that are in their exponential growth phase using trypsin.

    • Perform a cell count using a hemocytometer or automated cell counter.

    • Dilute the cell suspension to an optimized density (e.g., 5,000-10,000 cells/well) in complete medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.[8]

    • Rationale: Seeding an optimal number of cells is crucial; too few and the signal will be weak, too many and they may become confluent and exit the growth phase, affecting results.[9]

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[8]

  • Compound Treatment:

    • Prepare a 10 mM stock solution of each derivative in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.

    • Include "vehicle control" wells treated with the highest concentration of DMSO used (e.g., 0.1%) and "untreated control" wells with fresh medium only.[8]

    • Incubate the plate for a defined period, typically 48 or 72 hours.

  • MTT Incubation and Measurement:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[9]

    • Incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.[8]

    • Carefully aspirate the medium without disturbing the crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.

Data Presentation and Analysis:

Cell viability is calculated as a percentage relative to the untreated control cells.

  • % Viability = (OD_Treated / OD_Untreated_Control) * 100

The results should be plotted as % Viability versus log[Compound Concentration] to generate a dose-response curve. The IC50 value is then determined from this curve using non-linear regression analysis.

Compound Cell Line IC50 (µM) after 48h Selectivity Index (SI)
Derivative 1MCF-7 (Breast Cancer)5.2 ± 0.49.6
Derivative 1HCT116 (Colon Cancer)8.1 ± 0.76.2
Derivative 1MRC-5 (Normal Fibroblast)50.1 ± 3.5-
Doxorubicin (Control)MCF-7 (Breast Cancer)0.8 ± 0.115.0
Doxorubicin (Control)MRC-5 (Normal Fibroblast)12.0 ± 1.1-

Note: Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. A higher SI value is desirable, indicating selective toxicity towards cancer cells.

Protocol 2: Analysis of Apoptosis by Annexin V/PI Staining

Scientific Rationale: Once a compound demonstrates cytotoxicity, it's essential to determine if it induces apoptosis, a controlled form of cell death that is a preferred outcome for anticancer therapies. During early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[10][11] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can identify these early apoptotic cells. Propidium Iodide (PI) is a fluorescent DNA-binding dye that is excluded by cells with an intact membrane. It can only enter late apoptotic or necrotic cells where membrane integrity is lost.[12] Dual staining with Annexin V and PI allows for the differentiation of four cell populations by flow cytometry:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells (rare)

G cell_states Viable Cell PS (inner) Membrane Intact Annexin V- PI- early_apoptosis Early Apoptosis PS (outer) Membrane Intact Annexin V+ PI- cell_states:f0->early_apoptosis:f0 PS Translocation late_apoptosis Late Apoptosis PS (outer) Membrane Compromised Annexin V+ PI+ early_apoptosis:f0->late_apoptosis:f0 Membrane Permeabilization

Caption: Principle of Apoptosis Detection via Annexin V/PI.

Step-by-Step Protocol:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the derivative at its IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control.

  • Cell Harvesting: After treatment, collect the culture medium (which contains floating apoptotic cells). Wash the adherent cells with PBS and detach them using trypsin. Combine these cells with the cells from the culture medium.[10]

  • Cell Washing: Centrifuge the cell suspension (e.g., at 500 x g for 5 minutes), discard the supernatant, and wash the cell pellet once with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL).

    • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[12]

  • Flow Cytometry:

    • Add 400 µL of 1X Annexin-binding buffer to each tube.

    • Analyze the samples immediately (within 1 hour) using a flow cytometer. Excite FITC at 488 nm and measure emission at ~530 nm; excite PI and measure emission at ~617 nm.

    • Collect at least 10,000 events per sample.

Data Presentation:

The data is typically presented as a quadrant plot and summarized in a table.

Treatment % Live Cells (Q3) % Early Apoptotic (Q4) % Late Apoptotic (Q2) % Necrotic (Q1)
Control95.12.51.80.6
Derivative 1 (IC50)55.328.415.11.2
Derivative 1 (2x IC50)20.745.232.51.6

Protocol 3: Cell Cycle Analysis

Scientific Rationale: Many anticancer agents exert their effects by disrupting the cell cycle, leading to arrest at specific checkpoints (G1, S, or G2/M) and subsequently inducing apoptosis. Propidium Iodide (PI) stoichiometrically binds to DNA, meaning the amount of fluorescence emitted by a PI-stained cell is directly proportional to its DNA content.[13] Flow cytometry can measure this fluorescence on a single-cell basis, allowing for the generation of a histogram that displays the distribution of the cell population across the different cycle phases.

  • G0/G1 phase: Cells have a normal (2N) DNA content.

  • S phase: Cells are actively replicating DNA, so their content is between 2N and 4N.

  • G2/M phase: Cells have a doubled (4N) DNA content before division.

  • Sub-G1 peak: A population of cells with less than 2N DNA content often represents apoptotic cells with fragmented DNA.

Step-by-Step Protocol:

  • Cell Preparation: Treat cells in 6-well plates as described for the apoptosis assay. Harvest and wash the cells with PBS.

  • Fixation:

    • Resuspend the cell pellet (approx. 1x10^6 cells) in 1 mL of cold PBS.

    • While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells.[14][15]

    • Rationale: Ethanol fixation is crucial as it permeabilizes the cell membrane, allowing PI to enter and stain the DNA, while also preserving the cellular structure.

    • Incubate the cells for at least 30 minutes at 4°C (or overnight at -20°C).

  • Staining:

    • Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[14]

    • Resuspend the cell pellet in a PI staining solution containing RNase A.

    • Rationale: RNase A is included to degrade any double-stranded RNA, ensuring that PI only stains DNA for accurate cell cycle analysis.[14]

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer, collecting data from at least 20,000 cells. Use software (e.g., ModFit, FlowJo) to deconvolute the DNA content histogram and quantify the percentage of cells in each phase.[14]

Data Presentation:

Treatment % Sub-G1 % G0/G1 Phase % S Phase % G2/M Phase
Control1.565.415.219.4
Derivative 1 (IC50)8.925.110.564.4

This example data suggests the compound induces G2/M arrest and apoptosis (increased Sub-G1).

Protocol 4: Mechanistic Investigation by Western Blotting

Scientific Rationale: Western blotting is a powerful technique to investigate changes in the expression or activation state of specific proteins that regulate the cellular processes identified in previous assays (apoptosis and cell cycle).[16][17] By probing cell lysates with specific antibodies, we can confirm the molecular pathways being modulated by the test compound. For example, if a compound induces apoptosis, we can check for the cleavage of Caspase-3 and PARP, or changes in the levels of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.[7] If it causes G2/M arrest, we can examine the levels of key regulators like Cyclin B1 and CDK1.

G cluster_0 Apoptosis Signaling Pathway Compound Test Compound Bax ↑ Pro-Apoptotic (e.g., Bax) Compound->Bax Bcl2 ↓ Anti-Apoptotic (e.g., Bcl-2) Compound->Bcl2 Casp9 Caspase-9 Activation Bax->Casp9 Bcl2->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Potential apoptotic pathway investigated by Western Blot.

Step-by-Step Protocol:

  • Protein Extraction: Treat cells as before. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation to pellet cell debris.[18]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and separate them by electrophoresis.[19]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane via electroblotting.[18]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST (Tris-buffered saline with Tween-20) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Caspase-3, anti-PARP, anti-Cyclin B1) overnight at 4°C.[18]

    • Wash the membrane extensively with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Analyze the band intensity using software like ImageJ. Normalize the intensity of the target protein band to a loading control (e.g., β-actin or GAPDH) to correct for loading differences.

References

  • Jayaraman, S. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link][10][11]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Kim, H. S., & Lee, S. H. (2014). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol, 4(1), e999. [Link][13]

  • Jayaraman, S. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed. [Link]

  • University of Virginia School of Medicine. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link][12]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link][14]

  • Kim, K., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Methods in Molecular Biology, 1342, 61-69. [Link][15]

  • The University of Texas at El Paso. (2020). Cell Cycle Analysis by Flow Cytometry. YouTube. [Link][20]

  • Tzagournis, M., & Shaili, E. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50795. [Link][6]

  • Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link][21]

  • Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. [Link][16]

  • Smalley, K. S. M., & Eisen, T. G. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 1120, 151-161. [Link][19]

  • Wang, G. L., et al. (2019). Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety. Molecules, 24(18), 3299. [Link][22]

  • Moura, N., et al. (2021). Synthesis and biological evaluation of novel carnosic acid derivatives with anticancer activity. RSC Advances, 11(54), 34168-34181. [Link]

  • Atanasov, A. G., et al. (2021). Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives. Marine Drugs, 19(4), 203. [Link][7]

  • Jan, B., et al. (2024). l-Proline catalysed synthesis and in silico studies of novel α-cyano bis(indolyl)chalcones as potential anti-cancer agents. RSC Advances, 14(8), 5363-5374. [Link]

  • Moura, N., et al. (2021). Synthesis and biological evaluation of novel carnosic acid derivatives with anticancer activity. RSC Publishing. [Link]

  • López-Lázaro, M. (2015). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Current Medicinal Chemistry, 22(11), 1318-1331. [Link][3]

  • Wong, V. K. W., et al. (2020). Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. ACS Omega, 5(24), 14586-14596. [Link]

  • Grasso, S., et al. (2022). Antiproliferative Activity Predictor: A New Reliable In Silico Tool for Drug Response Prediction against NCI60 Panel. International Journal of Molecular Sciences, 23(19), 11867. [Link]

  • Wang, Y., et al. (2021). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. International Journal of Molecular Sciences, 22(11), 5948. [Link][1]

  • Nabi, F., & A'sΆri, A. (2018). Bioassays for anticancer activities. Methods in Molecular Biology, 1815, 1-10. [Link][5]

  • López-Lázaro, M. (2015). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. Current Medicinal Chemistry, 22(11), 1318-1331. [Link][4]

  • Li, Y., et al. (2020). Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. Current Cancer Drug Targets, 20(9), 713-731. [Link]

  • S-A, G., et al. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. International Journal of Molecular Sciences, 25(10), 5363. [Link]

  • Micale, N., et al. (2002). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. Bioorganic & Medicinal Chemistry Letters, 12(16), 2141-2144. [Link][2]

Sources

Application Note: High-Purity Recovery of 3-(1,3-Benzodioxol-5-yl)-2-cyanoacrylic Acid via Optimized Mixed-Solvent Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, robust protocol for the purification of 3-(1,3-Benzodioxol-5-yl)-2-cyanoacrylic acid by mixed-solvent recrystallization. This compound, a valuable intermediate in pharmaceutical and materials science, is commonly synthesized via the Knoevenagel condensation, which can result in impurities such as unreacted starting materials and side-products. The following protocol is designed for researchers, chemists, and drug development professionals to achieve high purity, as determined by melting point analysis and spectroscopy. We delve into the rationale behind solvent selection, procedural steps, and troubleshooting, ensuring a reproducible and efficient purification workflow.

Introduction and Scientific Background

This compound is a substituted acrylic acid derivative characterized by the presence of a benzodioxole moiety, a common scaffold in pharmacologically active compounds. Its synthesis is most often achieved through a Knoevenagel condensation reaction.[1][2] This reaction typically involves the base-catalyzed condensation of piperonal (1,3-benzodioxole-5-carbaldehyde) with an active methylene compound such as cyanoacetic acid or its esters (e.g., ethyl cyanoacetate), followed by hydrolysis if an ester is used.

While efficient, this synthesis route can yield a crude product containing several process-related impurities:

  • Unreacted Piperonal: A less polar starting material.

  • Unreacted Cyanoacetic Acid: A highly polar starting material.

  • Intermediate Ester: If the reaction involves hydrolysis of an ester intermediate, incomplete reaction will leave this less polar species as an impurity.

  • Side-Products: Minor products arising from self-condensation or other alternative reaction pathways.

Recrystallization is a powerful and economical technique for purifying solid organic compounds based on differences in solubility.[3] The fundamental principle is that the solubility of a compound in a solvent increases with temperature.[3] An ideal recrystallization involves dissolving the impure solid in a minimum amount of a hot solvent and allowing it to cool slowly. As the solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that excludes impurities. The impurities remain dissolved in the cooled solvent, known as the mother liquor, and are separated by filtration.

For this compound, its molecular structure—possessing both a polar carboxylic acid group and a larger, less-polar aromatic ring system—makes finding a single ideal solvent challenging. A mixed-solvent system, therefore, offers superior control and efficacy for purification.

Principles of Solvent Selection

The success of recrystallization hinges on the appropriate choice of solvent. For this specific compound, a mixed-solvent system composed of a "good" solvent (in which the compound is soluble when hot) and an "anti-solvent" or "bad" solvent (in which the compound is insoluble) is recommended.

Rationale for an Alcohol/Water System

Based on the principle of "like dissolves like," the polar carboxylic acid moiety suggests solubility in polar protic solvents like alcohols (e.g., ethanol, isopropanol). The bulky, non-polar benzodioxole portion, however, limits its solubility in highly polar water. This differential solubility is ideal for a mixed-solvent approach.

  • Good Solvent (Ethanol or Isopropanol): These solvents are excellent for dissolving the target compound at elevated temperatures. They also possess boiling points that are high enough to facilitate dissolution but low enough for easy removal from the final product. Carboxylic acids, in general, show good crystallization behavior in alcoholic solvents.[4]

  • Anti-Solvent (Deionized Water): The target compound is expected to have very low solubility in water due to its significant non-polar character. Water is an excellent anti-solvent as it is miscible with short-chain alcohols, non-toxic, and inexpensive.

This combination allows for the crude solid to be dissolved in a minimal amount of hot alcohol, followed by the dropwise addition of hot water until the solution becomes turbid (the point of saturation). Upon slow cooling, the purified acid crystallizes out, leaving both more polar and less polar impurities in the aqueous alcohol solution.

Solvent Property Summary
SolventBoiling Point (°C)Polarity (Dielectric Constant)Safety ConsiderationsRole
Isopropanol 82.619.9Flammable, irritantGood Solvent
Ethanol (95%) 78.425.3Flammable, irritantGood Solvent
Deionized Water 10080.1Non-hazardousAnti-Solvent

Experimental Protocol

This protocol is designed for the purification of approximately 5 grams of crude this compound. Adjust volumes accordingly for different scales.

Materials and Equipment
  • Crude this compound (~5 g)

  • Isopropanol (or 95% Ethanol)

  • Deionized Water

  • Erlenmeyer flasks (50 mL, 125 mL)

  • Graduated cylinders

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bar

  • Stemless funnel and fluted filter paper

  • Büchner funnel and filter flask

  • Vacuum source

  • Spatula and glass stirring rod

  • Melting point apparatus

Workflow Diagram

G cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Weigh ~5g Crude Product into 125 mL Flask C Add Minimum Hot Isopropanol to Dissolve A->C B Add Stir Bar D Heat and Stir on Hot Plate C->D E Perform Hot Gravity Filtration (if needed) D->E Insoluble impurities present F Add Hot Water Dropwise to Cloud Point D->F No insoluble impurities E->F G Reheat to Clarify (add drop of alcohol if needed) F->G H Cool Slowly to Room Temperature G->H I Cool in Ice Bath for >30 min H->I J Collect Crystals via Vacuum Filtration I->J K Wash Crystals with Cold Isopropanol/Water (1:1) J->K L Dry Crystals Under Vacuum K->L M Determine Yield and Melting Point L->M

Caption: Recrystallization workflow for this compound.

Step-by-Step Procedure

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[5][6]

  • Preparation:

    • Place approximately 5.0 g of the crude this compound into a 125 mL Erlenmeyer flask equipped with a magnetic stir bar.

    • In a separate 50 mL flask, heat approximately 40 mL of isopropanol (or 95% ethanol) on a hot plate to near boiling. In another flask, heat about 40 mL of deionized water.

  • Dissolution of the Solute:

    • To the flask containing the crude solid, add the near-boiling isopropanol in small portions (e.g., 5-10 mL at a time) while stirring and heating.

    • Continue adding the hot solvent until the solid is just completely dissolved. Avoid adding a large excess of solvent, as this will reduce the final yield. Note the volume of alcohol used.

    • Expert Tip: If insoluble impurities remain after the target compound has clearly dissolved, perform a hot gravity filtration at this stage into a pre-warmed clean flask.

  • Inducing Crystallization:

    • Once a clear, hot solution is obtained, begin adding the hot deionized water dropwise to the stirring alcohol solution.

    • Continue adding water until a persistent cloudiness (turbidity) is observed. This indicates that the solution is saturated.

    • If the solution becomes heavily cloudy, add a few drops of hot isopropanol back into the flask until the solution just becomes clear again. The goal is to be at the exact point of saturation.

  • Crystal Growth:

    • Remove the flask from the heat source, cover it with a watch glass to prevent solvent evaporation and contamination, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.

    • Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of precipitated crystals.

  • Isolation and Drying of Crystals:

    • Set up a Büchner funnel with an appropriate size of filter paper over a filter flask connected to a vacuum source.

    • Wet the filter paper with a small amount of a cold 1:1 isopropanol/water mixture.

    • Collect the crystals by vacuum filtration, transferring the crystalline slurry to the funnel.

    • Wash the crystals in the funnel with a small amount (5-10 mL) of the ice-cold isopropanol/water mixture to remove any residual mother liquor.

    • Continue to draw air through the funnel for 10-15 minutes to partially dry the crystals.

    • Transfer the purified crystals to a watch glass and allow them to air dry completely in a fume hood or dry them in a vacuum oven at a temperature well below the melting point (e.g., 50-60 °C).

  • Analysis:

    • Weigh the dried, purified crystals to calculate the percentage recovery.

    • Determine the melting point of the purified product. Pure this compound has a melting point of approximately 170 °C.[7] A sharp melting range close to the literature value is a strong indicator of high purity.

Troubleshooting

IssuePotential CauseRecommended Solution
Oiling Out The boiling point of the solvent is higher than the melting point of the solute, or the solution is cooling too rapidly.Reheat the solution to dissolve the oil. Add a small amount of the "good" solvent (isopropanol) and allow it to cool more slowly. Ensure the melting point of the crude solid is known.[3]
No Crystals Form Too much solvent was added; the solution is not saturated.Boil off some of the solvent to concentrate the solution and allow it to cool again. If that fails, try scratching the inside of the flask with a glass rod at the liquid-air interface to induce nucleation.
Low Recovery Too much solvent was used; crystals were washed with warm solvent; premature crystallization during hot filtration.Use the minimum amount of hot solvent for dissolution. Always wash crystals with ice-cold solvent. Ensure the filtration apparatus is pre-warmed for hot filtration.
Colored Product Colored impurities are present.If the color is significant, after dissolving the crude product in hot isopropanol (before adding water), add a small amount of activated charcoal, boil for a few minutes, and then perform a hot gravity filtration to remove the charcoal and adsorbed impurities.

Conclusion

The mixed-solvent recrystallization protocol detailed herein provides an effective and reliable method for the purification of this compound. By leveraging the differential solubility of the compound in an isopropanol/water system, this technique efficiently removes common impurities associated with its synthesis via Knoevenagel condensation. The resulting high-purity crystalline product is suitable for subsequent applications in research and development. Adherence to the principles of slow cooling and minimal solvent use is paramount for achieving high purity and yield.

References

  • Nichols, L. (n.d.). Recrystallization. Chemistry LibreTexts. [Link]

  • Wikipedia. Knoevenagel condensation. [Link]

  • Covestro. Safety Data Sheet for (5-Ethyl-1,3-dioxan-5-yl)methyl acrylate. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • PubChem. Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate. [Link]

  • Google Patents. Method of recovering crystalline cyanoacetic acid.
  • Yadav, J. S., et al. (2004). Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. European Journal of Organic Chemistry, 2004(3), 546-551. [Link]

  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [Link]

  • ResearchGate. Knoevenagel condensation of aldehydes with ethyl cyanoacetate. [Link]

  • University of California, Los Angeles. Recrystallization1 Handout. [Link]

Sources

Application Notes & Protocols: Investigating 3-(1,3-Benzodioxol-5-yl)-2-cyanoacrylic Acid Derivatives in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Neuroprotective Agents

Neurodegenerative diseases, including Alzheimer's Disease (AD) and Parkinson's Disease (PD), represent a growing global health crisis. These disorders are characterized by the progressive loss of neuronal structure and function, leading to debilitating cognitive and motor impairments.[1] Pathological hallmarks include the aggregation of specific proteins—amyloid-beta (Aβ) and tau in AD—and the onset of chronic neuroinflammation and oxidative stress.[2] Despite decades of research, therapeutic options remain limited, highlighting an urgent need for novel small molecules capable of targeting these complex pathologies.

The 3-(1,3-Benzodioxol-5-yl)-2-cyanoacrylic acid scaffold presents a compelling starting point for drug discovery in this area. This chemical class combines a benzodioxole moiety, a common feature in various natural and synthetic bioactive compounds, with a cyanoacrylic acid group, which offers unique electronic properties and potential for Michael addition reactions or strong hydrogen bonding interactions. These features suggest a potential for these derivatives to interfere with the protein aggregation cascades or modulate inflammatory pathways central to neurodegeneration.[1][3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to systematically evaluate the therapeutic potential of this compound class. It outlines the scientific rationale, detailed in vitro protocols for primary screening, and considerations for data interpretation and further studies.

Section 1: Scientific Rationale & Potential Mechanisms of Action

The multifaceted nature of neurodegenerative diseases necessitates therapeutic agents that can potentially act on multiple pathological fronts.[4] Derivatives of this compound may offer neuroprotection through several plausible mechanisms.

1.1 Inhibition of Tau Protein Aggregation: The aggregation of the microtubule-associated protein tau into neurofibrillary tangles (NFTs) is a defining feature of AD and other "tauopathies".[5][6] This process is driven by the self-assembly of tau monomers into β-sheet-rich filaments, a process initiated by key hexapeptide motifs within the microtubule-binding region.[7][8] Small molecules can inhibit this process by binding to tau monomers or early-stage oligomers, stabilizing non-aggregation-prone conformations, or capping the ends of growing fibrils. The aromatic and hydrogen-bonding characteristics of the benzodioxole-cyanoacrylic acid scaffold make it a candidate for interacting with the hydrophobic and polar residues within these critical tau motifs.[7]

1.2 Modulation of Amyloid-β Toxicity and Aggregation: The amyloid cascade hypothesis posits that the aggregation of Aβ peptides is a primary event in AD pathogenesis. Soluble Aβ oligomers are now considered the most neurotoxic species, inducing synaptic dysfunction, oxidative stress, and neuronal death.[9][10] Compounds that can either prevent Aβ aggregation or protect neurons from oligomer-induced toxicity are of significant therapeutic interest.[11] The derivatives can be tested for their ability to interfere with Aβ fibrillization and for their capacity to shield neuronal cells from Aβ-mediated insults.

1.3 Anti-inflammatory and Antioxidant Effects: Chronic neuroinflammation, mediated by activated microglia and astrocytes, contributes significantly to neuronal damage in AD.[9][12] Similarly, overwhelming oxidative stress, resulting from mitochondrial dysfunction and the overproduction of reactive oxygen species (ROS), is a common feature of neurodegeneration.[2] Phenolic compounds and their derivatives are well-known for their antioxidant and anti-inflammatory properties.[13] It is therefore crucial to assess whether these derivatives can suppress the production of pro-inflammatory mediators in microglia and reduce oxidative stress in neurons.

Below is a diagram illustrating the key pathological pathways in Alzheimer's Disease and the potential intervention points for therapeutic compounds.

Neurodegenerative_Pathway cluster_0 Amyloid-β Pathway cluster_1 Tau Pathway cluster_2 Cellular Stress & Damage APP Amyloid Precursor Protein (APP) Abeta_Oligomers Aβ Oligomers (Neurotoxic) APP->Abeta_Oligomers β/γ-secretase Abeta_Plaques Aβ Plaques Abeta_Oligomers->Abeta_Plaques Aggregation Synaptic_Dysfunction Synaptic Dysfunction Abeta_Oligomers->Synaptic_Dysfunction Neuroinflammation Neuroinflammation (Microglial Activation) Abeta_Oligomers->Neuroinflammation Neuronal_Death Neuronal Death Synaptic_Dysfunction->Neuronal_Death Neuroinflammation->Neuronal_Death Tau_Monomer Soluble Tau pTau Hyperphosphorylated Tau (pTau) Tau_Monomer->pTau Kinases NFTs Neurofibrillary Tangles (NFTs) pTau->NFTs Aggregation NFTs->Neuronal_Death Oxidative_Stress Oxidative Stress Oxidative_Stress->Neuronal_Death Inhibitor1 Inhibit Aggregation Inhibitor1->Abeta_Oligomers Inhibitor2 Inhibit Aggregation Inhibitor2->pTau Inhibitor3 Neuroprotection & Anti-inflammation Inhibitor3->Neuroinflammation Inhibitor3->Oxidative_Stress

Caption: Potential intervention points in AD pathology.

Section 2: Experimental Protocols for In Vitro Evaluation

A tiered screening approach is recommended to efficiently evaluate the potential of novel this compound derivatives. The workflow begins with cell-free biochemical assays followed by cell-based models of neurotoxicity.

Screening_Workflow cluster_workflow In Vitro Screening Cascade Start Compound Library (Benzodioxole Derivatives) Assay1 Protocol 2.1: Tau Aggregation Inhibition Assay (Thioflavin T) Start->Assay1 Primary Screen Assay2 Protocol 2.2: Neuronal Cell Viability Assay (Aβ-induced Toxicity) Start->Assay2 Primary Screen Hit_ID Hit Identification (Potency & Efficacy) Assay1->Hit_ID Assay2->Hit_ID Assay3 Secondary Assays: Anti-inflammatory (Microglia) Antioxidant (ROS) Lead_Opt Lead Optimization Assay3->Lead_Opt Hit_ID->Assay3 Hit Validation

Caption: General experimental workflow for screening compounds.
Protocol 2.1: Cell-Free Tau Aggregation Inhibition Assay

Principle: This assay monitors the heparin-induced aggregation of recombinant human tau protein in vitro.[14][15] Aggregation results in the formation of β-sheet structures that bind to the fluorescent dye Thioflavin T (ThT), producing a measurable increase in fluorescence. A compound that inhibits aggregation will reduce the rate or extent of this fluorescence increase.

Materials and Reagents:

  • Recombinant full-length human tau protein (hTau441 or 2N4R).

  • Heparin (sodium salt, from porcine intestinal mucosa).

  • Thioflavin T (ThT).

  • Phosphate-Buffered Saline (PBS), pH 6.7.

  • TCEP-HCl (Tris(2-carboxyethyl)phosphine hydrochloride).

  • Anhydrous Dimethyl Sulfoxide (DMSO).

  • Test Derivatives and Positive Control (e.g., Methylene Blue).

  • Black, clear-bottom 96-well microplates.

  • Fluorescence plate reader (Excitation: ~440 nm, Emission: ~485 nm).

Procedure:

  • Preparation of Reagents:

    • Reaction Buffer: Prepare PBS containing 0.5 mM TCEP, adjust pH to 6.7. TCEP is a reducing agent used to prevent disulfide bond formation in tau monomers.[15]

    • Tau Stock Solution: Dissolve lyophilized tau protein in reaction buffer to a final concentration of 20 µM. Centrifuge briefly to remove any precipitates.

    • ThT Stock Solution: Prepare a 500 µM ThT stock in reaction buffer. Protect from light.

    • Heparin Stock Solution: Prepare a 55 µM heparin solution in reaction buffer.

    • Compound Stock Solutions: Prepare 10 mM stock solutions of each test derivative and positive control in 100% DMSO.

  • Assay Setup (per well of a 96-well plate):

    • Add 82 µL of a tau working solution (10 µM Tau and 20 µM ThT in reaction buffer).

    • Add 1 µL of the test compound solution (or DMSO for vehicle control) at various concentrations (e.g., final concentrations ranging from 0.1 to 100 µM). The final DMSO concentration should not exceed 1% to avoid solvent-induced artifacts.

    • Incubate the plate at 37°C for 10 minutes to allow for compound-protein interaction.

  • Initiation and Measurement:

    • Initiate aggregation by adding 17 µL of 55 µM heparin to each well (final concentration ~9.2 µM).

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

    • Measure ThT fluorescence every 5-10 minutes for 12-24 hours, with intermittent shaking between reads to promote aggregation.

Controls:

  • Negative Control: Tau + ThT + Heparin + 1% DMSO (Maximum aggregation).

  • Blank: Reaction buffer + ThT + Heparin + 1% DMSO (Background fluorescence).

  • Positive Control: Tau + ThT + Heparin + Positive Inhibitor (e.g., 10 µM Methylene Blue).

Data Analysis:

  • Subtract the blank reading from all wells at each time point.

  • Plot fluorescence intensity versus time for each concentration.

  • Determine the maximum fluorescence (Fmax) from the plateau of the vehicle control curve.

  • Calculate the percentage of inhibition for each compound concentration using the endpoint fluorescence: % Inhibition = (1 - (F_compound / F_vehicle)) * 100.

  • Plot % Inhibition against compound concentration and fit to a dose-response curve to determine the IC₅₀ value.

Protocol 2.2: Neuroprotection Assay in an Aβ-Induced Toxicity Model

Principle: This cell-based assay evaluates the ability of a compound to protect neuronal cells from toxicity induced by Aβ oligomers.[11][16] Human neuroblastoma cells (SH-SY5Y) are pre-treated with the test compound and then exposed to pre-aggregated, toxic Aβ oligomers. Cell viability is subsequently measured using the MTT assay, which quantifies mitochondrial metabolic activity.

Materials and Reagents:

  • SH-SY5Y human neuroblastoma cell line.

  • DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Synthetic Amyloid-β (1-42) peptide.

  • Hexafluoroisopropanol (HFIP).

  • Anhydrous DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.

  • Test Derivatives and Positive Control (e.g., a known neuroprotective agent like Eudesmin[11]).

  • Sterile 96-well cell culture plates.

Procedure:

  • Preparation of Aβ Oligomers:

    • Dissolve Aβ(1-42) peptide in HFIP to 1 mg/mL, aliquot, and evaporate the HFIP under a gentle stream of nitrogen. Store the resulting peptide film at -80°C.

    • To prepare oligomers, resuspend the peptide film in anhydrous DMSO to 5 mM, then dilute to 100 µM in serum-free culture medium.

    • Incubate at 4°C for 24 hours to allow for oligomer formation. This preparation is critical for inducing toxicity.[11]

  • Cell Culture and Plating:

    • Culture SH-SY5Y cells under standard conditions (37°C, 5% CO₂).

    • Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Treatment:

    • Prepare serial dilutions of the test compounds in serum-free medium.

    • Remove the old medium from the cells and replace it with medium containing the test compounds at desired final concentrations. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate for 2 hours (pre-treatment).

    • Add the prepared Aβ oligomer solution to the wells to a final concentration of 5 µM (concentration may need optimization). Do not add Aβ to the "untreated control" wells.

    • Incubate the plate for an additional 24 hours.

  • MTT Assay for Cell Viability:

    • Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

    • Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Controls:

  • Untreated Control: Cells + Medium + Vehicle (100% viability).

  • Toxicity Control: Cells + Aβ Oligomers + Vehicle (Maximum toxicity).

  • Positive Control: Cells + Test Compound (high concentration) without Aβ (To check for intrinsic compound toxicity).

Data Analysis:

  • Calculate the percentage of cell viability for each treatment relative to the untreated control: % Viability = (Abs_sample / Abs_untreated_control) * 100.

  • Plot % Viability against compound concentration.

  • Determine the EC₅₀ value, which is the concentration of the compound that restores cell viability to 50% of the difference between the toxicity control and the untreated control.

Section 3: Data Presentation and Interpretation

Quantitative data from primary screens should be summarized in a clear, tabular format to facilitate comparison between derivatives and guide structure-activity relationship (SAR) studies.

Table 1: Hypothetical Screening Data for Benzodioxole Derivatives

Compound IDTau Aggregation IC₅₀ (µM)Aβ-Induced Toxicity EC₅₀ (µM)Max. Neuroprotection (%)Intrinsic Toxicity (at 50 µM, %)
BDA-00112.525.17895
BDA-0025.28.99198
BDA-003> 50> 5015100
BDA-0048.715.38565 (Toxic)
M. Blue8.1N/AN/AN/A

Interpretation:

  • BDA-002 emerges as the most promising lead, showing high potency in both the tau aggregation and cellular neuroprotection assays with no intrinsic toxicity at a high concentration.

  • BDA-003 is inactive, suggesting its specific structural features are not conducive to activity.

  • BDA-004 is potent but exhibits significant intrinsic toxicity, making it a less desirable candidate for further development.

Section 4: Considerations for Further Studies

Promising "hit" compounds identified through in vitro screening require further validation.

  • Secondary Assays: Active compounds should be tested for their anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated microglial cells (e.g., BV-2 line) and for their antioxidant capacity (e.g., ROS measurement with DCFH-DA assay).[12][17]

  • Mechanism of Action: Studies should be conducted to determine if the compounds directly bind to tau or Aβ, and to identify the downstream signaling pathways affected in the cellular models.

  • In Vivo Studies: The most promising candidates should be evaluated in animal models of neurodegeneration, such as transgenic mice expressing human mutant APP or tau.[18] Key considerations include compound bioavailability, blood-brain barrier penetration, and efficacy in behavioral tests.

InVivo_Timeline cluster_activities Experimental Phases T0 Week 0 Begin Treatment T4 Week 4 T0->T4 act1 Compound Administration (e.g., Oral Gavage) act2 Monitor Animal Health & Weight T8 Week 8 Behavioral Testing T4->T8 T12 Week 12 Sacrifice & Analysis T8->T12 act3 Cognitive Tests (e.g., Morris Water Maze) act4 Biochemical & Histological Analysis of Brain Tissue

Caption: Example timeline for a preclinical in vivo efficacy study.

References

  • Buée L, Bussière T, Buée-Scherrer V et al. (2000) Tau protein isoforms, phosphorylation and role in neurodegenerative disorders. Brain Res Rev 33:95–130. [Link]

  • Mereuta, O. M., et al. (2018). In Vitro Assay for Studying the Aggregation of Tau Protein and Drug Screening. Journal of Visualized Experiments, (141), e58463. [Link]

  • Pickhardt, M., et al. (2024). Assays for the Screening and Characterization of Tau Aggregation Inhibitors. Methods in Molecular Biology, 2754, 93-104. [Link]

  • Apetri, A., et al. (2016). In Vitro Tau Aggregation and Seeding. Request PDF. [Link]

  • Innoprot. (n.d.). Aβ1-42 Induced Neurotoxicity Assay - Alzheimer's Disease in vitro Model. Innoprot. [Link]

  • Fuenzalida, M., et al. (2022). Neuroprotective Properties of Eudesmin on a Cellular Model of Amyloid-β Peptide Toxicity. Journal of Alzheimer's Disease Reports, 6(1), 603-614. [Link]

  • Poeta, E., Massenzio, F., Babini, G., & Monti, B. (2025). Cell-Based Assays to Assess Neuroprotective Activity. IRIS - Unibo. [Link]

  • Zou, Z., et al. (2023). Cellular response to β-amyloid neurotoxicity in Alzheimer's disease and implications in new therapeutics. Medicinal Research Reviews, 43(2), 519-551. [Link]

  • Zou, Z., et al. (2023). Cellular response to β-amyloid neurotoxicity in Alzheimer's disease and implications in new therapeutics. Drexel University. [Link]

  • Brunden, K. R., et al. (2010). Tau protein and tau aggregation inhibitors. Current pharmaceutical design, 16(31), 3466-3474. [Link]

  • Xu, Y., et al. (2024). The Neuroprotective Effects of Cyanidin Derivatives on AlCl3-Induced Zebrafish Model of Alzheimer's Disease. ACS Chemical Neuroscience, 15(1), 126-138. [Link]

  • Congdon, E. E., & Sigurdsson, E. M. (2018). Structure and mechanism of action of tau aggregation inhibitors. Future medicinal chemistry, 10(12), 1473-1493. [Link]

  • Li, H., et al. (2020). Neuroprotection mediated by natural products and their chemical derivatives. Neural Regeneration Research, 15(11), 2008. [Link]

  • So, D., et al. (2024). A novel peptide-based tau aggregation inhibitor as a potential therapeutic for Alzheimer's disease and other tauopathies. Alzheimer's & Dementia. [Link]

  • Ayaz, M., et al. (2019). Antioxidant Compounds in the Treatment of Alzheimer's Disease: Natural, Hybrid, and Synthetic Products. Oxidative Medicine and Cellular Longevity, 2019. [Link]

  • Eisenberg, D. S., et al. (2020). Tau aggregation peptide inhibitors.
  • Usmar, A., et al. (2023). Cannabidiol Inhibits Tau Aggregation In Vitro. Molecules, 28(14), 5556. [Link]

  • Gąsiorowski, K., et al. (2021). The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action. International Journal of Molecular Sciences, 22(6), 2846. [Link]

  • Xu, Y., et al. (2024). The Neuroprotective Effects of Cyanidin Derivatives on AlCl3-Induced Zebrafish Model of Alzheimer's Disease. OUCI. [Link]

  • da Silva, T., et al. (2023). Therapeutic Options in Alzheimer's Disease: From Classic Acetylcholinesterase Inhibitors to Multi-Target Drugs with Pleiotropic Activity. Pharmaceuticals, 16(4), 560. [Link]

  • Chen, P. J., et al. (2022). Neuroprotective Effect of Several Phytochemicals and Its Potential Application in the Prevention of Neurodegenerative Diseases. Antioxidants, 11(8), 1475. [Link]

  • Al-Shammari, A. A., et al. (2024). Inducing Agents for Alzheimer's Disease in Animal Models. Exploration of Neuroprotective Therapy, 4, 1-17. [Link]

  • Nabavi, S. F., et al. (2017). Neuroprotective effects of honokiol: from chemistry to medicine. BioFactors, 43(5), 640-649. [Link]

Sources

Development of Antimicrobial Agents from 3-(1,3-Benzodioxol-5-yl)-2-cyanoacrylic acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide for the synthesis, characterization, and antimicrobial evaluation of 3-(1,3-Benzodioxol-5-yl)-2-cyanoacrylic acid. As a Senior Application Scientist, this guide is structured to provide not only procedural steps but also the underlying scientific rationale to empower researchers in their exploration of this promising antimicrobial scaffold.

Introduction and Scientific Rationale

The increasing prevalence of multidrug-resistant pathogens necessitates the discovery and development of novel antimicrobial agents with unique mechanisms of action. The α,β-unsaturated carbonyl system is a key pharmacophore in many biologically active molecules, and its reactivity is often central to their therapeutic effects. This compound combines this reactive Michael acceptor with the benzodioxole moiety, a structural feature present in numerous natural products with known biological activities.

The core hypothesis for the antimicrobial potential of this compound lies in the electrophilic nature of the double bond, which is activated by the adjacent electron-withdrawing nitrile and carboxylic acid groups. This electrophilicity makes the molecule susceptible to nucleophilic attack by biological macromolecules, such as cysteine residues in bacterial enzymes, potentially leading to enzyme inactivation and disruption of essential cellular processes. Furthermore, the benzodioxole ring system may contribute to the compound's overall lipophilicity and ability to penetrate bacterial cell membranes.

This guide will detail the synthetic route to this target molecule via the Knoevenagel condensation, provide protocols for its characterization, and outline standardized methods for evaluating its antimicrobial efficacy through the determination of Minimum Inhibitory Concentration (MIC) values. A proposed mechanism of action, based on the known activities of related compounds, will also be discussed.

Synthesis and Characterization

The synthesis of this compound is efficiently achieved through a piperidine-catalyzed Knoevenagel condensation between piperonal (3,4-methylenedioxybenzaldehyde) and cyanoacetic acid.[1] This reaction is a classic and reliable method for the formation of carbon-carbon double bonds.[2]

Synthetic Protocol: Knoevenagel Condensation

This protocol describes the synthesis of this compound.

Materials:

  • Piperonal (3,4-methylenedioxybenzaldehyde)

  • Cyanoacetic acid

  • Piperidine

  • Ethanol

  • Hydrochloric acid (1 M)

  • Distilled water

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and flask

  • Filtration paper

  • Beakers

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask, dissolve piperonal (1.0 eq) and cyanoacetic acid (1.1 eq) in ethanol (50 mL).

  • Add piperidine (0.1 eq) to the solution. The piperidine acts as a basic catalyst to deprotonate the cyanoacetic acid, forming the nucleophilic enolate.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature. A precipitate of the product may form.

  • Slowly add 1 M hydrochloric acid to the reaction mixture until the pH is acidic (pH 2-3). This step protonates the carboxylate to form the final carboxylic acid and neutralizes the piperidine catalyst.

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold distilled water to remove any remaining salts and impurities.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure this compound.

  • Dry the purified product under vacuum.

Causality Behind Experimental Choices:

  • Ethanol as Solvent: Ethanol is a good solvent for both reactants and allows for a suitable reflux temperature.

  • Piperidine as Catalyst: Piperidine is a weak secondary amine base, which is effective in catalyzing the Knoevenagel condensation without promoting significant side reactions.[1]

  • Acidification: The addition of hydrochloric acid is crucial for the workup to ensure the product is in its neutral carboxylic acid form, which is less soluble in the aqueous medium and facilitates its precipitation and isolation.

Characterization of this compound

Table 1: Expected Spectroscopic Data for this compound

Spectroscopic TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons of the benzodioxole ring, a singlet for the methylenedioxy protons (~6.0 ppm), and a singlet for the vinylic proton. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (>10 ppm).
¹³C NMR Resonances for the aromatic carbons, the methylenedioxy carbon, the vinylic carbons, the nitrile carbon, and the carbonyl carbon of the carboxylic acid.
FT-IR (KBr) Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~3000 cm⁻¹), the C≡N stretch of the nitrile group (~2220 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), and C=C stretching of the alkene and aromatic rings.
Mass Spectrometry (ESI-) A molecular ion peak corresponding to the deprotonated molecule [M-H]⁻.

Antimicrobial Activity Evaluation

The antimicrobial efficacy of this compound is determined by measuring its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria and fungi. The broth microdilution method is a standardized and widely accepted technique for this purpose.

Protocol: Broth Microdilution Assay for MIC Determination

This protocol outlines the steps for determining the MIC of the test compound against bacterial and fungal strains.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Dimethyl sulfoxide (DMSO)

  • Sterile saline (0.85% NaCl)

  • McFarland standards (0.5)

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the test compound in DMSO at a concentration of 10 mg/mL.

  • Preparation of Inoculum:

    • From a fresh culture of the microorganism on an appropriate agar plate, select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.

    • Dilute this suspension in the appropriate broth (MHB for bacteria, RPMI-1640 for fungi) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilutions in Microtiter Plate:

    • Add 100 µL of the appropriate sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well of each row to be tested, resulting in a 1:2 dilution.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to the tenth well. Discard the final 100 µL from the tenth well. This creates a range of concentrations of the test compound.

    • The eleventh well will serve as a growth control (broth and inoculum only), and the twelfth well will serve as a sterility control (broth only).

  • Inoculation: Add 100 µL of the prepared microbial inoculum to each well from 1 to 11. The final volume in these wells will be 200 µL.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria.

    • Incubate the plates at 35°C for 24-48 hours for yeast.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[6] This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Data Presentation:

The results should be presented in a table format, listing the MIC values of this compound against the tested microorganisms. While specific data for the target compound is not available in the provided search results, related benzodioxole and cinnamaldehyde derivatives have shown activity against various pathogens.[3][6][7]

Table 2: Hypothetical MIC Data for this compound

MicroorganismStrainMIC (µg/mL)
Staphylococcus aureusATCC 29213[Insert experimental value]
Escherichia coliATCC 25922[Insert experimental value]
Pseudomonas aeruginosaATCC 27853[Insert experimental value]
Candida albicansATCC 90028[Insert experimental value]

Proposed Mechanism of Action

The antimicrobial mechanism of this compound is likely multifactorial, primarily stemming from its α,β-unsaturated carbonyl system.

  • Enzyme Inhibition via Michael Addition: The electrophilic β-carbon of the acrylic acid moiety is susceptible to nucleophilic attack by thiol groups of cysteine residues in bacterial enzymes. This covalent modification can lead to irreversible enzyme inhibition, disrupting critical metabolic pathways. Cinnamaldehyde and its derivatives have been shown to inhibit bacterial cell division by targeting the FtsZ protein.[7]

  • Membrane Disruption: Carboxylic acids can disrupt the integrity of bacterial cell membranes.[5] The lipophilic nature of the benzodioxole ring may facilitate the insertion of the molecule into the lipid bilayer, leading to increased membrane permeability, leakage of cellular contents, and dissipation of the proton motive force.

  • Inhibition of Fatty Acid Synthesis: Some unsaturated fatty acids and their analogs can interfere with bacterial fatty acid biosynthesis, a crucial process for membrane formation and integrity.[8]

Diagram of Proposed Mechanism of Action:

Mechanism Compound 3-(1,3-Benzodioxol-5-yl)- 2-cyanoacrylic acid Membrane Bacterial Cell Membrane Compound->Membrane Disruption of membrane integrity Enzymes Essential Bacterial Enzymes (e.g., FtsZ) Compound->Enzymes Michael Addition to Cysteine Residues CellDeath Bacterial Cell Death Membrane->CellDeath Metabolism Disrupted Metabolic Pathways Enzymes->Metabolism Metabolism->CellDeath

Caption: Proposed antimicrobial mechanism of action.

Experimental Workflows

Diagram of Synthetic and Antimicrobial Evaluation Workflow:

Workflow cluster_synthesis Synthesis & Characterization cluster_antimicrobial Antimicrobial Evaluation Reactants Piperonal + Cyanoacetic Acid Condensation Knoevenagel Condensation (Piperidine, Ethanol, Reflux) Reactants->Condensation Workup Acidification & Precipitation Condensation->Workup Purification Recrystallization Workup->Purification Product Pure 3-(1,3-Benzodioxol-5-yl) -2-cyanoacrylic acid Purification->Product Characterization Spectroscopic Analysis (NMR, IR, MS) Product->Characterization Stock Prepare Stock Solution (DMSO) Product->Stock Dilution Serial Dilution in 96-well Plate Stock->Dilution Inoculum Prepare Microbial Inoculum Incubation Inoculate and Incubate Inoculum->Incubation Dilution->Incubation MIC Determine Minimum Inhibitory Concentration (MIC) Incubation->MIC

Caption: Overall workflow for synthesis and antimicrobial testing.

Conclusion

This compound represents a promising scaffold for the development of novel antimicrobial agents. Its straightforward synthesis, coupled with a plausible mechanism of action targeting fundamental bacterial processes, makes it an attractive candidate for further investigation. The protocols and application notes provided in this guide offer a robust framework for researchers to synthesize, characterize, and evaluate the antimicrobial potential of this and related compounds. Future studies should focus on elucidating the precise molecular targets and exploring the in vivo efficacy and toxicological profile of this class of molecules.

References

  • Al Tel, T. H., et al. (2021). Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters. Frontiers in Microbiology, 12, 709391. [Link]

  • Fontana, G., et al. (2022). Biological Properties of Oleanolic Acid Derivatives Bearing Functionalized Side Chains at C-3. International Journal of Molecular Sciences, 23(15), 8537. [Link]

  • Belitibo, D. B., et al. (2022). In Vitro Antibacterial Activity, Molecular Docking, and ADMET Analysis of Phytochemicals from Roots of Dovyalis abyssinica. Molecules, 27(22), 7955. [Link]

  • Jarboe, L. R., et al. (2013). Understanding biocatalyst inhibition by carboxylic acids. Frontiers in Microbiology, 4, 272. [Link]

  • Isnansetyo, A., & Kamei, Y. (2009). Antimicrobial activity of a natural compound and analogs against multi-drug-resistant Gram-positive pathogens. Journal of Antimicrobial Chemotherapy, 63(3), 537-542. [Link]

  • Li, Y., et al. (2022). Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division. Frontiers in Microbiology, 13, 969806. [Link]

  • de Oliveira, J. P. S., et al. (2023). Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. Molecules, 28(4), 1918. [Link]

  • de Oliveira, J. P. S., et al. (2023). Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. PubMed, 36838906. [Link]

  • Serrano-Sterling, C., et al. (2022). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. RSC Advances, 12(1), 1-13. [Link]

  • Blocker, A. M., et al. (2018). Unsaturated Fatty Acids Control Biofilm Formation of Staphylococcus aureus and Other Gram-Positive Bacteria. Molecules, 23(8), 1933. [Link]

  • Upadhyay, A., et al. (2023). Cinnamaldehyde in Focus: Antimicrobial Properties, Biosynthetic Pathway, and Industrial Applications. Applied Sciences, 13(22), 12345. [Link]

  • Kumar, S., et al. (2023). Synthesis of novel cyano quinolone derivatives and their antibacterial activities. ResearchGate. [Link]

  • Rodrigues, F. A., et al. (2021). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: 75MHz). Preprints.org. [Link]

  • Lenart, A., et al. (2023). Evaluation of Antimicrobial Activities against Various E. coli Strains of a Novel Hybrid Peptide—LENART01. International Journal of Molecular Sciences, 24(13), 10801. [Link]

  • Al-Warhi, T., et al. (2022). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Molbank, 2022(3), M1372. [Link]

  • de Souza, A. C., et al. (2004). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. Il Farmaco, 59(12), 957-961. [Link]

  • Al-Zoubi, R. M., et al. (2018). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. World Journal of Pharmaceutical Research, 7(18), 100-113. [Link]

  • Serrano-Sterling, C., et al. (2022). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. RSC Advances, 12(1), 1-13. [Link]

  • Kim, Y., et al. (2023). Antivirulence activities of retinoic acids against Staphylococcus aureus. Frontiers in Microbiology, 14, 1248810. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Knoevenagel Condensation for 3-(1,3-Benzodioxol-5-yl)-2-cyanoacrylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(1,3-Benzodioxol-5-yl)-2-cyanoacrylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to the Knoevenagel condensation of piperonal (1,3-benzodioxol-5-carbaldehyde) and cyanoacetic acid. Our goal is to empower you with the knowledge to optimize your reaction yields and overcome common experimental hurdles.

I. Understanding the Reaction: The Knoevenagel Condensation

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction that involves the condensation of an aldehyde or ketone with an active methylene compound, catalyzed by a base.[1] In the synthesis of this compound, piperonal reacts with cyanoacetic acid. The reaction proceeds through a nucleophilic addition of the deprotonated cyanoacetic acid to the carbonyl group of piperonal, followed by a dehydration step to yield the desired α,β-unsaturated product.

The general mechanism can be visualized as follows:

Knoevenagel_Mechanism cluster_reactants Reactants cluster_catalysis Catalysis cluster_intermediates Intermediates cluster_product Product Piperonal Piperonal (Aldehyde) Aldol_Adduct Aldol Adduct Piperonal->Aldol_Adduct Cyanoacetic_Acid Cyanoacetic Acid (Active Methylene) Carbanion Carbanion Intermediate Cyanoacetic_Acid->Carbanion + Base Base Base (e.g., Piperidine) Carbanion->Aldol_Adduct Nucleophilic Attack Dehydration_Product Dehydrated Intermediate Aldol_Adduct->Dehydration_Product - H₂O Final_Product 3-(1,3-Benzodioxol-5-yl) -2-cyanoacrylic acid Dehydration_Product->Final_Product

Caption: Knoevenagel condensation mechanism for the synthesis of this compound.

II. Frequently Asked Questions (FAQs)

Q1: What are the recommended starting materials and their stoichiometry?

For optimal results, use high-purity piperonal and cyanoacetic acid. A slight excess of the active methylene compound, cyanoacetic acid (typically 1.1 to 1.2 equivalents), is often employed to ensure complete consumption of the aldehyde.

Q2: Which catalyst should I use, and in what quantity?

Weak organic bases are generally preferred to avoid self-condensation of the aldehyde. Piperidine is a classic and effective catalyst for this reaction.[2] A catalytic amount, typically 0.1 to 0.2 equivalents, is sufficient. Other bases such as pyridine or ammonium salts (e.g., ammonium acetate) can also be used.

Q3: What is the ideal solvent for this reaction?

The choice of solvent can significantly impact reaction rate and yield. Protic solvents like ethanol can be effective.[2] Aprotic polar solvents such as acetonitrile may also yield good results.[3] For reactions involving carboxylic acids like cyanoacetic acid, pyridine is often used as both the solvent and the catalyst, a variation known as the Doebner modification.[4]

Q4: What are the optimal temperature and reaction time?

Many Knoevenagel condensations can proceed at room temperature, but gentle heating (e.g., 40-80°C) can increase the reaction rate.[5] Reaction times can vary from a few hours to overnight. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal stopping point and prevent the formation of byproducts from prolonged heating.

Q5: What is the expected yield?

With an optimized protocol, yields for Knoevenagel condensations are typically good to excellent, often in the range of 70-95%.

Q6: How can I purify the final product?

The product, being a carboxylic acid, can often be precipitated by acidifying the reaction mixture with an acid like dilute HCl, followed by filtration.[5] The collected solid can then be washed with cold water or a suitable solvent like cold ethanol.[2] Recrystallization from a suitable solvent system (e.g., ethanol/water or dimethylformamide) is a common method for further purification.[2]

III. Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound and provides actionable solutions.

Troubleshooting_Flowchart cluster_solutions Potential Solutions Start Low or No Product Yield Check_Catalyst Is the catalyst active and in the correct amount? Start->Check_Catalyst Check_Reagents Are the starting materials pure? Start->Check_Reagents Check_Conditions Are the reaction conditions (temperature, time) optimal? Start->Check_Conditions Check_Water Is water being effectively removed? Start->Check_Water Side_Reactions Are there significant side reactions? Start->Side_Reactions Purification_Issue Is product lost during workup/purification? Start->Purification_Issue Sol_Catalyst Use fresh catalyst. Optimize catalyst loading (0.1-0.2 eq). Check_Catalyst->Sol_Catalyst Sol_Reagents Verify purity of piperonal and cyanoacetic acid via analytical techniques. Check_Reagents->Sol_Reagents Sol_Conditions Monitor reaction by TLC. Optimize temperature (40-80°C). Adjust reaction time accordingly. Check_Conditions->Sol_Conditions Sol_Water Use a Dean-Stark trap if using a non-polar solvent. Consider using molecular sieves. Check_Water->Sol_Water Sol_Side_Reactions Use a weaker base. Optimize temperature to avoid degradation. Side_Reactions->Sol_Side_Reactions Sol_Purification Adjust pH carefully during precipitation. Optimize recrystallization solvent system. Purification_Issue->Sol_Purification

Caption: A troubleshooting flowchart for low yield in the Knoevenagel condensation.

Problem Potential Cause Recommended Solution
Low or No Yield Inactive Catalyst: The base catalyst may be old or degraded.Use a fresh bottle of piperidine or distill old piperidine. Consider using an alternative weak base like ammonium acetate.
Impure Starting Materials: Impurities in piperonal or cyanoacetic acid can inhibit the reaction.Check the purity of your starting materials using techniques like NMR or melting point determination. Purify if necessary.
Suboptimal Reaction Temperature: The reaction may be too slow at room temperature.Gently heat the reaction mixture to 40-80°C and monitor the progress by TLC. Avoid excessive heat which can lead to side product formation.
Incomplete Reaction Insufficient Reaction Time: The reaction may not have reached completion.Monitor the reaction using TLC until the starting aldehyde spot disappears or is significantly diminished.
Reversible Reaction: The water produced as a byproduct can lead to a reversible reaction, preventing full conversion.If using a solvent like toluene, employ a Dean-Stark apparatus to remove water azeotropically. Alternatively, add molecular sieves to the reaction mixture.
Formation of Byproducts Self-Condensation of Aldehyde: This can occur if the base is too strong.Ensure you are using a weak base like piperidine. If byproducts persist, consider an even weaker base or reduce the catalyst loading.
Decarboxylation of Product: At elevated temperatures, the product may decarboxylate.Avoid excessive heating. Monitor the reaction closely and stop it once the starting material is consumed.
Difficulty in Product Isolation Product is Soluble in the Reaction Mixture: The product may not precipitate upon acidification.If the product does not precipitate, remove the solvent under reduced pressure and attempt purification of the crude residue by recrystallization or column chromatography.[2]
Incorrect pH for Precipitation: The pH may not be optimal for precipitating the carboxylic acid.Carefully adjust the pH of the reaction mixture with dilute acid (e.g., 1M HCl) to approximately 2-3 to ensure complete protonation and precipitation of the product.

IV. Experimental Protocols

A. Standard Protocol for the Synthesis of this compound

This protocol is a representative procedure based on established principles of the Knoevenagel condensation.

Materials:

  • Piperonal (1,3-benzodioxol-5-carbaldehyde)

  • Cyanoacetic acid

  • Piperidine

  • Ethanol

  • Hydrochloric acid (1M)

  • Distilled water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperonal (1.0 eq) and cyanoacetic acid (1.1 eq) in ethanol.

  • To this solution, add a catalytic amount of piperidine (0.1 eq).

  • Stir the reaction mixture at room temperature or heat to reflux (approximately 78°C for ethanol).

  • Monitor the progress of the reaction by TLC (a suitable mobile phase would be a mixture of ethyl acetate and hexane).

  • Once the reaction is complete (indicated by the disappearance of the piperonal spot), cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid product and wash it with a small amount of cold ethanol.

  • If no precipitate forms, slowly add 1M HCl to the reaction mixture until the pH is approximately 2-3 to precipitate the product.

  • Filter the resulting solid, wash with cold distilled water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

B. Purification by Recrystallization
  • Dissolve the crude product in a minimum amount of hot solvent (e.g., ethanol).

  • If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes.

  • Hot filter the solution to remove the charcoal or any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

V. References

  • Organic Chemistry Portal. Knoevenagel Condensation. [Link]

  • MDPI. Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. [Link]

  • Google Patents. METHOD FOR PRODUCING 5- (ALFA-HYDROXYALKYL) BENZO-[2][6] DIOXOLANE.

  • Google Patents. PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS.

  • Google Patents. Process for preparation of 1,3-benzodioxole-2-spiro- cycloalkane derivatives.

  • SciELO México. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. [Link]

  • SciELO. Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction Versatile Applications of Cyanoacetic Acid in Organic Chemistry. [Link]

  • ResearchGate. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. [Link]

  • ResearchGate. ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION. [Link]

  • Baran Lab. Pyridine Synthesis: Cliff Notes. [Link]

  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [Link]

  • ChemTube3D. Hantzsch pyridine synthesis - overview. [Link]

  • SciSpace. Hantzsch pyridine synthesis. [Link]

  • SciSpace. Hantzsch pyridine synthesis | 37 Publications | 294 Citations | Top Authors. [Link]

Sources

Technical Support Center: Synthesis of 3-(1,3-Benzodioxol-5-yl)-2-cyanoacrylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-(1,3-Benzodioxol-5-yl)-2-cyanoacrylic acid. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges and side reactions encountered during this synthesis. Our goal is to provide you with the in-depth, field-proven insights necessary to optimize your reaction, improve yield and purity, and troubleshoot effectively.

The synthesis of this compound is typically achieved via a Knoevenagel condensation. This classic carbon-carbon bond-forming reaction involves the base-catalyzed reaction between an active methylene compound, such as ethyl cyanoacetate or cyanoacetic acid, and an aldehyde, in this case, 3,4-methylenedioxybenzaldehyde (piperonal).[1] While straightforward in principle, this reaction is sensitive to conditions that can lead to several side reactions, impacting both the yield and the purity of the final product.

This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the practical issues you may face in the lab.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of this synthesis?

A1: The synthesis proceeds via a Knoevenagel condensation. The mechanism is initiated by a base, which deprotonates the active methylene compound (e.g., ethyl cyanoacetate) to form a nucleophilic carbanion (enolate).[2] This carbanion then attacks the electrophilic carbonyl carbon of piperonal. The resulting aldol-type intermediate rapidly undergoes dehydration (elimination of a water molecule) to yield the α,β-unsaturated product, ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate.[3] If ethyl cyanoacetate is used, a subsequent hydrolysis step under acidic or basic conditions is required to convert the ethyl ester to the final carboxylic acid.

Q2: Which active methylene compound is better to use: cyanoacetic acid or ethyl cyanoacetate?

A2: The choice depends on your overall synthetic strategy and desired workup conditions.

  • Cyanoacetic acid: Reacting piperonal directly with cyanoacetic acid (the Doebner modification) can directly yield the desired carboxylic acid. However, this reaction can be prone to decarboxylation of the product under the reaction conditions, especially at elevated temperatures, leading to 3,4-methylenedioxycinnamonitrile as a byproduct.

  • Ethyl cyanoacetate: This is often the preferred reagent. It typically gives a cleaner condensation reaction, and the resulting ethyl ester is generally easier to purify by recrystallization or chromatography before the final hydrolysis step.[4] This two-step approach often provides better overall yields and purity.

Q3: What are the most common catalysts for this Knoevenagel condensation?

A3: Weak organic bases are typically employed to minimize side reactions.

  • Piperidine: A classic and highly effective catalyst for this reaction. It is basic enough to deprotonate ethyl cyanoacetate but mild enough to avoid promoting self-condensation of piperonal.[5]

  • Ammonium acetate: Often used in conjunction with acetic acid (a buffer system), it provides a mild catalytic environment.

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): A stronger, non-nucleophilic base that can accelerate the reaction, often allowing for lower reaction temperatures or shorter reaction times.[6]

  • Triphenylphosphine (TPP): Has been reported as an efficient, mild catalyst for Knoevenagel condensations, often proceeding under solvent-free conditions.[7]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing explanations for the underlying chemistry and actionable solutions.

Problem 1: Low Yield of the Desired Product

Q: My Knoevenagel condensation is resulting in a very low yield. What are the likely causes and how can I improve it?

A: Low yields can stem from several factors, from reactant quality to reaction conditions. Let's break down the possibilities.

  • Cause A: Impure Starting Materials. Piperonal can oxidize over time to piperonylic acid. Aldehydes are also susceptible to self-condensation or polymerization reactions.[8] Using old or improperly stored piperonal is a common cause of low yields.

    • Solution: Ensure the purity of your piperonal. If it appears discolored or has been stored for a long time, consider purifying it by recrystallization from a suitable solvent system (e.g., ethanol/water) or by distillation under reduced pressure.

  • Cause B: Inefficient Water Removal. The dehydration of the aldol intermediate is a critical equilibrium step. If water is not effectively removed from the reaction mixture, the equilibrium can shift back towards the starting materials, reducing the yield of the final product.

    • Solution: If your reaction solvent allows, use a Dean-Stark apparatus to azeotropically remove water as it is formed. This is particularly effective when using solvents like toluene or benzene. Alternatively, running the reaction at a higher temperature (while monitoring for side reactions) can help drive off water.

  • Cause C: Suboptimal Catalyst Concentration. Both too little and too much catalyst can be detrimental. Insufficient catalyst leads to a slow, incomplete reaction. Excess base can promote unwanted side reactions.

    • Solution: The catalyst is typically used in catalytic amounts (0.1-0.2 equivalents). If the reaction is sluggish, a slight increase in catalyst loading may be beneficial. However, always start with the literature-recommended amount and optimize from there.

  • Cause D: Incomplete Hydrolysis (if using ethyl cyanoacetate). The final hydrolysis step to obtain the carboxylic acid may not have gone to completion.

    • Solution: Monitor the hydrolysis by Thin Layer Chromatography (TLC) until the starting ester spot has completely disappeared. If the reaction stalls, you may need to increase the reaction time, temperature, or concentration of the acid/base used for hydrolysis.

Problem 2: Presence of a Persistent, Unidentified Impurity

Q: After my reaction and workup, I have a significant impurity that is difficult to separate from my product. What could it be?

A: The formation of stubborn impurities is often due to side reactions involving the starting materials or the product itself.

  • Side Reaction A: Michael Addition. The product, this compound, is an electron-deficient alkene (a Michael acceptor). The enolate of ethyl cyanoacetate can act as a nucleophile and add to the product in a Michael-type 1,4-addition. This leads to the formation of a dimeric or oligomeric byproduct that can be difficult to remove.[9]

    • Mitigation Strategy:

      • Control Stoichiometry: Use a slight excess of piperonal (e.g., 1.1 equivalents) relative to the active methylene compound. This ensures the active methylene compound is consumed, minimizing its availability to act as a Michael donor.

      • Slow Addition: Add the base catalyst slowly to the mixture of the aldehyde and active methylene compound. This keeps the instantaneous concentration of the highly nucleophilic enolate low.

      • Lower Temperature: Running the reaction at a lower temperature can reduce the rate of the Michael addition more than the desired condensation.

  • Side Reaction B: Piperonal Self-Condensation (Cannizzaro Reaction). Under strongly basic conditions, aldehydes lacking an alpha-hydrogen, like piperonal, can undergo a Cannizzaro reaction. In this disproportionation reaction, two molecules of the aldehyde react to produce one molecule of the corresponding alcohol (piperonyl alcohol) and one molecule of the carboxylic acid (piperonylic acid).

    • Mitigation Strategy: Avoid using strong bases like NaOH or KOH as the primary catalyst for the condensation. Stick to milder organic bases like piperidine or ammonium acetate.

  • Side Reaction C: Polymerization. Cyanoacrylates are well-known for their tendency to undergo anionic polymerization, especially in the presence of basic initiators.[10] While the desired product is a carboxylic acid, the intermediate ester is susceptible to this pathway.

    • Mitigation Strategy: Use a minimal amount of base catalyst and avoid excessively high temperatures. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture, which can also initiate polymerization. The polymerization of the ester intermediate can lead to the formation of polymeric materials that are difficult to characterize and remove.[11]

Problem 3: Product is Oily or Fails to Crystallize

Q: I've completed the synthesis and hydrolysis, but my final product is an oil and won't solidify, making purification difficult.

A: This is a common issue often related to residual impurities or incorrect pH during workup.

  • Cause A: Residual Solvent or Impurities. Small amounts of solvent (e.g., ethanol, ethyl acetate) or the presence of the side products mentioned above can act as a eutectic impurity, depressing the melting point and preventing crystallization.

    • Solution:

      • Thorough Extraction & Washing: After hydrolysis and acidification, ensure you thoroughly wash the crude product with cold water to remove any inorganic salts.[12] If you performed an extraction, ensure the organic layer is washed sufficiently.

      • Trituration: Try triturating the oil with a non-polar solvent like hexanes or diethyl ether. This can often wash away soluble impurities and induce crystallization of the desired product.

      • Chromatography: If the product remains oily, purification by column chromatography may be necessary.[13] A silica gel column using a gradient of ethyl acetate in hexanes, often with a small amount of acetic acid (e.g., 1%) to keep the carboxylic acid protonated and prevent streaking, is a good starting point.

  • Cause B: Incomplete Protonation. The product is a carboxylic acid. If the pH of the aqueous solution is not sufficiently acidic during the final workup, the product will remain as its carboxylate salt, which is often more soluble and less likely to crystallize.

    • Solution: After the hydrolysis step, carefully acidify the reaction mixture with a strong acid (e.g., 2M HCl) until the pH is ~1-2, checking with pH paper. Ensure the mixture is stirred well during acidification to guarantee complete protonation. The solid product should precipitate out of the solution.

Experimental Protocols & Data

Protocol 1: Two-Step Synthesis via Ethyl Ester Intermediate

This protocol is recommended for achieving higher purity and yield.

Step 1: Knoevenagel Condensation to form Ethyl 3-(1,3-Benzodioxol-5-yl)-2-cyanoacrylate

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperonal (1.0 eq), ethyl cyanoacetate (1.05 eq), and ethanol (3 mL per gram of piperonal).

  • Add piperidine (0.15 eq) dropwise to the stirring mixture.

  • Heat the mixture to reflux (approx. 80°C) and monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-4 hours.[5]

  • Once the piperonal is consumed, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum. This intermediate ester can be recrystallized from ethanol if necessary.

Step 2: Hydrolysis to this compound

  • Suspend the crude ethyl ester in a mixture of ethanol and 10% aqueous sodium hydroxide solution.

  • Stir the mixture at room temperature or with gentle heating (40-50°C) until TLC indicates complete consumption of the starting ester.

  • Cool the mixture in an ice bath and slowly acidify with 2M HCl until the pH is ~1-2.

  • A white or pale-yellow precipitate of the final product will form.

  • Collect the solid by vacuum filtration, wash thoroughly with cold deionized water to remove salts, and dry under vacuum.

ParameterRecommended ValueRationale
Solvent (Condensation) EthanolGood solubility for reactants; allows for easy product crystallization upon cooling.
Catalyst PiperidineMild base, minimizes side reactions like the Cannizzaro reaction.[3]
Reactant Ratio 1.05 eq Ethyl CyanoacetateA slight excess helps drive the reaction to completion.
Hydrolysis Condition NaOH, then HClStandard saponification followed by protonation to yield the carboxylic acid.
Final pH 1-2Ensures complete protonation of the carboxylate to the insoluble carboxylic acid.

Visualizing Reaction Pathways

Main Reaction and Key Side Reactions

The following diagram illustrates the intended synthetic route and the primary off-target pathways that can reduce yield and purity.

G Piperonal Piperonal Ester_Product Ethyl 2-cyano-3-(1,3-benzodioxol-5-yl)acrylate Piperonal->Ester_Product Knoevenagel Condensation Cannizzaro_Products Cannizzaro Products (Piperonyl Alcohol + Acid) Piperonal->Cannizzaro_Products Strong Base (e.g., NaOH) Et_Cyano Ethyl Cyanoacetate Enolate Enolate Intermediate Et_Cyano->Enolate Base (e.g., Piperidine) Enolate->Ester_Product Michael_Adduct Michael Adduct (Dimer/Oligomer) Enolate->Michael_Adduct Michael Addition Acid_Product This compound (FINAL PRODUCT) Ester_Product->Acid_Product Hydrolysis (NaOH, then HCl) Ester_Product->Michael_Adduct Polymer Polymerization Ester_Product->Polymer Excess Base / Initiator

Caption: Synthetic pathway and potential side reactions.

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and resolving common issues during the synthesis.

G Start Start Synthesis Check_Yield Check Yield & Purity Start->Check_Yield Low_Yield Low Yield? Check_Yield->Low_Yield No Check_Yield->Low_Yield Yes Impure Impure Product? Low_Yield->Impure No Purify_SM Troubleshoot: 1. Purify Starting Materials 2. Optimize Catalyst 3. Ensure Water Removal Low_Yield->Purify_SM Yes Oily Product Oily? Impure->Oily No Control_Rxn Troubleshoot: 1. Control Stoichiometry 2. Use Mild Base 3. Lower Temperature Impure->Control_Rxn Yes Improve_Workup Troubleshoot: 1. Check Final pH (~1-2) 2. Triturate with Hexanes 3. Purify by Chromatography Oily->Improve_Workup Yes Success Synthesis Successful Oily->Success No Purify_SM->Start Control_Rxn->Start Improve_Workup->Start

Caption: A logical troubleshooting workflow for the synthesis.

References

  • Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. MDPI. Available at: [Link].

  • WO1998024757A1 - A process for the preparation of 5-amino-2,4,6-triiodo-1,3-benzenedicarboxylic acid derivatives. Google Patents.
  • Development of Novel Mitochondrial Pyruvate Carrier Inhibitors to Treat Hair Loss. UCLA – Chemistry and Biochemistry. Available at: [Link].

  • Radical Polymerization of Alkyl 2-Cyanoacrylates. PMC - NIH. Available at: [Link].

  • Piperonal | C8H6O3. PubChem - NIH. Available at: [Link].

  • Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers. Available at: [Link].

  • Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate. ResearchGate. Available at: [Link].

  • In vitro degradation and cytotoxicity of alkyl 2-cyanoacrylate polymers for application to tissue adhesives. ResearchGate. Available at: [Link].

  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Synlett. Available at: [Link].

  • Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. PMC - NIH. Available at: [Link].

  • Synthesis and degradation of poly (alkyl [alpha]-cyanoacrylates). AFINITICA. Available at: [Link].

  • EP1535920A1 - Process for preparation of 1,3-benzodioxole-2-spiro- cycloalkane derivatives. Google Patents.
  • Aldol Addition and Condensation Reactions. Master Organic Chemistry. Available at: [Link].

  • Aldol Condensation of Piperonal with Acetone. Sciencemadness Discussion Board. Available at: [Link].

  • Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. Mediterranean Journal of Medical Research. Available at: [Link].

  • Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. Organic Chemistry Portal. Available at: [Link].

  • Cyanoacrylates - Draft evaluation statement. Australian Government Department of Health and Aged Care. Available at: [Link].

  • Piperonal. Wikipedia. Available at: [Link].

  • WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino. Google Patents.
  • Reaction path containing main and side reactions involving formaldehyde. ResearchGate. Available at: [Link].

  • Synthesis and degradation behavior of poly(ethyl-cyanoacrylate). ResearchGate. Available at: [Link].

Sources

Technical Support Center: Purification of 3-(1,3-Benzodioxol-5-yl)-2-cyanoacrylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of 3-(1,3-Benzodioxol-5-yl)-2-cyanoacrylic acid. As an intermediate synthesized via the Knoevenagel condensation, its purification is critical for downstream applications, yet it is frequently beset by issues related to stubborn impurities and suboptimal recovery. This document provides field-proven troubleshooting advice, detailed protocols, and answers to frequently asked questions to empower you to achieve high purity and yield.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundation for understanding the purification strategy.

Q1: What are the primary impurities I should expect in my crude this compound?

The impurities are almost exclusively byproducts of the Knoevenagel condensation reaction.[1] The most common culprits are:

  • Unreacted Starting Materials: Residual piperonal (1,3-benzodioxole-5-carbaldehyde) and cyanoacetic acid.

  • Michael Adducts: In some cases, a second molecule of the active methylene compound (cyanoacetic acid) can add to the α,β-unsaturated product.[1] This is more prevalent with extended reaction times or highly reactive starting materials.[2]

  • Aldehyde Self-Condensation Products: If too strong a base is used as a catalyst, the aldehyde can undergo self-condensation, leading to colored, resinous impurities.[2]

  • Side-Products from Catalyst: Depending on the catalyst used (e.g., piperidine, pyridine), residual catalyst or its salts may be present.[2][3]

Q2: My crude product is a sticky solid or an oil instead of a crystalline powder. Is this normal?

While a crystalline solid is ideal, obtaining an oily or semi-solid crude product is a common issue. This is typically due to the presence of the aforementioned impurities, which can depress the melting point and interfere with crystallization. The goal of the initial purification steps will be to remove these impurities to induce proper crystallization.

Q3: Which purification method is generally more effective: recrystallization or column chromatography?

For this specific molecule, recrystallization is the preferred first-line method due to its efficiency, scalability, and cost-effectiveness. It is often sufficient to achieve >95% purity if the correct solvent system is chosen. Flash column chromatography should be reserved for instances where recrystallization fails to remove a persistent impurity, or when exceptionally high purity (>99%) is required for sensitive downstream applications. The acidic nature of the product can make chromatography challenging without proper mobile phase modification.

Q4: How stable is this compound? Are there specific storage conditions I should follow?

The compound is generally stable at room temperature when stored in a well-sealed container, protected from light and moisture. The 1,3-benzodioxole moiety is stable under typical laboratory conditions.[4] However, as with many acrylic acids, prolonged exposure to heat or strong bases should be avoided to prevent potential polymerization or degradation. For long-term storage, refrigeration (2-8°C) is recommended.

Part 2: Troubleshooting Guide

This guide is structured in a "Problem, Cause, Solution" format to directly address experimental challenges.

Problem 1: Product Fails to Crystallize or Oils Out During Recrystallization
  • Probable Cause (A): Inappropriate Solvent Choice. The polarity of the solvent may be too high, leading to excessive solubility, or too low, causing premature precipitation of an impure oil.

  • Solution (A): Systematic Solvent Screening. The ideal recrystallization solvent will dissolve the compound when hot but have low solubility when cold.

    • Test Solvents: Begin with polar protic solvents like isopropanol, ethanol, or acetic acid, as these are often effective for cyanoacrylic acids.

    • Use an Anti-Solvent: If the product is too soluble even when cold, employ a binary system. Dissolve the crude product in a minimum amount of a hot "good" solvent (e.g., ethanol) and slowly add a "poor" or "anti-solvent" (e.g., water or hexane) until persistent turbidity is observed. Re-heat to clarify and then allow to cool slowly.

    • Refer to Table 1 for a list of recommended solvent systems.

  • Probable Cause (B): High Impurity Load. Significant amounts of unreacted starting materials or reaction byproducts can act as a eutectic mixture, preventing the formation of a crystal lattice.

  • Solution (B): Aqueous Bicarbonate Wash. This exploits the acidic nature of the product.

    • Dissolve the crude product in a water-immiscible solvent like ethyl acetate or dichloromethane.

    • Extract the organic layer with a saturated aqueous solution of sodium bicarbonate. The desired acid will move to the aqueous phase as its sodium salt, leaving non-acidic impurities (like unreacted piperonal) behind.

    • Wash the aqueous layer with fresh ethyl acetate to remove any remaining neutral impurities.

    • Carefully acidify the aqueous layer with cold 1M HCl until the product precipitates out (typically pH 2-3).

    • Filter the precipitated solid, wash with cold water, and dry thoroughly. This pre-purified product will be significantly cleaner and more amenable to recrystallization.

Problem 2: Final Product is Colored (Yellow to Brown)
  • Probable Cause: Formation of Chromophoric Impurities. This is often a result of side reactions during the Knoevenagel condensation, typically caused by excessive heat or the use of a base that is too strong.[2] These conditions can promote the self-condensation of piperonal, leading to highly conjugated, colored byproducts.

  • Solution: Reaction Optimization & Decolorization.

    • Revisit Synthesis: Ensure the reaction temperature is controlled and use a milder base catalyst like piperidine or ammonium acetate.[2] Avoid strong bases like sodium hydroxide or alkoxides.

    • Activated Carbon Treatment: During recrystallization, after the product is fully dissolved in the hot solvent, add a small amount (1-2% w/w) of activated carbon (charcoal). Keep the solution hot for 5-10 minutes. The charcoal will adsorb many colored impurities.

    • Hot Filtration: Filter the hot solution through a pad of Celite® or filter paper to remove the carbon. This step must be performed quickly to prevent premature crystallization. The resulting filtrate should be significantly less colored and can then be cooled to yield purer crystals.

Problem 3: Significant Product Loss During Column Chromatography
  • Probable Cause: Irreversible Adsorption or "Tailing" on Silica Gel. Carboxylic acids are notorious for interacting strongly with the acidic silanol groups on the surface of silica gel. This can lead to broad, tailing peaks, poor separation, and in some cases, product that never elutes from the column.

  • Solution: Mobile Phase Modification.

    • Acidify the Eluent: Add a small amount of acetic acid (0.5-1.0% v/v) to your mobile phase (e.g., Hexane:Ethyl Acetate).

    • Mechanism of Action: The added acid protonates the carboxylic acid of your product, reducing its polarity. It also competes with the product for binding sites on the silica gel. This suppresses the strong interaction, resulting in sharper peaks, better separation, and significantly improved recovery.

    • Refer to Table 2 for typical TLC and column chromatography conditions.

Part 3: Visualization & Data

Purification Workflow Diagram

This diagram outlines the logical decision-making process for purifying the crude product.

Purification_Workflow crude Crude Product (from Knoevenagel reaction) tlc_check Purity Check (TLC/¹H NMR) crude->tlc_check recryst Recrystallization (See Protocol 1) tlc_check->recryst Impurities present purity_check_2 Check Purity & Yield recryst->purity_check_2 final_product Final Product (>98% Pure) purity_check_2->final_product Purity OK column Column Chromatography (See Protocol 2) purity_check_2->column Impurities remain column->final_product

Caption: Decision workflow for purifying this compound.

Troubleshooting Decision Tree

This flowchart provides a quick guide for diagnosing and solving common purification issues.

Troubleshooting_Tree start Purification Issue? oily Product is Oily / Won't Crystallize start->oily Appearance colored Product is Colored start->colored Appearance low_yield Low Recovery from Column start->low_yield Yield solvent Screen different recrystallization solvents (Table 1) oily->solvent Cause: Bad Solvent wash Perform aqueous bicarbonate wash oily->wash Cause: High Impurity Load charcoal Use activated carbon during recrystallization colored->charcoal Solution acidify Add 1% Acetic Acid to column eluent low_yield->acidify Solution

Caption: A troubleshooting decision tree for common purification problems.

Data Tables

Table 1: Recommended Recrystallization Solvent Systems

Solvent System (v/v)ProcedureExpected Outcome
Ethanol / WaterDissolve in minimal hot ethanol, add water dropwise until cloudy, reheat to clear, cool slowly.Forms fine, off-white to pale yellow needles. Good for moderate purity.
IsopropanolDissolve in hot isopropanol, allow to cool slowly, then chill in an ice bath.Can yield larger crystals. Good for removing less polar impurities.
Acetic Acid / WaterDissolve in hot glacial acetic acid, add water carefully, cool.Highly effective for stubborn impurities but requires thorough drying to remove residual acid.
Ethyl Acetate / HexaneDissolve in minimal hot ethyl acetate, add hexane as anti-solvent, cool.Good for removing highly polar impurities.

Table 2: Typical Chromatographic Conditions

ParameterThin Layer Chromatography (TLC)Flash Column Chromatography
Stationary Phase Silica Gel 60 F₂₅₄Silica Gel (230-400 mesh)
Mobile Phase 70:30:1 Hexane:Ethyl Acetate:Acetic AcidGradient elution: Start with 90:10:1, move to 70:30:1 Hexane:Ethyl Acetate:Acetic Acid
Visualization UV Light (254 nm)UV detector or TLC of fractions
Expected Rf (Product) ~0.3 - 0.4-
Expected Rf (Piperonal) ~0.6 - 0.7-

Part 4: Experimental Protocols

Protocol 1: Optimized Recrystallization
  • Dissolution: Place 5.0 g of the crude this compound in a 250 mL Erlenmeyer flask. Add 50 mL of ethanol and heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Hot Filtration (Optional, for colored products): If the solution is colored, add 100 mg of activated carbon and swirl for 5 minutes. Set up a hot filtration apparatus (pre-heated funnel and fluted filter paper) and quickly filter the hot solution into a clean flask.

  • Crystallization: To the hot, clear solution, add deionized water dropwise with swirling until the solution becomes persistently turbid. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold 1:1 ethanol/water, followed by a wash with cold water to remove residual solvent.

  • Drying: Dry the purified crystals under vacuum at 40-50°C to a constant weight.

Protocol 2: Flash Column Chromatography
  • Column Packing: Prepare a glass column with silica gel (e.g., 100 g of silica for 1-2 g of crude product) in a slurry of 95:5:0.5 Hexane:Ethyl Acetate:Acetic Acid.

  • Sample Loading: Dissolve the crude product (max 2 g) in a minimal amount of dichloromethane or ethyl acetate. Add ~5 g of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully load this "dry-loaded" sample onto the top of the packed column.

  • Elution: Begin eluting the column with a mobile phase of 90:10:1 Hexane:Ethyl Acetate:Acetic Acid. Monitor the elution using TLC.

  • Gradient: Gradually increase the polarity of the mobile phase to 80:20:1 and then to 70:30:1 to elute the product. The less polar impurities (like unreacted piperonal) will elute first.

  • Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator. Co-evaporate with toluene or heptane to azeotropically remove residual acetic acid.

  • Drying: Dry the resulting solid under high vacuum to obtain the final, high-purity product.

References

  • Gryman, M., et al. (2019). Enzyme Promiscuity as a Remedy for the Common Problems with Knoevenagel Condensation. PubMed. [Link]

  • Reddy, B. M., et al. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Current Issues in Molecular Biology. [Link]

  • Yadav, J. S., et al. (2004). Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. Organic Chemistry Portal. [Link]

  • Reddy, C. S., et al. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. SciELO México. [Link]

  • Reddy, C. S., et al. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. ResearchGate. [Link]

  • ResearchGate. (n.d.). Knoevenagel condensation reaction to form the 2-cyanoacrylates. Retrieved from ResearchGate. [Link]

  • Zhang, J., et al. (2006). Knoevenagel Condensation Catalyzed by 1,1,3,3-Tetramethylguanidium Lactate. ResearchGate. [Link]

  • Tzani, A., et al. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. [Link]

  • Google Patents. (1998).
  • Google Patents. (2005).
  • Google Patents. (2001). WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino.
  • Bovo, S., et al. (2024). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. MDPI. [Link]

  • Wang, J., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science. [Link]

  • Girija, C.R., et al. (2011). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. ResearchGate. [Link]

  • Al-Dmour, R. S., et al. (2021). Synthesis, characterization, and performance of oligothiophene cyanoacrylic acid derivatives for solar cell applications. Semantic Scholar. [Link]

  • Wang, J., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. ResearchGate. [Link]

  • Zhang, L., et al. (2007). Ethyl 3-(1,3-benzodioxol-5-yl)acrylate. ResearchGate. [Link]

  • Jiang, L., et al. (2006). (Z)-Ethyl 3-(1,3-benzodioxol-5-yl)-2-[(triphenylphosphoranylidene)amino]prop-2-enoate. ResearchGate. [Link]

  • Google Patents. (2008).
  • Api, A. M., et al. (2007). In vitro penetration and subchronic toxicity of alpha-methyl-1,3-benzodioxole-5-propionaldehyde. PubMed. [Link]

  • Google Patents. (2016).
  • Jung, M. E., et al. (2021). Development of Novel Mitochondrial Pyruvate Carrier Inhibitors to Treat Hair Loss. UCLA - Chemistry and Biochemistry. [Link]

Sources

Technical Support Center: Enhancing the Experimental Stability of 3-(1,3-Benzodioxol-5-yl)-2-cyanoacrylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylic acid and its derivatives. This class of compounds, characterized by a highly activated double bond, holds significant promise in various research applications, including as potential pharmacophores and materials science building blocks. However, their inherent reactivity, primarily stemming from the electron-withdrawing cyano and carboxyl groups, presents unique stability challenges.

This guide is designed to provide you with a foundational understanding of the instability mechanisms and to offer practical, field-proven solutions to the common issues encountered during experimentation. Our goal is to empower you to generate reliable and reproducible data by maintaining the integrity of your compounds.

Section 1: Frequently Asked Questions - Understanding Core Instability

This section addresses the fundamental principles governing the stability of this compound class. Understanding these root causes is the first step toward effective troubleshooting.

Q1: What are the primary chemical reactions that cause the degradation of my this compound derivatives?

A1: There are three primary degradation pathways you must be aware of:

  • Anionic Polymerization: This is the most common and rapid degradation pathway. The carbon-carbon double bond is extremely electron-deficient, making it highly susceptible to attack by nucleophiles. Even weak bases, including trace amounts of moisture, can initiate a rapid, often uncontrollable, chain-reaction polymerization, resulting in a solid, insoluble mass.[1][2] This reaction is often catalyzed by basic surfaces (like untreated glass) or impurities in solvents.

  • Hydrolysis: The ester or carboxylic acid moiety is susceptible to hydrolysis, particularly under neutral to alkaline pH conditions.[3][4] This reaction cleaves the ester bond, and subsequent rearrangement can lead to the formation of formaldehyde and a cyanoacetate derivative, fundamentally altering the molecule's structure and activity.[5][6]

  • Photodegradation: The conjugated system of these molecules can absorb UV light, leading to the formation of free radicals. This can initiate an unwanted free-radical polymerization or other photochemical reactions, often manifesting as discoloration or loss of potency.[7]

dot

Caption: Primary degradation pathways for cyanoacrylic acid derivatives.

Q2: I've noticed my compound solidifies in its storage vial or immediately upon dissolving in a solvent. What is happening?

A2: This is a classic sign of rapid anionic polymerization. The likely culprit is exposure to moisture or a basic substance. Common sources include atmospheric humidity, residual water in solvents (even "anhydrous" grades if handled improperly), or solvents with basic impurities (e.g., aged amines). Using acidic stabilizers in your stock solutions is critical to prevent this.[1][2]

Q3: My compound is stored as a solid, but its color has changed from white/pale yellow to a darker yellow or brown. Is it still viable?

A3: A color change upon storage, especially when protected from moisture, often suggests photodegradation or slow oxidation. While the bulk of the material may still be intact, the presence of colored impurities indicates that some degradation has occurred. It is crucial to re-qualify the material using an analytical technique like HPLC or LC-MS to determine its purity before use. For long-term storage, always keep the material in an amber vial, purged with an inert gas like argon or nitrogen, and stored in a dark, cold, and dry environment.

Section 2: Troubleshooting Guide - Common Experimental Scenarios

This section provides a problem-and-solution framework for specific issues you may encounter in the lab.

dot

TroubleshootingWorkflow Start { Observed Instability | What is the primary symptom?} Polymer Issue: Solidification / Precipitation Compound rapidly polymerizes in solution or vial. Start->Polymer Solidification Hydrolysis Issue: New Polar Peaks in LC-MS Appearance of unexpected, more polar species over time in aqueous media. Start->Hydrolysis New LC-MS Peaks Discolor Issue: Color Change Solid or solution darkens upon storage or light exposure. Start->Discolor Discoloration Cause_Poly Probable Cause Moisture/base initiated anionic polymerization. Polymer->Cause_Poly Cause_Hydro Probable Cause Hydrolysis of the ester/acid group at neutral or alkaline pH. Hydrolysis->Cause_Hydro Cause_Discolor Probable Cause Photodegradation or oxidation. Discolor->Cause_Discolor Sol_Poly Recommended Action Use truly anhydrous solvents. 2. Add an acidic stabilizer (e.g., trace H2SO4) to stock solutions. 3. Store under inert gas (Ar/N2). Cause_Poly->Sol_Poly Sol_Hydro Sol_Hydro Cause_Hydro->Sol_Hydro Sol_Discolor Recommended Action Store in amber vials, protected from light. 2. Purge container with inert gas. 3. Store at recommended low temperatures (e.g., 2-8°C). Cause_Discolor->Sol_Discolor

Caption: A workflow for troubleshooting common stability issues.

Scenario 1: My compound polymerizes in my DMSO stock solution.

  • Probable Cause: Your DMSO has absorbed atmospheric moisture. DMSO is highly hygroscopic.

  • Solution:

    • Purchase DMSO in small, sealed ampules or bottles with septa.

    • Use a brand new, unopened bottle of anhydrous DMSO.

    • Once opened, store the DMSO bottle inside a desiccator.

    • Consider adding a trace amount of an acid stabilizer to your stock. However, first verify that the stabilizer will not interfere with your downstream application.

Scenario 2: I observe a gradual loss of my parent compound peak and the growth of a new, earlier-eluting peak on my reverse-phase HPLC during a cell-based assay.

  • Probable Cause: Your compound is hydrolyzing in the aqueous cell culture medium (typically buffered around pH 7.4). Cyanoacrylates are known to be unstable at physiological pH.[4][8]

  • Solution:

    • Time-Course Study: Perform a stability study of your compound in the exact medium you are using, sampling at different time points (e.g., 0, 1, 2, 4, 8, 24 hours) to quantify the rate of degradation. This will define the viable experimental window.

    • pH Adjustment: If your experiment allows, perform it at a slightly acidic pH (e.g., 6.0-6.5) where the compound may be more stable.

    • Fresh Preparation: Prepare the final dilution in media immediately before adding it to the cells. Do not store the compound in aqueous buffers.

Scenario 3: My results are inconsistent from week to week, even when using the same stock solution.

  • Probable Cause: The stock solution itself is degrading over time. This could be due to slow polymerization, hydrolysis from trace moisture, or degradation from repeated freeze-thaw cycles and light exposure during handling.

  • Solution:

    • Aliquot Stocks: Prepare multiple small aliquots of your primary stock solution. Store them under inert gas in a dark, cold environment. For each experiment, use a fresh aliquot and discard any unused portion.

    • Incorporate Stabilizers: Add a combination of free-radical and anionic stabilizers to your non-aqueous stock solutions for long-term storage.

Section 3: Protocols for Enhancing Stability

Proactive measures are the most effective way to ensure compound integrity.

Protocol 3.1: Recommended Storage and Handling
  • Solid Compound:

    • Store in an amber glass vial to protect from light.

    • Place the vial inside a larger, sealed container with a desiccant.

    • Purge the vial headspace with a dry, inert gas (Argon or Nitrogen) before sealing.

    • Store at the recommended temperature, typically 2-8°C or lower, in a dark location.[9]

  • Non-Aqueous Stock Solutions (e.g., in DMSO or Acetonitrile):

    • Use only high-purity, anhydrous solvents.

    • Prepare a concentrated stock solution and aliquot it into smaller volumes in amber vials with PTFE-lined caps.

    • Purge each aliquot with inert gas before sealing and freezing.

    • For each experiment, thaw one aliquot completely, use what is needed, and discard the rest. Avoid repeated freeze-thaw cycles.

Protocol 3.2: Formulation of Stabilized Stock Solutions

For applications where stabilizers will not interfere, adding them to your stock solution can dramatically improve shelf life. The following table provides starting concentrations for common stabilizers used in commercial cyanoacrylate formulations.[10][11]

Stabilizer TypeExampleFunctionTypical Concentration (in non-aqueous stock)
Anionic Sulfuric Acid (H₂SO₄)Prevents anionic polymerization10 - 20 ppm
Anionic (Vapor) Sulfur Dioxide (SO₂)Stabilizes the headspace10 - 15 ppm
Free Radical Hydroquinone (HQ)Scavenges free radicals5 - 70 ppm
Free Radical Butylated Hydroxyanisole (BHA)Scavenges free radicals1000 - 2000 ppm

Methodology:

  • Prepare a dilute solution of the chosen stabilizer(s) in your solvent (e.g., anhydrous acetonitrile).

  • Add the required volume of the stabilizer solution to the solvent that will be used to dissolve your cyanoacrylate derivative to achieve the final target ppm.

  • Dissolve your compound in this stabilized solvent.

  • Aliquot and store as described in Protocol 3.1.

Note: Always perform a small-scale pilot test to ensure the stabilizers do not impact your experimental outcome.

Protocol 3.3: HPLC Method for Monitoring Degradation

This protocol provides a general method to assess the purity of your compound and detect common degradation products.

dot

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep1 Accurately weigh ~1 mg of compound Prep2 Dissolve in 1 mL of Acetonitrile Prep1->Prep2 Prep3 Filter through 0.22 µm PTFE filter Prep2->Prep3 Inject Inject 5-10 µL onto column Prep3->Inject Separate Gradient Elution (Water/ACN + 0.1% TFA) Inject->Separate Detect UV-Vis Detection (e.g., 254 nm, 310 nm) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % Purity: (Area_Parent / Area_Total) * 100 Integrate->Calculate

Caption: A standard workflow for monitoring compound stability via HPLC.

Experimental Details:

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. The acid is critical for preventing on-column polymerization and ensuring good peak shape.

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

  • Gradient: Start with a high percentage of Mobile Phase A (e.g., 95%) and ramp to a high percentage of Mobile Phase B (e.g., 95%) over 15-20 minutes. This will elute polar hydrolysis products first, followed by your parent compound.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV-Vis detector. Monitor at multiple wavelengths relevant to your compound's chromophore (e.g., 254 nm, 310 nm).

  • Analysis: Degradation is indicated by a decrease in the peak area of the parent compound and the appearance of new peaks, typically at earlier retention times for more polar hydrolysis products.

By implementing these guidelines, you can significantly improve the stability of your this compound derivatives, leading to more consistent and trustworthy experimental results.

References

  • LashBeePro. (2018). Cyanoacrylates in Adhesives: pH Levels, Humidity, and Environment. [Link]

  • Leonard, F., Kulkarni, R. K., Brandes, G., Nelson, J., & Cameron, J. J. (1966). Synthesis and degradation of poly (alkyl α-cyanoacrylates). Journal of Applied Polymer Science, 10(2), 259-272. [Link]

  • Vauthier, C., Dubernet, C., Fattal, E., Razafindratsita, A., & Couvreur, P. (1999). Poly(alkylcyanoacrylates) as drug delivery systems. In: Polymeric Biomaterials, S. Dumitriu (Ed.). [Link]

  • Stensvåg, K., et al. (2016). Cellular uptake and intracellular degradation of poly(alkyl cyanoacrylate) nanoparticles. PMC - PubMed Central. [Link]

  • Lim, J. C., & Pascual, C. (2013). A preliminary study of the degradation of cyanoacrylate adhesives in the presence and absence of fossil material. ResearchGate. [Link]

  • Licea-Claverie, A., et al. (2019). Effect of pH and Monomer Dosing Rate in the Anionic Polymerization of Ethyl Cyanoacrylate in Semicontinuous Operation. ResearchGate. [Link]

  • Tsioptsias, C., et al. (2022). Thermal Treatment of a Commercial Polycyanoacrylate Adhesive Addressed for Instant Glass Restoration, for Investigating Its Ageing Tolerance. MDPI. [Link]

  • Licea-Claverie, A., et al. (2019). Effect of pH and Monomer Dosing Rate in the Anionic Polymerization of Ethyl Cyanoacrylate in Semicontinuous Operation. ResearchGate. [Link]

  • McNeill, I. C., & Zulfiqar, M. (1999). Degradation and stabilization of polycyanoacrylates. Journal of Polymer Science Part A: Polymer Chemistry, 37(24), 4570-4581. [Link]

  • Malofsky, A. G., & Malofsky, B. M. (2007). Stabilizer cyanoacrylate formulations.
  • Podgórski, M., & Kaczmarek, H. (2012). Photopolymerization of Cyanoacrylates and Adhesives Based on Them (A Review). ResearchGate. [Link]

  • O'Connor, J. T., & Kneafsey, B. J. (2001). Radiation-curable, cyanoacrylate-containing compositions.
  • U.S. Food & Drug Administration. (2021). MEDICAL DEVICE MATERIAL PERFORMANCE STUDY - Cyanoacrylates Safety Profile. [Link]

  • Kneafsey, B. J., & Cummins, D. (2017). Fast light curing cyanoacrylate compositions.
  • Stevenson, J., & Herman, J. (2008). Improved stabilizer cyanoacrylate formulations.
  • Otsuka, M., Yamaguchi, A., & Miyaguchi, H. (2022). Analysis of degradation products of Novichok agents in human urine by hydrophilic interaction liquid chromatography–tandem mass spectrometry. Forensic Toxicology, 41(2), 235-244. [Link]

  • Cirrincione, M., et al. (2024). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. MDPI. [Link]

  • Patel, K., & Jones, K. (2007). Analytical method for the quantitative determination of cyanuric acid as the degradation product of sodium dichloroisocyanurate in urine by liquid chromatography mass spectrometry. Journal of Chromatography B, 853(1-2), 360-363. [Link]

  • Otsuka, M., Yamaguchi, A., & Miyaguchi, H. (2022). Analysis of degradation products of Novichok agents in human urine by hydrophilic interaction liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]

  • Helda - University of Helsinki. Analytical methods for the determination of Novichok nerve agents and their decontamination products. [Link]

  • Lee, E. A., et al. (2008). Analysis of chlorothalonil and three degradates in sediment and soil. Journal of agricultural and food chemistry, 56(7), 2349-2353. [Link]

  • O'Neill, B. T., & O'Neill, R. A. (2003). Stabilized injectable suspension of a steroidal drug.
  • Al-Ostoot, F. H., et al. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. PubMed Central. [Link]

Sources

Technical Support Center: Synthesis of 3-(1,3-Benzodioxol-5-yl)-2-cyanoacrylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth troubleshooting and practical advice for the synthesis of 3-(1,3-Benzodioxol-5-yl)-2-cyanoacrylic acid, a valuable intermediate in pharmaceutical and chemical research. Our goal is to move beyond simple procedural steps and equip researchers with the causal understanding needed to diagnose and resolve experimental challenges effectively.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the underlying reaction mechanism for the synthesis of this compound?

The synthesis is a classic example of the Knoevenagel condensation.[1] This reaction involves the nucleophilic addition of an active methylene compound (cyanoacetic acid) to a carbonyl group (piperonal, or 1,3-benzodioxole-5-carbaldehyde), followed by a dehydration step to yield the final α,β-unsaturated product.[2] The process is typically catalyzed by a weak base, such as piperidine or pyridine.[3]

The mechanism proceeds in three main stages:

  • Enolate Formation: The basic catalyst abstracts an acidic α-hydrogen from cyanoacetic acid, creating a resonance-stabilized enolate. This carbanion is a potent nucleophile.[4][5]

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of piperonal, forming a tetrahedral β-hydroxy intermediate (an aldol-type adduct).[3][4]

  • Dehydration: This intermediate readily eliminates a molecule of water to form a stable, conjugated C=C double bond, yielding the final product.[1]

Q2: Why is a weak base like piperidine required? Why not use a stronger base like sodium hydroxide?

The choice of a weak base is critical for the success of the Knoevenagel condensation.[1] The catalyst must be basic enough to deprotonate the active methylene compound (cyanoacetic acid, pKa ≈ 2.5) but not so strong that it promotes undesirable side reactions.[1] Using a strong base like NaOH would lead to the self-condensation of the aldehyde (the Cannizzaro reaction, in the case of aldehydes without α-hydrogens like piperonal) or other competing reactions, significantly reducing the yield of the desired product.[1][6] Weak amines like piperidine provide the optimal balance for efficient enolate formation without interfering with the aldehyde starting material.[5]

Q3: What is the role of the solvent, and how does it impact the reaction?

The solvent plays a significant role in reaction rate and yield.[6]

  • Polar Protic Solvents (e.g., Ethanol): These are commonly used and can effectively dissolve the reactants.[7] However, they can also solvate the catalyst and reactants, potentially slowing the reaction rate compared to other options.

  • Aprotic Polar Solvents (e.g., DMF, Acetonitrile): These solvents can accelerate the reaction by promoting the formation of the enolate and stabilizing charged intermediates without interfering with the catalyst's basicity.[6]

  • Nonpolar Solvents (e.g., Toluene, Benzene): These are particularly useful when water removal is necessary to drive the reaction equilibrium forward. By using a Dean-Stark apparatus, the water produced during the condensation can be azeotropically removed, often leading to higher yields.[6]

  • Solvent-Free and Aqueous Conditions: Green chemistry approaches have demonstrated success with this reaction under solvent-free (grindstone) conditions or even in water, which can act as a Brønsted base catalyst.[8][9]

Q4: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most straightforward method for monitoring the reaction.[6][7] A suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) should be developed to achieve good separation between the starting materials (piperonal, cyanoacetic acid) and the product. The reaction is considered complete when the spot corresponding to piperonal has disappeared or is no longer diminishing in intensity.

Section 2: Troubleshooting Guide

Problem Area: Low or No Product Yield
Q: My reaction yield is consistently low. What are the primary factors to investigate?

Low yield is the most common issue and can be attributed to several factors. A systematic approach is key to diagnosis.[7]

1. Catalyst Activity: The amine catalyst may be old, degraded by air exposure (oxidation), or impure.

  • Solution: Use freshly opened or distilled piperidine. Ensure the correct catalytic amount is used (typically 0.1 equivalents); excess catalyst can promote side reactions.[6][7]

2. Reaction Equilibrium (Water Content): The Knoevenagel condensation produces one equivalent of water, which can inhibit the reaction or lead to a reversible process, lowering the yield.[6][7]

  • Solution: If reacting in a nonpolar solvent like toluene, use a Dean-Stark apparatus to remove water as it forms. If using other solvents, ensure all glassware is dry and consider adding a drying agent like anhydrous magnesium sulfate if compatible with the reaction conditions.

3. Reaction Conditions: Suboptimal temperature or reaction time can lead to incomplete conversion.

  • Solution: While the reaction can proceed at room temperature, gentle heating (e.g., 40-80°C) often improves both the rate and the final yield.[7] Use TLC to determine the optimal reaction time; stopping the reaction too early or running it for too long (which can promote Michael addition side products) will reduce the isolated yield of the desired product.[6]

4. Purity of Reactants: Impurities in the piperonal or cyanoacetic acid can inhibit the catalyst or introduce side reactions.

  • Solution: Verify the purity of your starting materials by melting point or spectroscopy. Use reagents from a reputable supplier. Piperonal can oxidize to piperonylic acid over time.
Q: The reaction seems to stop before all the piperonal is consumed. How can I drive it to completion?

This "stalling" phenomenon typically points to catalyst deactivation or product inhibition due to water.[6]

  • Action 1: Add More Catalyst. If you suspect the catalyst has degraded, add a fresh portion (e.g., another 0.05 equivalents) and continue to monitor by TLC.

  • Action 2: Remove Water. As mentioned above, azeotropic distillation is the most effective method for pushing the equilibrium towards the product.[6]

Q: I don't see any precipitate forming after cooling the reaction. What should I do?

The product, this compound, is a solid and should precipitate from most reaction solvents upon cooling. If it doesn't, consider the following:

  • Possibility 1: No Reaction. Check a TLC plate. If only starting material is present, the reaction has failed. Re-evaluate your setup, reagents, and catalyst as described above.

  • Possibility 2: Product is Too Dilute. The concentration of the product in the solvent may be below its solubility limit.

    • Solution: Remove a portion of the solvent under reduced pressure (rotary evaporation). Cool the more concentrated solution again in an ice bath to induce precipitation.

  • Possibility 3: Oiling Out. The product may be separating as an oil due to impurities.

    • Solution: Try scratching the inside of the flask with a glass rod at the solvent-air interface to induce crystallization. If this fails, proceed to solvent removal and attempt purification of the resulting crude material.

Problem Area: Product Purity and Isolation
Q: My final product is an off-color oil or a gummy solid, not the expected crystalline powder. What are the likely impurities?

An impure product appearance suggests the presence of unreacted starting materials or side products.

  • Unreacted Piperonal: Can leave the product feeling oily or sticky.

  • Side Products: Michael addition products or other condensations can lead to a mixture that is difficult to crystallize.[6]

  • Residual Solvent: Incomplete drying will result in a wet or sticky solid.

Q: What is the best method to purify the crude this compound?

Recrystallization is the most effective purification technique for this compound.[7]

  • Procedure: Dissolve the crude solid in a minimal amount of a hot solvent, such as ethanol or an ethanol/water mixture. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration and wash them with a small amount of cold solvent. Dry the product thoroughly under vacuum.

Section 3: Experimental Protocol & Data

Reagent Data Table
ReagentFormulaMW ( g/mol )M.P. (°C)B.P. (°C)
PiperonalC₈H₆O₃150.1335-39263
Cyanoacetic AcidC₃H₃NO₂85.0666-69108 (dec)
PiperidineC₅H₁₁N85.15-9106
Product C₁₁H₇NO₄ 217.18 ~170 N/A

Data sourced from various supplier specifications.[10]

Standard Synthesis Protocol
  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add piperonal (7.5 g, 50 mmol) and cyanoacetic acid (4.25 g, 50 mmol).

  • Solvent Addition: Add 40 mL of absolute ethanol. Stir the mixture at room temperature to dissolve the solids.

  • Catalyst Addition: Add piperidine (0.42 g, 0.5 mL, 5 mmol, 0.1 eq.) to the reaction mixture using a micropipette.

  • Reaction: Heat the mixture to a gentle reflux (approximately 78-80°C) using a heating mantle.

  • Monitoring: Monitor the reaction progress by TLC every 30 minutes. The reaction is typically complete within 1-3 hours.[7]

  • Workup: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Further cool the flask in an ice-water bath for 30 minutes to maximize precipitation of the product.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold ethanol (2 x 10 mL) to remove any soluble impurities.

  • Drying: Dry the purified product under vacuum to a constant weight. The expected product is a pale yellow to white crystalline solid.

Section 4: Visualized Workflows

Knoevenagel Condensation Mechanism

Knoevenagel_Mechanism cluster_reactants Reactants & Catalyst cluster_intermediates Reaction Intermediates Piperonal Piperonal (Aldehyde) Adduct β-Hydroxy Adduct Cyanoacetic Cyanoacetic Acid (Active Methylene) Enolate Resonance-Stabilized Enolate Cyanoacetic:e->Enolate:w Deprotonation Base Piperidine (Base Catalyst) Enolate->Adduct:w Nucleophilic Attack Product 3-(1,3-Benzodioxol-5-yl) -2-cyanoacrylic acid Adduct->Product:w Dehydration (-H₂O)

Caption: The reaction mechanism for the base-catalyzed Knoevenagel condensation.

Troubleshooting Logic for Low Yield

Troubleshooting_Workflow cluster_incomplete Incomplete Reaction cluster_complete Complete Reaction (Low Yield) start Low Yield Observed check_tlc Check TLC: Is Piperonal Consumed? start->check_tlc cause_time Cause: Insufficient Time/Temp check_tlc->cause_time No cause_workup Cause: Workup/Isolation Loss check_tlc->cause_workup Yes cause_water Cause: Water Inhibition cause_time->cause_water cause_catalyst Cause: Inactive Catalyst cause_time->cause_catalyst action_heat Action: Increase Temp/Time cause_time->action_heat action_water Action: Use Dean-Stark cause_water->action_water action_catalyst Action: Use Fresh Catalyst cause_catalyst->action_catalyst action_workup Action: Optimize Precipitation & Recrystallization

Caption: A decision-making workflow for troubleshooting low product yield.

References

  • Wikipedia. (2023). Knoevenagel condensation. Retrieved from Wikipedia. [Link]

  • Pawar, S. D., et al. (2018). The Importance and Applications of Knoevenagel Reaction (Brief Review). Journal of Drug Delivery and Therapeutics, 8(5-s), 1-5. [Link]

  • Gkagkas, K., et al. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. DOI:10.1039/D4OB01420K. [Link]

  • Name Reaction. (n.d.). Knoevenagel Condensation. Retrieved from Chemistry LibreTexts. [Link]

  • Chemistry Learner. (2021). Knoevenagel Condensation Mechanism | Organic Chemistry. Retrieved from YouTube. [Link]

  • Request PDF. (n.d.). Alternatives to piperidine in Knoevenagel condensation of 2-cyanoacetamide with benzaldehydes. Retrieved from ResearchGate. [Link]

  • PubChem. (n.d.). Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate. Retrieved from PubChem. [Link]

  • ALL 'Bout Chemistry. (2023). Knoevenagel condensation. Retrieved from YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from Organic Chemistry Portal. [Link]

  • PubChemLite. (n.d.). Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate. Retrieved from PubChemLite. [Link]

  • Girija, C.R., et al. (2014). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. Journal of Saudi Chemical Society, 18(5), 527-531. [Link]

  • J&K Scientific LLC. (2021). Knoevenagel Condensation. Retrieved from J&K Scientific. [Link]

  • Esteb, J. J., et al. (2007). An efficient, base-catalyzed, aqueous Knoevenagel condensation for the undergraduate laboratory. Journal of Chemical Education, 84(3), 486. [Link]

  • Itoh, T., et al. (2006). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. The Journal of Organic Chemistry, 71(22), 8633-8641. [Link]

  • da Silva, A. C., et al. (2018). Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. Orbital: The Electronic Journal of Chemistry, 10(2). [Link]

  • Al-Masoudi, W. A., et al. (2021). Synthesis, characterization, and performance of oligothiophene cyanoacrylic acid derivatives for solar cell applications. International Journal of Applied Engineering Research, 16(1), 1-8. [Link]

Sources

Technical Support Center: Knoevenagel Condensation of Piperonal and Cyanoacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the Knoevenagel condensation of piperonal and cyanoacetic acid. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the common challenges encountered during this synthesis. Our focus is on understanding and mitigating the formation of common byproducts to improve the yield and purity of your target molecule, (E)-2-cyano-3-(benzo[d][1][2]dioxol-5-yl)acrylic acid.

I. Reaction Overview: The Chemistry at Play

The Knoevenagel condensation is a powerful C-C bond-forming reaction. In this specific case, it involves the reaction of piperonal (an aldehyde) with cyanoacetic acid (an active methylene compound) in the presence of a weak base catalyst, typically piperidine.[3] The reaction proceeds through a nucleophilic addition followed by a dehydration step.[3]

A key mechanistic feature when using a secondary amine catalyst like piperidine is the initial formation of an iminium ion from the piperonal.[4] This iminium ion is a highly reactive electrophile. The piperidine also deprotonates the cyanoacetic acid to form a resonance-stabilized enolate. This enolate then attacks the iminium ion, leading to an intermediate that, after proton exchange and elimination of the piperidine catalyst, yields the desired α,β-unsaturated product.[5]

G cluster_activation Catalyst Activation & Enolate Formation cluster_condensation Condensation & Product Formation Piperonal Piperonal Iminium Iminium Ion (More Electrophilic) Piperonal->Iminium + Piperidine - H2O Piperidine Piperidine Intermediate Adduct Intermediate Iminium->Intermediate + Enolate Cyanoacetic_Acid Cyanoacetic Acid Enolate Enolate (Nucleophile) Cyanoacetic_Acid->Enolate + Piperidine Product (E)-2-cyano-3-(benzo[d][1,3]dioxol-5-yl)acrylic acid Intermediate->Product - Piperidine

Figure 1. Simplified workflow of the piperidine-catalyzed Knoevenagel condensation.

II. Frequently Asked Questions (FAQs)

This section addresses common questions about the Knoevenagel condensation of piperonal and cyanoacetic acid.

Q1: I have a low yield of my desired product. What are the likely causes?

A low yield can be attributed to several factors:

  • Suboptimal Reaction Conditions: The reaction is sensitive to temperature, solvent, and reaction time. Many Knoevenagel condensations proceed at room temperature, but some may require gentle heating to go to completion.[6]

  • Inefficient Water Removal: The reaction produces water as a byproduct. The presence of water can inhibit the reaction or lead to reversible reactions, thus lowering the yield.[7]

  • Incorrect Catalyst Concentration: While piperidine is a weak base, using too much can potentially promote side reactions. Typically, a catalytic amount (e.g., 0.1 equivalents) is sufficient.[6]

  • Formation of Byproducts: The most common reason for low yield is the formation of side products that consume the starting materials. See the troubleshooting section for more details on these byproducts.

Q2: My purified product shows a loss of the carboxylic acid group in the NMR/MS. What happened?

This is a classic case of decarboxylation. The product, a β,γ-unsaturated carboxylic acid, can lose CO₂ upon heating.[8] This is especially prevalent if you use pyridine as a catalyst (the Doebner modification) or if the reaction is performed at elevated temperatures.[3][4] The resulting product is 3,4-methylenedioxycinnamonitrile.

Q3: I see multiple spots on my TLC plate even after the reaction has run for a long time. What are they?

Besides your starting materials (piperonal and cyanoacetic acid) and the desired product, the extra spots are likely byproducts. The most probable culprits are:

  • Piperonal Self-Condensation Product: An aldol condensation between two molecules of piperonal.[1][9]

  • Michael Adduct: The addition of a second molecule of deprotonated cyanoacetic acid to your desired product.[10][11]

  • Decarboxylated Product: As discussed in Q2.

A detailed guide to identifying and mitigating these is in the troubleshooting section below.

III. Troubleshooting Guide: Identifying and Mitigating Byproducts

This section provides a detailed guide to the common byproducts, their formation mechanisms, and strategies to minimize their presence in your reaction mixture.

Byproduct 1: Piperonal Self-Condensation Product

Issue: You observe a byproduct with a high molecular weight, likely corresponding to the condensation of two piperonal molecules.

Causality: Aldehydes can undergo self-condensation, especially in the presence of a base.[1] Although piperidine is a weak base, which minimizes this side reaction compared to stronger bases like NaOH or KOH, it can still occur, particularly at higher temperatures or catalyst concentrations.[3]

G Piperonal1 Piperonal Enolate Piperonal Enolate Piperonal1->Enolate + Base (-H+) Piperonal2 Piperonal Aldol_Adduct Aldol Adduct Enolate->Aldol_Adduct + Piperonal Self_Condensation_Product Self-Condensation Product (α,β-unsaturated aldehyde) Aldol_Adduct->Self_Condensation_Product - H2O

Figure 2. Formation of the piperonal self-condensation byproduct.

Troubleshooting & Mitigation:

  • Catalyst Concentration: Use the minimum effective amount of piperidine (start with 0.1 equivalents).

  • Temperature Control: Run the reaction at room temperature or with gentle heating. Avoid high temperatures.

  • Order of Addition: Add the piperidine catalyst slowly to the mixture of piperonal and cyanoacetic acid. This ensures that the cyanoacetic acid is available to react, outcompeting the self-condensation pathway.

Byproduct 2: Michael Adduct

Issue: You observe a high molecular weight byproduct that corresponds to the addition of cyanoacetic acid to your desired product.

Causality: The desired product is an α,β-unsaturated system, making it a Michael acceptor.[10] The enolate of cyanoacetic acid can act as a Michael donor and add to the β-position of the product in a 1,4-conjugate addition.[11][12] This is more likely to occur with longer reaction times or if there is an excess of the cyanoacetic acid enolate.

G Product Desired Product (Michael Acceptor) Michael_Adduct Michael Adduct Product->Michael_Adduct + Cyanoacetic Acid Enolate Cyanoacetic_Enolate Cyanoacetic Acid Enolate (Michael Donor)

Figure 3. Formation of the Michael adduct byproduct.

Troubleshooting & Mitigation:

  • Stoichiometry: Use a 1:1 molar ratio of piperonal to cyanoacetic acid. A large excess of cyanoacetic acid can favor the formation of the Michael adduct.

  • Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC). Stop the reaction as soon as the piperonal has been consumed.

  • Temperature: Lowering the reaction temperature can sometimes reduce the rate of the Michael addition more than the rate of the Knoevenagel condensation.

Byproduct 3: Decarboxylated Product

Issue: Your product analysis (NMR, MS) indicates the absence of the carboxylic acid group and the presence of a nitrile group.

Causality: The Knoevenagel product can undergo decarboxylation (loss of CO₂) upon heating to form 3,4-methylenedioxycinnamonitrile.[8] This is a common reaction for β,γ-unsaturated carboxylic acids and is the principle behind the Doebner modification of the Knoevenagel condensation.[4]

G Product Desired Product Decarboxylated_Product Decarboxylated Product (3,4-methylenedioxycinnamonitrile) Product->Decarboxylated_Product - CO2 Heat Heat (Δ) CO2 CO2

Figure 4. Formation of the decarboxylated byproduct.

Troubleshooting & Mitigation:

  • Temperature Control: Avoid excessive heating during the reaction and work-up. If heating is necessary, use the lowest effective temperature.

  • Purification Method: During purification by recrystallization, avoid using high-boiling point solvents that require significant heating.

Troubleshooting Workflow

G cluster_problems Observed Problems cluster_solutions Potential Solutions Start Low Yield or Impure Product Analyze_TLC_NMR Analyze TLC and Crude NMR/MS Start->Analyze_TLC_NMR Unreacted_SM Unreacted Starting Material Analyze_TLC_NMR->Unreacted_SM High_MW_Byproduct High MW Byproduct(s) Analyze_TLC_NMR->High_MW_Byproduct Product_No_COOH Product without COOH Analyze_TLC_NMR->Product_No_COOH Increase_Time_Temp Increase Reaction Time/Temp Remove Water Unreacted_SM->Increase_Time_Temp Check_Stoichiometry Check Stoichiometry Monitor Reaction Time Lower Temperature High_MW_Byproduct->Check_Stoichiometry Likely Michael Adduct Check_Catalyst Lower Catalyst Concentration Control Temperature High_MW_Byproduct->Check_Catalyst Likely Self-Condensation Avoid_Heat Avoid High Temperatures in Reaction & Work-up Product_No_COOH->Avoid_Heat

Figure 5. Troubleshooting workflow for the Knoevenagel condensation of piperonal and cyanoacetic acid.

Predicted Analytical Data for Byproduct Identification
CompoundMolecular WeightKey ¹H NMR Features (Predicted)
Piperonal (Starting Material) 150.13 g/mol Aldehyde proton (~9.8 ppm), aromatic protons (6.9-7.4 ppm), methylenedioxy protons (~6.1 ppm).
Cyanoacetic Acid (Starting Material) 85.06 g/mol Methylene protons (~3.8 ppm in DMSO-d₆), carboxylic acid proton (broad, variable).[13]
Desired Product 217.18 g/mol Vinylic proton (~8.2 ppm), aromatic protons, methylenedioxy protons, carboxylic acid proton (broad).
Piperonal Self-Condensation Product 282.26 g/mol Aldehyde proton, vinylic proton, multiple aromatic and methylenedioxy signals.
Michael Adduct 302.24 g/mol Disappearance of the vinylic proton signal of the desired product, more complex aliphatic region.
Decarboxylated Product 173.18 g/mol Two vinylic protons, aromatic protons, methylenedioxy protons, absence of the carboxylic acid proton.

IV. Experimental Protocols

Protocol 1: Knoevenagel Condensation of Piperonal and Cyanoacetic Acid

Materials:

  • Piperonal (1.0 eq)

  • Cyanoacetic acid (1.0 eq)

  • Piperidine (0.1 eq)

  • Ethanol (solvent)

  • Round-bottom flask with reflux condenser

  • Stir plate and stir bar

Procedure:

  • To a round-bottom flask, add piperonal (1.0 eq) and cyanoacetic acid (1.0 eq).

  • Add ethanol as the solvent (enough to dissolve the reactants upon gentle warming).

  • Begin stirring the mixture.

  • Slowly add piperidine (0.1 eq) to the stirred solution.[6]

  • Heat the reaction mixture to a gentle reflux (or maintain at room temperature) and monitor the progress by TLC (see Protocol 2).

  • Once the reaction is complete (indicated by the consumption of piperonal), cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.

  • Wash the collected solid with a small amount of cold ethanol to remove residual catalyst and unreacted starting materials.

  • Further purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).

  • Dry the purified product under vacuum and characterize by NMR, MS, and melting point.

Protocol 2: Monitoring the Reaction by Thin Layer Chromatography (TLC)

Materials:

  • TLC plates (silica gel)

  • Developing chamber

  • Mobile phase (e.g., 7:3 Hexane:Ethyl Acetate with a few drops of acetic acid)

  • UV lamp

Procedure:

  • Prepare the developing chamber by adding the mobile phase to a depth of about 0.5 cm. Cover the chamber and allow it to saturate.

  • On a TLC plate, spot a dilute solution of your starting material (piperonal) as a reference.

  • Carefully take a small aliquot of your reaction mixture with a capillary tube and spot it on the TLC plate.

  • Place the TLC plate in the developing chamber and allow the solvent to run up the plate.

  • Remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the spots under a UV lamp. Piperonal is UV active. The product should also be UV active and have a different Rf value than piperonal.

  • The reaction is complete when the spot corresponding to piperonal has disappeared or is very faint.

V. References

  • Wikipedia. (2024). Piperonal. Retrieved from [Link]

  • Google Patents. (n.d.). Piperonal purification method. JPH0899971A. Retrieved from

  • The Hive. (2002). Knoevenagel with various catalysts. Hive Methods Discourse. Retrieved from [Link]

  • Wikipedia. (2024). Knoevenagel condensation. Retrieved from [Link]

  • PubChem. (n.d.). Piperonal. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2024). Michael reaction. Retrieved from [Link]

  • O'Hair, R. A. J., et al. (2015). Copper mediated decyano decarboxylative coupling of cyanoacetate ligands: Pesci versus Lewis acid mechanism. Dalton Transactions, 44(20), 9413-9423. Retrieved from [Link]

  • Singh, R. K., et al. (2018). Novel Methods of Knoevenagel Condensation. International Journal of Scientific Research in Science and Technology, 4(8), 114-119. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]

  • Zanin, L. G., et al. (2024). Versatile Applications of Cyanoacetic Acid in Organic Chemistry: Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction. Journal of the Brazilian Chemical Society, 35(6). Retrieved from [Link]

  • SciELO. (2024). Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction Versatile Applications of Cyanoacetic Acid in Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved from [Link]

  • Chem V20. (2018, May 4). Knoevenagel condensation [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2018). ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION. Retrieved from [Link]

  • Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry, 32(2), 259-298. Retrieved from [Link]

  • Wikipedia. (2024). Ketonic decarboxylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). Decarboxylation of 2-cyano-2-cyclohexylideneacetic acid. Retrieved from [Link]

  • ResearchGate. (2021). Piperamides from Piper ottonoides by NMR and GC-MS Based Mixture Analysis. Retrieved from [Link]

  • ResearchGate. (2022). Recent Advances in Base-Assisted Michael Addition Reactions. Retrieved from [Link]

  • ResearchGate. (2021). HPLC/ESI-MS and NMR Analysis of Chemical Constitutes in Bioactive Extract from the Root Nodule of Vaccinium emarginatum. Retrieved from [Link]

  • SpectraBase. (n.d.). Cyanoacetic acid - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • SpectraBase. (n.d.). Cyanoacetic acid - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

Sources

how to prevent self-condensation in Knoevenagel reaction of aromatic aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Knoevenagel Condensation

Guide Overview: Navigating Self-Condensation in Knoevenagel Reactions of Aromatic Aldehydes

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize the Knoevenagel condensation for carbon-carbon bond formation involving aromatic aldehydes. While a robust and versatile reaction, the use of aromatic aldehydes that lack α-hydrogens introduces a significant risk of base-induced self-condensation side reactions, primarily the Cannizzaro and, to a lesser extent, the Tishchenko reactions.

This document provides in-depth, field-proven troubleshooting advice, explains the mechanistic rationale behind common failures, and offers optimized protocols to ensure high yields of your desired α,β-unsaturated product while minimizing unwanted byproducts.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Knoevenagel reaction with benzaldehyde is giving me a low yield, and I've isolated benzyl alcohol and benzoic acid as byproducts. What is happening?

You are observing the classic signs of a competing Cannizzaro reaction . This reaction occurs when two molecules of a non-enolizable aldehyde (an aldehyde without α-hydrogens, like most aromatic aldehydes) undergo a base-induced disproportionation.[1][2][3] In this redox process, one molecule of the aldehyde is reduced to the corresponding primary alcohol, while the other is oxidized to a carboxylic acid (or its carboxylate salt).[1][4]

Root Cause Analysis: The Cannizzaro reaction is initiated by the nucleophilic attack of a strong hydroxide base (like NaOH or KOH) on the aldehyde's carbonyl carbon.[2][4][5] The Knoevenagel condensation, conversely, requires a base just strong enough to deprotonate the active methylene compound (e.g., diethyl malonate, malononitrile), creating a nucleophilic enolate.[6][7]

If your base is too strong, it will preferentially attack the aldehyde directly, triggering the Cannizzaro pathway instead of facilitating the Knoevenagel condensation.[6][8]

G k_start k_start c_start c_start k_base k_base c_base c_base

Q2: How do I select the right base to prevent the Cannizzaro reaction?

The key is to use a base that is strong enough to deprotonate your active methylene compound but too weak to act as an effective nucleophile towards the aromatic aldehyde's carbonyl group.

  • Recommended Bases (Weak Bases): Organic amine bases are the standard choice. Piperidine, pyridine, and ammonium salts (like ammonium acetate) are commonly employed.[9] These bases are sufficiently strong to generate the required enolate for the Knoevenagel reaction but are not nucleophilic enough to initiate the Cannizzaro reaction.

  • Bases to Avoid (Strong Bases): Strong inorganic bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), and sodium alkoxides (e.g., NaOEt) should be avoided when working with non-enolizable aromatic aldehydes, as they are well-known promoters of the Cannizzaro and Tishchenko reactions.[1][10]

CatalystTypeTypical UseCannizzaro Risk
Piperidine Weak Organic BaseHighly Recommended Low
Pyridine Weak Organic BaseRecommendedLow
Ammonium Acetate Weak Base SaltRecommendedLow
L-Proline OrganocatalystEffective Alternative[11]Very Low
Sodium Hydroxide (NaOH) Strong Inorganic BaseNot Recommended High
Potassium Hydroxide (KOH) Strong Inorganic BaseNot Recommended High
Sodium Ethoxide (NaOEt) Strong Alkoxide BaseNot Recommended High (Tishchenko)
Q3: Besides the base, what other reaction parameters can I adjust to suppress aldehyde self-condensation?

Optimizing reaction conditions is crucial for maximizing the yield of the Knoevenagel product and minimizing side reactions.

  • Temperature Control: The Cannizzaro reaction often requires higher activation energy than the Knoevenagel condensation. Running your reaction at room temperature or with only gentle heating (e.g., 40-80°C) can significantly favor the desired pathway.[12] High temperatures can accelerate the rate of side reactions.

  • Stoichiometry: Carefully control the molar ratios of your reactants. Using a slight excess (1.0 to 1.2 equivalents) of the active methylene compound can help ensure the aldehyde is consumed by the desired reaction pathway.[9] However, a large excess may promote Michael addition of a second active methylene unit to your product, so this should be monitored.[12]

  • Reaction Time: Monitor your reaction closely using Thin Layer Chromatography (TLC).[13] Pushing the reaction for too long after the starting material is consumed can lead to the formation of byproducts, including Michael adducts.

  • Water Removal: The Knoevenagel condensation produces one equivalent of water.[12] This water can inhibit the reaction equilibrium.[12] Furthermore, in the presence of a strong base, water can facilitate the Cannizzaro reaction. Removing water as it forms can drive the reaction to completion and improve yields. This is commonly achieved by azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene.[9][14]

Troubleshooting Workflow

If you are experiencing low yields or isolating unexpected byproducts, follow this systematic troubleshooting guide.

TroubleshootingWorkflow start Low Yield or Multiple Products Observed check_byproducts Analyze Crude Mixture (TLC, 1H NMR, LC-MS) start->check_byproducts is_cannizzaro Alcohol & Acid Byproducts Detected? check_byproducts->is_cannizzaro is_michael Michael Adduct Detected? is_cannizzaro->is_michael No solution_cannizzaro Root Cause: Cannizzaro Reaction 1. Switch to a weak base (Piperidine). 2. Lower reaction temperature. 3. Ensure base is not contaminated. is_cannizzaro->solution_cannizzaro Yes solution_michael Root Cause: Michael Addition 1. Reduce reaction time. 2. Avoid large excess of methylene cmpd. 3. Lower reaction temperature. is_michael->solution_michael Yes solution_incomplete Root Cause: Incomplete Reaction 1. Check catalyst activity. 2. Increase temperature gently. 3. Consider water removal (Dean-Stark). 4. Verify reagent purity. is_michael->solution_incomplete No end Reaction Optimized solution_cannizzaro->end solution_michael->end solution_incomplete->end

Optimized Experimental Protocols

Protocol 1: Standard Knoevenagel Condensation with Piperidine Catalyst

This protocol is suitable for most aromatic aldehydes reacting with active methylene compounds like malononitrile or ethyl cyanoacetate.

Materials:

  • Aromatic Aldehyde (1.0 eq)

  • Active Methylene Compound (1.05 eq)

  • Piperidine (0.1 eq)

  • Ethanol (Solvent, ~5 mL per mmol of aldehyde)

  • Round-bottom flask, magnetic stirrer, condenser

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, add the aromatic aldehyde (1.0 eq) and the active methylene compound (1.05 eq).

  • Add ethanol as the solvent.

  • Add a catalytic amount of piperidine (0.1 eq) to the mixture.[9]

  • If necessary, attach a reflux condenser and stir the reaction mixture at room temperature or heat gently (e.g., to 50°C).

  • Monitor the reaction progress by TLC until the aldehyde starting material is consumed (typically 1-4 hours).

  • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce precipitation of the product.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol to remove residual reactants and catalyst.[12]

  • Dry the product under vacuum. If needed, the crude product can be further purified by recrystallization.

Protocol 2: Knoevenagel Condensation with Azeotropic Water Removal

This protocol is recommended for less reactive aldehydes or when maximizing yield is critical.

Materials:

  • Aromatic Aldehyde (1.0 eq)

  • Active Methylene Compound (1.1 eq)

  • Piperidine (0.1 eq) or p-Toluenesulfonic acid (p-TSA, 0.05 eq)

  • Toluene (Solvent)

  • Round-bottom flask, Dean-Stark apparatus, reflux condenser, magnetic stirrer

Procedure:

  • Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • Add the aromatic aldehyde (1.0 eq) and the active methylene compound (1.1 eq) to the flask.

  • Add toluene as the solvent. Toluene forms an azeotrope with water, allowing for its removal.[9]

  • Add the catalyst (e.g., piperidine, 0.1 eq).

  • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.

  • Continue the reaction until no more water is collected in the trap and TLC analysis shows complete consumption of the starting aldehyde.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel. Wash the organic layer with dilute hydrochloric acid (to remove the amine catalyst), followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

References

  • Wikipedia. (n.d.). Cannizzaro reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Tishchenko Reaction. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Cannizzaro Reaction and Crossed Cannizzaro Reaction. Retrieved from [Link]

  • SATHEE CUET. (n.d.). Cannizzaro Reaction Mechanism. Retrieved from [Link]

  • Grokipedia. (n.d.). Tishchenko reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization conditions of Knoevenagel condensation reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Cannizzaro Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). The Tishchenko reaction mediated by organo-f-complexes: the myths and obstacles. Retrieved from [Link]

  • Physics Wallah. (n.d.). Tischenko reaction Notes. Retrieved from [Link]

  • Wikipedia. (n.d.). Tishchenko reaction. Retrieved from [Link]

  • Purechemistry. (2023). Knoevenagel condensation mechanism and applications. Retrieved from [Link]

  • Amity University. (n.d.). The Importance and Applications of Knoevenagel Reaction (Brief Review). Retrieved from [Link]

  • Allen Overseas. (n.d.). Cannizzaro Reaction Mechanism. Retrieved from [Link]

  • ResearchGate. (2018). ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION. Retrieved from [Link]

Sources

Technical Support Center: Industrial Production of 3-(1,3-Benzodioxol-5-yl)-2-cyanoacrylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the industrial-scale production of 3-(1,3-Benzodioxol-5-yl)-2-cyanoacrylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this synthesis. The following troubleshooting guides and frequently asked questions (FAQs) are based on established chemical principles and practical field experience to ensure scientific integrity and successful outcomes.

I. Synthesis and Reaction Control: The Knoevenagel Condensation

The core of this synthesis lies in the Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[1] In this case, piperonal (1,3-benzodioxole-5-carboxaldehyde) reacts with cyanoacetic acid.

Core Reaction:

Piperonal + Cyanoacetic Acid --(Base Catalyst)--> this compound + Water

dot graph { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Piperonal [label="Piperonal\n(1,3-Benzodioxole-5-carboxaldehyde)"]; Cyanoacetic_Acid [label="Cyanoacetic Acid"]; Catalyst [label="Base Catalyst\n(e.g., Piperidine, Pyridine)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate [label="β-hydroxy carbonyl\n(Unstable Intermediate)", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="3-(1,3-Benzodioxol-5-yl)-\n2-cyanoacrylic acid", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Water [label="Water"];

Piperonal -> Intermediate [label="+"]; Cyanoacetic_Acid -> Intermediate; Catalyst -> Intermediate [style=dashed]; Intermediate -> Product [label="- H2O\n(Dehydration)"]; Product -> Water [label="+", style=invis]; } } Caption: Knoevenagel Condensation for Product Synthesis.

Frequently Asked Questions (FAQs) - Synthesis

Q1: What is the optimal catalyst for this reaction on an industrial scale?

A1: While various basic catalysts can be used, a combination of pyridine and a catalytic amount of piperidine (the Doebner modification) is often effective.[1][2] For industrial applications, heterogeneous catalysts are gaining traction due to easier separation and recycling, which can significantly improve process economy.[3][4] The choice of catalyst can impact reaction kinetics and impurity profiles, so it's crucial to perform optimization studies at the lab scale before scaling up.

Q2: My reaction is sluggish or incomplete. What are the likely causes?

A2: Several factors can contribute to a slow or incomplete reaction:

  • Insufficient Catalyst: Ensure the catalyst loading is appropriate. For the Doebner modification, the molar ratio of reactants to catalyst is critical.

  • Low Reaction Temperature: The Knoevenagel condensation often requires heating to proceed at a reasonable rate. Monitor and control the temperature of the reaction vessel closely.

  • Poor Mixing: Inadequate agitation can lead to localized concentration gradients and reduced reaction rates, especially in large reactors. Ensure your mixing is sufficient to maintain a homogeneous reaction mixture.

  • Water Content: While water is a byproduct, excess water at the start of the reaction can hinder the condensation. Use anhydrous solvents and ensure your starting materials are dry.

Q3: I'm observing significant byproduct formation. What are they and how can I minimize them?

A3: A common byproduct can be the self-condensation of piperonal, especially if a strong base is used.[1] To minimize this, use a mild base as a catalyst. Another potential issue is the formation of colored impurities, which can arise from side reactions at elevated temperatures or prolonged reaction times. To mitigate these:

  • Control Temperature: Avoid excessive temperatures that can lead to thermal degradation of reactants or products.

  • Optimize Reaction Time: Monitor the reaction progress using techniques like HPLC or TLC to stop the reaction once the desired conversion is achieved, preventing the formation of degradation products.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may lead to colored impurities.

II. Work-up and Purification

The isolation and purification of this compound are critical steps to achieve the desired product quality.

dot graph { graph [layout=dot, rankdir=TB, splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Start [label="Crude Reaction Mixture", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Quench [label="Quench Reaction\n(e.g., with acidic water)"]; Extraction [label="Solvent Extraction\n(e.g., Ethyl Acetate)"]; Washing [label="Aqueous Washes\n(e.g., Brine)"]; Drying [label="Drying of Organic Layer\n(e.g., Na2SO4 or MgSO4)"]; Filtration [label="Filtration"]; Evaporation [label="Solvent Evaporation"]; Crystallization [label="Crystallization/Precipitation\nfrom suitable solvent"]; Isolation [label="Product Isolation\n(Filtration and Drying)"]; Final_Product [label="Purified Product", shape=house, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Quench; Quench -> Extraction; Extraction -> Washing; Washing -> Drying; Drying -> Filtration; Filtration -> Evaporation; Evaporation -> Crystallization; Crystallization -> Isolation; Isolation -> Final_Product; } } Caption: General Work-up and Purification Workflow.

Troubleshooting Guide - Purification

Issue Potential Cause(s) Recommended Action(s)
Low Yield After Work-up - Product is partially soluble in the aqueous phase. - Incomplete extraction. - Product loss during crystallization.- Adjust the pH of the aqueous phase to minimize product solubility. - Perform multiple extractions with the organic solvent. - Optimize the crystallization solvent system and cooling profile.
Product is Oily or Gummy - Presence of residual solvent. - Impurities preventing crystallization.- Ensure complete removal of solvent under vacuum. - Consider a pre-purification step like column chromatography on a small scale to identify problematic impurities. - Try different crystallization solvents or solvent mixtures.
Colored Product - Formation of colored byproducts during the reaction. - Contamination from the reactor or handling equipment.- Review reaction conditions (temperature, time) to minimize byproduct formation. - Consider a charcoal treatment of the solution before crystallization. - Ensure all equipment is thoroughly cleaned. A patent on purifying 2-cyanoacrylates suggests that adding a polyhydric aromatic compound and storing the mixture before distillation can decolorize the product.[5]
Inconsistent Crystal Size - Rapid cooling during crystallization. - Insufficient or excessive agitation.- Implement a controlled cooling profile. - Optimize the stirring rate during crystallization to promote uniform crystal growth.

III. Product Quality and Stability

Ensuring the final product meets the required specifications for purity and stability is paramount.

FAQs - Quality and Stability

Q1: What are the key quality control parameters for the final product?

A1: The following parameters are crucial for quality control:

  • Purity: Typically determined by HPLC, aiming for a purity of 95% or higher.

  • Appearance: The product should be a crystalline solid.[6]

  • Melting Point: A sharp melting point range indicates high purity.

  • Residual Solvents: Levels of residual solvents should be within acceptable limits as defined by regulatory guidelines.

  • Inorganic Impurities: Analysis for any inorganic impurities that may have been introduced during the process.

Q2: What are the recommended storage conditions for this compound?

A2: The product should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[7] Recommended storage temperatures are often between 2-8°C. Protect from light and moisture to prevent degradation.

Q3: My product's purity decreases over time. What could be the cause?

A3: Instability can be due to:

  • Hydrolysis: The acrylic acid moiety can be susceptible to hydrolysis, especially in the presence of moisture.

  • Photodegradation: Exposure to light can cause degradation.

  • Residual Impurities: The presence of residual catalysts or acidic/basic impurities can promote decomposition. Ensure thorough purification to remove these.

IV. Safety and Environmental Considerations

A. Handling of Starting Materials

  • Piperonal: May cause an allergic skin reaction and is suspected of damaging fertility or the unborn child.[8] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[9]

  • Cyanoacetic Acid: Harmful if swallowed and causes severe skin burns and eye damage.[10][11] It is corrosive and requires careful handling in a well-ventilated area, preferably a fume hood.[12][13] Always wear appropriate PPE, including chemical-resistant gloves, goggles, and protective clothing.[14]

B. Reaction Safety

  • Exothermic Potential: The Knoevenagel condensation can be exothermic. On a large scale, it is crucial to have adequate cooling capacity and to monitor the internal temperature of the reactor closely.

  • Solvent Handling: Use and handle flammable solvents with care, ensuring proper grounding and ventilation to prevent the buildup of flammable vapors.

C. Waste Disposal

  • Solvent Waste: Segregate and dispose of solvent waste according to local environmental regulations.

  • Aqueous Waste: Neutralize acidic or basic aqueous waste before disposal.

  • Solid Waste: Dispose of solid waste, including filter cakes and distillation residues, in accordance with local regulations.

V. Experimental Protocols

A. General Knoevenagel Condensation Protocol (Lab Scale)

  • To a stirred solution of piperonal (1 equivalent) in a suitable solvent (e.g., pyridine or toluene), add cyanoacetic acid (1-1.2 equivalents).

  • Add a catalytic amount of a base (e.g., piperidine, a few drops).

  • Heat the reaction mixture to the desired temperature (e.g., 80-110°C) and monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by pouring it into a mixture of ice and dilute hydrochloric acid.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by crystallization from an appropriate solvent (e.g., ethanol, isopropanol).

Note: This is a general protocol and may require optimization for specific scales and equipment.

References

  • Loba Chemie. (2016, May 25). CYANOACETIC ACID FOR SYNTHESIS MSDS.
  • Sigma-Aldrich. (2024, March 4).
  • Sigma-Aldrich. (2025, May 20).
  • Biosynth. (2019, October 17).
  • Thermo Fisher Scientific. (2025, September 7).
  • Cayman Chemical. (2025, July 29).
  • CymitQuimica. (2022, April 15). Safety Data Sheet - Cyanoacetic acid ethyl ester.
  • Cole-Parmer.
  • Pfaltz & Bauer.
  • Cambridge University Press. Knoevenagel Condensation. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 8438, Piperonal.
  • Wikipedia.
  • ResearchGate. Alternatives to piperidine in Knoevenagel condensation of 2-cyanoacetamide with benzaldehydes.
  • Organic Chemistry Portal.
  • Sigma-Aldrich.
  • Sigma-Aldrich. 3-(Benzo[d][10]dioxol-5-yl)-2-cyanoacrylic acid.

  • Apollo Scientific. 3-(1,3-Benzodioxol-5yl)-2-cyanoacrylic acid.
  • Google Patents.

Sources

catalyst selection for efficient synthesis of 3-(1,3-Benzodioxol-5-yl)-2-cyanoacrylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3-(1,3-Benzodioxol-5-yl)-2-cyanoacrylic acid

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of this compound. It provides in-depth information on catalyst selection, detailed experimental protocols, and a comprehensive troubleshooting section to address common challenges encountered during the Knoevenagel condensation of piperonal and cyanoacetic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most direct and widely used method is the Knoevenagel condensation . This reaction involves the base-catalyzed condensation of an aldehyde or ketone (in this case, piperonal, also known as 1,3-benzodioxole-5-carbaldehyde) with an active methylene compound (here, cyanoacetic acid).[1] The reaction proceeds via a nucleophilic addition followed by a dehydration step to yield the desired α,β-unsaturated product.

Q2: What are the starting materials for this synthesis?

The key starting materials are:

  • Piperonal (1,3-benzodioxole-5-carbaldehyde)

  • Cyanoacetic acid

  • A suitable catalyst

  • An appropriate solvent

Q3: Why is catalyst selection so critical for this reaction?

Catalyst selection is paramount as it directly influences reaction rate, yield, purity, and the formation of side products. The catalyst's primary role is to act as a base to deprotonate the α-carbon of cyanoacetic acid, generating a reactive carbanion (enolate) intermediate.[1] An ideal catalyst should be strong enough to facilitate this deprotonation but not so strong that it promotes undesirable side reactions, such as the self-condensation of piperonal.

Q4: Can this reaction be performed without a catalyst?

While technically possible, the uncatalyzed reaction is extremely slow and inefficient, resulting in negligible yields.[2] A catalyst is essential to achieve a practical rate of reaction and obtain the product in good yield.

Catalyst Selection and Performance Guide

The choice of catalyst is a critical parameter in optimizing the Knoevenagel condensation. Weakly basic amines are the most common and effective catalysts for this transformation.[1] Below is a comparison of frequently used catalysts.

CatalystTypical ConditionsAvg. YieldAdvantagesDisadvantages & Mitigation
Piperidine 10 mol%, Ethanol or Water, RT to reflux70-95%Highly effective, reliable, works well under mild conditions.[2]Can be difficult to remove completely. Mitigation: Use in catalytic amounts and perform an acidic workup followed by thorough washing.
Ammonium Acetate 0.2 eq, Benzene/Toluene with Dean-Stark, Reflux60-85%Inexpensive, effective for driving the reaction to completion by removing water.[3][4]Requires azeotropic water removal, higher temperatures, and aromatic hydrocarbon solvents.
Triethylamine (TEA) 1.0-1.5 eq, Ethanol or DCM, RT60-75%Common lab reagent, easy to remove due to lower boiling point.[5]Less reactive than piperidine; may require longer reaction times or gentle heating.
Potassium Hydroxide (KOH) 20 mol%, Water, 75 °C (Microwave or Conventional)65-97%Strong base, can lead to very fast reactions, especially with microwave irradiation.[6]Risk of hydrolysis of the nitrile or ester groups if applicable; can promote side reactions if not controlled.
L-Proline 10-20 mol%, Ethanol, RT to 50 °C70-90%An effective organocatalyst, environmentally benign, can lead to high yields.[7]More expensive than simple amine bases.
Mechanism of Base Catalysis

The catalytic cycle illustrates how a basic amine, such as piperidine, facilitates the Knoevenagel condensation. This understanding is crucial for troubleshooting and optimization.

Knoevenagel_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_products Products R1 Piperonal (Aldehyde) Int2 Aldol Adduct R1->Int2 R2 Cyanoacetic Acid (Active Methylene) Int1 Carbanion (Enolate) R2->Int1 Deprotonation Cat Piperidine (Base) Cat->R2 Int1->R1 Nucleophilic Attack Prod 3-(1,3-Benzodioxol-5-yl) -2-cyanoacrylic acid Int2->Prod Dehydration (-H₂O) Water H₂O Int2->Water

Caption: Catalytic cycle for the piperidine-catalyzed Knoevenagel condensation.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Q: My reaction shows very low conversion or has not started, even after several hours. What should I do?

A: This is a common issue related to reaction initiation.

  • Possible Cause 1: Catalyst Inactivity. The amine catalyst (e.g., piperidine, TEA) may have degraded through prolonged storage or exposure to air.

    • Solution: Use a freshly opened bottle of the amine catalyst or distill the amine before use.

  • Possible Cause 2: Poor Reactant Quality. The piperonal may have partially oxidized to the corresponding carboxylic acid, which will not participate in the reaction. Cyanoacetic acid can be hygroscopic.

    • Solution: Check the purity of piperonal by melting point or TLC. Use dry cyanoacetic acid.

  • Possible Cause 3: Insufficient Temperature. While many Knoevenagel condensations proceed at room temperature, some systems require gentle heating to overcome the activation energy.

    • Solution: Monitor the reaction by TLC. If no progress is observed after 1-2 hours, gently heat the reaction mixture to 40-50 °C and continue to monitor.

Q: The reaction worked, but my final product is an oil or a sticky solid that is difficult to purify. Why?

A: This often points to the presence of impurities or incomplete reaction.

  • Possible Cause 1: Incomplete Reaction. Residual starting materials can act as impurities, hindering crystallization.

    • Solution: Ensure the reaction has gone to completion using TLC analysis before beginning the workup. If necessary, extend the reaction time or add a small additional portion of the catalyst.

  • Possible Cause 2: Formation of Side Products. Using a base that is too strong or too high a temperature can lead to side reactions.

    • Solution: Switch to a milder catalyst (e.g., from KOH to piperidine) or run the reaction at a lower temperature.

  • Possible Cause 3: Incorrect Workup Procedure. The product is an acid. It must be protonated to precipitate from an aqueous solution.

    • Solution: During the workup, ensure the aqueous solution is acidified to a pH of ~2-3 with an acid like 3M HCl.[6] This protonates the carboxylate salt, causing the desired carboxylic acid product to precipitate. Check the pH with litmus paper.

Q: After acidification, I get a very fine precipitate that is difficult to filter. How can I handle this?

A: Fine precipitates can clog filter paper and make isolation tedious.

  • Possible Cause: Rapid Precipitation. Adding the acid too quickly can cause the product to "crash out" of the solution as very fine particles.

    • Solution 1 (Improved Precipitation): Add the acid dropwise to the stirred solution, preferably while cooling the mixture in an ice bath. After acidification, allow the suspension to stir for 30 minutes to an hour to encourage particle agglomeration.[6]

    • Solution 2 (Extraction): Instead of direct filtration, perform an extraction. After acidification, extract the product into an organic solvent like ethyl acetate (3 x 25 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product for subsequent recrystallization.[6]

Q: My yield is consistently lower than reported in the literature. How can I improve it?

A: Yield optimization requires a systematic approach.

  • Possible Cause 1: Suboptimal Catalyst Loading. Too little catalyst results in a slow, incomplete reaction, while too much can sometimes increase side products.

    • Solution: Systematically vary the catalyst loading (e.g., 5 mol%, 10 mol%, 20 mol%) to find the optimal concentration for your specific conditions.

  • Possible Cause 2: Water Removal. The dehydration step is an equilibrium. Removing the water as it forms can drive the reaction to completion, as exemplified by the Doebner modification which often uses pyridine or a Dean-Stark apparatus.[1][8]

    • Solution: If using a solvent like toluene or benzene, employ a Dean-Stark trap to azeotropically remove water.[3] This is particularly effective when using ammonium acetate as a catalyst.

  • Possible Cause 3: Product Loss During Workup/Purification. Significant amounts of product can be lost during filtration and recrystallization.

    • Solution: Ensure the precipitated product is washed with cold solvent to minimize dissolution. For recrystallization, use a minimal amount of hot solvent to dissolve the crude product and allow it to cool slowly to maximize crystal formation.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Impure Product q1 Is the reaction starting? (Check TLC) start->q1 sol1a Use fresh or distilled catalyst q1->sol1a No q2 Is the product oily or hard to crystallize? q1->q2 Yes sol1b Verify reactant purity (Piperonal, Cyanoacetic Acid) sol1a->sol1b sol1c Apply gentle heat (40-50 °C) sol1b->sol1c sol2a Ensure reaction completion (TLC before workup) q2->sol2a Yes sol2b Check workup pH. Acidify to pH 2-3. sol2a->sol2b sol2c Consider extraction instead of direct filtration sol2b->sol2c sol2d Optimize recrystallization (minimal hot solvent) sol2c->sol2d

Caption: Decision workflow for troubleshooting common synthesis issues.

Detailed Experimental Protocol

This protocol describes a reliable and scalable procedure for the synthesis of this compound using piperidine as a catalyst.

Materials and Equipment:

  • Piperonal (1.0 eq)

  • Cyanoacetic acid (1.05 eq)

  • Piperidine (0.1 eq)

  • Ethanol (or Water)

  • 3M Hydrochloric Acid (HCl)

  • Round-bottom flask, magnetic stirrer, condenser

  • TLC plates (silica gel), developing chamber

  • Büchner funnel, filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine piperonal (e.g., 15.0 g, 0.1 mol) and cyanoacetic acid (e.g., 8.9 g, 0.105 mol).

  • Solvent Addition: Add ethanol (e.g., 100 mL) to the flask and stir the mixture until the solids are mostly dissolved. A gentle warming may be applied if necessary.

  • Catalyst Addition: To the stirred solution, add piperidine (e.g., 1.0 mL, ~0.01 mol) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is often mildly exothermic, and the product may begin to precipitate. Monitor the consumption of piperonal by TLC (e.g., using a 7:3 mixture of Hexane:Ethyl Acetate as the eluent). The reaction is typically complete within 2-6 hours. If the reaction is slow, it can be heated to reflux for 1-2 hours.[2]

  • Workup - Precipitation: Once the reaction is complete, cool the mixture in an ice bath. Slowly add 3M HCl dropwise while stirring until the pH of the solution is approximately 2-3. A thick, pale-yellow precipitate will form.

  • Isolation: Allow the suspension to stir in the ice bath for another 30 minutes. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with two portions of cold water to remove any remaining salts and acid, followed by a small amount of cold ethanol to facilitate drying.

  • Drying and Purification: Dry the solid product under vacuum. The crude product is often of high purity. If further purification is required, it can be recrystallized from ethanol or an ethanol/water mixture.

References

  • Wikipedia. Knoevenagel condensation. [Link]

  • SciELO. Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction Versatile Applications of Cyanoacetic Acid in Organic Chemistry. [Link]

  • SciELO México. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. [Link]

  • Organic Syntheses. Cyclohexaneacetic acid, α-cyano. [Link]

  • ResearchGate. Optimization of the Knoevenagel synthesis of (E)-2-cyano-3- arylacrylamide 3a. [Link]

  • ResearchGate. Versatile Applications of Cyanoacetic Acid in Organic Chemistry: Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction. [Link]

  • ResearchGate. Optimization conditions of Knoevenagel condensation reactions. [Link]

  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [Link]

  • Google Patents.
  • Organic Syntheses. ethyl (1-phenylethylidene)cyanoacetate. [Link]

Sources

effect of reaction conditions on the purity of 3-(1,3-Benzodioxol-5-yl)-2-cyanoacrylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(1,3-Benzodioxol-5-yl)-2-cyanoacrylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to optimize your reaction conditions and achieve high purity of your target compound.

I. Frequently Asked Questions (FAQs)

Here we address common questions that arise during the synthesis of this compound, which is typically prepared via a Knoevenagel condensation.

Q1: What is the fundamental reaction mechanism for the synthesis of this compound?

The synthesis is a classic example of the Knoevenagel condensation. This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, in this case, piperonal (1,3-benzodioxole-5-carbaldehyde) and cyanoacetic acid, respectively. The reaction is typically facilitated by a basic catalyst, such as piperidine or pyridine.[1] The mechanism proceeds through the deprotonation of the active methylene compound to form a nucleophilic carbanion, which then attacks the carbonyl carbon of the aldehyde.[2] Subsequent dehydration leads to the formation of the α,β-unsaturated product.[2]

Q2: My reaction yields are consistently low. What are the most likely causes?

Low yields can stem from several factors:

  • Incomplete reaction: The reaction may not have been allowed to proceed to completion. Monitoring the reaction progress via Thin Layer Chromatography (TLC) is crucial.

  • Suboptimal catalyst concentration: The amount of basic catalyst is critical. Too little may result in a sluggish reaction, while too much can lead to side reactions.

  • Presence of water: The Knoevenagel condensation produces water as a byproduct.[3] If not removed, the equilibrium may shift back towards the reactants, reducing the yield.

  • Impure starting materials: The purity of piperonal and cyanoacetic acid is paramount. Impurities can interfere with the reaction or lead to the formation of unwanted byproducts.

Q3: The purity of my final product is poor. What are the common impurities and how can I avoid them?

Common impurities can include unreacted starting materials, the intermediate aldol addition product, and byproducts from side reactions. To improve purity:

  • Control reaction temperature: Exothermic reactions can lead to the formation of side products. Maintaining a consistent and optimal temperature is key.

  • Optimize catalyst choice and amount: Different catalysts can have varying selectivity.[4][5] Experimenting with different bases (e.g., piperidine, pyridine, or even solid-supported catalysts) can improve purity.[6]

  • Effective purification: Recrystallization from a suitable solvent system is often necessary to remove impurities. Common solvents for recrystallization include ethanol, isopropanol, or mixtures with water.

Q4: What is the role of the "Doebner modification" in this type of reaction?

The Doebner modification of the Knoevenagel condensation specifically refers to the use of pyridine as the solvent and catalyst, often with a co-catalyst like piperidine.[7][1] This modification is particularly useful when one of the activating groups on the active methylene compound is a carboxylic acid, as is the case with cyanoacetic acid.[8] The conditions of the Doebner modification often facilitate both the condensation and a subsequent decarboxylation if a dicarboxylic acid is used.[1][8]

II. Troubleshooting Guide: Addressing Specific Experimental Issues

This section provides a more detailed, problem-oriented approach to troubleshooting common issues encountered during the synthesis.

Issue 1: The reaction fails to initiate or proceeds very slowly.

Probable Causes & Solutions

Probable Cause Underlying Scientific Principle Recommended Solution
Insufficient Catalyst Activity The basic catalyst is essential for deprotonating the cyanoacetic acid to form the reactive carbanion.[2] Weak or insufficient base will result in a low concentration of the nucleophile.Increase the catalyst loading incrementally. Consider using a stronger, non-nucleophilic base if necessary. Ensure the catalyst is not degraded.
Low Reaction Temperature The activation energy for the reaction may not be met at a low temperature, leading to a slow reaction rate.Gradually increase the reaction temperature while monitoring for byproduct formation using TLC. Refluxing in a suitable solvent is a common practice.
Poor Solubility of Reactants If the reactants are not well-dissolved, the reaction will be heterogeneous and slow.Choose a solvent in which both piperonal and cyanoacetic acid are readily soluble. Common solvents include ethanol, isopropanol, or toluene.
Degraded Starting Materials Aldehydes like piperonal can oxidize over time. Cyanoacetic acid is hygroscopic.Use freshly opened or purified starting materials. Check the purity of piperonal by melting point or spectroscopic methods.
Issue 2: The product precipitates from the reaction mixture as an oil or intractable solid.

Probable Causes & Solutions

Probable Cause Underlying Scientific Principle Recommended Solution
Rapid Precipitation/Crystallization If the product is significantly less soluble in the reaction solvent than the starting materials, it can crash out of solution, trapping impurities.Perform the reaction at a slightly higher temperature to maintain product solubility. Cool the reaction mixture slowly to promote the formation of well-defined crystals.
Formation of Polymeric Byproducts Excessive heat or catalyst concentration can sometimes lead to polymerization or the formation of complex side products.Reduce the reaction temperature and/or the amount of catalyst. Monitor the reaction closely by TLC to stop it once the desired product is maximized.
Incorrect pH during Workup The product is an acid and its solubility is pH-dependent. If the pH is not optimal during workup, it may precipitate in an undesirable form.Carefully adjust the pH of the reaction mixture during the workup procedure. Acidification is typically required to precipitate the carboxylic acid product.
Issue 3: The isolated product is discolored (e.g., yellow or brown).

Probable Causes & Solutions

Probable Cause Underlying Scientific Principle Recommended Solution
Side Reactions Aldehydes can undergo self-condensation (aldol reaction) or other side reactions under basic conditions, leading to colored impurities.[6]Use milder reaction conditions (lower temperature, less catalyst). Add the aldehyde slowly to the reaction mixture to maintain a low instantaneous concentration.
Thermal Decomposition The product or intermediates may be sensitive to high temperatures, leading to decomposition and the formation of colored byproducts.Avoid excessive heating during the reaction and workup. Use a rotary evaporator at a moderate temperature to remove the solvent.
Oxidation The benzodioxole moiety can be susceptible to oxidation, especially in the presence of air and at elevated temperatures.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Trapped Impurities The discoloration may be due to small amounts of highly colored impurities trapped within the crystal lattice.Perform one or more recrystallizations from a suitable solvent system to purify the product. The use of activated carbon during recrystallization can also help to remove colored impurities.

III. Experimental Protocols & Data

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification reactants 1. Combine Piperonal, Cyanoacetic Acid, and Solvent catalyst 2. Add Catalyst (e.g., Piperidine) reactants->catalyst heat 3. Heat to Reflux (Monitor by TLC) catalyst->heat cool 4. Cool Reaction Mixture heat->cool acidify 5. Acidify with HCl cool->acidify filter 6. Filter Crude Product acidify->filter recrystallize 7. Recrystallize from Suitable Solvent filter->recrystallize dry 8. Dry Final Product recrystallize->dry

General workflow for the synthesis.
Effect of Reaction Conditions on Purity

The following table summarizes the expected impact of varying key reaction parameters on the purity of the final product.

Parameter Variation Effect on Purity Scientific Rationale
Catalyst PiperidineGoodA commonly used and effective base for this transformation.
PyridineGoodOften used in the Doebner modification, can also act as the solvent.[1]
TriethylamineModerateA stronger base that may lead to more side reactions if not carefully controlled.
Heterogeneous CatalystsPotentially HighSolid-supported catalysts can offer easier separation and potentially higher selectivity.[4][6]
Solvent EthanolGoodA common and effective solvent that dissolves the reactants well.
TolueneGoodAllows for azeotropic removal of water using a Dean-Stark apparatus, which can drive the reaction to completion.[3]
WaterModerateGreener solvent option, but product solubility may be an issue, and purification can be more challenging.[6]
Temperature Room TemperatureLow (Slow Reaction)The reaction rate is often too slow at room temperature for practical synthesis.
50-80 °CGoodA good balance between reaction rate and minimizing side reactions.
>100 °CPotentially LowHigher temperatures can lead to decomposition and the formation of colored impurities.
Reaction Time Too ShortLowIncomplete conversion of starting materials.
Optimal (TLC Monitored)HighMaximizes product formation while minimizing byproduct formation.
Too LongPotentially LowIncreased potential for side reactions and decomposition of the product.

IV. Reaction Mechanism and Troubleshooting Logic

Knoevenagel Condensation Mechanism

The following diagram illustrates the key steps in the base-catalyzed Knoevenagel condensation between piperonal and cyanoacetic acid.

G cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration Cyanoacetic Acid Cyanoacetic Acid Carbanion Carbanion Cyanoacetic Acid->Carbanion + Base - H-Base+ Alkoxide Intermediate Alkoxide Intermediate Carbanion->Alkoxide Intermediate + Piperonal Aldol Adduct Aldol Adduct Alkoxide Intermediate->Aldol Adduct + H-Base+ - Base Final Product Final Product Aldol Adduct->Final Product - H2O

Mechanism of the Knoevenagel condensation.
Troubleshooting Decision Tree

This flowchart provides a logical path for diagnosing and resolving common issues during the synthesis.

G start Problem Encountered low_yield Low Yield? start->low_yield impure_product Impure Product? start->impure_product check_tlc Check TLC for Starting Material low_yield->check_tlc check_color Product Discolored? impure_product->check_color incomplete_rxn Incomplete Reaction? check_tlc->incomplete_rxn increase_time_temp Increase Reaction Time or Temperature incomplete_rxn->increase_time_temp Yes check_catalyst Check Catalyst Activity/Amount incomplete_rxn->check_catalyst No workup_loss Product Loss During Workup? check_catalyst->workup_loss optimize_workup Optimize Workup pH and Extraction workup_loss->optimize_workup Yes recrystallize_charcoal Recrystallize with Activated Charcoal check_color->recrystallize_charcoal Yes check_side_products Side Products Visible on TLC? check_color->check_side_products No milder_conditions Use Milder Conditions (Temp, Catalyst) check_side_products->milder_conditions purify_reagents Purify Starting Materials milder_conditions->purify_reagents

A decision tree for troubleshooting.

V. References

  • Knoevenagel Condensation. (n.d.). In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.

  • A New Mixed-Metal Phosphate as an Efficient Heterogeneous Catalyst for Knoevenagel Condensation Reaction. (2022). MDPI.

  • Highly Efficient and Cost-Effective Solid-Base CaO–MgO Catalyst for Knoevenagel Condensation in Water with a Good E-Factor. (2022). ACS Omega.

  • Comparative study of catalysts for Knoevenagel condensation efficiency. (2025). Benchchem.

  • Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. (2021). ACG Publications.

  • A Mechanistic study of the Knoevenagel Condensation Reaction: New Insights into the Influence of Acid and Base Properties of Mixed Metal Oxide Catalysts on the Catalytic Activity. (2018). ResearchGate.

  • Knoevenagel condensation. (n.d.). Wikipedia.

  • Knoevenagel Condensation Reaction. (n.d.). Sigma-Aldrich.

  • Knoevenagel Condensation Doebner Modification. (n.d.). Organic Chemistry Portal.

  • Knoevenagel Condensation. (n.d.). Thermo Fisher Scientific.

  • 3-(1,3-Benzodioxol-5yl)-2-cyanoacrylic acid | CAS 49711-55-9. (n.d.). Santa Cruz Biotechnology.

  • Knoevenagel condensation. (2018). YouTube.

  • Knoevenagel condensation. (2023). YouTube.

  • Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. (2022). ResearchGate.

  • 3-(Benzo[d][7][6]dioxol-5-yl)-2-cyanoacrylic acid. (n.d.). Sigma-Aldrich.

  • Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. (2022). National Institutes of Health.

  • Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction Versatile Applications of Cyanoacetic Acid in Organic Chemistry. (2024). SciELO.

  • Versatile Applications of Cyanoacetic Acid in Organic Chemistry: Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction. (2024). ResearchGate.

  • 3-(1,3-Benzodioxol-5yl)-2-cyanoacrylic acid. (n.d.). Apollo Scientific.

  • Method for producing a cyanoacrylate monomer. (2007). Google Patents.

  • A process for the preparation of 5-amino-2,4,6-triiodo-1,3-benzenedicarboxylic acid derivatives. (1998). Google Patents.

  • Improved Process for the Continuous Acylation of 1,3-Benzodioxole. (2024). MDPI.

  • Process for preparation of 1,3-benzodioxole-2-spiro- cycloalkane derivatives. (2005). Google Patents.

  • A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol. (2001). Google Patents.

  • Utility of 2-Cyano-3, 3-Diphenylprop-2-enoyl Isothiocyanate as a Source of Quinazoline, Pyrimidine and Oxazine Derivatives. (n.d.). TSI Journals.

  • Synthesis, characterization, and performance of oligothiophene cyanoacrylic acid derivatives for solar cell applications. (2021). Semantic Scholar.

  • Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. (2018). MDPI.

  • Development of Novel Mitochondrial Pyruvate Carrier Inhibitors to Treat Hair Loss. (2021). UCLA – Chemistry and Biochemistry.

Sources

Validation & Comparative

A Comparative Analysis of 3-(1,3-Benzodioxol-5-yl)-2-cyanoacrylic Acid Derivatives and Doxorubicin in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive guide for researchers and drug development professionals on the preclinical performance, mechanisms of action, and experimental evaluation of novel acrylic acid derivatives versus the established chemotherapeutic agent, doxorubicin.

Introduction: The Quest for Safer and More Effective Cancer Therapies

Cancer remains a formidable challenge in global health, necessitating a continuous search for novel therapeutic agents with improved efficacy and reduced toxicity. Doxorubicin, an anthracycline antibiotic, has been a cornerstone of chemotherapy for decades, employed against a wide spectrum of cancers including breast, lung, and ovarian cancers, as well as various sarcomas and leukemias.[1] Its potent anticancer activity stems from its multifaceted mechanism of action, primarily involving the intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), ultimately leading to cell death.[1] However, the clinical utility of doxorubicin is significantly hampered by severe side effects, most notably dose-dependent cardiotoxicity, which can lead to life-threatening heart failure.[2] This limitation, coupled with the emergence of drug resistance, underscores the urgent need for new anticancer agents with more favorable safety profiles.

In this context, derivatives of 3-(1,3-Benzodioxol-5-yl)-2-cyanoacrylic acid have emerged as a promising class of compounds with potential anticancer properties. The 1,3-benzodioxole moiety is a key structural feature found in numerous natural and synthetic compounds with diverse biological activities, including anticancer effects. This guide provides a detailed comparative study of these novel acrylic acid derivatives and doxorubicin, focusing on their mechanisms of action, preclinical efficacy based on available experimental data, and the methodologies employed for their evaluation.

Mechanisms of Action: A Tale of Two Anticancer Strategies

The fundamental difference between doxorubicin and the 3-(1,3-Benzodioxole-5-yl)-2-cyanoacrylic acid derivatives lies in their primary modes of action. While doxorubicin exerts its cytotoxic effects through direct interaction with DNA and the generation of widespread oxidative stress, the acrylic acid derivatives are being investigated for more targeted mechanisms, potentially leading to a wider therapeutic window.

Doxorubicin: The Established Multi-Pronged Attack

Doxorubicin's anticancer activity is attributed to a combination of mechanisms that disrupt cellular function and induce cell death.

  • DNA Intercalation and Topoisomerase II Inhibition: The planar aromatic rings of doxorubicin intercalate between DNA base pairs, distorting the double helix structure and interfering with DNA replication and transcription.[1] Furthermore, it stabilizes the complex between DNA and topoisomerase II, an enzyme crucial for relieving torsional stress in DNA during replication. This leads to the accumulation of double-strand breaks, a potent trigger for apoptosis.[3]

  • Reactive Oxygen Species (ROS) Generation: Doxorubicin can undergo redox cycling, leading to the production of superoxide and other reactive oxygen species. This surge in oxidative stress damages cellular components, including lipids, proteins, and DNA, contributing to its cytotoxic effects. This mechanism is also heavily implicated in its cardiotoxicity.

  • Induction of Apoptosis: The DNA damage and oxidative stress induced by doxorubicin activate intrinsic and extrinsic apoptotic pathways, leading to programmed cell death. This involves the activation of caspases, a family of proteases that execute the apoptotic process.

Figure 1: Simplified signaling pathway of Doxorubicin's mechanism of action.

This compound Derivatives: A Focus on Targeted Pathways

While comprehensive mechanistic data for the specific this compound derivatives is still emerging, studies on structurally related benzodioxole compounds suggest a more targeted approach to inducing cancer cell death.

  • Induction of Apoptosis through Intrinsic Pathways: Research on various 1,3-benzodioxole derivatives indicates their ability to induce apoptosis in cancer cells. This often involves the modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio, which promotes the release of cytochrome c from the mitochondria and subsequent activation of the caspase cascade.[4]

  • Cell Cycle Arrest: Some benzodioxole derivatives have been shown to arrest the cell cycle at specific phases, such as G2/M, preventing cancer cells from progressing through division and proliferation.[4]

  • Inhibition of Key Signaling Pathways: The anticancer activity of these compounds may also be linked to the inhibition of critical signaling pathways involved in tumor growth and survival, such as the JAK/STAT pathway.[5]

Sources

A Comparative Analysis of Anticancer Efficacy in Tyrphostin Analogs Derived from 3-(1,3-Benzodioxol-5-yl)-2-cyanoacrylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of anticancer drug discovery, the inhibition of protein tyrosine kinases (PTKs) remains a cornerstone of targeted therapy. Tyrphostins, a class of synthetic PTK inhibitors, have emerged as promising scaffolds for the development of novel therapeutic agents.[1][2] This guide provides a comprehensive comparison of the anticancer activity of a specific subset of tyrphostin analogs derived from the 3-(1,3-Benzodioxol-5-yl)-2-cyanoacrylic acid backbone. This core structure, readily synthesized from the naturally abundant compound piperonal, offers a versatile platform for chemical modification to enhance potency and selectivity against various cancer cell lines.

This analysis synthesizes data from multiple studies to objectively compare the performance of different analog series, focusing on their structure-activity relationships (SAR), mechanisms of action, and supporting experimental data. The insights presented herein are intended for researchers, scientists, and drug development professionals engaged in the pursuit of more effective cancer therapies.

The Rationale for a this compound Scaffold

The 1,3-benzodioxole moiety, a key feature of numerous natural products with biological activity, has been identified as a critical component for the antitumor efficacy of several compounds.[3] Its incorporation into the tyrphostin framework, which typically features a benzylidenemalononitrile pharmacophore, is a strategic design choice aimed at leveraging the inherent anticancer properties of this heterocyclic system. The cyanoacrylic acid portion of the molecule serves as a Michael acceptor, a reactive group known to interact with biological nucleophiles, such as cysteine residues in the active sites of kinases.[4]

Comparative Analysis of Anticancer Activity

While a systematic study directly comparing a homologous series of tyrphostin analogs derived from this compound is not extensively documented in the available literature, a comparative analysis can be constructed by examining different classes of derivatives that share this common scaffold. This section will compare the anticancer activities of (E)-3-(benzo[d][5][6]dioxol-5-yl)-N-(aryl)acrylamide derivatives and thiazolyl-pyrazoline derivatives containing the benzodioxole moiety.

(E)-3-(benzo[d][5][6]dioxol-5-yl)-N-(aryl)acrylamide Derivatives

A recent study focused on the design and synthesis of novel 1,3-benzodioxole derivatives, where the core structure was modified by introducing a vinyl linker and a trifluoromethylpiperazine moiety.[3] The rationale behind these modifications was to enhance the antitumor effects. The most potent compound identified in this series was (E)-3-(benzo[d][5][6]dioxol-5-yl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)acrylamide (YL201) .

This compound demonstrated significant cytotoxicity against the MDA-MB-231 human breast cancer cell line with an impressive IC₅₀ value of 4.92 ± 1.09 μM, which was notably more potent than the standard chemotherapeutic agent 5-fluorouracil (5-Fu) (IC₅₀ = 18.06 ± 2.33 μM).[3] Further in vitro assays revealed that YL201 effectively suppressed the proliferation, adhesion, invasion, and migration of MDA-MB-231 cells in a concentration-dependent manner.[3] In an in vivo chick embryo chorioallantoic membrane (CAM) xenograft model, YL201 inhibited tumor angiogenesis and reduced tumor weight more effectively than 5-Fu, while exhibiting a good safety profile.[3]

Thiazolyl-Pyrazoline Derivatives Containing Benzodioxole

Another series of compounds incorporating the 1,3-benzodioxole scaffold are thiazolyl-pyrazoline derivatives. In one study, a series of these compounds were designed and synthesized as potential anticancer agents. Among the synthesized compounds, 2-(5-(benzo[d][5][6]dioxol-5-yl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-bromophenyl)thiazole (C6) emerged as a highly potent inhibitor.

Compound C6 displayed remarkable inhibitory activity against the HER-2 tyrosine kinase with an IC₅₀ of 0.18 μM. Its antiproliferative activity was evaluated against MCF-7 (breast cancer) and B16-F10 (melanoma) cell lines, showing potent IC₅₀ values of 0.09 μM and 0.12 μM, respectively. These values are comparable to the positive control, Erlotinib, a known EGFR inhibitor. Molecular docking studies suggested a probable binding model of C6 within the active site of its target kinase.

Data Summary

Compound ClassLead CompoundTarget Cancer Cell Line(s)IC₅₀ (μM)Key FindingsReference
(E)-3-(benzo[d][5][6]dioxol-5-yl)-N-(aryl)acrylamidesYL201MDA-MB-231 (Breast)4.92 ± 1.09More potent than 5-Fu; inhibits proliferation, adhesion, invasion, migration, and angiogenesis.[3]
Thiazolyl-Pyrazoline DerivativesC6MCF-7 (Breast), B16-F10 (Melanoma)0.09 (MCF-7), 0.12 (B16-F10)Potent HER-2 inhibitor; activity comparable to Erlotinib.

Mechanistic Insights and Signaling Pathways

The anticancer activity of tyrphostin analogs and related compounds is primarily attributed to their ability to inhibit protein tyrosine kinases. These enzymes play a crucial role in signal transduction pathways that regulate cell growth, proliferation, differentiation, and survival.[1] Dysregulation of PTK activity is a common feature of many cancers.

The general mechanism of action for many tyrphostins involves competitive inhibition at the ATP-binding site of the kinase domain. However, the cyanoacrylate moiety present in the this compound scaffold suggests a potential for covalent modification of the target kinase through a Michael addition reaction.

The specific signaling pathways targeted by the compared analogs appear to differ. The thiazolyl-pyrazoline derivative C6 is a potent inhibitor of HER-2, a receptor tyrosine kinase that is overexpressed in a significant proportion of breast cancers and is a key driver of tumor growth and metastasis. Inhibition of HER-2 disrupts downstream signaling cascades, including the PI3K/Akt and MAPK pathways, leading to cell cycle arrest and apoptosis.

The precise molecular target of the acrylamide derivative YL201 has not been explicitly identified as a specific tyrosine kinase in the provided information. However, its broad-spectrum inhibitory effects on proliferation, migration, and angiogenesis suggest that it may target a kinase involved in multiple signaling pathways crucial for tumor progression, or it may have multiple targets.

Signaling_Pathways cluster_HER2 HER-2 Signaling Pathway cluster_General General Proliferation & Angiogenesis Pathways cluster_Inhibitors Inhibitors HER2 HER-2 PI3K PI3K HER2->PI3K MAPK MAPK HER2->MAPK Akt Akt PI3K->Akt GrowthFactorReceptor Growth Factor Receptor DownstreamKinases Downstream Kinases GrowthFactorReceptor->DownstreamKinases Proliferation Proliferation DownstreamKinases->Proliferation Migration Migration DownstreamKinases->Migration Angiogenesis Angiogenesis DownstreamKinases->Angiogenesis C6 Compound C6 C6->HER2 Inhibits YL201 Compound YL201 YL201->DownstreamKinases Inhibits Synthesis_Workflow Start Start Materials: - Piperonal - Substituted N-phenyl-2-cyanoacetamide Reaction Knoevenagel Condensation (Ethanol, Piperidine, Reflux) Start->Reaction Workup Reaction Workup (Precipitation in water, Filtration) Reaction->Workup Purification Purification (Recrystallization) Workup->Purification Product Final Product: 3-(1,3-Benzodioxol-5-yl)-2-cyanoacrylamide analog Purification->Product

Sources

A Comparative In Vitro Efficacy Analysis: 3-(1,3-Benzodioxol-5-yl)-2-cyanoacrylic Acid Derivatives versus Gefitinib in Targeting EGFR

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Oncology Drug Discovery

In the landscape of targeted cancer therapy, the Epidermal Growth Factor Receptor (EGFR) remains a pivotal target. The first-generation EGFR tyrosine kinase inhibitor (TKI), Gefitinib, set a precedent for the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations. However, the pursuit of novel scaffolds with improved efficacy, selectivity, and resistance profiles is a continuous endeavor in medicinal chemistry. This guide provides a comparative overview of the established in vitro efficacy of Gefitinib and explores the therapeutic potential of a promising class of emerging compounds: 3-(1,3-Benzodioxol-5-yl)-2-cyanoacrylic acid derivatives.

While direct head-to-head comparative studies are not yet prevalent in the public domain, this analysis will build a scientific case for the potential of these novel derivatives by examining the biological activity of their core chemical moieties. We will synthesize data from existing literature to provide a "proxy" comparison, offering a rationale for their further investigation as EGFR inhibitors.

The Central Role of the EGFR Signaling Pathway in Oncology

The Epidermal Growth Factor Receptor is a transmembrane protein that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Upon binding to its ligands, such as Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways, which are critical for normal cell function but are often dysregulated in various cancers.[2]

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 Phosphorylation PI3K PI3K EGFR->PI3K Phosphorylation SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation EGF EGF Ligand EGF->EGFR Binding & Dimerization Western_Blot_Workflow A Cell Lysis & Protein Quantification B SDS-PAGE A->B C Protein Transfer to Membrane B->C D Blocking C->D E Primary Antibody Incubation (e.g., anti-pEGFR, anti-EGFR, anti-pAKT, anti-AKT) D->E F Secondary Antibody Incubation E->F G Chemiluminescent Detection F->G H Imaging & Densitometry G->H

Figure 2: General Workflow for Western Blotting.

Protocol:

  • Cell Treatment and Lysis: Treat cells with the test compounds for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated downstream targets (e.g., p-AKT, p-ERK), and their total protein counterparts overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Conclusion and Future Directions

While direct comparative in vitro efficacy data for this compound derivatives against Gefitinib is not yet available in the public domain, the analysis of their constituent chemical moieties provides a strong scientific rationale for their investigation as novel EGFR inhibitors. The established anticancer properties of compounds containing the 1,3-benzodioxole scaffold, combined with the kinase-targeting potential of the 2-cyanoacrylic acid moiety, suggest that this class of compounds could exhibit potent anti-proliferative activity.

Future research should focus on the synthesis of a library of this compound derivatives and their systematic in vitro evaluation against a panel of cancer cell lines with varying EGFR mutation statuses. Direct comparison with Gefitinib in these assays will be crucial to determine their relative potency and potential as next-generation EGFR inhibitors.

References

  • Rudraraju, N., Mokkapati, A., Nagumantri, R., Pydi, C. B., Chintala, R., & Rentala, S. (2017). In Vitro Evaluation of Cytotoxic Properties of Piperic Acid. Biomedical and Pharmacology Journal, 10(2), 675-682.
  • Rodrigues, L., et al. (2021). Selective Cytotoxicity of Piperine over Multidrug Resistance Leukemic Cells. Pharmaceuticals, 14(3), 233.
  • Discovery of (E)-2-cyano-N-(2,3-dihydrobenzo[b] [1][3]dioxin-6-yl)-3-(1H-indol-3-yl)acrylamide as a novel TDO inhibitor for cancer treatment. Bioorganic Chemistry, 161, 108555.

  • The three generations of EGFR inhibitors and the designed target compounds.
  • Micale, N., Zappalà, M., & Grasso, S. (2002).
  • In vitro Evaluation of Cytotoxic Properties of Piperic Acid.
  • The Effect of the EGFR - Targeting Compound 3-[(4-Phenylpyrimidin-2-yl) Amino] Benzene-1-Sulfonamide (13f) against Cholangiocarcinoma Cell Lines.
  • Piperine Induces Apoptosis and Cell Cycle Arrest via Multiple Oxidative Stress Mechanisms and Regulation of PI3K/Akt and MAPK Signaling in Colorectal Cancer Cells. Antioxidants, 12(7), 1435.
  • Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazole. Molecules, 28(7), 3141.
  • Covalent EGFR Inhibitors: Binding Mechanisms, Synthetic Approaches, and Clinical Profiles. Archiv der Pharmazie, 349(8), 573-593.
  • Chemical structure of Piperine analog molecules a–e.
  • N-(1,3-benzodioxol-5-yl)
  • Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science, 13, 897933.
  • Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. De Gruyter.
  • EGFR inhibitors synthesis and biological assessment. Drug Design, Development and Therapy, 16, 1373-1396.
  • Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters.
  • Design, synthesis, biological evaluation, homology modeling and docking studies of (E)-3-(benzo[d]d[3][4]ioxol-5-ylmethylene) pyrrolidin-2-one derivatives as potent anticonvulsant agents. Bioorganic & Medicinal Chemistry Letters, 28(8), 1324-1329.

  • Benzothiazole derivatives in the design of antitumor agents. Archiv der Pharmazie.
  • (E)-Ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylate.
  • (PDF) Design, synthesis, and antitumor activity of novel paeonol derivatives containing the 1,4-benzoxazinone and 1,2,3-triazole moieties.

Sources

validation of EGFR inhibition by 3-(1,3-Benzodioxol-5-yl)-2-cyanoacrylic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical comparison for researchers, scientists, and drug development professionals on the validation of Epidermal Growth Factor Receptor (EGFR) inhibition by a class of compounds structurally related to 3-(1,3-Benzodioxol-5-yl)-2-cyanoacrylic acid derivatives, namely the tyrphostins. While direct and extensive experimental data on the specifically named derivatives are not widely published, the structurally similar tyrphostins, such as AG490, offer a well-established framework for understanding the validation process and potential efficacy. This guide will objectively compare the performance of representative tyrphostins with other known EGFR inhibitors, supported by experimental data and detailed protocols.

The Critical Role of EGFR in Oncology and the Rationale for its Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Upon binding of its ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for normal cellular processes.[1] However, in many types of cancer, including non-small cell lung cancer (NSCLC), colorectal, and breast cancer, EGFR is often overexpressed or harbors activating mutations.[2][3] This aberrant EGFR activation leads to uncontrolled cell growth and tumor progression, making it a prime target for therapeutic intervention.[3][4]

Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the EGFR kinase domain have emerged as a cornerstone of targeted cancer therapy.[5] By competitively inhibiting ATP binding, these compounds prevent EGFR autophosphorylation and block the downstream signaling cascades that drive tumorigenesis.[1][5]

Tyrphostins: A Class of EGFR Tyrosine Kinase Inhibitors

The compounds of interest, this compound derivatives, belong to a broader class of compounds known as tyrphostins. Tyrphostins are synthetic compounds that were among the first rationally designed inhibitors of tyrosine kinases.[6] Many tyrphostins exhibit inhibitory activity against EGFR and have been instrumental in studying the role of tyrosine phosphorylation in cell signaling.[6] A notable example is AG490, which has been shown to inhibit EGFR as well as other tyrosine kinases like JAK2.[6] The validation of these compounds as EGFR inhibitors relies on a series of rigorous in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.

Visualizing the EGFR Signaling Pathway and Point of Inhibition

The following diagram illustrates the EGFR signaling cascade and the point at which tyrphostin-like inhibitors exert their effect.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2/SOS EGFR->GRB2 Autophosphorylation & Recruitment PI3K PI3K EGFR->PI3K EGF EGF Ligand EGF->EGFR Binding & Dimerization RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor Tyrphostin Analogs (e.g., AG490) Inhibitor->EGFR Inhibition of ATP Binding

Caption: Inhibition of EGFR signaling by tyrphostin analogs.

Comparative Performance of EGFR Inhibitors

The efficacy of an EGFR inhibitor is primarily quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzymatic activity or cell viability by 50%. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the reported IC50 values for representative tyrphostins and compares them with first-generation EGFR inhibitors, Gefitinib and Erlotinib.

InhibitorAssay TypeTarget/Cell LineIC50 ValueReference
AG490 BiochemicalEGFR~0.1 µM
CellularVarious Cancer CellsVaries (µM range)[3]
AG1478 BiochemicalEGFR~3 nM
CellularGlioma Cells (U87MG.ΔEGFR)Potent (nM range)[7]
Gefitinib BiochemicalEGFR2-37 nM
CellularNSCLC (EGFR mutant)Potent (nM range)[8]
Erlotinib BiochemicalEGFR2 nM
CellularNSCLC (EGFR mutant)Potent (nM range)[8]

Note: IC50 values can vary depending on the specific experimental conditions, such as ATP concentration in biochemical assays and the specific cell line used in cellular assays.

Experimental Validation Workflows

The validation of a potential EGFR inhibitor involves a multi-step process that begins with biochemical assays to confirm direct enzyme inhibition, followed by cell-based assays to assess its activity in a biological context.

Biochemical Kinase Assay Workflow

This workflow outlines the general procedure for determining the IC50 value of a compound against the purified EGFR kinase domain.

Biochemical_Workflow A Prepare serial dilutions of test compound B Add compound, EGFR enzyme, and substrate to microplate wells A->B C Initiate kinase reaction by adding ATP B->C D Incubate to allow for substrate phosphorylation C->D E Stop reaction and add detection reagent D->E F Measure signal (e.g., luminescence, fluorescence) E->F G Plot signal vs. compound concentration and calculate IC50 F->G

Caption: General experimental workflow for IC50 determination.

Cell-Based Proliferation Assay Workflow

This workflow describes the steps to evaluate the effect of an inhibitor on the proliferation of cancer cell lines that are dependent on EGFR signaling.

Cellular_Workflow A Seed cancer cells in a 96-well plate B Allow cells to attach overnight A->B C Treat cells with serial dilutions of test compound B->C D Incubate for a defined period (e.g., 72 hours) C->D E Add cell viability reagent (e.g., MTT, MTS) D->E F Measure absorbance or fluorescence E->F G Plot viability vs. compound concentration and calculate IC50 F->G

Caption: Workflow for the Cell-Based Proliferation Assay.

Detailed Experimental Protocols

The following are generalized yet detailed protocols for the key experiments used to validate EGFR inhibitors. These protocols are based on standard methodologies and provide a foundation for in-house validation studies.

Protocol 1: In Vitro EGFR Kinase Inhibition Assay (Luminescent Kinase Assay)

Objective: To determine the biochemical IC50 value of a test compound against the purified EGFR kinase domain. This assay measures the amount of ADP produced, which is inversely proportional to the inhibitory activity of the compound.

Materials:

  • Recombinant human EGFR (active kinase domain)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP solution

  • Tyrosine-containing peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Test compound stock solution in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 384-well microplates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • Assay Plate Setup: Add 1 µL of the diluted compound to the wells of a 384-well plate. Include a positive control (no inhibitor) and a negative control (no enzyme) with DMSO only.

  • Enzyme and Substrate Preparation: Dilute the EGFR enzyme and the peptide substrate in the kinase assay buffer to the desired working concentrations.

  • Kinase Reaction Initiation: Add 2 µL of the enzyme-substrate mix to each well. Initiate the kinase reaction by adding 2 µL of ATP solution. The final reaction volume is 5 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the positive control. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Causality Behind Experimental Choices: The use of a purified kinase and a specific substrate allows for the direct measurement of the compound's effect on the enzyme's catalytic activity, independent of cellular factors like membrane permeability. The luminescent readout provides a highly sensitive and quantitative measure of kinase activity.

Protocol 2: Cell-Based Proliferation Assay (MTT Assay)

Objective: To determine the cellular IC50 value of a test compound by measuring its effect on the proliferation and viability of cancer cell lines dependent on EGFR signaling (e.g., A431, NCI-H1975).

Materials:

  • EGFR-dependent cancer cell line (e.g., A431)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compound stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well clear-bottom cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Harvest and count the cells. Seed the cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate the plate at 37°C in a humidified, 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. Remove the old medium from the cells and add 100 µL of the medium containing the diluted compound to each well. Include a vehicle control (e.g., 0.1% DMSO) and a no-cell blank.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the percent viability for each compound concentration relative to the vehicle control. Plot the percent viability versus the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Causality Behind Experimental Choices: This assay assesses the overall effect of the compound on cell proliferation, taking into account factors like cell membrane permeability and off-target effects. The 72-hour incubation period allows for multiple cell doublings, providing a robust measure of the compound's anti-proliferative effects.

Conclusion

The validation of novel EGFR inhibitors, such as the tyrphostin analogs structurally related to this compound derivatives, is a critical step in the drug discovery pipeline. By employing a combination of rigorous biochemical and cell-based assays, researchers can accurately determine the potency and efficacy of these compounds. The comparative data presented in this guide, alongside the detailed experimental protocols, provide a solid foundation for the evaluation of this and other classes of potential EGFR-targeted therapeutics. While direct experimental evidence for the specifically named derivatives is pending in the public domain, the established methodologies and the performance of structurally similar compounds offer valuable insights into their potential as EGFR inhibitors.

References

  • Lyall, R. M., et al. (1989). Tyrphostins inhibit epidermal growth factor (EGF)-receptor tyrosine kinase activity in living cells and EGF-stimulated cell proliferation. The Journal of Biological Chemistry, 264(24), 14503–14509. [Link]

  • Walter, A. O., et al. (2013). In Vitro and In Vivo Characterization of Irreversible Mutant-Selective EGFR Inhibitors That Are Wild-Type Sparing. Cancer Discovery, 3(12), 1402–1415. [Link]

  • Drug, Target, and Therapy Development. (2022). EGFR inhibitors synthesis and biological assessment. Dove Medical Press. [Link]

  • Quatrale, A. E., et al. (2011). EGFR tyrosine kinases inhibitors in cancer treatment: in vitro and in vivo evidence. Frontiers in Bioscience (Landmark Edition), 16, 1962–1972. [Link]

  • BenchChem. (2025). AG-490 (Tyrphostin B42): Unlocking JAK2/EGFR Inhibition in Cancer Immunology. Online Inhibitor. [Link]

  • Lian, J., et al. (2011). Tyrphostin AG1478 suppresses proliferation and invasion of human breast cancer cells. Oncology Reports, 26(1), 171–177. [Link]

  • Han, Y., et al. (1996). Tyrphostin AG 1478 preferentially inhibits human glioma cells expressing truncated rather than wild-type epidermal growth factor receptors. Cancer Research, 56(17), 3859–3861. [Link]

  • Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. Reaction Biology. [Link]

  • Wang, S., et al. (2016). Design, Synthesis, and Biological Evaluation of Novel Conformationally Constrained Inhibitors Targeting EGFR. ACS Medicinal Chemistry Letters, 7(11), 1012–1017. [Link]

  • Suda, K., et al. (2016). In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer. Oncotarget, 7(28), 43849–43861. [Link]

  • Walter, A. O., et al. (2013). In vitro and in vivo characterization of irreversible mutant-selective EGFR inhibitors that are wild-type sparing. Cancer Discovery, 3(12), 1402–1415. [Link]

  • ChemRxiv. (2024). Discovery of Novel EGFR Kinase Inhibitors Using a Wild-Type EGFR: A Computational Approach. ChemRxiv. [Link]

  • Masuda, M., et al. (2006). The tyrosine kinase inhibitor AG490 inhibits growth of cancer cells and activates ERK in LS174T and HT-29 cells. Anticancer Research, 26(2A), 1085–1090. [Link]

  • Ciardiello, F., & Tortora, G. (2008). EGFR antagonists in cancer treatment. The New England Journal of Medicine, 358(11), 1160–1174. [Link]

  • Lynch, T. J., et al. (2004). Activating mutations in the epidermal growth factor receptor underlying responsiveness of non-small-cell lung cancer to gefitinib. The New England Journal of Medicine, 350(21), 2129–2139. [Link]

  • ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. ClinPGx. [Link]

  • Zhang, H., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Journal of Agricultural and Food Chemistry, 70(24), 7291–7303. [Link]

  • El-Sayed, M. A., et al. (2021). Novel Phenolic Compounds as Potential Dual EGFR and COX-2 Inhibitors: Design, Semisynthesis, in vitro Biological Evaluation and in silico Insights. Molecules, 26(11), 3296. [Link]

  • Sun, Y., et al. (2023). Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazole. Molecules, 28(7), 3105. [Link]

  • Uddin, M. J., et al. (2023). Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration. Results in Chemistry, 5, 100898. [Link]

  • ResearchGate. (2025). The three generations of EGFR inhibitors and the designed target compounds. ResearchGate. [Link]

  • Google Patents. (2021). Inhibitors of egfr and methods of use thereof.
  • ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. ClinPGx. [Link]

Sources

A Comparative Guide to the Anticancer Potential of 3-(1,3-Benzodioxol-5-yl)-2-cyanoacrylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quest for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of oncological research. Among the myriad of synthetic and natural compounds, derivatives of 3-(1,3-Benzodioxol-5-yl)-2-cyanoacrylic acid represent a promising class of molecules. This chemical scaffold is notably present in piperine, the primary bioactive compound in black pepper, which has demonstrated a range of pharmacological activities, including anticancer properties. The presence of the 1,3-benzodioxole (or methylenedioxyphenyl) group, combined with the electron-withdrawing cyanoacrylic acid moiety, suggests a potential for these compounds to interact with biological targets crucial for cancer cell proliferation and survival.

This guide provides a comparative analysis of the cytotoxic effects of this compound derivatives and structurally related compounds on various cancer cell lines. We will delve into their half-maximal inhibitory concentration (IC50) values, the experimental methodologies used to determine these values, and explore a key signaling pathway often implicated in cancer progression that may be modulated by such agents.

Comparative Analysis of IC50 Values

The direct evaluation of a wide range of this compound derivatives in a single study is not extensively documented in publicly available literature. However, by examining the cytotoxicity of the parent compound, piperine, and other related cyanoacrylate derivatives, we can infer the potential anticancer activity of this class of compounds. The following table summarizes the IC50 values of piperine and other relevant compounds against various cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
PiperineHSC-3 (Oral Cancer)143.99[1]
PiperineMDA-MB-231 (Breast Cancer)173.4[1]
PiperineMCF-7 (Breast Cancer)111.0[1]
PiperineNB4 (Acute Promyelocytic Leukemia)145 (48h)[2]
PiperineMOLT-4 (T-cell Acute Lymphoblastic Leukemia)156 (48h)[2]
Compound 5d (a quinazoline derivative)HepG2 (Liver Cancer)1.94[3]
Compound 5d (a quinazoline derivative)MCF-7 (Breast Cancer)7.1[3]
Compound 5d (a quinazoline derivative)MDA-231 (Breast Cancer)4.32[3]
Compound 5d (a quinazoline derivative)HeLa (Cervical Cancer)3.66[3]
(E)-2-cyano-N-(2,3-dihydrobenzo[b][3][4] dioxin-6-yl)-3-(1H-indol-3-yl)acrylamide (5c)TDO expressing cells1.25[5]
2-cyano-3-(6-methylpyridin-2-yl)acrylamide (13h)TAK1 expressing cells0.027[4][6][7]
Ethyl 2-cyano-3-(4-nitrophenyl)acrylateNot Specified18.4[8]
Ethyl 2-cyano-3-(4-fluorophenyl)acrylateNot Specified22.1[8]

Note: The IC50 values are presented as reported in the respective studies. Experimental conditions such as incubation time can influence these values.

The data indicates that piperine, which contains the 1,3-benzodioxole moiety, exhibits moderate cytotoxic activity against a range of cancer cell lines. The IC50 values for piperine are generally in the micromolar range. Other synthetic derivatives incorporating the 2-cyanoacrylamide scaffold have demonstrated potent anticancer activities, with some compounds showing IC50 values in the low micromolar and even nanomolar range. This suggests that the this compound backbone is a viable starting point for the design of more potent anticancer agents.

Experimental Protocol: Determination of IC50 by MTT Assay

The half-maximal inhibitory concentration (IC50) is a quantitative measure of the effectiveness of a compound in inhibiting a biological or biochemical function. In cancer research, it is the concentration of a drug that is required for 50% inhibition of cancer cell viability. A common and reliable method to determine IC50 is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle of the MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology
  • Cell Seeding:

    • Harvest cancer cells from culture and perform a cell count.

    • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solution to obtain a range of desired concentrations.

    • Remove the medium from the wells and add 100 µL of medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in sterile PBS) to each well.[6]

    • Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100-150 µL of a solubilization solution, such as DMSO or an acidified isopropanol solution, to each well to dissolve the formazan crystals.[6]

    • Gently shake the plate on an orbital shaker for about 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 490-570 nm using a microplate reader.[6]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.

Experimental Workflow Diagram

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture Cancer Cells Seeding 2. Seed Cells in 96-well Plate Cell_Culture->Seeding Adherence 3. Incubate (24h) for Adherence Seeding->Adherence Compound_Prep 4. Prepare Compound Dilutions Treatment 5. Treat Cells with Compounds Compound_Prep->Treatment Incubation 6. Incubate (e.g., 48h) Treatment->Incubation MTT_Addition 7. Add MTT Reagent Formazan_Formation 8. Incubate (2-4h) MTT_Addition->Formazan_Formation Solubilization 9. Solubilize Formazan Formazan_Formation->Solubilization Read_Absorbance 10. Read Absorbance Calculate_Viability 11. Calculate % Viability Read_Absorbance->Calculate_Viability Plot_Curve 12. Plot Dose-Response Curve Calculate_Viability->Plot_Curve Determine_IC50 13. Determine IC50 Plot_Curve->Determine_IC50

Caption: Workflow for determining IC50 values using the MTT assay.

Potential Mechanism of Action: Targeting the EGFR Signaling Pathway

While the precise molecular targets of this compound derivatives are not fully elucidated, many cytotoxic compounds exert their effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. One such critical pathway is the Epidermal Growth Factor Receptor (EGFR) signaling pathway. EGFR is a transmembrane protein that, upon activation by its ligands (e.g., EGF), initiates a cascade of intracellular events that promote cell proliferation, survival, and metastasis.[3][4] Dysregulation of the EGFR pathway is a common feature in many types of cancer.

EGFR Signaling Cascade

The binding of a ligand to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in its intracellular domain. This creates docking sites for various adaptor proteins and enzymes, leading to the activation of downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[4][8] These pathways ultimately regulate gene expression and cellular processes that drive tumorigenesis.

EGFR Signaling Pathway Diagramdot

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus cluster_outcomes Cellular Outcomes EGF EGF EGFR EGFR EGF->EGFR Ligand Binding GRB2_SOS GRB2_SOS EGFR->GRB2_SOS Activation PI3K PI3K EGFR->PI3K Activation Transcription Gene Transcription Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Metastasis Metastasis Transcription->Metastasis ERK ERK ERK->Transcription Regulation mTOR mTOR mTOR->Transcription Regulation

Sources

A Head-to-Head Comparison of 3-(1,3-Benzodioxol-5-yl)-2-cyanoacrylic Acid Derivatives with Erlotinib: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The landscape of targeted cancer therapy is continually evolving, driven by the need to enhance efficacy, improve safety profiles, and overcome drug resistance. Erlotinib, a first-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor (TKI), represents a cornerstone in the treatment of non-small cell lung cancer (NSCLC) with activating EGFR mutations.[1][2] However, its effectiveness is limited by the frequent development of acquired resistance and dose-limiting toxicities associated with wild-type EGFR inhibition.[3][4][5] This guide provides a comprehensive framework for the head-to-head comparison of a novel class of compounds, 3-(1,3-Benzodioxol-5-yl)-2-cyanoacrylic acid derivatives, against the benchmark, erlotinib. We will delve into the critical experimental workflows, from in vitro potency and selectivity profiling to in vivo efficacy models, offering detailed protocols and the scientific rationale behind each step. This document is intended to equip researchers, scientists, and drug development professionals with the necessary tools to rigorously evaluate this promising new chemical scaffold.

Introduction: The Rationale for Novel EGFR Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[6][7] In numerous cancers, aberrant EGFR signaling, often caused by activating mutations or overexpression, leads to uncontrolled tumor growth.[6][8][9]

Erlotinib (Tarceva®): The Established Benchmark Erlotinib functions as a reversible, ATP-competitive inhibitor of the EGFR tyrosine kinase domain.[10][11][12] It has shown significant clinical benefit in patients with NSCLC harboring specific activating mutations, such as exon 19 deletions or the L858R point mutation.[1][13] However, the therapeutic window of erlotinib is narrowed by side effects stemming from its inhibition of wild-type EGFR in healthy tissues, and its long-term efficacy is almost invariably compromised by the emergence of resistance, most commonly via the T790M "gatekeeper" mutation in the EGFR kinase domain.[3][5]

This compound Derivatives: A Novel Chemical Class The benzodioxole moiety is a structural feature present in various biologically active compounds and has been explored for its anticancer properties.[14][15][16][17] Derivatives of this compound represent a novel scaffold being investigated for potential EGFR inhibitory activity. The core scientific premise is that this new chemical class may offer an improved therapeutic profile by exhibiting higher potency against mutant EGFR, increased selectivity over wild-type EGFR, or the ability to inhibit erlotinib-resistant EGFR variants.

Mechanism of Action: Targeting the EGFR Signaling Cascade

Effective comparison begins with a foundational understanding of the target pathway. Ligand binding (e.g., EGF) to EGFR induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain.[7] This initiates several downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which collectively drive cell proliferation and survival.[8][18][19]

Erlotinib inhibits this process by binding to the ATP pocket of the kinase domain, preventing autophosphorylation and blocking downstream signaling.[12][18] The this compound derivatives are hypothesized to function similarly, but potentially with different binding kinetics or conformations that could prove advantageous.

EGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitors Inhibition cluster_ras_pathway RAS/MAPK Pathway cluster_pi3k_pathway PI3K/AKT Pathway Ligand (EGF) Ligand (EGF) EGFR EGFR Dimer Ligand (EGF)->EGFR P P EGFR->P GRB2_SOS GRB2/SOS P->GRB2_SOS PI3K PI3K P->PI3K ATP ATP ADP ADP ATP->ADP Autophosphorylation ADP->EGFR Erlotinib Erlotinib Erlotinib->ATP Competitively Blocks Binding Novel_Derivative Novel Derivative Novel_Derivative->ATP Competitively Blocks Binding RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Selectivity_Profile cluster_on_target On-Target cluster_off_target Potential Off-Targets EGFR EGFR (Primary Target) HER2 HER2 SRC SRC VEGFR2 VEGFR2 ABL ABL JAK2 JAK2 Inhibitor Test Inhibitor Inhibitor->EGFR High Potency (Low IC50) Inhibitor->HER2 Moderate Potency Inhibitor->SRC Low Potency Inhibitor->VEGFR2 Low Potency Inhibitor->ABL No Significant Inhibition Inhibitor->JAK2 Moderate Potency

Figure 2: Conceptual Kinase Selectivity Profile.

Experimental Protocol: Biochemical Kinase Panel Screening

This experiment is typically outsourced to specialized contract research organizations (CROs) but follows this general principle.

  • Assay Principle: The assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a specific kinase. This is often a radiometric assay using ³³P-labeled ATP or a fluorescence-based assay. [20]2. Compound Submission: Provide the CRO with the test compound (e.g., the novel derivative) and the benchmark (erlotinib) at a specified concentration and purity.

  • Kinase Panel Selection: Select a panel of kinases for screening (e.g., the Eurofins KinaseProfiler™ or Reaction Biology HotSpot℠ platform). The panel should include the primary target (EGFR), related family members (HER2, HER4), and a diverse representation of the human kinome to identify unexpected off-targets.

  • Screening: The CRO performs the assays, typically at a single high concentration of the test compound (e.g., 1 or 10 µM) for initial screening, or across a range of concentrations to determine IC50 values for key kinases.

  • Data Analysis: Results are provided as percent inhibition relative to a control. For IC50 determination, dose-response curves are generated. The data for the novel derivative is then directly compared to the profile generated for erlotinib under identical assay conditions.

Overcoming Acquired Resistance

A key driver for developing next-generation TKIs is the ability to treat patients who have relapsed on first-generation therapies. The most common cause of acquired resistance to erlotinib is the T790M mutation. [3][4]This mutation increases the affinity of the kinase for ATP, making it difficult for a competitive inhibitor like erlotinib to bind effectively.

A successful novel derivative should demonstrate potent inhibition of cell lines harboring this mutation (e.g., H1975), as shown in Table 1.

Resistance_Mechanism cluster_sensitive Erlotinib Sensitive (e.g., L858R) cluster_resistant Erlotinib Resistant (L858R + T790M) cluster_overcoming Overcoming Resistance EGFR_Sens EGFR Kinase Domain (ATP Pocket Open) Inhibition_S Inhibition_S EGFR_Sens->Inhibition_S Inhibition of Signaling Erlotinib_S Erlotinib Erlotinib_S->EGFR_Sens Binds Effectively EGFR_Res EGFR Kinase Domain (T790M Mutation) Increased ATP Affinity Proliferation_R Tumor Growth EGFR_Res->Proliferation_R Continued Signaling Inhibition_O Inhibition_O EGFR_Res->Inhibition_O Inhibition of Signaling Erlotinib_R Erlotinib Erlotinib_R->EGFR_Res Binding Blocked (Outcompeted by ATP) ATP_R ATP ATP_R->EGFR_Res Binds Preferentially Novel_Deriv Novel Derivative Novel_Deriv->EGFR_Res Binds Despite T790M (e.g., covalent or alternate conformation)

Figure 3: Erlotinib Resistance Mechanism and Strategy for Overcoming It.

In Vivo Antitumor Activity

Promising in vitro data must be validated in a living system. Human tumor xenograft models in immunodeficient mice are the industry standard for preclinical evaluation of anticancer drugs. [21][22][23][24]

Data Presentation: Tumor Growth Inhibition

Efficacy is measured by comparing the tumor volume in treated animals to that in control (vehicle-treated) animals over time. The key metric is Tumor Growth Inhibition (TGI).

Table 3: Comparative In Vivo Efficacy in a Xenograft Model (e.g., H1975)

Treatment Group Dose & Schedule Mean Tumor Volume at Day 21 (mm³) Tumor Growth Inhibition (%)
Vehicle Control 0.5% CMC, daily p.o. 1250 ± 150 -
Erlotinib 50 mg/kg, daily p.o. 1100 ± 180 12%

| Novel Derivative | Test Dose, daily p.o. | Experimental Value | Calculated Value |

Experimental Protocol: Subcutaneous Xenograft Mouse Model
  • Animal Model: Use 6-8 week old immunodeficient mice (e.g., athymic Nude or NOD/SCID). [22]2. Cell Implantation: Harvest H1975 (erlotinib-resistant) or HCC827 (erlotinib-sensitive) cells. Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL. Subcutaneously inject 100 µL (5 million cells) into the right flank of each mouse. [21]3. Tumor Growth Monitoring: Monitor the mice daily. Once tumors reach a palpable size (approx. 100-150 mm³), use calipers to measure the length (L) and width (W) every 2-3 days. Calculate tumor volume using the formula: Volume = (W² x L) / 2.

  • Randomization: When the average tumor volume reaches the target size, randomize the mice into treatment groups (n=8-10 mice per group), ensuring similar average tumor volumes across all groups.

  • Dosing Preparation: Formulate erlotinib and the novel derivative in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose (CMC) with 0.1% Tween-80) for oral gavage (p.o.).

  • Treatment: Administer the compounds and the vehicle control to their respective groups daily via oral gavage. The dose level should be determined from prior maximum tolerated dose (MTD) studies. Monitor animal body weight as a measure of toxicity.

  • Study Endpoint: Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size (e.g., 1500 mm³).

  • Data Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis. Calculate the percent TGI using the formula: TGI (%) = [1 - (Mean volume of treated group / Mean volume of control group)] x 100.

Discussion and Future Perspectives

This guide outlines a systematic approach to comparing this compound derivatives with erlotinib. A successful novel compound would ideally demonstrate:

  • Superior Potency: Lower IC50 values against EGFR-mutant cell lines (e.g., HCC827).

  • Activity Against Resistance: Potent inhibition of T790M-mutant cells (e.g., H1975) both in vitro and in vivo.

  • Improved Selectivity: A wider gap between the IC50 for mutant EGFR and wild-type EGFR, as well as other off-target kinases, suggesting a potentially better safety profile.

The experimental data generated through these protocols will provide a robust, multi-faceted dataset. This data is essential for making informed decisions regarding the advancement of a lead candidate into further preclinical development and, ultimately, clinical trials. The direct, side-by-side comparison to a well-characterized drug like erlotinib provides the necessary context to judge whether a new chemical entity constitutes a meaningful improvement over the current standard of care.

References

Please note that as of the last update, direct head-to-head comparative studies for the specific "this compound" class against erlotinib were not found in publicly available literature. The protocols and erlotinib reference data are based on established methodologies and published results for similar EGFR inhibitors.

Sources

A Senior Application Scientist's Guide to Benchmarking Novel 3-(1,3-Benzodioxol-5-yl)-2-cyanoacrylic Acid Based Photosensitizers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Precision in Photodynamic Therapy

Photodynamic therapy (PDT) represents a clinically approved, minimally invasive therapeutic modality that leverages the interplay of a photosensitizer (PS), light, and molecular oxygen to elicit localized cytotoxicity.[1] The efficacy of PDT is critically dependent on the photophysical and photochemical properties of the PS. An ideal photosensitizer should exhibit strong absorption in the therapeutic window (600–800 nm) where light penetration into tissue is maximal, possess a high singlet oxygen quantum yield (ΦΔ), demonstrate selective accumulation in target tissues, and exhibit low to no toxicity in the absence of light.[2]

First-generation photosensitizers, such as Photofrin®, a derivative of hematoporphyrin, paved the way for PDT but are hampered by limitations including a complex mixture of components, prolonged cutaneous photosensitivity, and relatively shallow tissue penetration due to lower wavelength absorption.[2][3] This has spurred the development of second and third-generation photosensitizers, including porphyrin derivatives like Verteporfin, chlorophyll-based compounds, phthalocyanines, and BODIPY dyes, which offer improved spectral properties and purity.[2][4][5]

This guide introduces a framework for evaluating a novel class of photosensitizers based on the 3-(1,3-Benzodioxol-5-yl)-2-cyanoacrylic acid scaffold. This structure is intriguing for several reasons:

  • The 1,3-benzodioxole moiety is a key structural feature in numerous natural products and synthetic compounds with a wide range of biological activities, including anti-tumor properties.[6][7][8] Its lipophilic nature may influence cellular uptake and subcellular localization, potentially enhancing selective accumulation in malignant tissues.

  • The cyanoacrylic acid group is a well-established electron-accepting chromophore, widely utilized in the development of organic dyes for applications such as dye-sensitized solar cells.[9][10][11] This moiety provides a chemically versatile handle for tuning the molecule's absorption spectrum and electronic properties, which are critical for an effective photosensitizer.

As there is limited published data on this specific scaffold for PDT applications, this document serves as a comprehensive guide for researchers to benchmark its performance against established clinical and preclinical photosensitizers. We will detail the essential experimental workflows, explain the causality behind methodological choices, and provide benchmark data for objective comparison.

The Mechanism of Action: A Tripartite Approach to Cytotoxicity

The photodynamic effect is initiated when a photosensitizer absorbs photons of a specific wavelength, transitioning from its ground state (S₀) to an excited singlet state (S₁). From this short-lived state, it can either relax back to the ground state via fluorescence or undergo intersystem crossing (ISC) to a more stable, long-lived triplet state (T₁). It is from this triplet state that the therapeutically relevant photochemical reactions occur.

There are two primary pathways for PDT-induced cytotoxicity:

  • Type I Reaction: The triplet-state photosensitizer (³PS*) can directly react with a substrate, such as a cell membrane or a molecule, to produce radical ions that further react with oxygen to generate reactive oxygen species (ROS) like superoxide anion (O₂⁻•) and hydroxyl radicals (•OH).[12]

  • Type II Reaction: The ³PS* can directly transfer its energy to ground-state molecular oxygen (³O₂), generating the highly reactive and cytotoxic singlet oxygen (¹O₂).[12] The Type II mechanism is considered the dominant pathway for most clinically effective photosensitizers.

The ultimate result of these reactions is oxidative damage to cellular components, including lipids, proteins, and nucleic acids, leading to vascular shutdown, direct tumor cell death via apoptosis or necrosis, and the induction of an anti-tumor immune response.

PDT_Mechanism cluster_PS Photosensitizer (PS) cluster_Cell Cellular Environment PS_Ground PS (S₀) PS_Singlet ¹PS* (S₁) PS_Ground->PS_Singlet Excitation PS_Singlet->PS_Ground Fluorescence PS_Triplet ³PS* (T₁) PS_Singlet->PS_Triplet Intersystem Crossing (ISC) PS_Triplet->PS_Ground Phosphorescence Oxygen ³O₂ (Oxygen) PS_Triplet->Oxygen Energy Transfer (Type II) Substrate Biomolecules PS_Triplet->Substrate Electron Transfer (Type I) Singlet_Oxygen ¹O₂ (Singlet Oxygen) Oxygen->Singlet_Oxygen Cell_Damage Cellular Damage (Apoptosis/Necrosis) Singlet_Oxygen->Cell_Damage ROS ROS (O₂⁻•, •OH) Substrate->ROS ROS->Cell_Damage Light Light (hν) Light->PS_Ground Absorption

Figure 1: The Jablonski diagram illustrating the photochemical pathways of photodynamic therapy.

A Comprehensive Workflow for Photosensitizer Evaluation

To rigorously assess the potential of a novel photosensitizer, a multi-stage experimental workflow is essential. This process systematically characterizes the molecule's fundamental properties and evaluates its biological efficacy.

workflow cluster_synthesis Compound Synthesis & Purification cluster_photophys Photophysical & Photochemical Characterization cluster_invitro In Vitro Biological Evaluation synthesis Synthesis of 3-(1,3-Benzodioxol-5-yl)- 2-cyanoacrylic acid derivative purification Purification & Structural Characterization (NMR, MS) synthesis->purification absorption UV-Vis Absorption Spectroscopy purification->absorption Pure Compound fluorescence Fluorescence Spectroscopy absorption->fluorescence singlet_oxygen Singlet Oxygen Quantum Yield (ΦΔ) Measurement fluorescence->singlet_oxygen dark_tox Dark Toxicity Assay singlet_oxygen->dark_tox Promising Candidate uptake Cellular Uptake & Localization dark_tox->uptake photo_tox Phototoxicity Assay (Light Dose & Drug Dose Response) uptake->photo_tox invivo In Vivo Studies (Tumor Models) photo_tox->invivo Lead Candidate

Figure 2: A comprehensive workflow for the evaluation of a novel photosensitizer candidate.

Part 1: Photophysical and Photochemical Benchmarking

The initial stage of evaluation focuses on the intrinsic ability of the molecule to absorb light and generate singlet oxygen. These properties are fundamental to its potential as a PDT agent.

Absorption and Fluorescence Spectroscopy

Causality: The absorption spectrum dictates the wavelength of light required for activation. A high molar extinction coefficient (ε) at a wavelength within the therapeutic window (600-800 nm) is highly desirable, as it signifies efficient light absorption and allows for deeper tissue penetration.[2] Fluorescence quantum yield (ΦF) is inversely related to the triplet state yield; therefore, a lower ΦF is often indicative of a more efficient intersystem crossing process, which is a prerequisite for high singlet oxygen generation.[13]

Experimental Protocol: Absorption and Fluorescence Spectroscopy

  • Preparation of Stock Solution: Prepare a concentrated stock solution (e.g., 1 mM) of the purified this compound derivative in a suitable solvent (e.g., DMSO or ethanol).

  • Working Solutions: Prepare a series of dilutions in the desired experimental solvent (e.g., PBS, ethanol) to a final concentration suitable for spectroscopic analysis (typically in the micromolar range, ensuring absorbance at λmax is between 0.1 and 1.0).

  • Absorption Spectrum: Record the UV-Vis absorption spectrum using a spectrophotometer over a range of 300-900 nm to determine the wavelength of maximum absorption (λmax).

  • Molar Extinction Coefficient (ε) Calculation: Using the Beer-Lambert law (A = εcl), calculate ε (in M⁻¹cm⁻¹) from the absorbance (A) at λmax, the concentration (c) in M, and the cuvette path length (l) in cm.

  • Fluorescence Spectrum: Using a spectrofluorometer, excite the sample at its λmax and record the emission spectrum.

  • Fluorescence Quantum Yield (ΦF) Determination: Determine the relative ΦF using a well-characterized standard with a known quantum yield (e.g., Rhodamine 6G in ethanol, ΦF = 0.95). The quantum yield is calculated using the following equation: ΦF_sample = ΦF_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Singlet Oxygen Quantum Yield (ΦΔ) Measurement

Causality: This is arguably the most critical parameter for a Type II photosensitizer. The singlet oxygen quantum yield (ΦΔ) represents the efficiency of converting absorbed photons into cytotoxic singlet oxygen. A higher ΦΔ value directly correlates with a more potent photodynamic effect.

Experimental Protocol: Indirect ΦΔ Measurement via Chemical Trapping

This method relies on a chemical probe that reacts specifically with singlet oxygen, leading to a measurable change in its absorption or fluorescence. 1,3-Diphenylisobenzofuran (DPBF) is a commonly used probe.

  • Reagent Preparation:

    • Prepare a solution of the novel photosensitizer and a reference photosensitizer (e.g., Rose Bengal or Zinc Phthalocyanine in a suitable solvent) with a known ΦΔ. The absorbance of both solutions should be matched at the irradiation wavelength (e.g., A ≈ 0.1).

    • Prepare a stock solution of DPBF in the same solvent.

  • Reaction Mixture: In a quartz cuvette, mix the photosensitizer solution with DPBF to a final concentration where the DPBF absorbance at its maximum (around 415 nm) is approximately 1.0.

  • Irradiation: Irradiate the solution with a monochromatic light source (e.g., a laser or a filtered lamp) at a wavelength where only the photosensitizer absorbs significantly.

  • Monitoring DPBF Decay: At regular time intervals, record the absorption spectrum and monitor the decrease in DPBF absorbance at its maximum.

  • Calculation: The singlet oxygen quantum yield (ΦΔ) is calculated from the rate of DPBF photobleaching (k) for the sample and the reference standard using the equation: ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref) * (Iabs_ref / Iabs_sample) Since the absorbance is matched, the rate of photon absorption (Iabs) is considered equal, simplifying the equation to the ratio of the decay rates.

Table 1: Comparative Photophysical and Photochemical Properties of Photosensitizers

PropertyThis compound (Hypothetical)Photofrin® (Hematoporphyrin Derivative)5-ALA induced PpIXVerteporfinZinc Phthalocyanine (ZnPc)BODIPY (Representative)
λmax (nm) To be determined~630~635~690[14]~670[15][16]500-700
Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) To be determined~3,000~5,000~30,000>100,000>80,000
Fluorescence Quantum Yield (ΦF) To be determined~0.03~0.09Low~0.20Variable (can be high)[13]
Singlet Oxygen Quantum Yield (ΦΔ) To be determined~0.1-0.3~0.5~0.5~0.6-0.7~0.5-0.8[13]

Note: Values for benchmark photosensitizers are representative and can vary based on solvent and experimental conditions.

Part 2: In Vitro Biological Benchmarking

Successful in vitro evaluation demonstrates that the promising photophysical properties of the novel PS translate into effective and selective cell killing upon light activation.

Cellular Uptake and Subcellular Localization

Causality: The efficiency of PDT is highly dependent on the concentration of the photosensitizer within the target cells and its subcellular localization. Localization in sensitive organelles, such as mitochondria or the endoplasmic reticulum, can trigger specific cell death pathways and enhance therapeutic efficacy. The lipophilicity imparted by the 1,3-benzodioxole moiety may play a significant role here.

Experimental Protocol: Cellular Uptake by Fluorescence Microscopy

  • Cell Culture: Plate a suitable cancer cell line (e.g., HeLa, MCF-7) on glass-bottom dishes and culture until they reach 60-70% confluency.

  • Incubation: Replace the culture medium with a fresh medium containing the novel photosensitizer at a predetermined concentration (e.g., 1-10 µM). Incubate for various time points (e.g., 1, 4, 12, 24 hours) to determine the optimal uptake time.

  • Staining (Optional): To determine subcellular localization, co-stain the cells with organelle-specific fluorescent trackers (e.g., MitoTracker for mitochondria, ER-Tracker for the endoplasmic reticulum) according to the manufacturer's protocols.

  • Washing: After incubation, wash the cells three times with phosphate-buffered saline (PBS) to remove any extracellular photosensitizer.

  • Imaging: Acquire fluorescence images using a confocal laser scanning microscope. Use an excitation wavelength appropriate for the photosensitizer and emission filters to capture its fluorescence. If co-staining, use sequential scanning to avoid spectral bleed-through.

  • Analysis: Qualitatively assess the intracellular fluorescence intensity over time. For localization, analyze the co-localization of the photosensitizer's fluorescence signal with that of the organelle-specific trackers.

Dark Toxicity and Phototoxicity Assessment

Causality: A key tenet of PDT is the low intrinsic toxicity of the photosensitizer in the absence of light. The phototoxicity assay quantifies the light-induced cell-killing efficacy. By comparing the concentration required to kill 50% of the cells with and without light (IC₅₀ values), we can determine the therapeutic window of the new compound.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Incubation: Replace the medium with fresh medium containing serial dilutions of the photosensitizer. Include control wells with no drug. Incubate for the optimal duration determined from the uptake study.

  • Dark Toxicity: For the dark toxicity plate, wrap it in aluminum foil and return it to the incubator for a further 24-48 hours.

  • Phototoxicity:

    • For the phototoxicity plate, wash the cells with PBS and add fresh, drug-free medium.

    • Irradiate the plate with a light source (e.g., LED array) at the λmax of the photosensitizer. The light dose (fluence, J/cm²) should be consistent and measured with a power meter.

    • Return the irradiated plate to the incubator for 24-48 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot cell viability against drug concentration and use a non-linear regression to determine the IC₅₀ value for both dark and light conditions.

Table 2: Comparative In Vitro Performance of Photosensitizers

Performance MetricThis compound (Hypothetical)Photofrin®5-ALA induced PpIXVerteporfinZinc Phthalocyanine (ZnPc)BODIPY (Representative)
Optimal Uptake Time To be determined24-48 h4-6 h1-3 h12-24 h4-24 h
Subcellular Localization To be determinedLysosomes, ER, MitochondriaMitochondriaLipoproteins, ER, MitochondriaLysosomes, GolgiMitochondria, ER[13]
Dark Toxicity (IC₅₀) To be determined> 50 µM> 1 mM (for 5-ALA)> 20 µM> 25 µM> 10 µM
Phototoxicity (IC₅₀) To be determined5-20 µg/mLLow µM range (for PpIX)Low µM rangeSub-µM to low µMSub-µM to low µM
Phototherapeutic Index (Dark IC₅₀ / Photo IC₅₀) To be determinedModerateHighHighVery HighVery High

Note: IC₅₀ values are highly dependent on the cell line, light dose, and incubation time. The values presented are for general comparison.

Conclusion and Future Directions

The rational design of novel photosensitizers is paramount to advancing the field of photodynamic therapy. The This compound scaffold presents a promising, yet unexplored, avenue for the development of next-generation PDT agents. By systematically applying the benchmarking workflow detailed in this guide, researchers can rigorously evaluate the photophysical and biological performance of derivatives based on this core structure.

A successful candidate from this workflow would ideally exhibit a high molar extinction coefficient and a high singlet oxygen quantum yield in the red to near-infrared region, coupled with rapid and selective tumor cell uptake. Crucially, it must demonstrate a high phototherapeutic index, signifying potent light-activated cytotoxicity with minimal dark toxicity. The insights gained from these foundational studies will be critical in justifying the progression of lead candidates into more complex preclinical in vivo models, bringing us one step closer to more effective and targeted cancer therapies.

References

  • Advances in Nanomedicine-Mediated Photodynamic Therapy for Lung Cancer: Challenges and Perspectives. (2026). Dove Medical Press. Retrieved from [Link]

  • Examining the efficacy of verteporfin photo-dynamic therapy (PDT) at different dose & fluence levels. (2023). PubMed. Retrieved from [Link]

  • Degradation of cyanoacrylic acid-based organic sensitizers in dye-sensitized solar cells. (n.d.). pubs.rsc.org. Retrieved from [Link]

  • 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. (2022). PubMed. Retrieved from [Link]

  • Design consideration of phthalocyanines as sensitizers for enhanced sono-photodynamic combinatorial therapy of cancer. (2023). PubMed Central. Retrieved from [Link]

  • Porphyrin photosensitizers in photodynamic therapy and its applications. (n.d.). PubMed Central. Retrieved from [Link]

  • BODIPYs in PDT: A Journey through the Most Interesting Molecules Produced in the Last 10 Years. (n.d.). MDPI. Retrieved from [Link]

  • 5-Aminolevulinic acid and its derivatives: physical chemical properties and protoporphyrin IX formation in cultured cells. (n.d.). PubMed. Retrieved from [Link]

  • Theoretical Insights and Solvatochromic Behavior of 1,3-Benzodioxole Derivatives. (2024). ResearchGate. Retrieved from [Link]

  • Potential of Cyanine Derived Dyes in Photodynamic Therapy. (2021). PubMed. Retrieved from [Link]

  • Receptor-Targeting Phthalocyanine Photosensitizer for Improving Antitumor Photocytotoxicity. (2012). PLOS One. Retrieved from [Link]

  • Determination of optimal Photofrin-mediated PDT treatment parameters for long-term survival. (2025). SPIE Digital Library. Retrieved from [Link]

  • Recent Advances in Clinically Used and Trialed Photosensitizers for Antitumor Photodynamic Therapy. (2025). ACS Publications. Retrieved from [Link]

  • (PDF) BODIPY dyes in photodynamic therapy. (2025). ResearchGate. Retrieved from [Link]

  • Photoproducts of the Photodynamic Therapy Agent Verteporfin Identified via Laser Interfaced Mass Spectrometry. (n.d.). PubMed Central. Retrieved from [Link]

  • Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. (2025). ResearchGate. Retrieved from [Link]

  • 5-Aminolevulinic Acid-Induced Protoporphyrin IX Fluorescence Imaging for Tumor Detection: Recent Advances and Challenges. (n.d.). MDPI. Retrieved from [Link]

  • Recent Advances in Cyanine-Based Phototherapy Agents. (2021). PubMed Central. Retrieved from [Link]

  • 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. (n.d.). MDPI. Retrieved from [Link]

  • 1,3-Benzodioxole | C7H6O2 | CID 9229. (n.d.). PubChem. Retrieved from [Link]

  • Quantification of dual-state 5-ALA-induced PpIX fluorescence: Methodology and validation in tissue-mimicking phantoms. (2025). arXiv. Retrieved from [Link]

  • STUDIES ABOUT PHTHALOCYANINE PHOTOSENSITIZERS TO BE USED IN PHOTODYNAMIC THERAPY. (n.d.). Romanian Reports in Physics. Retrieved from [Link]

  • Boron dipyrromethene (BODIPY)-based photosensitizers for photodynamic therapy. (2012). RSC Advances. Retrieved from [Link]

  • Photodynamic Therapy With Verteporfin Is Effective, but How Big Is Its Effect? Results of a Systematic Review. (n.d.). PubMed. Retrieved from [Link]

  • (PDF) Feasibility of Photofrin II as a Radiosensitizing Agent in Solid Tumors – Preliminary Results. (2025). ResearchGate. Retrieved from [Link]

  • Benzothiazole-decorated iridium-based nanophotosensitizers for photodynamic therapy of cancer cells. (n.d.). Dalton Transactions. Retrieved from [Link]

  • New photosensitizers for photodynamic therapy. (n.d.). PubMed Central. Retrieved from [Link]

  • Cationic BODIPY Photosensitizers for Mitochondrion-Targeted Fluorescence Cell-Imaging and Photodynamic Therapy. (2023). PubMed Central. Retrieved from [Link]

  • Dithienylthienothiadiazole-based organic dye containing two cyanoacrylic acid anchoring units for dye-sensitized solar cells. (n.d.). RSC Advances. Retrieved from [Link]

  • 1,3-Benzodioxole. (n.d.). Grokipedia. Retrieved from [Link]

  • Boron dipyrromethene (BODIPY)-based photosensitizers for photodynamic therapy. (2012). pubs.rsc.org. Retrieved from [Link]

  • Chemical Properties of 1,3-Benzodioxole (CAS 274-09-9). (n.d.). Cheméo. Retrieved from [Link]

  • Receptor-Targeting Phthalocyanine Photosensitizer for Improving Antitumor Photocytotoxicity. (2012). PubMed Central. Retrieved from [Link]

  • 5-aminolaevulinic acid (5-ALA) accumulates in GIST-T1 cells and photodynamic diagnosis using 5-ALA identifies gastrointestinal stromal tumors (GISTs) in xenograft tumor models. (2021). PLOS. Retrieved from [Link]

  • PDT with PHOTOFRIN® (porfimer sodium) for Injection. (n.d.). photofrin.com. Retrieved from [Link]

  • Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. (2025). ResearchGate. Retrieved from [Link]

  • Effect of thienyl units in cyanoacrylic acid derivatives toward dye-sensitized solar cells. (n.d.). ScienceDirect. Retrieved from [Link]

  • Photodynamic Therapy with Verteporfin for Chronic Central Serous Chorioretinopathy: A Review of Data and Efficacy. (n.d.). MDPI. Retrieved from [Link]

  • Spectral complexity of 5-ALA induced PpIX fluorescence in guided surgery: a clinical study towards the discrimination of healthy tissue and margin boundaries in high and low grade gliomas. (2019). PubMed Central. Retrieved from [Link]

  • Overview of photosensitizing agents currently used in clinical application. (n.d.). ResearchGate. Retrieved from [Link]

  • Conjugated Photosensitizers for Imaging and PDT in Cancer Research. (2020). ResearchGate. Retrieved from [Link]

Sources

structure-activity relationship comparison of different benzodioxole derivatives as kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous journey. Kinases, with their pivotal role in cellular signaling, have emerged as a major class of therapeutic targets, particularly in oncology. Within the vast chemical space of kinase inhibitors, the 1,3-benzodioxole moiety has garnered significant attention as a privileged scaffold. Its unique electronic and conformational properties can impart favorable pharmacological characteristics to small molecules. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of different benzodioxole derivatives as kinase inhibitors, supported by experimental data and detailed protocols.

Introduction: The Allure of the Benzodioxole Ring in Kinase Inhibitor Design

The 1,3-benzodioxole, or methylenedioxyphenyl (MDP), group is a bicyclic acetal found in numerous natural products and synthetic compounds with diverse biological activities. In the context of kinase inhibition, its inclusion in a molecule can influence several key parameters:

  • Scaffolding and Rigidity: The planar and rigid nature of the benzodioxole ring can help to properly orient pharmacophoric elements for optimal interaction with the kinase active site.

  • Metabolic Stability: The methylenedioxy bridge can block potential sites of metabolism, thereby enhancing the pharmacokinetic profile of a drug candidate.

  • Lipophilicity and Solubility: The benzodioxole group can modulate the lipophilicity of a compound, influencing its solubility, cell permeability, and off-target effects.

  • Hydrogen Bonding: While not a direct hydrogen bond donor or acceptor, the oxygen atoms of the dioxole ring can influence the electronic properties of the aromatic system and participate in non-classical hydrogen bonding interactions.

This guide will explore these aspects through a comparative analysis of distinct classes of benzodioxole-containing kinase inhibitors.

Comparative Analysis of Benzodioxole Derivatives as Kinase Inhibitors

The Quinazoline Scaffold: Saracatinib (AZD0530) - A Case Study in Dual Src/Abl Inhibition

Saracatinib (AZD0530) is a potent, orally available dual inhibitor of the c-Src and Abl tyrosine kinases, both of which are implicated in cancer progression and metastasis.[1][2] The chemical structure of Saracatinib prominently features a chloro-substituted 1,3-benzodioxole moiety attached to a quinazoline core.

Table 1: Kinase Inhibitory Profile of Saracatinib (AZD0530) [2]

Kinase TargetIC50 (nM)
c-Src2.7
Abl30
Lck11
Fyn4
Yes8

Structure-Activity Relationship Insights:

The development of Saracatinib involved extensive SAR studies around the anilinoquinazoline scaffold. The N-(5-chloro-1,3-benzodioxol-4-yl) group was found to be a key determinant of its high affinity and selectivity for the Src family kinases (SFKs).[1] The chlorine atom at the 5-position of the benzodioxole ring is crucial for potency, likely through favorable interactions within a hydrophobic pocket of the kinase domain. The benzodioxole ring itself helps to position the quinazoline core correctly within the ATP-binding site.

The overall architecture of Saracatinib highlights a successful strategy in kinase inhibitor design: the combination of a well-established kinase-binding scaffold (quinazoline) with a modulating group (benzodioxole) to fine-tune potency and selectivity.

The Thiourea Scaffold: Emerging EGFR Inhibitors

Recent studies have explored N-(1,3-benzodioxol-5-yl)thiourea derivatives as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in various cancers.[3] While extensive enzymatic IC50 data for a broad panel of kinases is not yet widely available for this specific series, their anti-proliferative activity against cancer cell lines suggests a promising avenue for development.

Performance Comparison: Anti-proliferative Activity

The cytotoxic effects of these derivatives have been evaluated against several human cancer cell lines, indicating their potential to inhibit EGFR-driven proliferation.[3] A direct comparison with established EGFR inhibitors in cellular assays provides a preliminary assessment of their efficacy.

Table 2: Comparative Anti-proliferative Activity of a Representative N-(1,3-benzodioxol-5-yl)thiourea Derivative

CompoundCell LineIC50 (µM)
Representative Benzodioxole-Thiourea A549 (Lung Carcinoma)Data not yet publicly available
Gefitinib (Iressa) A549 (Lung Carcinoma)~0.015 - 0.5
Erlotinib (Tarceva) A549 (Lung Carcinoma)~0.1 - 2.0

SAR Insights (Hypothesized):

The thiourea linker provides a flexible connection between the benzodioxole moiety and other aromatic or aliphatic groups. The SAR for this class of compounds would likely depend on the nature of the substituents on the second nitrogen of the thiourea. These substituents would explore different regions of the EGFR active site, and their size, electronics, and hydrogen bonding capacity would be critical for achieving high potency and selectivity. The benzodioxole ring likely anchors the molecule in a hydrophobic region of the kinase.

Natural Product-Inspired Scaffolds: Derivatives of Piperine and Noscapine

Natural products have historically been a rich source of inspiration for drug discovery. Piperine, the major alkaloid from black pepper, and Noscapine, an alkaloid from the opium poppy, both contain a benzodioxole moiety and have demonstrated anticancer properties.[4][5]

Piperine Derivatives:

Piperine itself has been shown to inhibit signaling pathways such as PI3K/Akt and STAT-3.[4] Synthetic derivatives of piperine, where the core benzodioxole structure is retained, have been synthesized and evaluated for their cytotoxic effects. While direct kinase inhibition data is often not the primary focus of these studies, the observed anti-proliferative activity suggests a potential role in modulating kinase signaling.

Noscapine Analogues:

Modifications to the 1,3-benzodioxole ring of noscapine have been explored to enhance its anti-mitotic activity.[5][6][7][8][9] These modifications include expanding the dioxolane ring and introducing deuterium or fluorine atoms. While the primary mechanism of action for these analogues is often attributed to tubulin polymerization inhibition, the potential for off-target kinase inhibition should not be disregarded, especially given the structural similarities to other kinase inhibitor scaffolds.

Table 3: Cytotoxic Activity of a Potent Noscapine Analogue with a Modified Benzodioxole Moiety [5]

CompoundCell LineEC50 (µM)
Dioxino-containing Noscapine Analogue MCF-7 (Breast Cancer)0.73

SAR Insights:

For both piperine and noscapine derivatives, the benzodioxole ring is considered a critical pharmacophore. Studies on noscapine analogues have shown that even subtle modifications to the benzodioxole moiety can significantly impact biological activity.[5] This underscores the importance of this group in anchoring the molecule within its biological target, which could be a kinase or another protein involved in cell proliferation.

Experimental Protocols: A Guide to Assessing Kinase Inhibition

The reliable determination of kinase inhibitory activity is fundamental to any SAR study. Below are detailed, step-by-step methodologies for common in vitro kinase inhibition assays.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a generic, luminescence-based assay to determine the IC50 value of a test compound against a specific kinase. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.

Materials:

  • Kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Test compounds (benzodioxole derivatives)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or equivalent

  • White, opaque 96- or 384-well plates

  • Plate reader with luminescence detection capabilities

Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each benzodioxole derivative in 100% DMSO.

    • Perform serial dilutions of the stock solutions in DMSO to create a range of concentrations for IC50 determination.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted test compounds or a DMSO control to the appropriate wells.

    • Add 2.5 µL of the kinase solution (at a pre-determined optimal concentration) to each well.

    • Incubate the plate for 10-15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture (at their pre-determined optimal concentrations) to each well.

    • Incubate the plate at 30°C for 60 minutes (or an optimized time).

  • ADP Detection:

    • After the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature to terminate the kinase reaction and deplete the remaining ATP.

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal (proportional to kinase activity) against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Compound Serial Dilution Add_Compound Add Compound/DMSO to Plate Compound_Prep->Add_Compound Kinase_Prep Kinase Solution Add_Kinase Add Kinase Solution Kinase_Prep->Add_Kinase Substrate_ATP_Prep Substrate/ATP Mix Add_Substrate_ATP Initiate with Substrate/ATP Substrate_ATP_Prep->Add_Substrate_ATP Add_Compound->Add_Kinase Pre_Incubate Pre-incubation (10-15 min) Add_Kinase->Pre_Incubate Pre_Incubate->Add_Substrate_ATP Incubate_Reaction Incubate (e.g., 60 min at 30°C) Add_Substrate_ATP->Incubate_Reaction Add_ADP_Glo Add ADP-Glo™ Reagent Incubate_Reaction->Add_ADP_Glo Incubate_Deplete_ATP Incubate (40 min) Add_ADP_Glo->Incubate_Deplete_ATP Add_Detection_Reagent Add Kinase Detection Reagent Incubate_Deplete_ATP->Add_Detection_Reagent Incubate_Signal Incubate (30-60 min) Add_Detection_Reagent->Incubate_Signal Read_Luminescence Read Luminescence Incubate_Signal->Read_Luminescence Plot_Data Plot Data Read_Luminescence->Plot_Data Calculate_IC50 Calculate IC50 Plot_Data->Calculate_IC50

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

Key Structural Features and Future Directions

The comparative analysis of different benzodioxole-based kinase inhibitors reveals several key themes:

  • The Importance of the Core Scaffold: The benzodioxole moiety is most effective when appended to a proven kinase-binding scaffold, such as a quinazoline or a thiourea. The nature of this core scaffold largely dictates which kinase family will be targeted.

  • Substitution on the Benzodioxole Ring: As exemplified by Saracatinib, substitution on the benzodioxole ring is a critical strategy for enhancing potency and selectivity. Halogenation, in particular, can lead to favorable interactions in hydrophobic pockets.

  • Linker Chemistry: The linker connecting the benzodioxole group to the rest of the molecule plays a crucial role in determining the overall conformation and binding mode. The length, rigidity, and chemical nature of the linker must be carefully optimized.

Future directions in the development of benzodioxole-based kinase inhibitors should focus on:

  • Systematic SAR studies: More comprehensive studies are needed to explore the effects of a wider range of substituents on the benzodioxole ring.

  • Kinome-wide profiling: To fully understand the selectivity of new benzodioxole derivatives, they should be screened against a broad panel of kinases.

  • Structure-based design: The use of X-ray crystallography and computational modeling will be invaluable in designing next-generation inhibitors with improved potency and selectivity.

Caption: Key relationships in designing benzodioxole-based kinase inhibitors.

Conclusion

The 1,3-benzodioxole moiety is a versatile and valuable building block in the design of novel kinase inhibitors. Its ability to impart favorable pharmacokinetic and pharmacodynamic properties makes it an attractive feature for medicinal chemists. Through the comparative analysis of different scaffolds, from the well-established quinazoline core of Saracatinib to emerging thiourea and natural product-derived structures, it is evident that the benzodioxole ring plays a crucial role in achieving potent and selective kinase inhibition. The continued exploration of the SAR of this privileged scaffold, guided by robust experimental protocols and structure-based design, holds great promise for the development of the next generation of targeted cancer therapeutics.

References

  • Hennequin, L. F., Allen, J., Breed, J., Curwen, J., Fennell, M., Green, T. P., ... & Plé, P. A. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of medicinal chemistry, 49(22), 6465-6488.
  • Qiu, J., Liu, Y., Li, X., Li, X., & Li, Z. (2019). Piperine inhibits the proliferation, migration and invasion of ovarian cancer cells. Oncology reports, 42(5), 2099-2108.
  • Devine, S. M., Rumzhum, N. N., K-A, A. A., Ammit, A. J., & Overall, C. M. (2021). 1,3-Benzodioxole-Modified Noscapine Analogues: Synthesis, Antiproliferative Activity, and Tubulin-Bound Structure. ChemMedChem, 16(18), 2882-2894.
  • Mishra, R. C., Karna, P., Gundala, S. R., Pannu, V., Stanton, R. A., Gupta, K. K., ... & Aneja, R. (2019). Biological evaluation of noscapine analogs as potent and microtubule-targeted anticancer agents. Scientific reports, 9(1), 1-14.
  • Chaudhary, P., Singh, S., & Sharma, P. (2021). Noscapine–Amino Acid Conjugates Suppress the Progression of Cancer Cells. ACS omega, 6(43), 28769-28780.
  • Devine, S. M., Rumzhum, N. N., K-A, A. A., Ammit, A. J., & Overall, C. M. (2021). 1,3-Benzodioxole-Modified Noscapine Analogues: Synthesis, Antiproliferative Activity, and Tubulin-Bound Structure. The University of Melbourne. Retrieved from [Link]

  • Assunção, H. C., Silva, P. M. A., Bousbaa, H., & Cidade, H. (2022). Recent Advances in Microtubule Targeting Agents for Cancer Therapy. Molecules, 27(16), 5333.
  • Kalinichenko, E., Faryna, A., Bozhok, T., Golyakovich, A., & Panibrat, A. (2022). Novel isophthalic and terephthalic acid derivatives as potential protein kinase inhibitors. Current Issues in Molecular Biology, 44(10), 4529-4548.
  • Abbas, S. Y., Al-Harbi, R. A. K., & El-Sharief, M. A. M. S. (2020). Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR in.... European Journal of Medicinal Chemistry, 192, 112191.
  • Ahmed, E. A., Omran, A., & Ali, A. A. (2020). Synthesis, EGFR-TK inhibition and anticancer activity of new quinoxaline derivatives. Journal of the Iranian Chemical Society, 17(7), 1675-1688.
  • Chen, Y., Liu, X., Zhang, C., Guo, W., Li, Y., Chen, P., ... & Li, Z. (2008). Synthesis, Bioactivity and SAR Study of N'-(5-substituted-1,3,4-thiadiazol-2-yl)-N-cyclopropylformyl-thioureas as Ketol-Acid Reductoisomerase Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(6), 835-840.
  • Hennequin, L. F., Allen, J., Breed, J., Curwen, J., Fennell, M., Green, T. P., ... & Plé, P. A. (2006). N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a Novel, Highly Selective, Orally Available, Dual-Specific c-Src/Abl Kinase Inhibitor. Figshare. Retrieved from [Link]

  • Gorgani, L., Mohammadi, M., Najafpour, G. D., & Nikzad, M. (2017). Piperine—The Bioactive Compound of Black Pepper: From Isolation to Medicinal Formulations. Comprehensive Reviews in Food Science and Food Safety, 16(1), 124-140.
  • Zhang, T., Li, X., Dong, Y., & Lian, W. (2022). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. International Journal of Molecular Sciences, 23(13), 7338.
  • Micale, N., Zappalà, M., & Grasso, S. (2002).
  • Etnoori, S., Thumma, V., Chilakala, N. B., Barothu, R., & Kokku, P. (2021). Pyrimidine and fused pyrimidine derivatives as promising protein kinase inhibitors for cancer treatment. Future Journal of Pharmaceutical Sciences, 7(1), 1-22.
  • Al-Qaisi, Z. A. I., Al-Tel, T. H., & Al-Sawalha, M. (2020). Structure-Based Discovery and Bioactivity Evaluation of Novel Aurora-A Kinase Inhibitors as Anticancer Agents via Docking-Based Comparative Intermolecular Contacts Analysis (dbCICA). Molecules, 25(24), 6003.
  • de Oliveira, A. S., de Alencastro, R. B., & de Cássia da S. e Santos, F. (2012). Indolin-2-one Derivatives: Theoretical Studies Aimed at Finding More Potent Aurora B Kinase Inhibitors. Letters in Drug Design & Discovery, 9(9), 834-843.
  • El-Zahabi, H. S. A., Nossier, E. S., Alasfoury, R. A., & Eissa, I. H. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. Bioorganic Chemistry, 124, 105834.
  • Gavande, N., VanderMolen, K. M., Ko, K. S., & LaBarbera, D. V. (2016). Aurora Kinase Inhibitors: Current Status and Outlook. Frontiers in Oncology, 6, 22.
  • Wang, L., Wu, Y., Li, J., & Liu, H. (2020). Thiophene-Pyrazolourea Derivatives as Potent, Orally Bioavailable, and Isoform-Selective JNK3 Inhibitors. ACS Medicinal Chemistry Letters, 11(12), 2419-2425.
  • PubChem. (n.d.). 1-(1,3-Benzodioxol-5-yl)-3-(4-phenylbutyl)thiourea. Retrieved from [Link]

  • Green, T. P., Fennell, M., Whittaker, R., Curwen, J., Jacobs, V., Allen, J., ... & Plé, P. A. (2009). Preclinical anticancer activity of the potent, oral Src inhibitor AZD0530. Molecular oncology, 3(3), 248-261.
  • Liu, X. H., Zhang, C. Y., Guo, W. C., Li, Y. H., Chen, P. Q., Wang, T., ... & Li, Z. M. (2008). Synthesis, bioactivity and SAR study of N′-(5-substituted-1, 3, 4-thiadiazol-2-yl)-N-cyclopropylformyl-thioureas as ketol-acid reductoisomerase inhibitors. Journal of enzyme inhibition and medicinal chemistry, 23(6), 835-840.

Sources

A Comparative Analysis of the Antimicrobial Spectrum of 3-(1,3-Benzodioxol-5-yl)-2-cyanoacrylic Acid Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-pressing search for novel antimicrobial agents to combat the rise of drug-resistant pathogens, the exploration of unique chemical scaffolds is paramount. Among these, derivatives of 3-(1,3-Benzodioxol-5-yl)-2-cyanoacrylic acid are emerging as a promising class of compounds. The inherent biological activities of the benzodioxole moiety, coupled with the reactive and versatile cyanoacrylic acid backbone, present a fertile ground for the development of new therapeutics. This guide provides a comprehensive comparative analysis of the antimicrobial spectrum of a series of these analogs, supported by illustrative experimental data and detailed protocols to aid researchers in this field.

Introduction to this compound Analogs

The core structure of these analogs features a 1,3-benzodioxole ring, a common pharmacophore found in numerous biologically active natural products and synthetic drugs, linked to a cyanoacrylic acid moiety. The cyano group, being a strong electron-withdrawing group, and the carboxylic acid function both play crucial roles in the potential biological activity of these molecules. The general structure allows for a wide range of substitutions on the acrylic acid backbone, enabling the fine-tuning of their physicochemical and pharmacological properties. This guide will explore how modifications to this core structure influence the antimicrobial spectrum and potency.

Comparative Antimicrobial Spectrum

To illustrate the potential antimicrobial efficacy of this class of compounds, we present hypothetical Minimum Inhibitory Concentration (MIC) data for a series of this compound analogs against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as a fungal pathogen. The data in the following table is for illustrative purposes to demonstrate how a comparative analysis would be structured and should not be considered as experimentally verified results for these specific compounds.

Table 1: Illustrative Minimum Inhibitory Concentrations (MICs) of this compound Analogs (µg/mL)

Compound IDR-group on acrylic acidStaphylococcus aureus (ATCC 29213)Bacillus subtilis (ATCC 6633)Escherichia coli (ATCC 25922)Pseudomonas aeruginosa (ATCC 27853)Candida albicans (ATCC 90028)
BDCA-01 -H (Parent Compound)321664>12864
BDCA-02 -CH₃ (Methyl)1683212832
BDCA-03 -C₂H₅ (Ethyl)84326416
BDCA-04 -Cl (Chloro)4216328
BDCA-05 -OCH₃ (Methoxy)6432128>128128
Ciprofloxacin (Positive Control)0.50.250.0150.25NA
Fluconazole (Positive Control)NANANANA1

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols for Antimicrobial Susceptibility Testing

The determination of the antimicrobial activity of novel compounds requires standardized and reproducible methodologies. The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Broth Microdilution Assay

This method involves challenging a standardized suspension of a test microorganism with serial dilutions of the antimicrobial compound in a liquid growth medium.

Step-by-Step Protocol:

  • Preparation of Compound Stock Solutions: Dissolve the synthesized this compound analogs in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: Dispense sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi into the wells of a 96-well microtiter plate.

  • Serial Dilutions: Perform a two-fold serial dilution of the compound stock solution across the wells of the microtiter plate to achieve a range of final concentrations. Ensure the final concentration of the solvent is non-inhibitory to the microorganisms.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.

  • Incubation: Inoculate the wells with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum). Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Dissolve Compound in DMSO E Perform Serial Dilutions of Compound A->E B Prepare Media (MHB/RPMI) D Dispense Media into 96-well Plate B->D C Prepare Standardized Inoculum F Inoculate Wells with Microorganism C->F D->E E->F G Incubate at 35-37°C F->G H Read for Visible Growth G->H I Determine MIC H->I SAR_Diagram cluster_core Core Scaffold cluster_substituents Substituent Effects (R-group) cluster_activity Antimicrobial Activity Core This compound Alkyl Alkyl Chains (-CH₃, -C₂H₅) Core->Alkyl Increased Lipophilicity Halogen Halogens (-Cl) Core->Halogen Increased Lipophilicity & Electron Withdrawal EDG Electron Donating (-OCH₃) Core->EDG Electron Donation Increased Increased Potency Alkyl->Increased Halogen->Increased Decreased Decreased Potency EDG->Decreased

Caption: Inferred Structure-Activity Relationships.

Proposed Mechanisms of Action

While the exact mechanism of action for this compound analogs is yet to be fully elucidated, several plausible mechanisms can be proposed based on their chemical structure and the known activities of related compounds.

  • Disruption of Cell Membrane Integrity: The lipophilic nature of the benzodioxole moiety and certain substituents may allow the compounds to intercalate into the lipid bilayer of microbial cell membranes, leading to disruption of membrane potential, leakage of intracellular components, and ultimately cell death. [1]2. Inhibition of Key Cellular Enzymes: The electrophilic nature of the α,β-unsaturated system in the cyanoacrylic acid core makes it a potential Michael acceptor. This could allow the compounds to covalently bind to and inactivate essential cellular enzymes, such as those involved in cell wall synthesis or energy metabolism.

  • Interference with Nucleic Acid Synthesis: Some antimicrobial agents exert their effects by interacting with DNA or RNA, inhibiting replication or transcription. The planar benzodioxole ring system could potentially intercalate between DNA base pairs, leading to a disruption of these fundamental processes. [1]

MechanismOfAction cluster_targets Potential Microbial Targets cluster_effects Resulting Effects Compound This compound analog Membrane Cell Membrane Compound->Membrane Intercalation Enzymes Cellular Enzymes Compound->Enzymes Covalent Binding NucleicAcids DNA/RNA Compound->NucleicAcids Intercalation Disruption Membrane Disruption & Leakage Membrane->Disruption Inactivation Enzyme Inactivation Enzymes->Inactivation Inhibition Inhibition of Replication/ Transcription NucleicAcids->Inhibition CellDeath Microbial Cell Death Disruption->CellDeath Inactivation->CellDeath Inhibition->CellDeath

Caption: Proposed Mechanisms of Antimicrobial Action.

Conclusion and Future Perspectives

The illustrative analysis presented in this guide highlights the potential of this compound analogs as a novel class of antimicrobial agents. The modular nature of their synthesis allows for the generation of diverse libraries for screening and optimization. Future research should focus on the synthesis and systematic antimicrobial evaluation of a broad range of these analogs to establish concrete structure-activity relationships. Furthermore, detailed mechanistic studies are crucial to identify their specific cellular targets and to pave the way for their potential development as next-generation antimicrobial drugs. The protocols and frameworks provided herein offer a solid foundation for researchers to embark on this exciting area of drug discovery.

References

  • Mechanism of Action of Oxazoline-Based Antimicrobial Polymers Against Staphylococcus aureus: In Vivo Antimicrobial Activity Evaluation. (2023). Advanced Healthcare Materials. [Link]

Sources

evaluating the neuroprotective effects of 3-(1,3-Benzodioxol-5-yl)-2-cyanoacrylic acid derivatives against known compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Neuropharmacology and Drug Development

In the relentless pursuit of effective therapies for neurodegenerative diseases, the exploration of novel chemical scaffolds with neuroprotective potential is paramount. This guide provides a comprehensive evaluation of a promising class of compounds, 3-(1,3-Benzodioxol-5-yl)-2-cyanoacrylic acid derivatives, benchmarked against established neuroprotective agents. By delving into the underlying mechanisms of action and presenting a framework for rigorous experimental validation, this document serves as a critical resource for scientists dedicated to advancing the field of neuropharmacology.

Introduction: The Imperative for Novel Neuroprotective Strategies

Neurodegenerative disorders such as Parkinson's disease, Alzheimer's disease, and amyotrophic lateral sclerosis represent a significant and growing global health burden. The pathological hallmark of these diseases is the progressive loss of neuronal structure and function. Current therapeutic strategies often provide only symptomatic relief, highlighting the urgent need for disease-modifying agents that can halt or reverse the neurodegenerative process.

The 1,3-benzodioxole moiety, a common constituent in numerous natural products, has garnered considerable interest for its diverse biological activities.[1] Recent investigations have begun to uncover the neuroprotective potential of novel hybrid benzodioxole-propanamide derivatives, particularly in the context of Parkinson's disease, where they have been shown to modulate α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[2][3] This guide focuses on a related class, this compound derivatives, and provides a comparative framework against two well-characterized neuroprotective compounds: Edaravone and Resveratrol .

Comparative Framework: Mechanism of Action and Efficacy

A thorough evaluation of a novel neuroprotective agent requires a multi-faceted approach, encompassing both in vitro and in vivo models that recapitulate key aspects of neurodegenerative pathology. This guide outlines a series of validated experimental protocols to assess and compare the neuroprotective efficacy of our lead compounds.

Known Neuroprotective Compounds for Comparison
  • Edaravone : A potent free radical scavenger, Edaravone is clinically approved for the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke. Its neuroprotective effects are largely attributed to its ability to mitigate oxidative stress and reduce neuronal damage.[4][5][6]

  • Resveratrol : A natural polyphenol found in grapes and other plants, Resveratrol exhibits a broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anti-apoptotic effects.[7][8] Its neuroprotective properties are mediated through multiple signaling pathways.[9][10]

The following sections detail the experimental workflows and assays to quantitatively compare the neuroprotective effects of this compound derivatives against these benchmarks.

In Vitro Evaluation of Neuroprotection

The initial screening of neuroprotective compounds typically involves cell-based assays that model neurotoxic insults. The human neuroblastoma cell line, SH-SY5Y, is a widely used model for studying Parkinson's disease as these cells can be differentiated into a dopaminergic-like phenotype.[11][12][13]

Experimental Workflow: In Vitro Neuroprotection Assays

G cluster_0 Cell Culture & Differentiation cluster_1 Treatment cluster_2 Endpoint Assays SH-SY5Y Cell Culture SH-SY5Y Cell Culture Neuronal Differentiation\n(e.g., with Retinoic Acid) Neuronal Differentiation (e.g., with Retinoic Acid) SH-SY5Y Cell Culture->Neuronal Differentiation\n(e.g., with Retinoic Acid) Pre-treatment with Test Compounds\n(Benzodioxole derivatives, Edaravone, Resveratrol) Pre-treatment with Test Compounds (Benzodioxole derivatives, Edaravone, Resveratrol) Neuronal Differentiation\n(e.g., with Retinoic Acid)->Pre-treatment with Test Compounds\n(Benzodioxole derivatives, Edaravone, Resveratrol) Induction of Neurotoxicity\n(e.g., 6-OHDA) Induction of Neurotoxicity (e.g., 6-OHDA) Pre-treatment with Test Compounds\n(Benzodioxole derivatives, Edaravone, Resveratrol)->Induction of Neurotoxicity\n(e.g., 6-OHDA) Cell Viability (MTT Assay) Cell Viability (MTT Assay) Induction of Neurotoxicity\n(e.g., 6-OHDA)->Cell Viability (MTT Assay) Cytotoxicity (LDH Assay) Cytotoxicity (LDH Assay) Induction of Neurotoxicity\n(e.g., 6-OHDA)->Cytotoxicity (LDH Assay) Oxidative Stress (ROS Assay) Oxidative Stress (ROS Assay) Induction of Neurotoxicity\n(e.g., 6-OHDA)->Oxidative Stress (ROS Assay) Apoptosis (Caspase-3 Assay) Apoptosis (Caspase-3 Assay) Induction of Neurotoxicity\n(e.g., 6-OHDA)->Apoptosis (Caspase-3 Assay)

Caption: General workflow for in vitro assessment of neuroprotective compounds.

Detailed Experimental Protocols

1. 6-OHDA-Induced Neurotoxicity in Differentiated SH-SY5Y Cells

This model mimics the selective degeneration of dopaminergic neurons observed in Parkinson's disease.

  • Cell Culture and Differentiation: Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. For differentiation, seed cells at a density of 1 x 10^5 cells/mL and, after 24 hours, expose them to a differentiation medium containing 3% FBS and 10 µM all-trans-retinoic acid for 6 days.[11]

  • Treatment: Pre-treat the differentiated cells with various concentrations of the this compound derivative, Edaravone, or Resveratrol for 1-2 hours.

  • Induction of Neurotoxicity: Following pre-treatment, expose the cells to 200 µM 6-hydroxydopamine (6-OHDA) for 24 hours to induce cytotoxicity.[14]

2. Cell Viability Assessment: MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[15][16]

  • MTT Addition: After the 24-hour incubation with 6-OHDA, add 10 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.[16]

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[16]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS, pH 4.7) to each well to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

3. Oxidative Stress Measurement: Intracellular ROS Assay

This assay utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular reactive oxygen species (ROS).[18][19]

  • Loading of DCFH-DA: After treatment, wash the cells with a suitable buffer (e.g., PBS or HBSS) and then incubate with 100 µL of a 1X DCFH-DA solution in media for 30-60 minutes at 37°C.[20]

  • Induction and Measurement: Remove the DCFH-DA solution, wash the cells, and then add the neurotoxin (e.g., 6-OHDA) in the presence or absence of the test compounds. The fluorescence can be measured kinetically or at a fixed endpoint using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.[18]

4. Apoptosis Assessment: Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[21]

  • Cell Lysis: After treatment, lyse the cells in a chilled lysis buffer.

  • Substrate Addition: Add the caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric assays or Ac-DEVD-AMC for fluorometric assays) to the cell lysates.[21][22]

  • Incubation and Measurement: Incubate at 37°C for 1-2 hours. Measure the absorbance at 400-405 nm for the colorimetric assay or the fluorescence at an excitation of ~380 nm and emission of ~440 nm for the fluorometric assay.[21][22]

Comparative Data Summary: In Vitro Neuroprotection
CompoundAssayModelConcentration RangeObserved EffectReference
Edaravone Cell ViabilityExperimental Glaucoma3 mg/kg/day (in vivo)Significant protection of retinal ganglion cells.[5]
Oxidative StressSTZ-induced cognitive deficit9 mg/kg (in vivo)Markedly restored levels of MDA, H2O2, and antioxidant enzymes.[23]
Resveratrol Cell ViabilityGlutamate-induced toxicity5-20 µMConcentration-dependent reduction in cytotoxicity.[8]
ApoptosisIschemia-reperfusion1-30 µMInhibition of caspase-3 and Bax activities, upregulation of Bcl-2.[9]
Benzodioxole Derivative (BDZ-P7) AMPA Receptor InhibitionIn vitro electrophysiologyIC50: 3.03 - 3.2 µMPotent inhibition of various AMPA receptor subunits.[2][3]

In Vivo Evaluation of Neuroprotection

To validate the in vitro findings and assess the therapeutic potential in a more complex biological system, in vivo studies are essential. The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is a widely used paradigm for Parkinson's disease research.[24][25][26]

Experimental Workflow: In Vivo Neuroprotection Studies

G cluster_0 Animal Model cluster_1 Treatment cluster_2 Endpoint Analysis Acclimatization of Mice Acclimatization of Mice MPTP Administration\n(e.g., intraperitoneal injections) MPTP Administration (e.g., intraperitoneal injections) Acclimatization of Mice->MPTP Administration\n(e.g., intraperitoneal injections) Administration of Test Compounds\n(Benzodioxole derivatives, Edaravone, Resveratrol) Administration of Test Compounds (Benzodioxole derivatives, Edaravone, Resveratrol) MPTP Administration\n(e.g., intraperitoneal injections)->Administration of Test Compounds\n(Benzodioxole derivatives, Edaravone, Resveratrol) Behavioral Testing Behavioral Testing Administration of Test Compounds\n(Benzodioxole derivatives, Edaravone, Resveratrol)->Behavioral Testing Neurochemical Analysis\n(e.g., HPLC for dopamine levels) Neurochemical Analysis (e.g., HPLC for dopamine levels) Behavioral Testing->Neurochemical Analysis\n(e.g., HPLC for dopamine levels) Histological Analysis\n(e.g., Tyrosine Hydroxylase staining) Histological Analysis (e.g., Tyrosine Hydroxylase staining) Neurochemical Analysis\n(e.g., HPLC for dopamine levels)->Histological Analysis\n(e.g., Tyrosine Hydroxylase staining)

Caption: General workflow for in vivo assessment of neuroprotective compounds.

Detailed Experimental Protocols

1. MPTP Mouse Model of Parkinson's Disease

This model induces a loss of dopaminergic neurons in the substantia nigra, mimicking a key pathological feature of Parkinson's disease.

  • MPTP Administration: Administer MPTP to mice via intraperitoneal injections. A common regimen is four injections of 18-24 mg/kg MPTP at 2-3 hour intervals.[24][27] All procedures should be performed in accordance with institutional animal care and use committee guidelines.

  • Compound Administration: Administer the this compound derivative, Edaravone, or Resveratrol orally or via injection before, during, or after MPTP administration, depending on the therapeutic paradigm being investigated (prophylactic vs. therapeutic).

2. Behavioral Assessment of Motor Function

A battery of behavioral tests is used to assess motor coordination, balance, and locomotor activity.

  • Rotarod Test: This test measures motor coordination and balance. Mice are placed on a rotating rod that accelerates, and the latency to fall is recorded.[27][28]

  • Open Field Test: This test assesses general locomotor activity and exploratory behavior by tracking the distance moved, time spent in different zones, and rearing frequency in an open arena.[27][29]

3. Neurochemical and Histological Analysis

Post-mortem analysis of brain tissue provides direct evidence of neuroprotection.

  • Neurochemical Analysis: Measure the levels of dopamine and its metabolites (DOPAC and HVA) in the striatum using high-performance liquid chromatography (HPLC).[30]

  • Histological Analysis: Perform immunohistochemical staining for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, in the substantia nigra to quantify neuronal loss.

Comparative Data Summary: In Vivo Neuroprotection
CompoundModelDosageBehavioral OutcomeNeurochemical/Histological OutcomeReference
Edaravone Spinal Cord Injury (Rat)5-6 mg/kg/dayImproved locomotor recovery (BBB scores).Increased spared white matter, decreased MDA levels.[31]
Resveratrol Ischemic Stroke (Rodent)20-50 mg/kgImproved neurobehavioral score.Significantly decreased infarct volume.[32]
Piperine (contains benzodioxole) MPTP Mouse Model10 mg/kgAttenuated deficits in motor coordination.Prevented decrease in TH-positive cells, reduced microglial activation.[33]
Benzodioxole Derivative (BDZ-P7) PD Mouse ModelNot specifiedPartial reinstatement of locomotor abilities.Not specified[2][3]

Signaling Pathways and Mechanistic Insights

The neuroprotective effects of the benchmark compounds, Edaravone and Resveratrol, are mediated through distinct yet overlapping signaling pathways. Understanding these pathways is crucial for hypothesizing the mechanism of action of novel this compound derivatives.

G cluster_0 Neurotoxic Insult (e.g., Oxidative Stress, Excitotoxicity) cluster_1 Cellular Response cluster_2 Neuroprotective Interventions Neurotoxic Insult Neurotoxic Insult ROS Production ROS Production Neurotoxic Insult->ROS Production Mitochondrial Dysfunction Mitochondrial Dysfunction Neurotoxic Insult->Mitochondrial Dysfunction Inflammation Inflammation Neurotoxic Insult->Inflammation Apoptosis Cascade Apoptosis Cascade Mitochondrial Dysfunction->Apoptosis Cascade Edaravone Edaravone Edaravone->ROS Production Scavenges ROS Resveratrol Resveratrol Resveratrol->ROS Production Antioxidant Resveratrol->Inflammation Anti-inflammatory Resveratrol->Apoptosis Cascade Anti-apoptotic Benzodioxole Derivatives Benzodioxole Derivatives Benzodioxole Derivatives->Apoptosis Cascade Potential Target?

Caption: Potential signaling pathways modulated by neuroprotective compounds.

Edaravone primarily acts as a potent antioxidant, directly scavenging free radicals and mitigating oxidative damage.[6] Resveratrol, on the other hand, exerts its effects through a wider range of mechanisms, including the activation of sirtuins, modulation of inflammatory pathways, and regulation of apoptosis-related proteins like Bcl-2 and Bax.[9][10] The neuroprotective effects of piperine, which contains a benzodioxole moiety, have been attributed to its antioxidant, anti-inflammatory, and anti-apoptotic properties.[33] Recent evidence suggests that novel benzodioxole derivatives may exert their neuroprotective effects by modulating AMPA receptors, thereby reducing excitotoxicity.[2][3]

Conclusion and Future Directions

This guide provides a robust framework for the preclinical evaluation of this compound derivatives as potential neuroprotective agents. By employing a combination of well-established in vitro and in vivo models and comparing their efficacy against known neuroprotective compounds like Edaravone and Resveratrol, researchers can generate the critical data needed to advance promising candidates toward clinical development.

Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by these novel benzodioxole derivatives. A deeper understanding of their mechanism of action will not only strengthen the rationale for their therapeutic use but also pave the way for the design of next-generation neuroprotective drugs with enhanced efficacy and safety profiles. The systematic approach outlined in this guide will be instrumental in accelerating the discovery of new treatments for debilitating neurodegenerative diseases.

References

  • Jackson-Lewis, V., & Przedborski, S. (2007). Protocol for the MPTP mouse model of Parkinson's disease. Nature protocols, 2(1), 141–151. [Link]

  • Jackson-Lewis, V., & Przedborski, S. (2007). Protocol for the MPTP mouse model of Parkinson's disease. Nature protocols, 2(1), 141–151. [Link]

  • Creative Bioarray. Caspase Activity Assay. [Link]

  • Hutter-Saunders, J. A., Gendelman, H. E., & Mosley, R. L. (2012). Murine motor and behavior functional evaluations for acute 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) intoxication. Journal of neuroimmune pharmacology, 7(1), 279–288. [Link]

  • Hutter-Saunders, J. A., Gendelman, H. E., & Mosley, R. L. (2012). Murine motor and behavior functional evaluations for acute 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) intoxication. Journal of neuroimmune pharmacology, 7(1), 279–288. [Link]

  • Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson's Disease. (2021). MDPI. [Link]

  • Jackson-Lewis, V., & Przedborski, S. (2007). Protocol for the MPTP mouse model of Parkinson's disease. Nature protocols, 2(1), 141–151. [Link]

  • Arigo biolaboratories. ARG81192 Intracellular ROS Assay Kit (Fluorometric). [Link]

  • Jackson-Lewis, V., & Przedborski, S. (2007). Protocol for the MPTP mouse model of Parkinson's disease. Nature protocols, 2(1), 141–151. [Link]

  • Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson’s disease. (2023). Frontiers in Behavioral Neuroscience. [Link]

  • Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA). (2015). Bio-protocol. [Link]

  • Behavioral characterization in MPTP/p mouse model of Parkinson’s disease. (2021). IMR Press. [Link]

  • Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. (2020). Journal of Visualized Experiments. [Link]

  • MPTP Mouse Models of Parkinson's Disease: An Update. (2012). Journal of Parkinson's Disease. [Link]

  • Synthesis, Characterization, Computational Studies, and Evaluation of Neuroprotective Effects of New Piperazine Compounds. (2021). Iranian Journal of Chemistry and Chemical Engineering. [Link]

  • MTT Assay Protocol. (2025). Springer Nature Experiments. [Link]

  • Natsheh, H., et al. (2024). Evaluating the Neuroprotective Potential of Novel Benzodioxole Derivatives in Parkinson's Disease via AMPA Receptor Modulation. ACS Chemical Neuroscience. [Link]

  • MP Biomedicals. Caspase 3 Activity Assay Kit. [Link]

  • Resveratrol and Neuroprotection: Impact and Its Therapeutic Potential in Alzheimer's Disease. (2020). Frontiers in Pharmacology. [Link]

  • Ren, Y., et al. (2018). Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. International Journal of Molecular Medicine, 42(5), 2567-2576. [Link]

  • Li, S., et al. (2007). Neuroprotective effect of piperine on primarily cultured hippocampal neurons. Acta Pharmacologica Sinica, 28(12), 1945-1951. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]

  • Elabscience. Caspase 3/7 Activity Assay Kit(Colorimetric Method) (E-CK-A383). [Link]

  • Magalingam, K. B., Radhakrishnan, A., & Haleagrahara, N. (2015). 6-Hydroxydopamine Induces Neurodegeneration in Terminally Differentiated SH-SY5Y Neuroblastoma Cells via Enrichment of the Nucleosomal Degradation Pathway: a Global Proteomics Approach. CNS & neurological disorders drug targets, 14(7), 915–925. [Link]

  • Natsheh, H., et al. (2024). Evaluating the Neuroprotective Potential of Novel Benzodioxole Derivatives in Parkinson's Disease via AMPA Receptor Modulation. ACS Chemical Neuroscience. [Link]

  • Shrivastava, R., et al. (2015). Neuroprotective effects of piperine, an alkaloid from the Piper genus, on the Parkinson's disease model in rats. Journal of nutritional biochemistry, 26(11), 1275–1282. [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual. [Link]

  • Neuroprotective Properties and Mechanisms of Resveratrol in in Vitro and in Vivo Experimental Cerebral Stroke Models. (2018). ACS Chemical Neuroscience. [Link]

  • Cocoa Extract Provides Protection against 6-OHDA Toxicity in SH-SY5Y Dopaminergic Neurons by Targeting PERK. (2020). MDPI. [Link]

  • Time course of resveratrol-induced neuroprotection. Bar graph... (n.d.). ResearchGate. [Link]

  • Exploring the Mechanism of Edaravone for Oxidative Stress in Rats with Cerebral Infarction Based on Quantitative Proteomics Technology. (2022). Journal of Inflammation Research. [Link]

  • Neuroprotective effect of edaravone in experimental glaucoma model in rats: a immunofluorescence and biochemical analysis. (2015). International Journal of Ophthalmology. [Link]

  • Neuroprotective Properties and Mechanisms of Resveratrol in in Vitro and in Vivo Experimental Cerebral Stroke Models. (2018). ACS Chemical Neuroscience. [Link]

  • Neuroprotective effect and possible mechanism of edaravone in rat models of spinal cord injury: a systematic review and network meta-analysis. (2025). Frontiers in Pharmacology. [Link]

  • The Neuroprotective Effects of Edaravone in an Experimental Mouse Model of Traumatic Brain Injury. (2021). AUB ScholarWorks. [Link]

  • Neuroprotective effects of edaravone on cognitive deficit, oxidative stress and tau hyperphosphorylation induced by intracerebroventricular streptozotocin in rats. (2013). Neuroscience. [Link]

  • Distinct In Vitro Differentiation Protocols Differentially Affect Cytotoxicity Induced by Heavy Metals in Human Neuroblastoma SH-SY5Y Cells. (2024). International Journal of Molecular Sciences. [Link]

  • Neuroprotective Effect of Resveratrol on Acute Brain Ischemia Reperfusion Injury by Measuring Annexin V, p53, Bcl-2 Levels in Rats. (2015). Journal of Clinical and Experimental Investigations, 6(1), 1-5. [Link]

  • Astragaloside IV Protects 6-Hydroxydopamine-Induced SH-SY5Y Cell Model of Parkinson's Disease via Activating the JAK2/STAT3 Pathway. (2021). Frontiers in Pharmacology. [Link]

  • Neuroprotective effect of nicorandil in 6-OHDA induced in vitro model of parkinson's disease. (2022). Bibliomed. [Link]

  • Chemical structure of natural product contained 1,3-benzodioxole rings. (n.d.). ResearchGate. [Link]

  • 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. (2018). Molecules. [Link]

Sources

Safety Operating Guide

Comprehensive Guide to the Safe Disposal of 3-(1,3-Benzodioxol-5-yl)-2-cyanoacrylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical protocols for the proper handling and disposal of 3-(1,3-Benzodioxol-5-yl)-2-cyanoacrylic acid (CAS No: 49711-55-9). As this compound possesses a dual-hazard profile, stemming from its acidic nature and its cyano- functional group, adherence to these procedures is critical to ensure personnel safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals familiar with standard laboratory practices.

Hazard Profile and Core Safety Principles

This compound is a solid organic compound whose hazards are dictated by its two primary functional groups: the acrylic acid and the cyano group.

  • Corrosivity and Irritation : Like other acrylic acids, this compound is corrosive and can cause severe skin, eye, and respiratory irritation.[1][2] The acidic nature necessitates careful handling to prevent chemical burns.

  • Toxicity (Cyanide Hazard) : The cyano (-CN) group presents a significant toxicological risk. A critical and non-negotiable safety principle is the strict segregation of this compound and its waste from all acids. In an acidic environment, the cyano group can react to form hydrogen cyanide (HCN), a highly toxic and potentially lethal gas.[3][4]

  • Reactivity : Cyanoacrylates can undergo rapid polymerization, especially in the presence of moisture, bases, or alcohols, which can release heat.[5][6]

Given this profile, all waste generated from this compound must be managed as hazardous waste in accordance with local and federal regulations, such as those outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8]

Required Personal Protective Equipment (PPE)

Before handling the compound or its waste, all personnel must be equipped with the appropriate PPE. The goal is to create a complete barrier against exposure.

Protection TypeSpecificationRationale
Eye Protection Chemical splash goggles and a full-face shield when handling larger quantities or there is a significant splash risk.Protects against splashes of the corrosive solid or solutions and prevents dust from irritating or damaging the eyes.
Hand Protection Double-layered, chemical-resistant gloves (e.g., nitrile gloves).[9] Change gloves immediately if they become contaminated.Prevents skin contact with the corrosive and potentially toxic compound. Double-gloving provides an extra layer of safety.
Body Protection A flame-resistant laboratory coat, fully buttoned.[9] Consider a chemical-resistant apron for added protection during transfer or disposal activities.Protects against spills and contamination of personal clothing.
Respiratory All handling of the solid compound or its solutions must be performed within a certified laboratory chemical fume hood to prevent inhalation of dust or vapors.[3][10] A NIOSH-approved respirator may be required for spill cleanup.[10]The fume hood is the primary engineering control to minimize respiratory exposure. The compound is a respiratory irritant.[2]

Waste Management and Disposal Protocol

The guiding principle for disposing of this compound is source segregation to prevent dangerous chemical reactions. Never attempt to neutralize this waste in the laboratory unless you are part of a permitted treatment program.[10]

Step-by-Step Disposal Procedure:
  • Designate a Satellite Accumulation Area (SAA): All hazardous waste must be stored in a designated SAA that is at or near the point of generation.[11][12] This area must be clearly marked with hazardous waste signage.

  • Segregate Waste Streams:

    • Solid Waste: Collect all contaminated solid materials—such as gloves, weighing paper, paper towels, and spent absorbent materials—in a dedicated solid waste container.[3]

    • Liquid Waste: Collect all solutions containing the compound in a dedicated liquid waste container. Do not mix with other solvent streams unless compatibility has been verified.

    • CRITICAL: Both solid and liquid waste containers for this compound must be stored separately from all acidic wastes.[11] This physical separation prevents accidental mixing and the generation of hydrogen cyanide gas.

  • Use Appropriate Containers:

    • Select containers made of compatible materials, such as high-density polyethylene (HDPE).[8][10] Avoid metal containers for acidic waste.[8]

    • Ensure all containers have secure, leak-proof lids and are kept closed except when adding waste.[11][12]

  • Properly Label All Containers:

    • Attach a completed hazardous waste label to the container before adding any waste.[10]

    • The label must clearly state:

      • The words "HAZARDOUS WASTE"

      • The full chemical name: "this compound" (avoiding abbreviations)

      • An explicit warning: "DO NOT MIX WITH ACIDS - CYANIDE-CONTAINING WASTE"

      • The accumulation start date (the date the first drop of waste is added).

      • The specific hazards (e.g., Corrosive, Toxic).

  • Request Waste Pickup: Once a container is full or is no longer being used, submit a chemical waste collection request to your institution's Environmental Health & Safety (EH&S) department.[3] Do not exceed the SAA storage limits (typically 55 gallons of hazardous waste or 1 quart of acutely hazardous waste).[7][12]

Disposal Decision Workflow

G cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream start Waste Generated (Solid or Liquid) solid_container Place in Lined, Compatible Solid Waste Container start->solid_container liquid_container Place in Leak-Proof, Compatible Liquid Waste Container (e.g., HDPE Carboy) start->liquid_container solid_label Label Container: 'HAZARDOUS WASTE' 'this compound' 'DO NOT MIX WITH ACIDS' solid_container->solid_label store Store in Designated SAA Away from Incompatibles (especially ACIDS) Keep Container Closed solid_label->store liquid_label Label Container: 'HAZARDOUS WASTE' 'this compound' 'DO NOT MIX WITH ACIDS' liquid_container->liquid_label liquid_label->store pickup Request Pickup from EH&S store->pickup

Caption: Workflow for proper segregation and disposal of waste.

Spill and Emergency Procedures

Immediate and correct response to a spill is vital to mitigate exposure and environmental contamination.

Small Spill (Contained within a Chemical Fume Hood)

A small spill is one that can be cleaned up in under 10 minutes by trained personnel without significant risk of exposure.[10]

  • Alert Personnel: Inform others in the immediate area.

  • Ensure PPE: Wear the full PPE detailed in Section 2.

  • Decontamination:

    • First, cover the spill with an inert absorbent material (e.g., clay or sand).[1]

    • Gently sweep the absorbed material into a hazardous waste container.

    • Decontaminate all affected surfaces by first wiping with a pH 10 buffer solution. This alkaline condition stabilizes the cyanide.[3]

    • Follow the buffer wash by wiping with a freshly prepared 10% bleach solution.[3]

  • Collect Waste: All cleanup materials (absorbent, wipes, gloves) are considered hazardous waste and must be disposed of in the designated solid cyanide-containing waste stream.[3]

Large Spill or Any Spill Outside of a Fume Hood
  • EVACUATE: Immediately evacuate the affected area. Alert all personnel in the vicinity to evacuate.[3]

  • ALERT: Call your institution's emergency number (e.g., 911 or campus police) and EH&S department.[3][10] Clearly state the nature and location of the chemical spill.

  • ISOLATE: Close the doors to the affected area to contain any potential vapors. Prevent re-entry.

  • ASSIST: If anyone was exposed, move them to fresh air and begin first aid. Use a safety shower or eyewash station for at least 15 minutes for skin or eye contact.[10] Provide the Safety Data Sheet (SDS) to emergency responders. Do not perform mouth-to-mouth resuscitation on a person who has inhaled the substance, to avoid exposing the rescuer. [3]

Spill Response Workflow

G cluster_hood Inside Fume Hood cluster_outside Outside Fume Hood / Large Spill spill Spill Occurs alert_local Alert Area Personnel spill->alert_local evacuate EVACUATE Area spill->evacuate don_ppe Ensure Full PPE alert_local->don_ppe absorb Absorb with Inert Material don_ppe->absorb decon Decontaminate Surface (1. pH 10 Buffer, 2. 10% Bleach) absorb->decon collect Collect all materials as Cyanide Hazardous Waste decon->collect alert_emergency ALERT Emergency Services & EH&S evacuate->alert_emergency isolate ISOLATE Area (Close Doors, Prevent Entry) alert_emergency->isolate

Caption: Decision tree for responding to a chemical spill.

References

  • Information on Cyanide Compounds. Stanford Environmental Health & Safety. Available at: [Link]

  • Acrylic acid (HSG 104, 1997). Inchem.org. Available at: [Link]

  • Acrylic Acid Safety Information. Washington State University Environmental Health & Safety. Available at: [Link]

  • Laboratory-Specific Standard Operating Procedures for the safe use of cyanide compounds. James Madison University. Available at: [Link]

  • Treatment and disposal of chemical wastes in daily laboratory work. University of Siegen. Available at: [Link]

  • Acrylic acid - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available at: [Link]

  • Cyanides Storage, Handling and General Use Information. University of Windsor. Available at: [Link]

  • In-Laboratory Treatment of Chemical Waste. The University of British Columbia. Available at: [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Available at: [Link]

  • Methyl 2-Cyanoacrylate Hazard Summary. New Jersey Department of Health. Available at: [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Methyl 2-Cyanoacrylate (MCA) - Ethyl 2-Cyanoacrylate (ECA). Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Available at: [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. Available at: [Link]

  • Safety Data Sheet for Cyanoacrylate Adhesive. ITW LLC & Co. KG. Available at: [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. Available at: [Link]

  • Ethyl 2-Cyanoacrylate Occupational Safety and Health Administration (OSHA) Page. Available at: [Link]

  • Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate PubChem Page. National Institutes of Health. Available at: [Link]

  • Premanufacture Notice for Cyanoacrylate-based substance. Regulations.gov. Available at: [Link]

Sources

Mastering the Safe Handling of 3-(1,3-Benzodioxol-5-yl)-2-cyanoacrylic acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental daily activities. The compound 3-(1,3-Benzodioxol-5-yl)-2-cyanoacrylic acid, a molecule of interest for its potential applications, requires a nuanced and rigorous approach to laboratory safety. The absence of a specific Safety Data Sheet (SDS) for this compound necessitates a proactive and informed safety protocol based on the chemical's structural components: a cyanoacrylate moiety, an acrylic acid backbone, and a benzodioxole ring. This guide provides an in-depth, experience-driven framework for the safe handling, use, and disposal of this compound, ensuring the well-being of our valued researchers and the integrity of our scientific endeavors.

Hazard Assessment: A Synthesis of Structural Alerts

The cornerstone of safe chemical handling is a thorough understanding of the potential hazards. In the case of this compound, we must infer its toxicological and reactive profile from its constituent functional groups.

  • Cyanoacrylate Group: The cyanoacrylate functional group is well-known for its potent adhesive properties and is the basis of "super glues." In a laboratory setting, the primary concerns are its potential to cause skin, eye, and respiratory irritation.[1] Repeated or prolonged exposure can lead to skin and respiratory sensitization, resulting in allergic reactions.[1][2] Vapors can be irritating to the respiratory tract, and direct contact with the eyes can cause severe irritation.[3]

  • Acrylic Acid Moiety: Acrylic acid and its derivatives are known to be corrosive and can cause severe skin and eye burns upon contact.[4] They are also flammable and can undergo hazardous, exothermic polymerization, especially when exposed to heat, light, or incompatible materials.[5][6]

  • Benzodioxole Ring: The 1,3-benzodioxole ring is a structural feature found in various natural and synthetic compounds. Some compounds containing this moiety, such as safrole, have been investigated for potential carcinogenic effects.[7] While the overall toxicity of this compound is unknown, the presence of this ring system warrants a cautious approach.

Given these structural alerts, we must treat this compound as potentially hazardous, capable of causing skin, eye, and respiratory irritation, and with unknown long-term toxicological effects.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the anticipated hazards.

PPE ComponentSpecifications and Rationale
Hand Protection Double-gloving with nitrile gloves is mandatory. The outer glove should be changed immediately upon contamination. Nitrile provides good resistance to a range of chemicals.[8] Avoid latex gloves , as they offer less chemical protection. Do not use cotton gloves , as they can react exothermically with cyanoacrylates.[9]
Eye and Face Protection Chemical safety goggles that form a tight seal around the eyes are essential to protect against dust particles and potential splashes.[8] A face shield , worn in conjunction with goggles, is required when handling larger quantities or when there is a significant risk of splashing.[10]
Respiratory Protection A NIOSH-approved respirator with a particulate filter (N95 or higher) is required when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of fine dust.[11] If there is a potential for vapor generation, an organic vapor cartridge should be added.
Body Protection A flame-resistant lab coat should be worn and kept fully buttoned. For tasks with a higher risk of contamination, a disposable chemical-resistant suit (e.g., Tyvek®) is recommended to protect personal clothing.[12]
Foot Protection Closed-toe, chemical-resistant shoes are mandatory in the laboratory at all times.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic workflow is crucial to minimize exposure and prevent accidents. The following diagram and procedural steps outline the safe handling of this compound from receipt to use.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Prep 1. Review SDS/Safety Info DonPPE 2. Don Appropriate PPE Prep->DonPPE Weigh 3. Weigh Compound Prep->Weigh Dissolve 4. Prepare Solution Weigh->Dissolve React 5. Perform Reaction Dissolve->React Decontaminate 6. Decontaminate Surfaces & Glassware React->Decontaminate Dispose 7. Dispose of Waste Decontaminate->Dispose DoffPPE 8. Doff PPE Correctly Dispose->DoffPPE

Caption: Workflow for the safe handling of this compound.

Step 1: Pre-Handling Preparation

  • Information Review: Before any work begins, thoroughly review this safety guide and any other available information on related compounds.

  • Emergency Equipment Check: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible and in good working order.

  • Don PPE: Put on all required personal protective equipment as detailed in the table above.

Step 2: Handling the Compound (Inside a Certified Chemical Fume Hood)

  • Weighing: Handle the solid compound exclusively within a certified chemical fume hood to minimize inhalation exposure.[4] Use a dedicated, clean weighing vessel.

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing. Be mindful of potential exothermic reactions.

  • Reaction Setup: All reactions involving this compound must be conducted within the fume hood. Ensure all glassware is properly secured.

Step 3: Post-Handling and Cleanup

  • Decontamination: Thoroughly decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent (e.g., acetone, followed by soap and water).

  • Waste Segregation: Segregate all waste streams as outlined in the disposal plan below.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Remove gloves last and wash hands thoroughly with soap and water.

Disposal Plan: Responsible Waste Management

Proper disposal of hazardous waste is a critical component of laboratory safety and environmental responsibility.

  • Solid Waste: All solid waste contaminated with this compound, including contaminated gloves, weigh boats, and paper towels, must be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a separate, labeled hazardous waste container for organic waste.[13] Do not pour any solutions down the drain.[5]

  • Empty Containers: "RCRA empty" containers (those that have been triple-rinsed with an appropriate solvent) can be disposed of in the regular laboratory glass waste.[14] The rinsate from the triple rinse must be collected as hazardous waste.[14]

  • Spills: In the event of a small spill, absorb the material with a non-reactive absorbent material (e.g., vermiculite or sand).[6] Collect the absorbed material in a sealed container for hazardous waste disposal. For larger spills, evacuate the area and contact the institutional safety office.

Emergency Procedures: Be Prepared

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[15] Remove contaminated clothing while flushing. Seek immediate medical attention.

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[16] Remove contact lenses if present and easy to do. Seek immediate medical attention.

Inhalation: Move the affected person to fresh air.[17] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence.

References

  • Cyanoacrylates - Draft evaluation statement. (2024, April 15). Australian Government Department of Health and Aged Care.
  • Super glue® Safety data sheet. (2015, June 24).
  • NIH Waste Disposal Guide 2022.
  • Methyl 2-Cyanoacrylate Hazard Summary. (2000, February). New Jersey Department of Health.
  • New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus. (2015).
  • Cyanoacrylates poisoning. (2023, November 2). MedlinePlus.
  • Acrylic acid - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • How to Choose PPE for Chemical Work. (2025, October 23). A-Safety.
  • Hazardous Materials Disposal Guide. (2019, June 12). Nipissing University.
  • Common Misconceptions About Cyanoacrylate Adhesives. (2020, January 7). Aron Alpha.
  • Discover the Various Types of PPE for Optimal Chemical Safety. (2024, April 25). Unisafe.
  • 1,3-Benzodioxole Safety Data Sheet. (2022, September 16). Apollo Scientific.
  • Fragrance material review on 1,3-benzodioxole-5-propanol, α-methyl-, 5-acet
  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University.
  • Which equipment to select for handling toxic materials and protecting operators?
  • Acrylic Acid Safety D
  • Acrylic acid properties and safety measures and emergency treatment. Anhui Newman Fine Chemicals Co., Ltd.
  • 1,3-Benzodioxole Safety Data Sheet. (2025, December 19). Fisher Scientific.
  • Cyanoacryl
  • Method for disposal of waste from acrylic acid process and acrylic ester process. (2007, April 17).
  • Powder Coating Safety and Regulations. (2022, June 8).
  • Acrylic Acid Crude Safety D
  • Acrylic acid Safety D
  • Chapter 7 - Management Procedures For Specific Waste Types. Cornell University Environmental Health and Safety.
  • Acrylonitrile Medical Management Guidelines. (2014, October 21). Centers for Disease Control and Prevention.
  • Dust & Particle Protection PPE. DuPont.
  • Understanding 1,3-Benzodioxole. (2024, November 21). ChemicalBook.
  • First Aid Procedures for Chemical Hazards. Centers for Disease Control and Prevention.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.